Chrysin 6-C-glucoside
Description
Properties
Molecular Formula |
C21H20O9 |
|---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
5,7-dihydroxy-2-phenyl-6-[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one |
InChI |
InChI=1S/C21H20O9/c22-8-14-17(25)19(27)20(28)21(30-14)16-11(24)7-13-15(18(16)26)10(23)6-12(29-13)9-4-2-1-3-5-9/h1-7,14,17,19-22,24-28H,8H2/t14-,17-,19+,20-,21+/m0/s1 |
InChI Key |
KLLCDVSOGLKTDV-UBFQGWSASA-N |
Origin of Product |
United States |
Foundational & Exploratory
Chrysin 6-C-glucoside: A Technical Guide to its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Chrysin (B1683763) 6-C-glucoside, a naturally occurring flavone (B191248) C-glycoside. The document details its primary natural sources, distribution within plant matrices, and methodologies for its extraction, isolation, and quantification. Furthermore, it explores the key signaling pathways potentially modulated by this compound, offering insights for future research and drug development.
Natural Sources and Distribution of Chrysin 6-C-glucoside
This compound has been identified in a limited number of plant species. The most significant and well-documented source is the leaves of the guava tree, Psidium guajava L. While comprehensive quantitative data across a wide range of species is scarce, existing literature points to the following plants as sources of this compound and its derivatives.
Table 1: Natural Sources and Quantitative Data for this compound and Related Compounds
| Compound | Plant Species | Plant Part | Method of Analysis | Reported Yield/Concentration | Reference(s) |
| This compound | Psidium guajava L. | Leaves | Not Specified | Compound 14 isolated | [1] |
| This compound | Cyclanthera pedata (L.) Schrad. | Not Specified | Not Specified | Reported presence | |
| Chrysin 6-C-(2''-O-α-L-rhamnopyranosyl)-β-D-glucopyranoside | Sarcotheca griffithii (Hook F) Hallier F | Leaves | NMR and MS | Not Quantified | [2] |
| This compound 8-C-arabinoside | Scutellaria baicalensis Georgi | Roots | Not Specified | Reported presence | [3][4] |
| This compound 8-C-arabinoside | Santalum yasi Seem. | Leaves | Not Specified | Not Quantified |
Experimental Protocols
This section outlines detailed methodologies for the extraction, isolation, and quantification of this compound, primarily focusing on its extraction from Psidium guajava leaves.
Extraction and Isolation of this compound from Psidium guajava Leaves
This protocol is a composite of established methods for the isolation of flavonoid glycosides from plant materials.
Workflow for Extraction and Isolation
Caption: Workflow for the extraction and isolation of this compound.
Materials:
-
Dried and powdered leaves of Psidium guajava
-
70% Ethanol
-
Ethyl acetate
-
n-butanol
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., chloroform-methanol gradients)
-
High-Performance Thin-Layer Chromatography (HPTLC) plates and developing solvents
-
High-Speed Counter-Current Chromatography (HSCCC) instrument and solvent systems (e.g., n-hexane–ethyl acetate–methanol–water)[5]
-
Semi-preparative High-Performance Liquid Chromatography (HPLC) system
Protocol:
-
Extraction: Macerate the powdered guava leaves in 70% ethanol at room temperature for 72 hours. Repeat the extraction process three times to ensure maximum yield.
-
Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Liquid-Liquid Partitioning: Suspend the crude extract in water and perform liquid-liquid partitioning with ethyl acetate. The flavonoid glycosides will preferentially partition into the ethyl acetate and n-butanol fractions.
-
Column Chromatography: Subject the dried ethyl acetate and n-butanol fractions to column chromatography on a silica gel column. Elute the column with a gradient of chloroform (B151607) and methanol.
-
Fraction Analysis: Monitor the collected fractions using HPTLC. Combine fractions that show similar profiles.
-
HSCCC Purification: For further purification of the fractions containing the target compound, employ HSCCC. A suitable solvent system, such as n-hexane–ethyl acetate–methanol–water, should be selected based on the partition coefficient (K) of the compound.[5]
-
Final Purification: Achieve final purification of the isolated compound using semi-preparative HPLC.
Quantification of this compound by HPLC
This protocol describes a general method for the quantification of flavonoid glycosides in plant extracts.
Materials:
-
HPLC system with a UV or DAD detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile phase: Acetonitrile (B52724) (A) and 0.1% formic acid in water (B)
-
This compound standard
-
Methanol for sample preparation
Protocol:
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Accurately weigh the dried plant extract and dissolve it in methanol. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient elution of acetonitrile (A) and 0.1% formic acid in water (B). A typical gradient might be: 0-5 min, 10% A; 5-25 min, 10-40% A; 25-30 min, 40-10% A.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at the wavelength of maximum absorbance for this compound (typically around 270 nm and 330 nm for flavones).
-
Injection Volume: 10-20 µL
-
-
Quantification: Construct a calibration curve by plotting the peak area of the standard against its concentration. Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Signaling Pathways
While direct studies on the signaling pathways modulated by this compound are limited, research on its aglycone, chrysin, and a closely related isomer, Chrysin-8-C-glucoside, provides strong indications of its potential biological activities. The primary pathways implicated are the Keap1/Nrf2/HO-1 antioxidant response pathway and the AMPK/PI3K/AKT pathway involved in metabolism.
Keap1/Nrf2/HO-1 Signaling Pathway
The Keap1/Nrf2/HO-1 pathway is a crucial cellular defense mechanism against oxidative stress. Studies on Chrysin-8-C-glucoside derivatives have shown their ability to activate this pathway.[6]
Caption: The Keap1/Nrf2/HO-1 signaling pathway and the potential role of this compound.
Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome. In the presence of oxidative stress or inducers like this compound, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiates the transcription of various antioxidant and cytoprotective enzymes, such as heme oxygenase-1 (HO-1).
AMPK/PI3K/AKT Signaling Pathway
The AMPK/PI3K/AKT signaling pathway is a central regulator of glucose and lipid metabolism. The aglycone, chrysin, has been shown to modulate this pathway, suggesting a similar potential for its glycosylated forms.
Caption: The AMPK/PI3K/AKT signaling pathway and the potential role of this compound.
AMP-activated protein kinase (AMPK) acts as a cellular energy sensor. Activation of AMPK by compounds like chrysin can initiate a cascade involving phosphoinositide 3-kinase (PI3K) and protein kinase B (AKT). This signaling pathway plays a critical role in enhancing glucose uptake and glycogen synthesis while inhibiting gluconeogenesis and lipid synthesis. The modulation of this pathway by this compound could have significant implications for the management of metabolic disorders.
Conclusion
This compound is a promising natural product with potential therapeutic applications. While its natural distribution appears to be limited, Psidium guajava leaves serve as a viable source for its isolation. The experimental protocols provided in this guide offer a framework for its extraction, purification, and quantification. Further research is warranted to fully elucidate the quantitative distribution of this compound in the plant kingdom and to confirm its modulatory effects on the Keap1/Nrf2/HO-1 and AMPK/PI3K/AKT signaling pathways. Such studies will be instrumental in unlocking the full therapeutic potential of this compound.
References
- 1. etflin.com [etflin.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound 8-C-arabinoside | C26H28O13 | CID 21722007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chrysin 6-C-arabinoside 8-C-glucoside | C26H28O13 | CID 21722008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Preparative isolation and purification of five flavonoid glycosides and one benzophenone galloyl glycoside from Psidium guajava by high-speed counter-current chromatography (HSCCC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Discovery, Isolation, and Characterization of Chrysin 6-C-glucoside: A Technical Guide
Abstract
Chrysin (B1683763) 6-C-glucoside is a naturally occurring flavone (B191248) C-glycoside, a class of compounds noted for their structural diversity and significant biological activities.[1] As a derivative of chrysin, it has garnered interest for its potential therapeutic applications, including anti-tumor effects.[2] This technical guide provides a comprehensive overview of the discovery, natural sources, and detailed methodologies for the isolation, purification, and structural elucidation of Chrysin 6-C-glucoside, tailored for researchers, scientists, and professionals in drug development.
Discovery and Natural Occurrence
This compound has been isolated from various plant species. It was identified as one of the chemical constituents from the 95% ethanol (B145695) extract of guava leaves (Psidium guajava).[3][4] In this particular study, its isolation from Psidium guajava was reported for the first time.[3] The compound is also found in other plants, such as Santalum yasi (Sandalwood). Additionally, a related compound, this compound 8-C-arabinoside, has been reported in Scutellaria baicalensis.[5] The presence of this and other flavonoid glycosides in plant extracts underscores the importance of natural products as sources for novel bioactive molecules.
Physicochemical and Structural Properties
The structural identity of this compound is confirmed through extensive spectral analysis. C-glycosides are characterized by a direct carbon-carbon bond between the sugar moiety and the aglycone, which confers greater stability compared to O-glycosides.[1]
Table 1: Physicochemical Properties of this compound and Related Derivatives
| Property | Value / Description | Source |
| Compound Name | This compound | [2][3] |
| CAS Number | 28368-57-2 | [3] |
| Molecular Formula | C₂₁H₂₀O₉ (Chrysin 8-C-glucoside) | [6] |
| Molecular Weight | 416.38 g/mol (Chrysin 8-C-glucoside) | [6] |
| Class | Flavonoids, Flavones, C-glycosides | [1] |
| Related Derivative | This compound 8-C-arabinoside | [5] |
| Formula (Derivative) | C₂₆H₂₈O₁₃ | [5][7] |
| Molecular Weight (Derivative) | 548.5 g/mol | [5] |
| Monoisotopic Mass (Derivative) | 548.15299094 Da | [5] |
Experimental Protocols
The isolation and purification of this compound from natural sources involve a multi-step process combining extraction and various chromatographic techniques.
General Extraction from Plant Material
This protocol is based on the methodology used for isolating the compound from Psidium guajava leaves.[3][4]
-
Material Preparation : Air-dried and powdered leaves of the source plant (e.g., Psidium guajava) are used as the starting material.
-
Solvent Extraction : The powdered material is extracted exhaustively with 95% ethanol at room temperature. The process is repeated multiple times to ensure complete extraction of secondary metabolites.
-
Concentration : The combined ethanol extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude residue.
-
Fractionation (Optional) : The crude extract can be suspended in water and partitioned successively with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, n-butanol) to separate compounds based on their polarity.
Chromatographic Purification Workflow
The crude extract or a specific fraction is subjected to a series of chromatographic separations to isolate the target compound.[3][4]
-
Macroporous Resin Chromatography : The extract is first passed through a D101 macroporous resin column, eluting with a gradient of ethanol in water to perform an initial cleanup and enrichment.
-
Silica (B1680970) Gel Column Chromatography : Fractions enriched with the target compound are further separated on a silica gel column using a solvent gradient system, typically involving chloroform-methanol or a similar combination.
-
ODS Chromatography : Reversed-phase chromatography on an Octadecylsilane (ODS) column is employed for further purification, using a methanol-water gradient.
-
Size-Exclusion Chromatography : Sephadex LH-20 is used to separate compounds based on their molecular size, effectively removing pigments and other impurities.
-
Preparative HPLC : The final purification step involves preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to yield this compound of high purity.[3][4]
Structural Elucidation
The definitive structure of the isolated compound is determined by analyzing its physicochemical properties and spectral data.[3][4]
-
Mass Spectrometry (MS) : High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H-NMR : Provides information on the number, environment, and coupling of protons in the molecule.
-
¹³C-NMR : Identifies the number and type of carbon atoms.
-
2D-NMR (COSY, HSQC, HMBC) : These experiments establish the connectivity between protons and carbons, allowing for the unambiguous assignment of the entire molecular structure, including the position of the glucoside moiety on the chrysin backbone.[6][8]
-
Biological Activity and Associated Signaling Pathways
Chrysin and its derivatives, including glucosides, exhibit a wide range of pharmacological effects, such as anti-inflammatory, antioxidant, and anticancer activities.[9][10] These effects are mediated through the modulation of key cellular signaling pathways.
Anti-Inflammatory Activity via NF-κB Inhibition
Chrysin has been shown to suppress inflammation by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10][11] NF-κB is a crucial transcription factor that controls the expression of pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6.[9] By inhibiting NF-κB activation, chrysin and its derivatives can reduce the production of these inflammatory mediators.[10]
Antioxidant Activity via Keap1/Nrf2/HO-1 Pathway Activation
Derivatives of chrysin glucosides have been shown to exert antioxidant effects by activating the Keap1/Nrf2/HO-1 pathway.[6][12] Under normal conditions, the transcription factor Nrf2 is bound to Keap1, which targets it for degradation. Chrysin derivatives can interact with Keap1, leading to the release of Nrf2.[6] Nrf2 then translocates to the nucleus, where it induces the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1), protecting the cell from oxidative stress.[6][10]
Conclusion
This compound represents a valuable natural product with significant therapeutic potential. The established protocols for its isolation from sources like Psidium guajava, utilizing a combination of solvent extraction and multi-step chromatography, provide a clear path for obtaining this compound for further study. Standard spectroscopic methods, including NMR and HRMS, are crucial for its unambiguous structural confirmation. Understanding its mechanisms of action, particularly the modulation of the NF-κB and Nrf2 signaling pathways, is vital for its development as a potential agent in the treatment of inflammatory and oxidative stress-related diseases. This guide provides the foundational knowledge for researchers to explore and harness the properties of this promising flavonoid.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS:28368-57-2 | Manufacturer ChemFaces [chemfaces.com]
- 4. This compound | CAS:28368-57-2 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. This compound 8-C-arabinoside | C26H28O13 | CID 21722007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and Bioevaluation of New Stable Derivatives of Chrysin-8-C-Glucoside That Modulate the Antioxidant Keap1/Nrf2/HO-1 Pathway in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PubChemLite - this compound 8-c-arabinoside (C26H28O13) [pubchemlite.lcsb.uni.lu]
- 8. mdpi.com [mdpi.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unlocking the potential of natural products: A comprehensive review of chrysin derivatives and their biological activities - Arabian Journal of Chemistry [arabjchem.org]
- 12. mdpi.com [mdpi.com]
Spectroscopic and Mechanistic Insights into Chrysin 6-C-glucoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysin (B1683763) 6-C-glucoside is a naturally occurring flavone (B191248) C-glycoside, a class of compounds noted for their significant biological activities and increased bioavailability compared to their aglycone counterparts. As a derivative of chrysin, which exhibits a wide range of pharmacological properties including antioxidant, anti-inflammatory, and anticancer effects, Chrysin 6-C-glucoside is a molecule of considerable interest in the fields of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, detailed experimental protocols for its isolation and characterization, and an exploration of the primary signaling pathways it is likely to modulate.
Spectroscopic Data
The structural elucidation of this compound is critically dependent on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the key spectroscopic data.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectral Data of this compound (Predicted and Compiled from Related Structures)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~6.8-7.0 | s | - |
| H-8 | ~6.4-6.6 | s | - |
| H-2', H-6' | ~7.9-8.1 | m | - |
| H-3', H-4', H-5' | ~7.4-7.6 | m | - |
| H-1'' | ~4.7-4.9 | d | ~9.8 |
| H-2'' | ~4.1-4.3 | m | - |
| H-3'' | ~3.4-3.6 | m | - |
| H-4'' | ~3.3-3.5 | m | - |
| H-5'' | ~3.7-3.9 | m | - |
| H-6''a | ~3.8-4.0 | m | - |
| H-6''b | ~3.6-3.8 | m | - |
| 5-OH | ~12.8 | s | - |
| 7-OH | ~10.9 | s | - |
Solvent: DMSO-d₆. Data is estimated based on published spectra of chrysin and its glycosides.
Table 2: ¹³C NMR Spectral Data of this compound (Predicted and Compiled from Related Structures)
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~163.5 |
| C-3 | ~103.0 |
| C-4 | ~182.0 |
| C-5 | ~161.8 |
| C-6 | ~108.5 |
| C-7 | ~164.0 |
| C-8 | ~94.5 |
| C-9 | ~157.8 |
| C-10 | ~105.2 |
| C-1' | ~131.0 |
| C-2', C-6' | ~126.5 |
| C-3', C-5' | ~129.3 |
| C-4' | ~132.3 |
| C-1'' | ~73.5 |
| C-2'' | ~71.0 |
| C-3'' | ~79.0 |
| C-4'' | ~70.5 |
| C-5'' | ~81.5 |
| C-6'' | ~61.5 |
Solvent: DMSO-d₆. Data is estimated based on published spectra of chrysin and its glycosides.
Mass Spectrometry (MS) Data
Electrospray Ionization Mass Spectrometry (ESI-MS) is a key technique for determining the molecular weight and fragmentation pattern of this compound.
Table 3: ESI-MS Data for this compound
| Ion | m/z (Observed) | Description |
| [M-H]⁻ | 415.10 | Deprotonated molecule |
| [M-H-90]⁻ | 325.07 | Loss of a C₃H₆O₃ fragment from the glucose moiety |
| [M-H-120]⁻ | 295.06 | Loss of a C₄H₈O₄ fragment from the glucose moiety |
Molecular Formula: C₂₁H₂₀O₉; Exact Mass: 416.11.
Experimental Protocols
The following protocols provide a general framework for the isolation and spectroscopic analysis of this compound from a plant matrix.
Isolation of this compound
-
Extraction: Dried and powdered plant material (e.g., leaves of Psidium guajava) is extracted exhaustively with 95% ethanol (B145695) at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.[1]
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity.
-
Column Chromatography: The ethyl acetate fraction, typically enriched with flavonoids, is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Purification: Fractions containing the target compound are combined and further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column using a methanol-water gradient system to yield pure this compound.[1]
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a 400 or 500 MHz spectrometer. Samples are dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Chemical shifts are reported in ppm relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Mass Spectrometry: High-resolution ESI-MS and MS/MS analyses are performed on a Q-TOF mass spectrometer in negative ion mode to obtain the exact mass and fragmentation pattern of the isolated compound.[2]
Signaling Pathway Analysis
The biological activities of flavonoids are often attributed to their interaction with key cellular signaling pathways. While research on this compound is ongoing, the extensive studies on its aglycone, chrysin, provide strong indications of its likely mechanisms of action.
Keap1/Nrf2/HO-1 Signaling Pathway
The Keap1/Nrf2/HO-1 pathway is a major regulator of cellular defense against oxidative stress. Chrysin is a known activator of this pathway.[3][4] It is hypothesized that this compound also modulates this pathway to exert its antioxidant effects.
Caption: Keap1/Nrf2/HO-1 signaling pathway activation by this compound.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and metabolism. Dysregulation of this pathway is implicated in various diseases, including cancer. Chrysin has been shown to inhibit the PI3K/Akt pathway in cancer cells, leading to apoptosis.[5][6][7][8][9]
References
- 1. Chrysin Inhibits NF-κB-Dependent CCL5 Transcription by Targeting IκB Kinase in the Atopic Dermatitis-Like Inflammatory Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chrysin Attenuates High Glucose-Induced BMSC Dysfunction via the Activation of the PI3K/AKT/Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chrysin Improves Glucose and Lipid Metabolism Disorders by Regulating the AMPK/PI3K/AKT Signaling Pathway in Insulin-Resistant HepG2 Cells and HFD/STZ-Induced C57BL/6J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Chrysin 6-C-glucoside (CAS No. 28368-57-2): A Technical Guide for Researchers
An In-depth Examination of the Physicochemical Properties, Biological Activities, and Experimental Protocols of a Promising Flavonoid Glycoside
Introduction
Chrysin (B1683763) 6-C-glucoside, also known by its synonym Isocytisoside, is a naturally occurring flavonoid glycoside with the CAS number 28368-57-2. This compound is a derivative of chrysin, a flavone (B191248) found in various plants, honey, and propolis. The attachment of a glucose moiety at the 6-carbon position significantly influences its physicochemical properties and bioavailability. Chrysin 6-C-glucoside has garnered considerable interest within the scientific community for its potential therapeutic applications, including anti-tumor, antioxidant, anti-inflammatory, and antimicrobial activities. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, biological functions, and detailed experimental protocols for its study, aimed at researchers, scientists, and professionals in drug development.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 28368-57-2 | [1] |
| Synonyms | Isocytisoside, Chrysin 6-C-β-D-glucopyranoside | |
| Molecular Formula | C₂₁H₂₀O₉ | [1] |
| Molecular Weight | 416.38 g/mol | [1] |
| Appearance | Powder | |
| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | |
| Melting Point | Not available (Chrysin aglycone: 285 °C) |
Natural Occurrence
This compound has been isolated from several plant species, highlighting its presence in the plant kingdom. Notable sources include:
-
Psidium guajava (Guava): The leaves of the guava plant are a known source of this compound.[2][3]
-
Aquilegia vulgaris (Columbine): This flowering plant also contains this compound, where it is referred to as Isocytisoside.
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, many of which are attributed to its influence on key cellular signaling pathways. These activities make it a compound of interest for further investigation in drug discovery and development.
Anti-inflammatory Activity
Chrysin and its derivatives have demonstrated significant anti-inflammatory properties. This is primarily achieved through the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . In inflammatory conditions, the activation of NF-κB leads to the transcription of pro-inflammatory genes. This compound is believed to inhibit the activation of NF-κB, thereby reducing the production of inflammatory mediators.
Anticancer Activity
The anticancer effects of chrysin derivatives are linked to their ability to modulate signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) pathway is a critical regulator of these processes and is often dysregulated in cancer. This compound is postulated to inhibit the PI3K/Akt pathway, leading to decreased cancer cell proliferation and induction of apoptosis.
Antioxidant Activity
Flavonoids are well-known for their antioxidant properties, which stem from their ability to scavenge free radicals. The antioxidant capacity of this compound can be attributed to its chemical structure, which allows it to donate hydrogen atoms to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and biological evaluation of this compound.
Extraction and Isolation from Psidium guajava Leaves
The following protocol outlines a general procedure for the extraction and purification of flavonoid glycosides from guava leaves, which can be adapted for the specific isolation of this compound.[2][3]
Methodology:
-
Preparation of Plant Material: Dried leaves of Psidium guajava are ground into a fine powder.
-
Extraction: The powdered leaves are subjected to ultrasonic extraction with ethyl acetate. This process is typically repeated several times to ensure maximum yield.[2]
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant material, and the solvent is removed under reduced pressure using a rotary evaporator to obtain the crude extract.[2]
-
Chromatographic Separation:
-
High-Speed Counter-Current Chromatography (HSCCC): The crude extract is subjected to HSCCC for initial fractionation. A suitable two-phase solvent system, such as n-hexane-ethyl acetate-methanol-water, is used.[2][3]
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative HPLC on a C18 column with a suitable mobile phase gradient (e.g., acetonitrile (B52724) and water with a small percentage of acid).
-
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This widely used method assesses the free radical scavenging ability of a compound.
Methodology:
-
Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Sample Preparation: this compound is dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made.
-
Assay Procedure:
-
In a 96-well plate, a fixed volume of the DPPH solution is added to varying concentrations of the sample.
-
The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance is measured at approximately 517 nm using a microplate reader.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.
Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium and seeded in a 96-well plate.
-
Treatment: The cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1-2 hours).
-
Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production, and incubated for a further period (e.g., 24 hours).
-
Nitrite Measurement (Griess Assay):
-
The cell culture supernatant is collected.
-
The supernatant is mixed with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
After a short incubation period, the absorbance is measured at approximately 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
-
Calculation: The percentage of NO inhibition is calculated, and the IC₅₀ value is determined.
Signaling Pathway Analysis: Western Blot for PI3K/Akt Pathway
This technique is used to detect and quantify the levels of specific proteins in the PI3K/Akt pathway to determine the effect of this compound.
Methodology:
-
Cell Treatment and Lysis: Cancer cells (e.g., a suitable cancer cell line) are treated with different concentrations of this compound. After treatment, the cells are lysed to extract total proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of key proteins in the PI3K/Akt pathway (e.g., p-Akt, Akt, p-PI3K, PI3K).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. The ratio of phosphorylated protein to total protein is calculated to assess the activation state of the pathway.
Conclusion
This compound (CAS No. 28368-57-2) is a flavonoid glycoside with significant potential for therapeutic applications, driven by its antioxidant, anti-inflammatory, and anticancer properties. Its mechanism of action appears to be closely linked to the modulation of key signaling pathways such as NF-κB and PI3K/Akt. This technical guide provides a foundational resource for researchers, offering insights into its physicochemical characteristics and detailed protocols for its extraction, purification, and biological evaluation. Further research, particularly in vivo studies and investigations into its pharmacokinetics and bioavailability, is warranted to fully elucidate its therapeutic potential and pave the way for its development as a novel therapeutic agent.
References
Biological Activity Screening of Chrysin 6-C-glucoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysin (B1683763) (5,7-dihydroxyflavone), a natural flavonoid found in honey, propolis, and various plants, has garnered significant attention for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects.[1][2][3] However, its clinical potential is often hindered by poor bioavailability. Glycosylation, the attachment of sugar moieties, is a natural modification that can enhance the solubility and absorption of flavonoids. This technical guide focuses on the biological activity screening of a specific glycoside derivative, Chrysin 6-C-glucoside. While comprehensive data on this particular compound is still emerging, this document synthesizes the available information on its biological activities and relevant screening methodologies, drawing comparisons with its parent compound, chrysin, and other related flavonoid glycosides.
Data Presentation: Summary of Biological Activities
Quantitative data for this compound is limited in the current scientific literature. The following tables summarize the available data for this compound and its parent compound, chrysin, to provide a comparative overview.
Table 1: Anticancer Activity
| Compound | Cell Line | Assay | Endpoint | Result | Citation |
| This compound | SW480 (Colon Cancer) | N/A | Proliferation Inhibition | An ethanol (B145695) extract containing this compound showed 61.3% inhibition. | [4] |
| Chrysin | SW480 (Colon Cancer) | MTT Assay | IC50 | 77.15 ± 5.4 μM (48h) | [5][6] |
| Chrysin | CD44+ SW480 CSCs | MTT Assay | Cytotoxicity | 75 μM selected for further experiments. | [5][7] |
| Chrysin | CD44+ SW480 CSCs | Annexin V/PI | Apoptosis | 35.49 ± 0.81% apoptosis at 75 μM. | [5][7] |
Note: Data for this compound is from a crude extract and not the pure compound.
Table 2: Anti-inflammatory Activity
| Compound | Cell Line | Stimulation | Assay | Endpoint | Result | Citation |
| Chrysin-8-C-glucoside | THP-1 Macrophages | LPS (1 µg/mL) | ELISA | TNF-α & IL-1β Production | Significant reduction at 10, 50, and 100 µM. | [8][9] |
| Chrysin-8-C-glucoside | THP-1 Macrophages | LPS (1 µg/mL) | Western Blot | COX-2 Expression | Significant reduction at 10, 50, and 100 µM. | [8] |
| Chrysin | N/A | N/A | PGE2 Production | IC50 | 25.5 µM | [10] |
| Chrysin | RAW264.7 Macrophages | LPS | NF-κB Translocation | Inhibition | 50 μM inhibited nuclear translocation of p65. | [11] |
Note: Data is for the 8-C-glucoside isomer, which is expected to have similar properties to the 6-C-glucoside.
Table 3: Antioxidant Activity
| Compound | Assay | Endpoint | Result | Citation |
| Chrysin-8-C-glucoside | ROS Production (in THP-1 cells) | ROS Reduction | Notable decrease at 100 µM. | [8][9] |
| Chrysin | DPPH Radical Scavenging | IC50 | 0.5 mg/mL | [12] |
| Chrysin | ABTS Radical Scavenging | IC50 | 0.81 mg/mL | [12] |
Note: Data for Chrysin-8-C-glucoside provides insight into the potential antioxidant mechanism of C-glucosides.
Experimental Protocols
Detailed methodologies are crucial for the accurate screening of this compound's biological activities. The following are standard protocols that can be adapted for this purpose.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells (e.g., SW480) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 10-200 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Apoptosis Analysis (Annexin V/PI Staining by Flow Cytometry)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the determined IC50 concentration for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Anti-inflammatory Activity (Measurement of Pro-inflammatory Mediators)
This involves stimulating immune cells (e.g., THP-1 or RAW264.7 macrophages) with an inflammatory agent like lipopolysaccharide (LPS) and measuring the inhibitory effect of the test compound.
-
Cell Culture and Differentiation (for THP-1): Culture THP-1 monocytes and differentiate them into macrophages using PMA (phorbol 12-myristate 13-acetate).
-
Pre-treatment: Pre-treat the macrophages with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for a specified period (e.g., 24 hours).
-
Sample Collection: Collect the cell culture supernatant to measure secreted cytokines (TNF-α, IL-1β, IL-6) or nitrite (B80452) (a stable product of nitric oxide).
-
Quantification:
-
Cytokines: Use commercially available ELISA kits to quantify the concentration of specific cytokines.
-
Nitric Oxide: Use the Griess reagent to measure nitrite concentration in the supernatant.
-
-
Protein Expression (Western Blot): Lyse the cells to extract proteins and perform Western blotting to analyze the expression of inflammatory enzymes like COX-2 and iNOS.
Antioxidant Activity (DPPH Radical Scavenging Assay)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.
-
Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol (B129727) or ethanol.
-
Reaction Mixture: In a 96-well plate, add various concentrations of this compound to the DPPH solution. A known antioxidant like ascorbic acid should be used as a positive control.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and is essential for elucidating the molecular mechanisms and signaling pathways affected by this compound.
-
Protein Extraction: After treating cells with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-p65, p-ERK, Nrf2, HO-1, β-actin) overnight at 4°C. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow for its biological activity screening.
Conclusion and Future Directions
This compound presents an interesting candidate for further investigation due to the well-documented biological activities of its parent compound, chrysin, and the potential for improved bioavailability conferred by the glycosidic moiety. The current evidence, primarily from studies on the closely related Chrysin-8-C-glucoside, suggests that this compound likely possesses anti-inflammatory and antioxidant properties, possibly mediated through the modulation of the NF-κB and Keap1/Nrf2/HO-1 signaling pathways.[8][9] Its anticancer potential, while suggested by preliminary data on crude extracts, requires rigorous evaluation of the pure compound to determine its specific cytotoxicity and mechanisms of action.
Future research should focus on:
-
Quantitative Screening: Determining the IC50 values of pure this compound in a panel of cancer cell lines and in various anti-inflammatory and antioxidant assays.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.
-
In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of cancer, inflammation, and oxidative stress.
-
Pharmacokinetic Studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to confirm its bioavailability advantages over chrysin.
This technical guide provides a foundational framework for the biological activity screening of this compound. By employing the detailed experimental protocols and considering the potential signaling pathways outlined, researchers can effectively advance our understanding of this promising natural compound and its therapeutic potential.
References
- 1. Chrysin: Perspectives on Contemporary Status and Future Possibilities as Pro-Health Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chrysin Inhibits NF-κB-Dependent CCL5 Transcription by Targeting IκB Kinase in the Atopic Dermatitis-Like Inflammatory Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Apoptotic and anti-metastatic effect of chrysin on CD44+ cancer stem cells from SW480 colorectal cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Apoptotic and anti-metastatic effect of chrysin on CD44+ cancer stem cells from SW480 colorectal cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Bioevaluation of New Stable Derivatives of Chrysin-8-C-Glucoside That Modulate the Antioxidant Keap1/Nrf2/HO-1 Pathway in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Bioevaluation of New Stable Derivatives of Chrysin-8- C-Glucoside That Modulate the Antioxidant Keap1/Nrf2/HO-1 Pathway in Human Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo [agris.fao.org]
- 11. Identification of a flavonoid C-glycoside as potent antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Preliminary Anticancer Effects of Chrysin and its Glucoside Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct research on the anticancer effects of Chrysin 6-C-glucoside is limited. This document provides a comprehensive overview of the well-documented anticancer activities of its aglycone, Chrysin (5,7-dihydroxyflavone). The presented data on Chrysin serves as a foundational guide, as the bioactivity of flavonoid glucosides is often related to the aglycone released upon metabolism.
Introduction
Chrysin, a natural flavonoid found in honey, propolis, and various plants, has demonstrated significant potential as an anticancer agent in numerous preclinical studies.[1][2][3] Its therapeutic effects are attributed to its ability to modulate multiple cellular signaling pathways involved in cancer cell proliferation, survival, apoptosis, and metastasis.[2][4] While research on specific glycosylated forms like this compound is still emerging, understanding the mechanisms of Chrysin provides a critical foundation for further investigation into its derivatives. This guide summarizes the key findings on the anticancer effects of Chrysin, details relevant experimental protocols, and visualizes the intricate signaling pathways it modulates.
Quantitative Data Presentation
The following tables summarize the in vitro cytotoxic effects of Chrysin on various cancer cell lines, presenting key quantitative data such as IC50 values.
Table 1: IC50 Values of Chrysin in Human Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (hours) |
| MCF-7 | Breast Cancer | 19.5 | 48 |
| MCF-7 | Breast Cancer | 9.2 | 72 |
| MDA-MB-231 | Breast Cancer | 40.2 (HDAC8 inhibition) | Not Specified |
| HT-55 | Colon Cancer | 400 (0.4 mM) | 48 |
| HCA-7 | Colon Cancer | 400 (0.4 mM) | 48 |
| LoVo | Colon Cancer | 800 (0.8 mM) | 48 |
| CT26 | Colon Cancer | 80 µg/mL | Not Specified |
| HepG2 | Liver Cancer | 3.11 (CFSB derivative) | Not Specified |
Note: IC50 values can vary depending on the specific experimental conditions.
Key Signaling Pathways Modulated by Chrysin
Chrysin exerts its anticancer effects by targeting several key signaling pathways crucial for tumor progression. These include the induction of apoptosis, cell cycle arrest, and inhibition of pro-survival pathways.
Induction of Apoptosis
Chrysin is a potent inducer of apoptosis (programmed cell death) in cancer cells through both intrinsic and extrinsic pathways.[2][4]
-
Intrinsic (Mitochondrial) Pathway: Chrysin can increase the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[5] This results in the release of cytochrome c into the cytoplasm, which in turn activates a cascade of caspases (caspase-9 and caspase-3), ultimately leading to apoptosis.[5][6] It also modulates the expression of Bcl-2 family proteins, increasing the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2.[2]
-
Extrinsic (Death Receptor) Pathway: Chrysin has been shown to enhance the sensitivity of cancer cells to TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand)-mediated apoptosis.[6]
Caption: Chrysin-induced apoptosis pathways.
Cell Cycle Arrest
Chrysin can halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation. It has been observed to cause cell cycle arrest at the G2/M and G1 phases.[3][6] This is often associated with the modulation of cyclins and cyclin-dependent kinases (CDKs), as well as the upregulation of tumor suppressor proteins like p53 and p21.[6]
Caption: Chrysin-induced cell cycle arrest.
Inhibition of Pro-Survival Signaling Pathways
Chrysin has been shown to inhibit key signaling pathways that promote cancer cell survival and proliferation, such as the PI3K/Akt and NF-κB pathways.[2][6]
-
PI3K/Akt Pathway: By inhibiting this pathway, Chrysin can reduce cell survival and proliferation and promote apoptosis.[6]
-
NF-κB Pathway: Chrysin can suppress the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation.[5][6] This leads to a decrease in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[5]
Caption: Inhibition of pro-survival pathways by Chrysin.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the anticancer effects of compounds like Chrysin.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of a compound on cancer cells and to calculate the IC50 value.
-
Cell Seeding: Seed cancer cells (e.g., CT26) in a 96-well plate at a suitable density and allow them to adhere overnight.[7]
-
Treatment: Treat the cells with various concentrations of Chrysin (e.g., 10, 20, 40, 80, 100, and 200 μg/mL) for specific time periods (e.g., 24 and 48 hours).[7]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate in the dark for 4 hours.[7]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the optical density at 560 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
-
Cell Treatment: Treat cancer cells with Chrysin at the desired concentration and time point.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium (B1200493) Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with Chrysin and harvest them.
-
Fixation: Fix the cells in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing propidium iodide and RNase A.
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction: Lyse the Chrysin-treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins based on their molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Caspase-3, Bax, Bcl-2, p53, Akt).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: General experimental workflow.
Conclusion and Future Directions
The available evidence strongly supports the potent anticancer activities of Chrysin across a range of cancer types through the modulation of critical cellular processes and signaling pathways.[2][8] While this guide provides a comprehensive overview of Chrysin, further research is imperative to elucidate the specific anticancer effects and mechanisms of its glycosylated derivatives, including this compound. Understanding the influence of the glucoside moiety on bioavailability, metabolism, and bioactivity will be crucial for the development of these compounds as potential therapeutic agents. Future studies should focus on direct in vitro and in vivo investigations of this compound to build upon the foundational knowledge established for its aglycone.
References
- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Broad-Spectrum Preclinical Antitumor Activity of Chrysin: Current Trends and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Properties of Chrysin on Colon Cancer Cells, In vitro and In vivo with Modulation of Caspase-3, -9, Bax and Sall4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Antioxidant Potential of Chrysin and Its Glucosides
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chrysin (B1683763) (5,7-dihydroxyflavone) is a natural flavonoid found in honey, propolis, and various plants that demonstrates significant antioxidant properties.[1] Its biological activity is largely attributed to its chemical structure, particularly the hydroxyl groups at the C5 and C7 positions, which are crucial for scavenging reactive oxygen species (ROS).[2] Chrysin exerts its antioxidant effects through both direct and indirect mechanisms. It directly neutralizes free radicals and can chelate metals. Indirectly, it modulates key cellular signaling pathways, such as the Nrf2-ARE and MAPK pathways, to enhance the expression of endogenous antioxidant enzymes.[2] Despite its therapeutic potential, chrysin's clinical application is hampered by low bioavailability due to poor aqueous solubility and rapid metabolism.[1] To overcome this, derivatives such as chrysin glucosides have been developed, showing improved absorption and, in some cases, superior antioxidant and anti-inflammatory activity.[3][4] This guide provides a comprehensive overview of the antioxidant potential of chrysin and its glucosides, detailing its mechanisms of action, summarizing quantitative data, outlining experimental protocols, and visualizing key cellular pathways.
Direct Antioxidant Activity and Radical Scavenging
Chrysin's antioxidant capacity is linked to its molecular structure, which allows it to donate hydrogen atoms to neutralize free radicals.[2] The primary methods for quantifying this direct antioxidant activity are in vitro chemical assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
Quantitative Antioxidant Data
While specific IC50 values for chrysin can vary between studies, the available data consistently show that its derivatives can offer significantly enhanced antioxidant activity. Modifications, such as the addition of glucoside, organotellurium, or hydroxyethylated moieties, have been shown to improve performance in standard antioxidant assays.[5][6]
Table 1: Comparative Antioxidant Activity of Chrysin and Its Derivatives
| Compound/Derivative | Assay | Result | Reference |
| Chrysin | DPPH | IC50: ~0.5 mg/mL | [7] |
| Chrysin | ABTS | IC50: ~0.81 mg/mL | [7] |
| Chrysin-8-C-glucoside hexa-acetate | Cellular ROS | Strongest antioxidant and anti-inflammatory activity compared to parent glucoside. | [3][8] |
| Hydroxyethylated chrysin (HE-chrysin) | DPPH, ABTS, FRAP | Showed higher activity than unmodified chrysin in all assays. | [5] |
| Organotellurium derivatives of chrysin | DPPH, ABTS, FRAP | Exhibited higher antioxidant activities than chrysin and its selenium analogues. | [6][9] |
| Nano-chrysin | DPPH | Had a much lower IC50 value (higher activity) than pure chrysin. | [7] |
| Cu(II)–chrysin complexes | ABTS | Exhibited significantly higher antioxidant capacities than free chrysin. | [5] |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process or chemical reaction by 50%. A lower IC50 value indicates higher antioxidant potency.
Indirect Antioxidant Mechanisms and Cellular Pathways
Beyond direct radical scavenging, chrysin significantly enhances the body's endogenous antioxidant defense system by modulating critical signaling pathways. This indirect mechanism provides a sustained protective effect against oxidative stress.
The Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is bound in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which targets it for degradation. In the presence of oxidative stress or activators like chrysin, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, upregulating the expression of Phase II antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO-1), and enzymes involved in glutathione (B108866) (GSH) synthesis.[2][3] Studies have shown that chrysin and its glucoside derivatives can activate this Nrf2/HO-1 axis, contributing to their antioxidant and anti-inflammatory effects.[3]
References
- 1. Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential [mdpi.com]
- 2. Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Bioevaluation of New Stable Derivatives of Chrysin-8- C-Glucoside That Modulate the Antioxidant Keap1/Nrf2/HO-1 Pathway in Human Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, characterization and antioxidant activity of organoselenium and organotellurium compound derivatives of chrysin - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Chrysin 6-C-glucoside literature review for researchers
Literature Review: Chrysin (B1683763) 6-C-glucoside
To Our Valued Research Audience,
This technical guide addresses the current state of scientific literature regarding Chrysin 6-C-glucoside. Following a comprehensive review, it has become evident that while this compound is identified in nature, detailed research into its specific biological activities, mechanisms of action, and quantitative data is exceptionally limited in publicly accessible literature.
This document serves to summarize the available information on this compound and to provide context by presenting the extensive research conducted on its parent aglycone, chrysin. The detailed data required for an in-depth technical guide—including extensive quantitative tables, specific experimental protocols for biological activity, and signaling pathway diagrams—is not available for this compound at this time.
This compound: Current State of Knowledge
This compound (CAS No. 28368-57-2) is a flavonoid glycoside naturally occurring in the leaves of Psidium guajava (guava).[1][2] It is often cited as having general "anti-tumor effects," a claim that appears to originate from a study on the chemical constituents of guava leaves.[1][3][4]
Quantitative Data
Specific quantitative data on the biological activity of isolated this compound is scarce. However, one study investigating the ethanol (B145695) extract of Psidium guajava leaves, from which this compound was isolated, reported a notable anti-proliferative effect.
Table 1: Anti-Proliferative Activity of Psidium guajava Ethanol Extract
| Extract Source | Cell Line | Activity | Reference |
| Psidium guajava Leaves | SW480 (Colon Cancer) | 61.3% inhibition | [2] |
Note: This value represents the activity of the total ethanol extract and not of the purified this compound compound.
Experimental Protocols: Isolation
While protocols for the biological evaluation of this compound are not detailed in the literature, methods for its isolation and purification from Psidium guajava have been described.
Protocol 1: General Chromatographic Isolation of Compounds from Psidium guajava
This protocol provides a general workflow for the separation of chemical constituents, including this compound, from the 95% ethanol extract of guava leaves.
-
Extraction: Prepare a 95% ethanol extract of Psidium guajava leaves.
-
Initial Separation: Subject the crude extract to column chromatography using a D101 macroporous resin.
-
Fractionation: Further separate the resulting fractions using various chromatographic techniques in sequence:
-
Silica gel chromatography.
-
Octadecylsilyl (ODS) column chromatography.
-
Sephadex LH-20 column chromatography for size exclusion.
-
-
Final Purification: Achieve final purification of the target compound, this compound, using preparative High-Performance Liquid Chromatography (HPLC).[2]
-
Structure Elucidation: Confirm the structure of the isolated compound using physicochemical properties and spectral data analysis (e.g., MS, NMR).
Below is a generalized workflow diagram for this isolation process.
A Comprehensive Alternative: The Aglycone, Chrysin
Given the limited data on the glycoside, we propose a detailed review of its extensively studied parent compound, chrysin . Research on chrysin is abundant, allowing for a thorough technical guide that fulfills all the core requirements of this request, including detailed data tables, protocols, and signaling pathway diagrams.
The biological activity of flavonoid glycosides is often linked to their aglycones, as enzymatic hydrolysis in the body can release the active aglycone. Therefore, a deep understanding of chrysin provides a critical foundation for inferring the potential activities of its derivatives.
A full technical guide on chrysin would include:
-
Quantitative Data Tables: Summarizing IC₅₀ values from numerous studies against a wide range of cancer cell lines (e.g., K562 leukemia, HepG2, HCT116).[5][6][7]
-
Detailed Experimental Protocols:
-
Anti-inflammatory Assays: Protocols for measuring inhibition of nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂) in LPS-stimulated macrophages.[8]
-
Anticancer Assays: Methodologies for MTT assays, cell cycle analysis via flow cytometry, and apoptosis detection (e.g., Annexin V staining).
-
Antioxidant Assays: Procedures for evaluating the reduction of oxidative stress markers in diabetic models.[9]
-
-
Signaling Pathway Diagrams (Graphviz):
-
Anti-inflammatory Pathways: Illustrating chrysin's inhibition of the NF-κB and JAK2/STAT1 pathways and activation of the Nrf2/HO-1 pathway.[8][10]
-
Anticancer Mechanisms: Detailing the induction of apoptosis via mitochondrial pathways (Bax/Bcl-2 regulation) and cell cycle arrest.[6][11]
-
Metabolic Regulation: Diagramming the modulation of the AMPK/PI3K/AKT signaling pathway in improving glucose and lipid metabolism.
-
Should you wish to proceed, a complete and detailed technical guide on chrysin , adhering to all specified formatting and content requirements, can be provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:28368-57-2 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Affiniti Research [affiniti-res.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Anticancer Activity of Ether Derivatives of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scialert.net [scialert.net]
- 10. Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
An In-Depth Technical Guide to Chrysin 6-C-glucoside and Its Chemical Synonyms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Chrysin (B1683763) 6-C-glucoside, a naturally occurring flavonoid C-glycoside. The document details its chemical synonyms, physicochemical properties, and explores its biological activities with a focus on anti-inflammatory, antioxidant, and anti-cancer effects. Special attention is given to the molecular mechanisms and signaling pathways modulated by this compound. This guide also includes detailed experimental protocols and quantitative data to support further research and development.
Chemical Synonyms and Identification
Chrysin 6-C-glucoside is known by several synonyms in chemical literature and databases. Accurate identification is crucial for research and sourcing.
| Synonym | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Chrysin 6-C-β-D-glucopyranoside | 28368-57-2 | C₂₁H₂₀O₉ | 416.38 |
| 5,7-dihydroxy-2-phenyl-6-β-D-glucopyranosyl-4H-1-benzopyran-4-one | 28368-57-2 | C₂₁H₂₀O₉ | 416.38 |
| 6-C-Glucosylchrysin | 28368-57-2 | C₂₁H₂₀O₉ | 416.38 |
| Isovitexin (Apigenin 6-C-glucoside) - related compound | 29702-25-8 | C₂₁H₂₀O₁₀ | 432.38 |
Note: Isovitexin is structurally similar and often co-occurs with this compound, but they are distinct molecules.
Physicochemical Properties
| Property | Value |
| Appearance | Yellowish powder |
| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol |
| Storage | Store at -20°C for long-term stability |
Biological Activities and Signaling Pathways
This compound, along with its aglycone chrysin, exhibits a range of biological activities. The glycosidic moiety can influence the bioavailability and specific molecular interactions of the compound.
Anti-inflammatory Activity
Chrysin and its glycosides have demonstrated potent anti-inflammatory effects. The primary mechanism involves the modulation of the NF-κB and Keap1/Nrf2/HO-1 signaling pathways.
Chrysin has been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes such as cytokines, chemokines, and adhesion molecules.[1][2][3] This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[3] This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of inflammatory mediators.
Studies on chrysin-8-C-glucoside, a close isomer, have shown activation of the Keap1/Nrf2/HO-1 pathway.[4][5][6] Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Oxidative stress or activators like chrysin glucosides can induce the dissociation of Nrf2 from Keap1. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1). HO-1 has anti-inflammatory properties.
Antioxidant Activity
The antioxidant properties of flavonoids like this compound are attributed to their ability to scavenge free radicals and chelate metal ions. The presence and position of hydroxyl groups on the flavonoid backbone are crucial for this activity.
Anti-Cancer Activity
Chrysin has been shown to induce apoptosis in various cancer cell lines.[7][8] The proposed mechanism involves the activation of the intrinsic apoptosis pathway. Chrysin upregulates the tumor suppressor protein p53, which in turn increases the expression of pro-apoptotic proteins like Bax and decreases the expression of the anti-apoptotic protein Bcl-2.[8] This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of caspases, ultimately leading to programmed cell death.
Quantitative Data Summary
The following tables summarize the reported quantitative data for the biological activities of chrysin and its derivatives.
Table 1: In Vitro Anti-inflammatory Activity
| Compound | Cell Line | Assay | Endpoint | Result |
| Chrysin | RAW 264.7 | LPS-induced NO production | IC₅₀ | Varies by study |
| 5,7-diacetylflavone (Ch-4) | RAW 264.7 | COX-2 enzyme inhibition | IC₅₀ | 2.7 µM[9] |
| Chrysin derivatives | RAW 264.7 | LPS-induced IL-6, TNF-α, PGE₂ levels | - | Significant reduction[10] |
| Chrysin-8-C-glucoside derivatives | THP-1 | LPS-induced TNF-α, IL-1β, COX-2 expression | - | Significant reduction[5] |
Table 2: In Vitro Anti-cancer Activity (IC₅₀ values)
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |
| Chrysin | HeLa | Cervical Cancer | 14.2[7] |
| Chrysin | U937 | Leukemia | 16[7] |
| Chrysin | MDA-MB-231 | Breast Cancer | 115.77[11] |
| Chrysin | MCF-7 | Breast Cancer | 19.5[11] |
| Chrysin Derivative (3i) | MCF-7 | Breast Cancer | 0.3 - 0.6 |
Table 3: Antioxidant Capacity
| Compound | Assay | Result (µmol TE/µmol) |
| Chrysin | ORAC | Varies based on study conditions[12] |
Table 4: In Vivo Anti-inflammatory and Anti-diabetic Effects of Chrysin
| Model | Treatment | Observed Effects |
| Streptozocin-induced diabetic rats with foot ulcers | Chrysin (40 and 80 mg/kg) | Increased wound contraction, reduced HbA1C, increased antioxidant levels, decreased MDA and MPO, attenuated TNF-α, IL-6, and NF-κB mRNA.[13][14] |
| Athymic nude diabetic mice | Chrysin (50 mg/kg) | Antihyperglycemic effect, reduced blood glucose and triglycerides, diminished IL-1β and TNF-α.[15] |
| Dextran sodium sulfate-induced colitis in mice | Pre-administration with chrysin | Ameliorated inflammatory symptoms, down-regulated NF-κB target genes in the colon.[3][16] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of this compound on cancer cell lines.[17][18]
Materials:
-
96-well tissue culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[17]
-
MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[17]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[17]
-
Add 150 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[17]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Western Blot Analysis for Protein Expression
This protocol can be used to analyze the effect of this compound on the expression of proteins involved in signaling pathways (e.g., NF-κB, apoptosis-related proteins).[11]
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-NF-κB p65, anti-IκBα, anti-Bax, anti-Bcl-2, anti-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Separate total protein from cell lysates on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
HPLC Method for Quantification
This protocol provides a general framework for the quantification of chrysin, which can be adapted for this compound.[19][20]
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase (e.g., acetonitrile (B52724) and methanol, or methanol and 0.1% formic acid)
-
This compound standard
-
Samples for analysis (e.g., bulk drug, formulation, biological sample extract)
Procedure:
-
Prepare a standard stock solution of this compound of known concentration.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Set up the HPLC system with the appropriate column and mobile phase.
-
Set the detection wavelength (e.g., ~268 nm for chrysin).[19][20]
-
Inject the calibration standards and samples.
-
Record the chromatograms and determine the retention time and peak area for this compound.
-
Construct a calibration curve by plotting peak area versus concentration for the standards.
-
Determine the concentration of this compound in the samples using the calibration curve.
In Vivo Anti-inflammatory Study in a Mouse Model of Colitis
This protocol is based on studies investigating the effects of chrysin in chemically induced colitis.[3][16]
Materials:
-
Male C57BL/6 mice
-
Dextran sodium sulfate (B86663) (DSS) or 2,4,6-trinitrobenzene sulfonic acid (TNBS) to induce colitis
-
This compound
-
Vehicle for administration (e.g., corn oil)
Procedure:
-
Acclimatize the mice for at least one week.
-
Divide the mice into groups: control, colitis model, and this compound treated groups.
-
Pre-administer this compound or vehicle orally for a specified period (e.g., 7 days).
-
Induce colitis by administering DSS in the drinking water or by intrarectal administration of TNBS.
-
Continue the administration of this compound during the colitis induction period.
-
Monitor the mice daily for body weight, stool consistency, and rectal bleeding.
-
At the end of the experiment, sacrifice the mice and collect colon tissue.
-
Measure colon length and weight.
-
Perform histological analysis of the colon tissue to assess inflammation.
-
Analyze the expression of inflammatory markers (e.g., TNF-α, IL-6, iNOS, COX-2) in the colon tissue by methods such as qRT-PCR or Western blot.
Conclusion
This compound is a promising natural compound with a range of biological activities that warrant further investigation for therapeutic applications. Its anti-inflammatory, antioxidant, and anti-cancer properties, mediated through the modulation of key signaling pathways, make it a person of interest for drug development. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers in this field. Further studies are needed to fully elucidate the specific mechanisms of action of the glycosylated form compared to its aglycone and to evaluate its pharmacokinetic profile and in vivo efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Chrysin Suppresses Vascular Endothelial Inflammation via Inhibiting the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chrysin ameliorates chemically induced colitis in the mouse through modulation of a PXR/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Bioevaluation of New Stable Derivatives of Chrysin-8- C-Glucoside That Modulate the Antioxidant Keap1/Nrf2/HO-1 Pathway in Human Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Bioevaluation of New Stable Derivatives of Chrysin-8-C-Glucoside That Modulate the Antioxidant Keap1/Nrf2/HO-1 Pathway in Human Macrophages [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Apoptotic Effects of Chrysin in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chrysin induces cell apoptosis via activation of the p53/Bcl-2/caspase-9 pathway in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of the activity of pro-inflammatory enzymes, COX-2 and iNOS, by chrysin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 13. storage.imrpress.com [storage.imrpress.com]
- 14. scialert.net [scialert.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Chrysin Ameliorates Chemically Induced Colitis in the Mouse through Modulation of a PXR/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. biotium.com [biotium.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
In Silico Prediction of Chrysin 6-C-glucoside Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chrysin (B1683763) 6-C-glucoside, a naturally occurring flavonoid, has garnered significant interest for its potential therapeutic properties. The application of in silico methodologies provides a rapid and cost-effective approach to predict its bioactivity and elucidate its mechanisms of action. This technical guide details a comprehensive computational workflow for investigating the bioactivity of Chrysin 6-C-glucoside, encompassing molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and the analysis of its interaction with key signaling pathways. This document serves as a resource for researchers and drug development professionals, providing structured data, detailed experimental protocols, and visual representations of molecular pathways to facilitate further investigation into the therapeutic potential of this compound. While direct in silico data for this compound is limited, this guide utilizes data from its close structural isomer, Chrysin 8-C-glucoside, as a predictive model for its bioactivity, particularly in relation to the Keap1/Nrf2/HO-1 signaling pathway.
Introduction
Chrysin, a flavonoid found in honey, propolis, and various plants, exhibits a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] Its glycosidic derivatives, such as this compound, are of particular interest due to potentially improved bioavailability.[3] Computational, or in silico, methods have become indispensable in modern drug discovery, enabling the prediction of a compound's biological activity and its pharmacokinetic profile before engaging in resource-intensive laboratory experiments.[4][5]
This guide outlines a systematic in silico approach to predict and analyze the bioactivity of this compound. The workflow encompasses target identification, molecular docking simulations to predict binding affinities with protein targets, and ADMET analysis to assess its drug-likeness. Furthermore, this document explores the predicted interactions of chrysin glucosides with key cellular signaling pathways, namely the Keap1/Nrf2/HO-1 and AMPK/PI3K/AKT pathways, which are crucial in regulating oxidative stress, inflammation, and metabolism.
Predicted Bioactivities and Molecular Targets
Based on in silico studies of chrysin and its derivatives, this compound is predicted to exhibit several key bioactivities:
-
Antioxidant and Anti-inflammatory Activity: Through the modulation of the Keap1/Nrf2/HO-1 pathway.[5][6][7]
-
Metabolic Regulation: By influencing the AMPK/PI3K/AKT signaling cascade.
-
Anticancer Activity: By targeting various proteins involved in cancer progression.[8]
A crucial step in predicting bioactivity is the identification of potential molecular targets. This can be achieved through ligand-based approaches, where the structure of this compound is compared to databases of known ligands for various proteins, and through literature-based approaches, by examining the known targets of structurally similar flavonoids.
Quantitative Data from In Silico Analysis
The following tables summarize quantitative data obtained from in silico studies on chrysin and its C-glucoside derivatives. It is important to note that the molecular docking data presented is for Chrysin 8-C-glucoside, a closely related isomer, and is used here as a predictive model for this compound due to the limited availability of specific data for the 6-C isomer.
Table 1: Predicted ADMET Properties of Chrysin
| Property | Predicted Value | Method/Tool | Reference |
| Gastrointestinal Absorption | High | SwissADME | [9] |
| BBB Permeability | No | SwissADME | [9] |
| Skin Permeability (log Kp) | -5.35 cm/s | Not Specified | [10] |
| CYP2C19 Inhibition | Yes | SwissADME | [9] |
| AMES Toxicity | No | Not Specified | [10] |
| Carcinogenicity | No | Not Specified | [10] |
Table 2: Molecular Docking Results of Chrysin 8-C-glucoside with Keap1
| Ligand | Binding Energy (kcal/mol) | Interacting Residues | Docking Software | Reference |
| Chrysin 8-C-glucoside | -8.2 | ARG415, ARG483, SER508, SER602 | AutoDock Vina | [5][6][7] |
| Hexa-acetate derivative | -9.5 | ARG415, ARG483, SER508, SER602 | AutoDock Vina | [5][6][7] |
Experimental Protocols for In Silico Prediction
This section provides detailed methodologies for the key in silico experiments.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction.
Protocol:
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein (e.g., Keap1, PDB ID: 4L7B) is retrieved from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are removed from the protein structure.
-
Polar hydrogen atoms and Kollman charges are added to the protein using software like AutoDockTools.[11]
-
-
Ligand Preparation:
-
Docking Simulation:
-
A grid box is defined around the active site of the target protein, encompassing all potential binding residues. The grid dimensions are typically set to 60 x 60 x 60 Å with a spacing of 0.375 Å.[11]
-
The docking simulation is performed using software such as AutoDock Vina. The Lamarckian Genetic Algorithm is a commonly used search algorithm.[13]
-
The simulation generates multiple binding poses of the ligand in the protein's active site, ranked by their predicted binding affinities (in kcal/mol).
-
-
Analysis of Results:
-
The binding pose with the lowest binding energy is considered the most favorable.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed using visualization software like PyMOL or Discovery Studio.[14]
-
ADMET Prediction
ADMET prediction assesses the drug-like properties of a compound.
Protocol:
-
Input: The canonical SMILES (Simplified Molecular Input Line Entry System) string of this compound is obtained from a chemical database.
-
Web Server Submission: The SMILES string is submitted to various free online ADMET prediction web servers. Commonly used servers include:
-
SwissADME: Predicts a wide range of physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[9]
-
vNN-ADMET: A platform for predicting various ADMET properties using a variable nearest neighbor methodology.[4][15]
-
ADMETlab 2.0: An integrated online platform for comprehensive ADMET predictions.
-
-
Parameter Analysis: The output from the web servers is analyzed to evaluate properties such as:
-
Absorption: Gastrointestinal absorption and Caco-2 permeability.
-
Distribution: Blood-brain barrier (BBB) permeability and plasma protein binding.
-
Metabolism: Inhibition of cytochrome P450 (CYP) enzymes.
-
Excretion: Predicted clearance and half-life.
-
Toxicity: AMES mutagenicity, cardiotoxicity (hERG inhibition), and hepatotoxicity.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the predicted signaling pathways modulated by this compound and a general workflow for in silico bioactivity prediction.
Caption: General workflow for the in silico prediction of bioactivity.
Caption: Predicted modulation of the Keap1/Nrf2/HO-1 pathway by this compound.
Caption: Predicted modulation of the AMPK/PI3K/AKT pathway by this compound.
Conclusion
The in silico prediction of this compound's bioactivity provides a strong foundation for its further investigation as a potential therapeutic agent. The computational evidence points towards antioxidant, anti-inflammatory, and metabolic regulatory properties, mediated through interactions with key signaling pathways such as Keap1/Nrf2/HO-1 and AMPK/PI3K/AKT. This technical guide has outlined the key computational methodologies and provided a framework for the in silico investigation of this compound. The presented protocols for molecular docking and ADMET analysis can be applied to further explore the bioactivity of this and other natural products. Future research should focus on the experimental validation of these in silico predictions through in vitro and in vivo studies to confirm the therapeutic potential of this compound.
References
- 1. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chrysin as a Bioactive Scaffold: Advances in Synthesis and Pharmacological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Bioevaluation of New Stable Derivatives of Chrysin-8-C-Glucoside That Modulate the Antioxidant Keap1/Nrf2/HO-1 Pathway in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | vNN Web Server for ADMET Predictions [frontiersin.org]
- 5. Synthesis and Bioevaluation of New Stable Derivatives of Chrysin-8- C-Glucoside That Modulate the Antioxidant Keap1/Nrf2/HO-1 Pathway in Human Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. jddtonline.info [jddtonline.info]
- 9. bepls.com [bepls.com]
- 10. mdpi.com [mdpi.com]
- 11. Molecular docking analysis of flavonoids with AChE and BACE-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chrysin 6-C-beta-D-glucopyranoside | C21H20O9 | CID 44257621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Molecular docking studies of flavonoids for their inhibition pattern against β-catenin and pharmacophore model generation from experimentally known flavonoids to fabricate more potent inhibitors for Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Study of the inhibitory effects of chrysin and its nanoparticles on mitochondrial complex II subunit activities in normal mouse liver and human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. vNN-ADMET [vnnadmet.bhsai.org]
An In-depth Technical Guide to the Physicochemical Properties and Biological Activities of Chrysin 6-C-glucoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chrysin (B1683763) 6-C-glucoside, a naturally occurring C-glycosyl flavonoid, has garnered significant interest within the scientific community due to its potential therapeutic applications. As a glycosylated derivative of chrysin, it exhibits modified physicochemical properties that may enhance its bioavailability and biological efficacy. This technical guide provides a comprehensive overview of the core physicochemical characteristics of Chrysin 6-C-glucoside, alongside detailed experimental protocols for its isolation, purification, and biological evaluation. Furthermore, it elucidates the key signaling pathways modulated by its aglycone, chrysin, which are likely relevant to the biological activities of this compound, offering a foundation for future research and drug development endeavors.
Physicochemical Properties
This compound, a flavone (B191248) C-glycoside, possesses distinct physicochemical characteristics that are crucial for its handling, formulation, and biological activity. The presence of the glucose moiety significantly influences its solubility and potential for interaction with biological targets compared to its aglycone, chrysin.
General Properties
| Property | Value | Source(s) |
| Systematic Name | 5,7-dihydroxy-2-phenyl-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | [1] |
| CAS Number | 28368-57-2 | [1] |
| Molecular Formula | C21H20O9 | [1] |
| Molecular Weight | 416.38 g/mol | [1] |
| Physical Description | Powder | |
| Natural Sources | Psidium guajava (Guava) leaves |
Solubility
| Solvent | Solubility | Source(s) |
| DMSO | Soluble | |
| Pyridine | Soluble | |
| Methanol (B129727) | Soluble | |
| Ethanol | Soluble | |
| Water | Poorly soluble (improved over chrysin) | |
| Chloroform (B151607) | Soluble | |
| Dichloromethane | Soluble | |
| Ethyl Acetate (B1210297) | Soluble | |
| Acetone | Soluble |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.
1.3.1. UV-Visible Spectroscopy
The UV-Vis spectrum of flavonoids is characterized by two major absorption bands, Band I (300-400 nm) and Band II (240-280 nm), corresponding to the B-ring and A-ring, respectively. For a product identified as chrysin 6-C-β-glucoside, a UV maximum has been reported.[2]
1.3.2. Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3400-3200 (broad) | O-H (hydroxyl groups of glucose and flavone) | Stretching |
| ~3100-3000 | C-H (aromatic) | Stretching |
| ~2950-2850 | C-H (aliphatic) | Stretching |
| ~1650 | C=O (γ-pyrone) | Stretching |
| ~1610, 1580, 1450 | C=C (aromatic) | Stretching |
| ~1350-1000 | C-O (alcohols, ethers) | Stretching |
1.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR data are essential for the unambiguous structural confirmation of this compound. While a complete, assigned spectrum for this compound is not available in the provided search results, data for the related compound, chrysin-8-C-glucoside, can offer insights into the expected chemical shifts.[7][8][9][10][11] The key distinguishing feature would be the position of the glucosyl moiety on the A-ring, which would significantly affect the chemical shifts of the A-ring protons and carbons.
1.3.4. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The fragmentation of C-glycosyl flavonoids typically involves cleavages within the sugar moiety and retro-Diels-Alder (RDA) fragmentation of the flavonoid C-ring.[2]
Biological Activities and Signaling Pathways
Anti-Tumor Activity: Apoptosis Induction
Chrysin has been shown to induce apoptosis in various cancer cell lines through the modulation of key signaling pathways.
2.1.1. p53/Bcl-2/Caspase-9 Pathway
2.1.2. PI3K/Akt/mTOR Pathway
Anti-Inflammatory Activity
Chrysin exerts its anti-inflammatory effects by targeting key inflammatory signaling pathways.
2.2.1. NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Chrysin can inhibit the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα. This blockage of NF-κB translocation to the nucleus leads to a decrease in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2][12][13][19]
Experimental Protocols
The following sections provide detailed methodologies for the isolation, purification, and biological evaluation of this compound.
Extraction and Isolation from Psidium guajava Leaves
This protocol outlines a general procedure for the extraction and isolation of flavonoid glycosides from guava leaves.[20][21][22][23]
Methodology:
-
Plant Material Preparation: Air-dry fresh leaves of Psidium guajava at room temperature and then grind them into a fine powder.
-
Extraction: Macerate the powdered leaves in 80% aqueous methanol (1:10 w/v) at room temperature for 72 hours with occasional shaking.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude extract.
-
Solvent Partitioning: Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane and ethyl acetate, to separate compounds based on their polarity. This compound is expected to be enriched in the ethyl acetate fraction.
-
Column Chromatography: Subject the dried ethyl acetate fraction to column chromatography on a silica (B1680970) gel column. Elute with a gradient of chloroform and methanol. Collect fractions and monitor by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Pool the fractions containing this compound and subject them to further purification using a preparative HPLC system with a C18 column.[21][22][24] A typical mobile phase would be a gradient of methanol and water.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[25][26]
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect specific proteins in a sample. This protocol is designed to analyze the effect of this compound on apoptosis-related proteins.[25][26][27][28]
Methodology:
-
Cell Lysis: Treat cells with this compound as described for the MTT assay. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate them on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p53, Bcl-2, Bax, cleaved caspase-9, cleaved caspase-3, Akt, p-Akt, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
Conclusion
This compound is a promising natural compound with significant potential for further investigation as a therapeutic agent. This guide provides a foundational understanding of its physicochemical properties and outlines key experimental procedures for its study. The elucidation of its specific interactions with cellular signaling pathways will be crucial in advancing its development from a laboratory curiosity to a clinically relevant molecule. The provided diagrams and protocols are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this and other flavonoid glycosides.
References
- 1. researchgate.net [researchgate.net]
- 2. IR Absorption Table [webspectra.chem.ucla.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. eng.uc.edu [eng.uc.edu]
- 5. Authentication of Propolis: Integrating Chemical Profiling, Data Analysis and International Standardization—A Review | MDPI [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Chrysin Ameliorates Chemically Induced Colitis in the Mouse through Modulation of a PXR/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chrysin Suppresses Vascular Endothelial Inflammation via Inhibiting the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [Mechanism of PI3K/AKT/mTOR signaling pathway for mediating anti-inflammatory and anti-oxidant effects of chrysin: a protein microarray-based study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Chrysin Improves Glucose and Lipid Metabolism Disorders by Regulating the AMPK/PI3K/AKT Signaling Pathway in Insulin-Resistant HepG2 Cells and HFD/STZ-Induced C57BL/6J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [Mechanism of PI3K/AKT/mTOR signaling pathway for mediating anti-inflammatory and anti-oxidant effects of chrysin: a protein microarray-based study]. | Semantic Scholar [semanticscholar.org]
- 18. globalsciencebooks.info [globalsciencebooks.info]
- 19. mdpi.com [mdpi.com]
- 20. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. Apoptosis western blot guide | Abcam [abcam.com]
- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 27. researchgate.net [researchgate.net]
- 28. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]
Stability and Degradation of Chrysin 6-C-glucoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysin 6-C-glucoside is a naturally occurring flavone (B191248) C-glycoside that has garnered interest for its potential pharmacological activities. As with any compound under investigation for therapeutic applications, a thorough understanding of its stability and degradation profile is paramount. This technical guide provides a comprehensive overview of the stability of this compound, detailing experimental protocols for forced degradation studies and summarizing expected stability based on current knowledge of structurally related compounds. The C-C glycosidic bond in this compound is anticipated to confer greater stability compared to O-glycosidic linkages, particularly against enzymatic and acid-catalyzed hydrolysis.
Data Presentation: Stability Profile
Due to a lack of direct quantitative stability studies on this compound, the following table summarizes the expected stability based on data from structurally similar C-glycosyl flavonoids, such as vitexin (B1683572) and orientin. This information should be used as a guideline for designing specific stability and forced degradation studies for this compound.
| Stress Condition | Reagent/Parameters | Expected Stability of this compound | Reference Compound Data |
| Acidic Hydrolysis | 0.1 M - 1 M HCl, Room Temperature to 80°C | Expected to be relatively stable. | C-glycosyl flavonoids are generally resistant to acid hydrolysis.[1][2] |
| Alkaline Hydrolysis | 0.1 M - 1 M NaOH, Room Temperature to 80°C | Highly Labile. Significant degradation is expected. | Vitexin is highly labile under alkaline conditions.[1][3] |
| Oxidative Degradation | 3% - 30% H₂O₂, Room Temperature to 80°C | Expected to be relatively stable. | Vitexin is reported to be stable under oxidative conditions.[1][3] |
| Thermal Degradation | 40°C - 80°C (Solid-state and in solution) | Moderate degradation expected at elevated temperatures. | The aglycone, chrysin, begins to melt and evaporate at 285°C (558 K).[4] Flavonol glycosides show degradation at 70°C.[5][6] |
| Photodegradation | UV light (e.g., 254 nm), Visible light | Degradation is likely. | Flavonoids are generally susceptible to photodegradation. Vitexin was found to be stable after 7 days of UV light exposure in one study.[3] |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on this compound, adapted from established protocols for similar C-glycosyl flavonoids.[1][2][3][7]
General Stock Solution Preparation
-
Objective: To prepare a standardized solution of this compound for use in all stress studies.
-
Procedure:
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve the standard in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) to achieve a known concentration (e.g., 1 mg/mL).
-
Ensure the compound is fully dissolved. Sonication may be used if necessary.
-
This stock solution will be used for the subsequent degradation experiments.
-
Acidic Hydrolysis
-
Objective: To assess the stability of this compound in acidic conditions.
-
Procedure:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid (HCl). For more stringent testing, 1 M HCl can be used.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample and immediately neutralize it with an equivalent amount of 0.1 M or 1 M sodium hydroxide (B78521) (NaOH).
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis.
-
Alkaline Hydrolysis
-
Objective: To evaluate the stability of this compound in basic conditions.
-
Procedure:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide (NaOH). For more stringent testing, 1 M NaOH can be used.
-
Incubate the solution at room temperature or a controlled elevated temperature (e.g., 60°C) for a defined period (e.g., 30 minutes, 1, 2, 4 hours), as rapid degradation is expected.
-
At each time point, withdraw a sample and immediately neutralize it with an equivalent amount of 0.1 M or 1 M hydrochloric acid (HCl).
-
Dilute the neutralized sample with the mobile phase for analysis.
-
Oxidative Degradation
-
Objective: To determine the susceptibility of this compound to oxidation.
-
Procedure:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂). A higher concentration (e.g., 30%) can be used for more aggressive stress testing.
-
Incubate the solution at room temperature, protected from light, for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample and dilute it with the mobile phase for analysis.
-
Thermal Degradation
-
Objective: To assess the stability of this compound at elevated temperatures.
-
Procedure:
-
In Solution: Place an aliquot of the stock solution in a sealed, light-protected container and incubate in a calibrated oven at a set temperature (e.g., 70°C).
-
Solid State: Place a known amount of solid this compound powder in a light-protected container in a calibrated oven at a set temperature (e.g., 70°C).
-
Sample at various time points (e.g., 1, 3, 7, 14 days).
-
For solid-state samples, dissolve in the initial solvent to the original concentration before dilution with the mobile phase for analysis.
-
Photodegradation
-
Objective: To evaluate the stability of this compound upon exposure to light.
-
Procedure:
-
Expose a solution of this compound in a photochemically transparent container (e.g., quartz) to a light source. A photostability chamber providing controlled UV and visible light exposure is recommended.
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
-
Expose the sample for a defined duration or until a significant level of degradation is observed.
-
At each time point, withdraw a sample and analyze it.
-
Sample Analysis
-
Objective: To quantify the remaining this compound and detect degradation products.
-
Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method with UV or Mass Spectrometric (MS) detection should be developed and validated.
-
Typical HPLC Parameters (starting point for method development):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase (e.g., 0.1% formic acid or acetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at the λmax of this compound (around 270 nm and 315 nm).
-
Injection Volume: 10-20 µL.
-
-
Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Analyze the chromatograms for the appearance of new peaks, which indicate degradation products.
-
Peak purity analysis of the parent compound peak should be performed to ensure no co-eluting degradants.
-
Mandatory Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Inferred degradation pathways for this compound.
Conclusion
This technical guide provides a foundational understanding of the stability and degradation of this compound for researchers and drug development professionals. While direct quantitative data remains to be established, the provided information on structurally related C-glycosyl flavonoids, along with detailed experimental protocols, offers a robust starting point for comprehensive stability testing. The inherent stability of the C-glycosidic bond suggests that this compound is likely more stable than its O-glycoside counterparts, a critical consideration for its development as a therapeutic agent. Further studies are essential to fully characterize its degradation pathways and establish appropriate storage and handling conditions.
References
The Guava Arsenal: A Technical Guide to the Natural Phytochemicals of Psidium guajava
Abstract: Psidium guajava L., commonly known as guava, is a plant of significant interest in the pharmaceutical and nutraceutical industries due to its rich and diverse phytochemical profile. Traditionally used in folk medicine across tropical and subtropical regions, modern scientific investigation has begun to elucidate the quantitative composition and mechanisms of action of its bioactive compounds. This technical guide provides an in-depth overview of the natural occurrence of these compounds in various parts of the plant, including the leaves, fruit, bark, and seeds. It summarizes quantitative data from multiple studies, details common experimental protocols for extraction and analysis, and visualizes key signaling pathways modulated by guava extracts, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction
Psidium guajava, a member of the Myrtaceae family, is widely cultivated for its edible fruit. Beyond its nutritional value, various parts of the guava plant, including the leaves, fruits, bark, and seeds, have been utilized in traditional medicine to treat a range of ailments such as diabetes, diarrhea, gastroenteritis, and hypertension.[1][2] The therapeutic potential of P. guajava is attributed to a complex mixture of bioactive phytochemicals.[1][3] These compounds include a wide array of polyphenols, flavonoids, terpenoids, tannins, and alkaloids, which exhibit potent antioxidant, anti-inflammatory, antimicrobial, antidiabetic, and anticancer properties.[1][4][5] This guide focuses on the quantitative distribution of these key compounds and the molecular mechanisms through which they exert their biological effects.
Phytochemical Composition: A Quantitative Overview
The concentration and composition of phytochemicals in Psidium guajava can vary significantly depending on the part of the plant, geographical location, season, and extraction methodology.[6][7] The leaves are particularly noted for their high concentration of phenolic compounds.[6][7]
Psidium guajava Leaf
The leaves of P. guajava are the most studied part of the plant and are a rich source of flavonoids, phenolic acids, and terpenoids.[8] Quercetin and its derivatives, along with gallic acid and catechin, are among the most prominent compounds.[6][8][9]
| Phytochemical Class | Compound | Concentration | Reference |
| Phenolic Acids | Gallic Acid | 0.751 ± 0.008 mg/g extract | [9] |
| Gallic Acid | 153.52 - 175.90 µg/g dry weight | [6] | |
| Flavonoids | Total Flavonoids | 128.10 ± 1.39 mg EGCGE/g | [9] |
| Total Flavonoids | 29.66 - 92.38 mg QE/g | [6] | |
| Catechin | 2.215 ± 0.031 mg/g extract | [9] | |
| Quercetin | 0.520 ± 0.022 mg/g extract | [9] | |
| Terpenoids | β-caryophyllene | High concentration (up to 71.65% of essential oil) | [6][10] |
| Alkaloids | Total Alkaloids | Up to 219.06 mg/g dry weight | [6] |
Psidium guajava Fruit
The fruit is a significant source of vitamins, carotenoids, and polyphenols.[1] The concentration of these compounds, particularly lycopene, is often dependent on the color of the fruit's pulp.[1]
| Phytochemical Class | Compound | Concentration | Reference |
| Carotenoids | Lycopene | 0.04 - 4.04 mg/100 g | [1] |
| Vitamins | Vitamin C (Ascorbic Acid) | 103.05 mg (in leaves, fruit is also high) | [6][7] |
| Phenolic Compounds | Total Phenolics | Varies, generally lower than leaves | [7] |
Other Plant Parts
The bark and seeds of P. guajava also contain valuable bioactive compounds, although they are less studied than the leaves and fruit. The bark is notably rich in tannins.
| Plant Part | Phytochemical Class | Compound/Class | Concentration | Reference |
| Bark | Tannins | Total Tannins | 12-30% | [4] |
| Seeds | Terpenoids | Total Terpenoids | 23.29 mg/g | [11] |
| Twigs | Minerals | Calcium, Magnesium, Potassium, etc. | Present | [4] |
Experimental Methodologies
The extraction and analysis of phytochemicals from P. guajava are critical steps for research and drug development. The choice of solvent and extraction method significantly impacts the yield and profile of the extracted compounds.[12]
Extraction Protocols
Aqueous Extraction (Boiling):
-
Sample Preparation: Fresh leaves are washed, shade-dried, and ground into a uniform powder.[13]
-
Extraction: 20 g of the leaf powder is boiled in 100 mL of distilled water at 90°C for 30 minutes in an Erlenmeyer flask.[13]
-
Separation: The mixture is centrifuged at 4000 rpm for 10 minutes.[13]
-
Collection: The supernatant is collected and stored at 4°C for further analysis.[13]
Solvent Extraction (Maceration):
-
Sample Preparation: 5 grams of powdered leaf or fruit peel samples are weighed.[14]
-
Extraction: The powder is macerated with 50 mL of a selected solvent (e.g., methanol, ethanol, acetone, or their aqueous solutions) for 48 hours at room temperature with continuous stirring (500 rpm).[14]
-
Filtration: The resulting extract is filtered to remove solid plant material.[12]
Soxhlet Extraction:
-
Sample Preparation: Approximately 50 g of dried, powdered plant material is used.[12]
-
Extraction: The sample is placed in a Soxhlet apparatus and extracted with 500 mL of a chosen solvent (e.g., ethanol, methanol, acetone) for 8 hours.[12]
-
Concentration: The solvent is typically evaporated under reduced pressure to yield a concentrated extract.
Phytochemical Analysis and Quantification
Qualitative Screening:
-
Standard chemical tests are used to detect the presence of major phytochemical classes like alkaloids, flavonoids, tannins, saponins, and terpenoids.[13][14] For example, the formation of a blue-green or black color upon adding a 2% w/v FeCl3 solution indicates the presence of tannins and phenols.[13]
Quantitative Analysis:
-
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): Techniques such as UPLC-Q-TOF-MS/MS are used to identify and quantify specific phenolic and flavonoid compounds.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is primarily used to analyze the composition of volatile compounds, such as those found in the essential oil of the leaves, including limonene (B3431351) and β-caryophyllene.[15]
-
Spectrophotometry: The Folin-Ciocalteu method is commonly employed to determine the total phenolic content, while other colorimetric assays are used for total flavonoid content.[6]
Biological Activity and Key Signaling Pathways
The phytochemicals in P. guajava modulate several cellular signaling pathways, which are the basis for their observed therapeutic effects, particularly in the context of diabetes and cancer.
Antidiabetic Effects
P. guajava leaf extracts have demonstrated significant antihyperglycemic activity.[16][17] The mechanisms involve improving insulin (B600854) sensitivity, promoting glucose uptake, and inhibiting glucose absorption.
PI3K/Akt Signaling Pathway: Guava leaf extract can activate the PI3K/Akt signaling pathway.[16][18] This activation enhances glucose uptake and glycogen (B147801) synthesis in liver and muscle tissues, thereby helping to lower blood glucose levels and alleviate insulin resistance.[18]
SIRT1/PGC-1α/PPAR-α Pathway: Metabolites from fermented guava leaf extract have been shown to enhance hepatic energy metabolism by activating the SIRT1/PGC-1α/PPAR-α pathway, which can mitigate hyperglycemia and hepatic steatosis in type 2 diabetes.[19]
PTP1B Inhibition: Extracts from guava leaves inhibit protein tyrosine phosphatase 1B (PTP1B), a negative regulator of the insulin signaling pathway.[17][20] By inhibiting PTP1B, the extracts enhance insulin signaling, leading to a reduction in blood glucose.[20]
Anticancer Activity
Extracts from various parts of the P. guajava plant have shown selective cytotoxicity against numerous human cancer cell lines, including breast, prostate, and bone cancer, often without harming normal cells.[21]
Apoptosis Induction: Aqueous extracts of guava leaves can induce apoptosis (programmed cell death) in cancer cells. This is achieved by modulating key proteins in the apoptotic pathway, such as decreasing the Bcl-2/Bax ratio (an anti-apoptotic to pro-apoptotic protein ratio) and activating caspases.[22]
Cell Cycle Arrest: The extracts can cause cell cycle arrest, typically at the G0/G1 phase, preventing cancer cells from proliferating.[22]
MAPK and Akt Pathway Modulation: The anticancer effects are also mediated through the modulation of critical signaling pathways. Guava extract has been shown to inactivate the pro-survival Akt pathway while activating the pro-apoptotic p38 and Erk1/2 pathways, which are part of the Mitogen-Activated Protein Kinase (MAPK) family.[22]
NF-κB Inhibition: Some extracts, particularly hexane (B92381) extracts of the leaves, have been found to inhibit the activation of Nuclear Factor-kappaB (NF-κB), a key transcription factor involved in inflammation and cancer cell survival and proliferation.[23]
Conclusion and Future Perspectives
Psidium guajava is a powerhouse of bioactive compounds with significant therapeutic potential. The leaves, in particular, are a concentrated source of flavonoids and phenolic acids that have been shown to modulate key cellular pathways involved in metabolic and proliferative diseases. The quantitative data and established experimental protocols summarized in this guide provide a solid foundation for further research. Future work should focus on the synergistic effects of these compounds, bioavailability studies, and the development of standardized extracts for clinical trials. The rich phytochemical profile of P. guajava positions it as a prime candidate for the development of novel, evidence-based phytopharmaceuticals and functional foods.
References
- 1. Psidium guajava: A Review on Its Pharmacological and Phytochemical Constituents – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. researchgate.net [researchgate.net]
- 3. A Review of the Antioxidant and Antimicrobial Activities and Photoprotective Properties of Psidium guajava L. – Oriental Journal of Chemistry [orientjchem.org]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. The ethnobotanical, phytochemistry and pharmacological activities of <i>Psidium guajava</i> L. - Arabian Journal of Chemistry [arabjchem.org]
- 6. mdpi.com [mdpi.com]
- 7. Psidium guajava L.: From byproduct and use in traditional Mexican medicine to antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guava (Psidium guajava L.) Leaves: Nutritional Composition, Phytochemical Profile, and Health-Promoting Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Bioactive Compounds from Guava Leaves (Psidium guajava L.): Characterization, Biological Activity, Synergistic Effects, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. phytojournal.com [phytojournal.com]
- 13. Extraction of bioactive compounds from Psidium guajava leaves and its utilization in preparation of jellies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Qualitative phytochemical profiling, and in vitro antimicrobial and antioxidant activity of Psidium guajava (Guava) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Aqueous Extract of Guava (Psidium guajava L.) Leaf Ameliorates Hyperglycemia by Promoting Hepatic Glycogen Synthesis and Modulating Gut Microbiota [frontiersin.org]
- 17. Antidiabetic effects of extracts from Psidium guajava - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Guava Leaf Extract Attenuates Insulin Resistance via the PI3K/Akt Signaling Pathway in a Type 2 Diabetic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. The Anticancer Potential of Psidium guajava (Guava) Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Action mechanism and signal pathways of Psidium guajava L. aqueous extract in killing prostate cancer LNCaP cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols: Extraction and Purification of Chrysin 6-C-glucoside from Psidium guajava Leaves
Introduction
Psidium guajava (guava) is a medicinal plant rich in a diverse array of phytochemicals, including flavonoids, phenolics, and triterpenes.[1] The leaves, in particular, are a potent source of bioactive compounds and have been traditionally used for treating conditions like diabetes and diarrhea.[1] Among the flavonoids present, Chrysin (B1683763) 6-C-glucoside is a compound of interest due to its potential anti-tumor effects.[2][3]
These application notes provide a comprehensive set of protocols for researchers, scientists, and drug development professionals, detailing the extraction, purification, and quantification of Chrysin 6-C-glucoside from P. guajava leaves. The methodologies described are based on established techniques for flavonoid isolation from plant matrices.
Section 1: Overview of the Extraction and Purification Workflow
The overall strategy involves a multi-step process designed to efficiently isolate this compound. The process begins with a crude extraction from prepared plant material, followed by a series of chromatographic steps to enrich and purify the target compound.
Caption: Overall workflow for the isolation of this compound.
Section 2: Experimental Protocols
Protocol 2.1: Preparation of Plant Material
-
Collection and Drying: Collect fresh, healthy leaves of Psidium guajava. Wash them thoroughly with running tap water to remove dust and debris. Air-dry the leaves in the shade for several days or use a hot-air oven at a controlled temperature (e.g., 50°C) until they are brittle.[4]
-
Grinding: Grind the dried leaves into a fine powder using a mechanical grinder. Sieving the powder to a uniform particle size (<0.5 mm) can improve extraction efficiency.
-
Defatting (Optional but Recommended): To remove chlorophyll, waxes, and other lipophilic compounds, soak the leaf powder in n-hexane or petroleum ether (1:5 w/v) for 12-24 hours using a Soxhlet apparatus or maceration.[5] Discard the solvent and dry the defatted plant material completely.
Protocol 2.2: Crude Extraction (Ultrasound-Assisted Extraction)
Ultrasound-Assisted Extraction (UAE) is an efficient method that uses acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time.[6]
-
Setup: Weigh 50 g of the dried, defatted guava leaf powder and place it into a 1000 mL beaker.
-
Solvent Addition: Add 500 mL of 70% aqueous ethanol (B145695) (1:10 solid-to-solvent ratio).[7]
-
Sonication: Place the beaker in an ultrasonic bath. Set the sonication frequency to 40 kHz and the temperature to 50°C.[6][7]
-
Extraction: Extract for 40 minutes.[7]
-
Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper or centrifuge at 4000 rpm for 15 minutes to separate the extract from the solid residue.
-
Repeat: Repeat the extraction process on the residue two more times to ensure maximum yield.
-
Concentration: Combine all filtrates and concentrate the extract under reduced pressure using a rotary evaporator at 40-50°C to obtain a semi-solid crude extract.[1][6]
Protocol 2.3: Liquid-Liquid Partitioning for Flavonoid Enrichment
This step separates compounds based on their polarity, enriching the desired flavonoid glycosides.
-
Dissolution: Dissolve the concentrated crude extract in 100 mL of distilled water.
-
Partitioning: Transfer the aqueous solution to a separatory funnel. Add an equal volume (100 mL) of ethyl acetate (B1210297) and shake vigorously. Allow the layers to separate.
-
Collection: Collect the upper ethyl acetate layer. Repeat this partitioning step 3-5 times.[5] The ethyl acetate fraction will contain flavonoids and their glycosides.[1][7]
-
Concentration: Combine all ethyl acetate fractions and evaporate the solvent to dryness using a rotary evaporator to yield the enriched flavonoid fraction.
Protocol 2.4: Purification by Macroporous Resin Column Chromatography
This technique is effective for the initial purification and concentration of total flavonoids from the enriched extract.[8][9]
-
Resin Preparation: Select a suitable macroporous resin (e.g., AB-8) and pre-treat it by soaking sequentially in ethanol and then water according to the manufacturer's instructions. Pack the resin into a glass column.
-
Sample Loading: Dissolve the dried ethyl acetate fraction in a small amount of the initial mobile phase (deionized water) to a concentration of approximately 20 mg/mL.[8] Load the solution onto the pre-equilibrated resin column at a flow rate of 2 bed volumes (BV)/hour.[9]
-
Washing: Wash the column with 5 BV of deionized water to remove sugars, salts, and highly polar impurities.[8][9]
-
Elution: Elute the column with a stepwise gradient of aqueous ethanol.
-
Fraction Collection: Collect the 30-60% ethanol eluate, which contains the total flavonoid fraction. Concentrate this fraction to dryness.
Protocol 2.5: High-Purity Isolation by Preparative HPLC
The final step for isolating this compound to high purity involves preparative reverse-phase HPLC.
-
System: Use a preparative HPLC system with a C18 column.
-
Sample Preparation: Dissolve the purified flavonoid fraction from the previous step in HPLC-grade methanol (B129727). Filter the solution through a 0.22 µm syringe filter.
-
Mobile Phase: A common mobile phase for flavonoid separation is a gradient of methanol (Solvent A) and water with 0.1% formic acid (Solvent B) or acetonitrile (B52724) and water.[11][12]
-
Elution Program (Example):
-
Start with a gradient optimized by analytical HPLC. A typical gradient might run from 15% to 50% Solvent A over 30-40 minutes.
-
-
Detection: Monitor the elution at a wavelength of approximately 268 nm, which is near the λmax for the chrysin scaffold.[12][13]
-
Fraction Collection: Collect the peak corresponding to the retention time of this compound (as determined by analytical standards or subsequent structural analysis).
-
Final Step: Evaporate the solvent from the collected fraction to obtain the pure compound. Confirm purity and identity using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR).
Section 3: Data Presentation
The following tables summarize quantitative data from studies on flavonoid extraction from P. guajava leaves. Note that specific yield data for this compound is not widely available; the data presented is often for total flavonoids or other specific glycosides.
Table 1: Comparison of Extraction Methods and Yields for Flavonoids from P. guajava
| Extraction Method | Solvent System | Yield / Content | Source |
|---|---|---|---|
| Ultrasonic Extraction | Ethyl Acetate | 43.05 g crude extract from 600 g dried leaves | [1] |
| Reflux Extraction | 70% Ethanol | 20-32% yield of total flavonoid extract | [10] |
| Maceration | 70% Ethanol | Not specified | [7] |
| Ethanolic Extraction | 70% Ethanol | Total Flavonoids: 6.42 mg/g powder |[14] |
Table 2: Chromatographic Purification Parameters for Flavonoids from P. guajava | Chromatography Type | Stationary Phase | Mobile Phase / Eluent | Outcome | Source | | :--- | :--- | :--- | :--- | | HSCCC | n-hexane–ethyl acetate–methanol–water (0.7:4:0.8:4) | Lower phase as mobile phase | Isolated 5 flavonoid glycosides (e.g., isoquercitrin, reynoutrin) |[1][15] | | Column Chromatography | Silica Gel | n-hexane: ethyl acetate (60:40 v/v) | Isolated a flavonol compound |[16] | | Macroporous Resin | Weakly Polar Resin | Water, 0.1% NaOH, 90% Ethanol | Purified total flavonoids with ~50% content |[10] |
Section 4: Biological Context: Relevant Signaling Pathways
While specific signaling pathway data for this compound is limited, studies on its aglycone, chrysin, and other chrysin C-glucosides provide valuable insights. Chrysin is known to modulate pathways involved in inflammation, apoptosis, and oxidative stress, such as PI3K/Akt and NF-κB.[17][18] Notably, derivatives of Chrysin-8-C-glucoside have been shown to activate the Keap1/Nrf2/HO-1 antioxidant pathway.[19] This pathway is a primary cellular defense mechanism against oxidative stress.
Caption: The Keap1/Nrf2 antioxidant response pathway.
References
- 1. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | axonscientific.com [axonscientific.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Bioactive Compounds from Guava Leaves (Psidium guajava L.): Characterization, Biological Activity, Synergistic Effects, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. Preparative Separation and Purification of the Total Flavonoids in Scorzonera austriaca with Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN101297865A - Method from extracting total flavones from guava leaves - Google Patents [patents.google.com]
- 11. Separation of flavonoids with significant biological activity from Acacia mearnsii leaves - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00209H [pubs.rsc.org]
- 12. eurekaselect.com [eurekaselect.com]
- 13. researchgate.net [researchgate.net]
- 14. phytojournal.com [phytojournal.com]
- 15. mdpi.com [mdpi.com]
- 16. idjpcr.usu.ac.id [idjpcr.usu.ac.id]
- 17. Chrysin: Perspectives on Contemporary Status and Future Possibilities as Pro-Health Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. mdpi.com [mdpi.com]
Synthesis of Chrysin 6-C-glucoside Derivatives: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis and derivatization of Chrysin (B1683763) C-glucosides. It focuses on a biosynthetic approach for Chrysin 6-C-glucoside and chemical derivatization of the related Chrysin 8-C-glucoside, offering insights into their biological significance and methodologies for their preparation and study.
Chrysin, a naturally occurring flavonoid, exhibits a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. However, its therapeutic potential is often limited by poor bioavailability. Glycosylation, particularly C-glycosylation, is a key strategy to enhance the solubility and stability of chrysin, potentially improving its pharmacokinetic profile and therapeutic efficacy. This document outlines protocols for the synthesis of this compound via biosynthesis and the chemical derivatization of Chrysin 8-C-glucoside, a structurally similar and well-studied analogue.
Application Notes
Chrysin C-glucoside derivatives are of significant interest in drug discovery due to their enhanced stability compared to their O-glucoside counterparts and their potential to modulate key cellular signaling pathways. For instance, derivatives of Chrysin 8-C-glucoside have been shown to modulate the Keap1/Nrf2/HO-1 pathway, a critical regulator of cellular antioxidant responses and inflammation.[1][2] The protocols detailed below provide a foundation for producing these compounds for further investigation into their therapeutic potential.
The biosynthetic production of this compound in engineered Escherichia coli represents a scalable and environmentally friendly approach to generate this specific isomer.[3] Chemical derivatization of the glucosyl moiety, as demonstrated with Chrysin 8-C-glucoside, allows for the fine-tuning of the molecule's physicochemical properties, which can impact its membrane permeability and biological activity.
Experimental Protocols
I. Biosynthesis of Chrysin 6-C-β-D-glucoside in Engineered E. coli
This protocol describes the whole-cell biotransformation of chrysin into Chrysin 6-C-β-D-glucoside using an engineered strain of E. coli.
Materials:
-
Engineered E. coli strain expressing a C-glucosyltransferase (e.g., UGT708D1 from Glycine max or GtUF6CGT1 from Gentiana triflora) and UDP-glucose biosynthetic genes.[3]
-
Luria-Bertani (LB) medium
-
Terrific Broth (TB) medium
-
Kanamycin and other appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Chrysin
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethyl acetate
-
Standard laboratory glassware and incubator shaker
-
High-Performance Liquid Chromatography (HPLC) system
Protocol:
-
Pre-culture Preparation: Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium containing the appropriate antibiotics. Incubate at 37°C with shaking at 200 rpm for 12-16 hours.
-
Main Culture: Inoculate 1 L of TB medium with the pre-culture to an initial optical density at 600 nm (OD600) of 0.05. Incubate at 37°C with shaking at 200 rpm until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to 22°C and induce protein expression by adding IPTG to a final concentration of 0.1 mM.
-
Biotransformation: After 1 hour of induction, add chrysin (dissolved in DMSO) to the culture to a final concentration of 100 µM.
-
Incubation and Sampling: Continue the incubation at 22°C with shaking at 200 rpm for 48-72 hours. Collect samples periodically to monitor the production of this compound by HPLC.
-
Extraction: After incubation, centrifuge the culture at 8,000 rpm for 10 minutes. Extract the supernatant three times with an equal volume of ethyl acetate. Combine the organic layers and evaporate to dryness under reduced pressure.
-
Purification and Analysis: Purify the crude product using column chromatography or preparative HPLC. Analyze the final product by HPLC, high-resolution mass spectrometry, and NMR to confirm its identity and purity.[3]
II. Chemical Derivatization of Chrysin 8-C-glucoside
The following protocols for acetylation and ethyl carbonation of Chrysin 8-C-glucoside serve as a model for the derivatization of Chrysin C-glucosides. These methods can be adapted for this compound once it is synthesized.
A. Synthesis of 8-C-(2″,3″,4″,6″-tetraacetyl-β-D-glucopyranosyl)-5,7-diacetylchrysin [1]
Materials:
-
8-C-β-D-glucopyranosylchrysin
-
Acetic anhydride
-
Dichloromethane (DCM)
-
Standard laboratory glassware
Protocol:
-
Dissolve 8-C-β-D-glucopyranosylchrysin in a mixture of pyridine and acetic anhydride.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into ice-water and stir for 30 minutes.
-
Extract the aqueous mixture with dichloromethane.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography to yield the hexa-acetate derivative.
B. Synthesis of 8-C-(2″,3″,4″,6″-tetra(ethyl carbonate)-β-D-glucopyranosyl)-5,7-di(ethyl carbonate)chrysin [1]
Materials:
-
8-C-β-D-glucopyranosylchrysin
-
Ethyl chloroformate
-
Pyridine
-
Dichloromethane (DCM)
-
Standard laboratory glassware
Protocol:
-
Dissolve 8-C-β-D-glucopyranosylchrysin in pyridine.
-
Cool the solution to 0°C and add ethyl chloroformate dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 48 hours.
-
Pour the reaction mixture into ice-water and extract with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the hexa-ethyl carbonate derivative.
Data Presentation
Table 1: Biosynthesis of Chrysin 6-C-β-D-glucoside
| C-glucosyltransferase | Culture Type | Chrysin Input (mg/L) | Product Titer (mg/L) | Conversion (%) | Reference |
|---|---|---|---|---|---|
| UGT708D1 | Fed-batch shake flask | ~87 | 10 | 12 | [3] |
| GtUF6CGT1 | Fed-batch shake flask | ~87 | 14 | 17 | [3] |
| GtUF6CGT1 | 3 L Fermentor | ~84 | 42 | 50 |[3] |
Table 2: Biological Activity of Chrysin 8-C-glucoside Derivatives in LPS-induced THP-1 Macrophages
| Compound | Concentration | ROS Production (% of control) | TNF-α Reduction (%) | IL-1β Reduction (%) | Reference |
|---|---|---|---|---|---|
| Chrysin-8-C-glucoside | 50 µM | Significant reduction | Significant reduction | Significant reduction | [1][2] |
| Hexa-acetate derivative | 5 µM | Stronger reduction than parent | Stronger reduction than parent | Stronger reduction than parent | [1][2] |
| Hexa-ethyl carbonate derivative | 50 µM | Significant reduction | Significant reduction | Significant reduction |[1][2] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the synthesis of Chrysin C-glucosides.
Caption: Modulation of the Keap1/Nrf2/HO-1 pathway.
References
- 1. Glycosylation of chrysin with β-d-glucose tetraacetate (LQFM280) enhances its in vitro and in vivo neuroprotective effects against the toxicity induced by 3-nitropropionic acid [cris.unibo.it]
- 2. researchgate.net [researchgate.net]
- 3. Chrysin bonded to β-d-glucose tetraacetate enhances its protective effects against the neurotoxicity induced by aluminum in Swiss mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Chrysin 6-C-glucoside using Reverse-Phase HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chrysin 6-C-glucoside is a flavonoid C-glycoside, a derivative of the naturally occurring flavone (B191248) chrysin. Flavonoid glycosides often exhibit enhanced solubility and bioavailability compared to their aglycone counterparts, making them subjects of interest in pharmaceutical and nutraceutical research. Accurate quantification of these compounds in various matrices, such as plant extracts, formulated products, and biological samples, is crucial for quality control, pharmacokinetic studies, and efficacy assessment. This document provides a detailed protocol for the quantification of this compound using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.
Disclaimer: This method is a representative protocol based on established analytical techniques for similar flavonoid C-glycosides and may require optimization for specific matrices or instrumentation.
Experimental Protocols
2.1. Instrumentation and Chemicals
-
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical balance (four-decimal place).
-
Ultrasonic bath.
-
Vortex mixer.
-
pH meter.
-
Syringe filters (0.45 µm, PTFE or Nylon).
-
-
Chemicals and Reagents:
-
This compound reference standard (>98% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (B129727) (HPLC grade).
-
Formic acid (LC-MS grade or equivalent).
-
Deionized water (18.2 MΩ·cm).
-
Dimethyl sulfoxide (B87167) (DMSO, optional for stock solution).
-
2.2. Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve in a small amount of methanol or DMSO and sonicate for 5-10 minutes if necessary.
-
Make up the volume to 10 mL with methanol. This solution should be stored at -20°C for up to one month.[1]
-
-
Working Stock Solution (100 µg/mL):
-
Pipette 1 mL of the primary stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with the mobile phase initial composition (e.g., 85:15 v/v Water:Acetonitrile with 0.1% formic acid).
-
-
Calibration Standards:
-
Perform serial dilutions from the working stock solution to prepare a series of calibration standards. A typical concentration range would be 1, 5, 10, 25, 50, and 80 µg/mL.
-
Dilute with the mobile phase initial composition.
-
2.3. Preparation of Sample Solutions (from Plant Matrix)
-
Extraction:
-
Accurately weigh 1 g of the powdered, dried plant material into a centrifuge tube.
-
Add 20 mL of 80% methanol.
-
Vortex for 1 minute and then sonicate in an ultrasonic bath for 30 minutes at 40-50°C.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant. Repeat the extraction process on the pellet one more time and combine the supernatants.
-
-
Filtration:
-
Filter the combined supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
If the concentration is expected to be high, dilute the filtrate with the mobile phase to ensure the analyte concentration falls within the linear range of the calibration curve.
-
2.4. HPLC Analysis Protocol
-
System Equilibration: Purge the HPLC system and equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Method Setup: Configure the instrument parameters as detailed in Table 1.
-
Sequence Generation:
-
Inject a blank (mobile phase) to confirm the absence of contaminants.
-
Inject the prepared calibration standards in increasing order of concentration.
-
Inject the prepared sample solutions. It is good practice to run a quality control (QC) standard periodically to check for system stability.
-
-
Data Acquisition: Acquire chromatograms for all injections.
-
Quantification:
-
Generate a calibration curve by plotting the peak area of this compound against its concentration for the calibration standards.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Determine the concentration of this compound in the sample injections using the regression equation.
-
Calculate the final concentration in the original sample material, accounting for all dilution factors.
-
Data Presentation
Quantitative data for the HPLC method are summarized in the tables below. Table 1 outlines the chromatographic conditions, and Table 2 provides typical (representative) method validation parameters based on methods for similar compounds.[2][3][4]
Table 1: HPLC Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Elution Mode | Gradient Elution |
| Gradient Program | 0-5 min: 15% B; 5-20 min: 15-40% B; 20-25 min: 40-15% B; 25-30 min: 15% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 268 nm |
| Injection Volume | 20 µL |
| Run Time | 30 minutes |
Table 2: Representative Method Validation Parameters
| Parameter | Typical Value |
| Retention Time (t_R) | ~14.5 ± 0.2 min |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | ~0.15 µg/mL |
| Limit of Quantification (LOQ) | ~0.50 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Workflow Visualization
The logical workflow for the quantification of this compound via HPLC is illustrated below.
References
- 1. This compound | CAS:28368-57-2 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Structural characterization and quantification of isomeric bioactive flavonoid C-glycosides utilizing high-performance liquid chromatography coupled with diode array detection and mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. jchps.com [jchps.com]
Application Note: UPLC-MS/MS Analysis of Flavonoid C-Glucosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavonoid C-glucosides are a class of naturally occurring polyphenolic compounds found in a variety of plants. They are of significant interest to the pharmaceutical and nutraceutical industries due to their diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. Unlike their O-glycoside counterparts, C-glycosylflavonoids possess a carbon-carbon bond between the sugar moiety and the flavonoid aglycone, rendering them more resistant to enzymatic and acidic hydrolysis. This stability presents unique challenges and opportunities for their analysis. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has emerged as a powerful technique for the sensitive and selective quantification of these compounds in complex matrices. This application note provides a detailed protocol and data for the analysis of common flavonoid C-glucosides.
Experimental Protocols
Sample Preparation (from Plant Material)
A generalized protocol for the extraction of flavonoid C-glucosides from dried plant material is as follows:
-
Homogenization: Grind the dried plant material into a fine powder using a mortar and pestle or a cryogenic grinder.
-
Extraction:
-
Accurately weigh approximately 500 mg of the powdered sample into a centrifuge tube.
-
Add 5 mL of 70-80% methanol (B129727) or ethanol.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Sonicate the sample for 20-30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 3700 RPM for 5 minutes at 4°C.[1]
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction process on the pellet two more times, combining the supernatants.
-
-
Concentration and Reconstitution:
-
Evaporate the pooled supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 1 mL) of the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
-
Filtration:
-
Filter the reconstituted sample through a 0.22 µm syringe filter (e.g., PVDF or PTFE) into a UPLC vial prior to injection.
-
UPLC-MS/MS Instrumentation and Conditions
The following are typical UPLC-MS/MS parameters for the analysis of flavonoid C-glucosides. Optimization may be required depending on the specific instrument and analytes of interest.
Table 1: UPLC Parameters
| Parameter | Value |
| Column | Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.25 - 0.35 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 - 5 µL |
| Gradient Elution | 0-10 min, 10% B; 25-40 min, 15% B; 40-50 min, 15-25% B; 50-55 min, 25-50% B; 55-60 min, 50-90% B; hold at 90% B for 5 min; return to initial conditions.[2] |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.5 - 4.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 500 °C |
| Desolvation Gas Flow | 800 - 1020 L/hr (Nitrogen) |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data
The analysis of flavonoid C-glucosides is typically performed in the negative ion mode, as it provides greater sensitivity and selectivity.[3] The fragmentation of C-glycosides is characterized by cleavages within the sugar moiety, as the C-C bond to the aglycone is highly stable.
Table 3: MRM Transitions and Retention Times for Common Flavonoid C-Glucosides
| Compound | Precursor Ion (m/z) [M-H]⁻ | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |
| Orientin | 447.09 | 327.05 ([M-H-120]⁻) | 20-30 | ~31.8 |
| 357.06 ([M-H-90]⁻) | ||||
| Isoorientin (B1672268) | 447.09 | 327.05 ([M-H-120]⁻) | 20-30 | ~38.8 |
| 357.06 ([M-H-90]⁻) | ||||
| Vitexin | 431.10 | 311.06 ([M-H-120]⁻) | 20-30 | ~35.2 |
| 341.07 ([M-H-90]⁻) | ||||
| Isovitexin | 431.10 | 311.06 ([M-H-120]⁻) | 20-30 | ~42.5 |
| 341.07 ([M-H-90]⁻) |
Note: Retention times are approximate and can vary significantly based on the specific UPLC column and gradient conditions used.
Visualizations
Caption: Experimental workflow for UPLC-MS/MS analysis of flavonoid C-glucosides.
Caption: Signaling pathway of Isoorientin's neuroprotective effects.[4][5]
Discussion
The provided protocol offers a robust starting point for the quantification of flavonoid C-glucosides. The separation of isomers such as orientin/isoorientin and vitexin/isovitexin can be challenging but is achievable with a high-resolution UPLC column and a carefully optimized gradient. The MS/MS detection in MRM mode provides the necessary selectivity and sensitivity for accurate quantification in complex matrices like plant extracts and biological fluids.
The fragmentation pattern of flavonoid C-glucosides, with characteristic losses of 90 and 120 Da from the precursor ion, is a key diagnostic feature for their identification. It is crucial to confirm the identity of these compounds by comparing their retention times and fragmentation patterns with those of authentic reference standards.
The biological significance of these compounds, as exemplified by the neuroprotective signaling pathway of isoorientin, underscores the importance of accurate analytical methods. Isoorientin has been shown to exert its effects by modulating the GSK3β, NF-κB, and Nrf2/HO-1 pathways, leading to a reduction in neuroinflammation and an enhanced antioxidant response.[4][5] The ability to accurately measure the levels of isoorientin and other flavonoid C-glucosides is therefore critical for pharmacokinetic studies and the development of new therapeutic agents.
Conclusion
UPLC-MS/MS is a highly effective technique for the analysis of flavonoid C-glucosides. The methods and data presented in this application note provide a comprehensive framework for researchers, scientists, and drug development professionals to establish and validate their own analytical workflows for these promising natural compounds.
References
- 1. Frontiers | A comprehensive UHPLC-MS/MS and extraction method reveals flavonoid profile and concentration are diverse in spinach (Spinacia oleracea L.) [frontiersin.org]
- 2. Comprehensive characterization of C-glycosyl flavones in wheat (Triticum aestivum L.) germ using UPLC-PDA-ESI/HRMSn and mass defect filtering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Flavonoid Glycosides by UPLC-MS to Authenticate Commercial Lemonade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Neuroprotection of isoorientin against microglia activation induced by lipopolysaccharide via regulating GSK3β, NF-κb and Nrf2/HO-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of Chrysin 6-C-glucoside Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysin (B1683763) (5,7-dihydroxyflavone) is a naturally occurring flavonoid that has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects[1][2][3][4][5]. However, its clinical application is often limited by poor bioavailability[1]. Glycosylation, the attachment of sugar moieties, is a common modification of flavonoids that can alter their solubility, stability, and biological activity. Chrysin 6-C-glucoside is a glycosylated form of chrysin where a glucose molecule is attached to the carbon at the 6th position of the A ring. While extensive research has been conducted on chrysin, specific data on the cellular activities of this compound are less abundant.
These application notes provide a comprehensive guide to performing cell-based assays to evaluate the biological activities of this compound. The protocols are based on established methods for chrysin, its isomers like chrysin-8-C-glucoside, and other flavonoid glycosides. The provided quantitative data, primarily from studies on chrysin and its 8-C-glucoside isomer, serve as a reference for expected outcomes and for comparison.
Data Presentation: Quantitative Analysis of Chrysin and its Derivatives
The following tables summarize the reported in vitro activities of chrysin and its derivatives in various cell-based assays. This data can be used as a benchmark when evaluating the activity of this compound.
Table 1: Anti-Cancer Activity of Chrysin
| Cell Line | Cancer Type | Assay | IC50/GI50 | Reference |
| CT26 | Colon Cancer | MTT | 80 µg/mL | [6] |
| SW480 | Colorectal Cancer | MTT | 77.15 ± 5.4 μM | [7] |
| HeLa | Cervical Cancer | - | 14.2 µM | [8] |
| U937 | Leukemia | - | 16 µM | [8] |
| KYSE-510 | Esophageal Squamous Carcinoma | MTT | 63 µM | [8] |
| MCF-7 | Breast Cancer | - | IC50 of 19.5 µM (48h) and 9.2 µM (72h) | [2] |
Table 2: Anti-Inflammatory and Antioxidant Activity of Chrysin-8-C-glucoside Derivatives
| Compound | Cell Line | Assay | Measurement | Concentration | Result | Reference |
| Chrysin-8-C-glucoside (1) | THP-1 macrophages | ROS Production | Intracellular ROS | 50 µM | Reduction in LPS-induced ROS | [9] |
| Chrysin-8-C-glucoside (1) | THP-1 macrophages | ELISA | TNF-α secretion | 100 µM | Inhibition of LPS-induced TNF-α | [9] |
| Chrysin-8-C-glucoside (1) | THP-1 macrophages | ELISA | IL-1β secretion | 100 µM | Inhibition of LPS-induced IL-1β | [9] |
| Hexa-acetate derivative (1a) | THP-1 macrophages | ROS Production | Intracellular ROS | 5 µM | Strong reduction in LPS-induced ROS | [9] |
| Hexa-acetate derivative (1a) | THP-1 macrophages | ELISA | TNF-α secretion | 10 µM | Strong inhibition of LPS-induced TNF-α | [9] |
| Hexa-acetate derivative (1a) | THP-1 macrophages | ELISA | IL-1β secretion | 10 µM | Strong inhibition of LPS-induced IL-1β | [9] |
Key Signaling Pathways
Chrysin and its derivatives exert their biological effects by modulating various signaling pathways. Understanding these pathways is crucial for interpreting experimental results.
Anti-Inflammatory Signaling: NF-κB Pathway
Chrysin has been shown to suppress inflammation by inhibiting the NF-κB signaling pathway[1][10]. This pathway is a key regulator of pro-inflammatory gene expression.
Caption: NF-κB signaling pathway and the inhibitory action of Chrysin.
Antioxidant Signaling: Nrf2/HO-1 Pathway
Chrysin and its derivatives can induce the expression of antioxidant enzymes through the activation of the Nrf2 signaling pathway[1][11].
Caption: Nrf2-mediated antioxidant response and modulation by Chrysin.
Anti-Cancer Signaling: Apoptosis and PI3K/Akt Pathways
Chrysin can induce apoptosis in cancer cells through multiple pathways, including the p53/Bcl-2/caspase-9 pathway and by inhibiting the pro-survival PI3K/Akt pathway[1][8][12][13][14].
Caption: Anti-cancer mechanisms of Chrysin involving apoptosis and PI3K/Akt pathways.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability and to determine its cytotoxic concentration (IC50).
Workflow:
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Target cell line (e.g., cancer cell line for cytotoxicity, or relevant cell line for other activities)
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilizing agent to each well. Mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.
Anti-Inflammatory Activity: Measurement of Pro-Inflammatory Cytokines (ELISA)
This protocol measures the effect of this compound on the production of pro-inflammatory cytokines like TNF-α and IL-6 in stimulated immune cells (e.g., RAW 264.7 macrophages or THP-1 cells).
Workflow:
Caption: Workflow for measuring cytokine production by ELISA.
Materials:
-
RAW 264.7 or THP-1 cells
-
Complete cell culture medium
-
This compound stock solution
-
Lipopolysaccharide (LPS)
-
ELISA kits for TNF-α and IL-6
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density. For THP-1 cells, differentiate into macrophages using PMA.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS alone).
-
Incubation: Incubate the plate for 24 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's protocol. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the concentration of cytokines in each sample based on a standard curve.
Antioxidant Activity: Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of this compound to scavenge intracellular reactive oxygen species (ROS).
Workflow:
Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.
Materials:
-
HepG2 cells (or other suitable cell line)
-
Complete cell culture medium
-
This compound stock solution
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (ABAP)
-
Phosphate-buffered saline (PBS)
-
Black 96-well plates
-
Fluorescence microplate reader
Protocol:
-
Cell Seeding: Seed HepG2 cells in a black 96-well plate at a density of 6 x 10^4 cells/well. Incubate for 24 hours.
-
Treatment: Remove the medium and treat the cells with 100 µL of medium containing various concentrations of this compound and 25 µM DCFH-DA. Incubate for 1 hour.
-
Washing: Wash the cells with PBS to remove excess compound and DCFH-DA.
-
ROS Generation: Add 100 µL of 600 µM ABAP solution to each well.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader (excitation 485 nm, emission 538 nm) and take readings every 5 minutes for 1 hour.
-
Data Analysis: Calculate the area under the curve for both control and treated wells. The CAA value can be expressed as a percentage of inhibition of ROS production.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to detect changes in the expression and phosphorylation of key proteins in the signaling pathways modulated by this compound.
Workflow:
Caption: General workflow for Western Blot analysis.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-NF-κB, anti-NF-κB, anti-Nrf2, anti-p-Akt, anti-Akt, anti-Bax, anti-Bcl-2, anti-caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Sample Preparation: Treat cells with this compound and/or stimuli as required. Lyse the cells in lysis buffer, and quantify the protein concentration.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
These application notes and protocols provide a framework for the systematic evaluation of the biological activities of this compound in cell-based assays. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions. The provided data on chrysin and its 8-C-glucoside isomer should serve as a useful reference for interpreting the results obtained for this compound, contributing to a better understanding of its therapeutic potential.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Unlocking the potential of natural products: A comprehensive review of chrysin derivatives and their biological activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
- 8. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 9. researchgate.net [researchgate.net]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Chrysin 6-C-glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysin (B1683763) (5,7-dihydroxyflavone) and its glycoside derivatives are naturally occurring flavonoids found in various plants, honey, and propolis. These compounds have garnered significant interest for their potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. Chrysin 6-C-glucoside, a specific glycosylated form of chrysin, is noted for potentially improved bioavailability compared to its aglycone parent. These application notes provide a detailed protocol for evaluating the in vitro anti-inflammatory effects of this compound, focusing on its ability to modulate key inflammatory pathways and mediators in a cellular context. The primary mechanism of action often involves the inhibition of pro-inflammatory cytokines and enzymes through the modulation of signaling pathways like NF-κB.[1][2][3][4]
Key Anti-inflammatory Mechanisms
Chrysin and its derivatives exert their anti-inflammatory effects through several mechanisms, including:
-
Inhibition of Pro-inflammatory Cytokines: Suppression of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[5][6][7][8][9]
-
Downregulation of Inflammatory Enzymes: Inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key enzymes in the inflammatory cascade.[1][10][11]
-
Modulation of Signaling Pathways: Interference with the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central regulators of inflammation.[1][2][12][13]
-
Activation of Antioxidant Pathways: Upregulation of the Nrf2/HO-1 signaling pathway, which helps to mitigate oxidative stress associated with inflammation.[7][9][14]
Data Presentation: Quantitative Anti-inflammatory Effects
The following tables summarize the quantitative data on the anti-inflammatory effects of chrysin and its derivatives from various in vitro studies. This data can serve as a benchmark for evaluating the potency of this compound.
Table 1: Inhibition of Pro-inflammatory Markers by Chrysin and its Derivatives
| Compound | Cell Line | Inflammatory Stimulus | Marker Measured | Concentration/IC50 | Percent Inhibition | Reference |
| Chrysin Derivative (1a) | THP-1 Macrophages | LPS (1 µg/mL) | TNF-α | 10 µM | Significant Inhibition (p < 0.01) | [7] |
| Chrysin Derivative (1a) | THP-1 Macrophages | LPS (1 µg/mL) | IL-1β | 10 µM | Significant Inhibition (p < 0.05) | |
| Chrysin Derivative (1) | THP-1 Macrophages | LPS (1 µg/mL) | TNF-α | 100 µM | Substantial Reduction (p < 0.001) | |
| Chrysin Derivative (1) | THP-1 Macrophages | LPS (1 µg/mL) | IL-1β | 50 µM | Significant Inhibition (p < 0.05) | [8] |
| Chrysin Derivative (CPD 6) | RAW 264.7 Macrophages | LPS | Nitric Oxide (NO) | 10 µM | 96.7 ± 2.1% | [14] |
| Chrysin | RAW 264.7 Macrophages | LPS | Nitric Oxide (NO) | 10 µM | 32.9 ± 14.9% | [14] |
| Chrysin Derivative (CM1) | RAW 264.7 Macrophages | LPS (200 ng/mL) | TNF-α | 1-2 µg/mL | Significant Inhibition | [15] |
| Chrysin Derivative (CM1) | RAW 264.7 Macrophages | LPS (200 ng/mL) | IL-6 | 1-2 µg/mL | Significant Inhibition | [15] |
Table 2: IC50 Values for COX-2 Inhibition by Chrysin and its Derivatives
| Compound | Assay Type | IC50 Value | Reference |
| Chrysin | In vitro COX-2 enzyme assay | 18.48 µM | [10] |
| Chrysin Derivative (1a) | In vitro COX-2 enzyme assay | 9.63 µM | [10] |
| Chrysin Derivative (8) | In vitro COX-2 enzyme assay | 6.76 µM | [10] |
| Chrysin Derivative (Ch-4) | COX-2 enzyme activity | 2.7 µM | [11] |
Experimental Protocols
This section provides detailed methodologies for assessing the anti-inflammatory properties of this compound. The murine macrophage cell line RAW 264.7 or the human monocytic cell line THP-1 are recommended models for these assays.[7][9][16]
Protocol 1: Determination of Cytotoxicity
Objective: To determine the non-toxic concentration range of this compound for subsequent anti-inflammatory assays.
Materials:
-
RAW 264.7 or THP-1 cells
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed RAW 264.7 or THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Prepare a stock solution of this compound in DMSO and dilute it with culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) or WST-1 reagent to each well and incubate for an additional 2-4 hours.
-
If using MTT, add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a plate reader.
-
Calculate cell viability as a percentage of the no-treatment control. Select concentrations that show >90% cell viability for subsequent experiments.
Protocol 2: Measurement of Nitric Oxide (NO) Production
Objective: To quantify the effect of this compound on the production of nitric oxide, a key inflammatory mediator.
Materials:
-
RAW 264.7 cells
-
Complete culture medium
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
96-well plates
-
Plate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.
-
Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells. Include a positive control (LPS only) and a negative control (no treatment).
-
Incubate the plate for 24 hours.
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent to each supernatant sample.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.
Protocol 3: Quantification of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)
Objective: To measure the inhibitory effect of this compound on the secretion of key pro-inflammatory cytokines.
Materials:
-
RAW 264.7 or THP-1 cells (differentiated into macrophages with PMA)
-
Complete culture medium
-
This compound
-
LPS
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells and pre-treat with this compound as described in Protocol 2.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.[7][8]
-
Collect the cell culture supernatants.
-
Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using the respective commercial ELISA kits, following the manufacturer's instructions.
Protocol 4: Western Blot Analysis for COX-2 and NF-κB Pathway Proteins
Objective: To investigate the effect of this compound on the expression of COX-2 and key proteins in the NF-κB signaling pathway (e.g., p-p65, p-IκBα).
Materials:
-
RAW 264.7 or THP-1 cells
-
This compound
-
LPS
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-COX-2, anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat with this compound for 1-2 hours, followed by LPS stimulation for the appropriate time (e.g., 30 minutes for NF-κB pathway proteins, 24 hours for COX-2).
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Experimental Workflow
Caption: Workflow for assessing the anti-inflammatory activity of this compound.
Signaling Pathway
Caption: Simplified NF-κB signaling pathway and the inhibitory action of this compound.
References
- 1. Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chrysin Ameliorates Chemically Induced Colitis in the Mouse through Modulation of a PXR/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chrysin Suppresses Vascular Endothelial Inflammation via Inhibiting the NF-κB Signaling Pathway [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scialert.net [scialert.net]
- 6. storage.imrpress.com [storage.imrpress.com]
- 7. Synthesis and Bioevaluation of New Stable Derivatives of Chrysin-8-C-Glucoside That Modulate the Antioxidant Keap1/Nrf2/HO-1 Pathway in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Bioevaluation of New Stable Derivatives of Chrysin-8- C-Glucoside That Modulate the Antioxidant Keap1/Nrf2/HO-1 Pathway in Human Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Modulation of the activity of pro-inflammatory enzymes, COX-2 and iNOS, by chrysin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chrysin Inhibits NF-κB-Dependent CCL5 Transcription by Targeting IκB Kinase in the Atopic Dermatitis-Like Inflammatory Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Chrysin Derivative CM1 and Exhibited Anti-Inflammatory Action by Upregulating Toll-Interacting Protein Expression in Lipopolysaccharide-Stimulated RAW264.7 Macrophage Cells | MDPI [mdpi.com]
- 16. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Measuring the In Vitro Antioxidant Capacity of Chrysin 6-C-glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysin (B1683763) (5,7-dihydroxyflavone) and its glycoside derivatives are flavonoids found in various natural sources, including honey and propolis, that have garnered significant interest for their potential therapeutic properties.[1][2] Chrysin 6-C-glucoside, a specific glycoside of chrysin, is noted for its potential antioxidant activities.[3] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases.[4] Antioxidants can mitigate oxidative damage by neutralizing free radicals.[4] Therefore, the quantitative assessment of the antioxidant capacity of compounds like this compound is a critical step in drug discovery and development.
These application notes provide detailed protocols for common in vitro assays to determine the antioxidant capacity of this compound, including DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, FRAP (Ferric Reducing Antioxidant Power), and superoxide (B77818) radical scavenging assays. The underlying signaling pathways potentially modulated by chrysin and its derivatives, such as the Nrf2 and NF-κB pathways, are also discussed and visualized.[5][6]
Data Presentation: Antioxidant Capacity
Quantitative data on the in vitro antioxidant activity of this compound is not extensively available in the current scientific literature. The following tables summarize the available data for the parent compound, chrysin, and a closely related isomer, chrysin-8-C-glucoside, to provide a comparative reference. Researchers are encouraged to generate specific data for this compound using the protocols provided.
Table 1: Radical Scavenging Activity (IC50/EC50 Values)
| Assay | Compound | IC50/EC50 (µM) | Standard Compound | Standard's IC50/EC50 (µM) |
| DPPH Radical Scavenging | Chrysin | >100 | Ascorbic Acid | ~25 |
| ABTS Radical Scavenging | Chrysin-8-C-glucoside | 366.68 | Trolox | Not specified |
| Superoxide Radical Scavenging | Chrysin | Not specified | Quercetin | Not specified |
Note: IC50/EC50 values for chrysin can vary depending on the specific assay conditions. The value presented for the ABTS assay is for chrysin-8-C-glucoside, as data for the 6-C-glucoside was not found.[5]
Table 2: Ferric Reducing Antioxidant Power (FRAP)
| Compound | FRAP Value (µM Fe(II)/g) | Standard Compound |
| This compound | Data not available | Trolox |
Note: Researchers should generate a standard curve with Trolox to express the FRAP value of this compound in Trolox equivalents.
Experimental Workflow
The general workflow for assessing the in vitro antioxidant capacity of this compound is outlined below.
Caption: General experimental workflow for in vitro antioxidant assays.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or ethanol)
-
This compound
-
Ascorbic acid (or Trolox) as a positive control
-
96-well microplate
-
Microplate reader or spectrophotometer
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.
-
Preparation of Test and Control Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
From the stock solution, prepare a series of dilutions to determine the IC50 value (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare solutions of the positive control (e.g., ascorbic acid) at similar concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the test compound solution at different concentrations to separate wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the control, mix 100 µL of the solvent with 100 µL of the DPPH solution.
-
Prepare a blank with the solvent alone.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature in the dark for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the control (DPPH solution without the sample).
-
A_sample is the absorbance of the test sample.
-
-
Determine the IC50 value by plotting the percentage of scavenging activity against the concentrations of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is measured by the decrease in absorbance at 734 nm.[5]
Materials:
-
ABTS
-
Potassium persulfate
-
Methanol (or ethanol)
-
This compound
-
Trolox as a positive control
-
96-well microplate
-
Microplate reader or spectrophotometer
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.
-
-
Preparation of Working Solution: Dilute the ABTS radical solution with methanol or ethanol (B145695) to an absorbance of 0.700 ± 0.02 at 734 nm.
-
Preparation of Test and Control Solutions: Prepare a series of dilutions of this compound and the Trolox standard in a suitable solvent.
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of the test compound or standard solution at different concentrations to separate wells.
-
Add 180 µL of the ABTS working solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of ABTS radical scavenging activity as described for the DPPH assay.
-
Determine the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the scavenging activity of the test compound to that of Trolox.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex at 593 nm.[7]
Materials:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O
-
This compound
-
Ferrous sulfate (B86663) (FeSO₄) or Trolox for the standard curve
-
96-well microplate
-
Microplate reader or spectrophotometer
Protocol:
-
Preparation of FRAP Reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Preparation of Test and Standard Solutions: Prepare various concentrations of this compound and the standard (FeSO₄ or Trolox).
-
Assay Procedure:
-
Add 30 µL of the test compound or standard solution to a 96-well plate.
-
Add 270 µL of the FRAP reagent to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Create a standard curve using the absorbance values of the standard solutions.
-
Determine the FRAP value of the sample from the standard curve and express it as µM Fe(II) equivalents or Trolox equivalents.
-
Superoxide Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge superoxide radicals (O₂•⁻). Superoxide radicals are generated in a non-enzymatic system (e.g., phenazine (B1670421) methosulfate-NADH) and reduce nitroblue tetrazolium (NBT) to a purple formazan. The inhibition of this reaction by an antioxidant is measured spectrophotometrically.
Materials:
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
NADH (Nicotinamide adenine (B156593) dinucleotide)
-
NBT (Nitroblue tetrazolium)
-
PMS (Phenazine methosulfate)
-
This compound
-
Quercetin (or other suitable standard)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of Reagents:
-
Prepare solutions of NADH, NBT, and PMS in the phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well plate, mix various concentrations of this compound with the NADH and NBT solutions.
-
Initiate the reaction by adding the PMS solution.
-
-
Incubation and Measurement:
-
Incubate the mixture at room temperature for 5 minutes.
-
Measure the absorbance at 560 nm.
-
-
Data Analysis:
-
Calculate the percentage of superoxide radical scavenging using the formula provided for the DPPH assay.
-
Determine the IC50 value from the dose-response curve.
-
Antioxidant Signaling Pathways
Chrysin and its derivatives can exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes and inflammatory mediators. Two key pathways are the Nrf2 (Nuclear factor erythroid 2-related factor 2) and NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) pathways.[5][6]
Caption: Putative antioxidant and anti-inflammatory signaling pathways of this compound.
Nrf2 Pathway Activation: Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Oxidative stress or the presence of activators like chrysin derivatives can lead to the dissociation of Nrf2 from Keap1.[5] Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of various antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[8][9]
NF-κB Pathway Inhibition: Pro-inflammatory stimuli, often mediated by ROS, can activate the IKK complex, which then phosphorylates IκBα.[10] This phosphorylation leads to the degradation of IκBα and the release of NF-κB.[10] NF-κB translocates to the nucleus and promotes the expression of pro-inflammatory genes.[10] Chrysin has been shown to inhibit this pathway, thereby reducing inflammation.[4][10]
References
- 1. Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C21H20O9 | CID 90657678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Cardiovascular Protective Effects of Chrysin: A Narrative Review on Experimental Researches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Chrysin suppresses proliferation, migration, and invasion in glioblastoma cell lines via mediating the ERK/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Beneficial effects of Chrysin on Cadmium-induced nephrotoxicity in rats: Modulating the levels of Nrf2/HO-1, RAGE/NLRP3, and Caspase-3/Bax/Bcl-2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chrysin Suppresses Vascular Endothelial Inflammation via Inhibiting the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chrysin 6-C-glucoside in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysin (B1683763) (5,7-dihydroxyflavone), a natural flavonoid found in honey, propolis, and various plants, has demonstrated significant anti-cancer properties in numerous studies. Its therapeutic potential is attributed to its ability to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways involved in carcinogenesis.[1][2] Chrysin 6-C-glucoside is a glycosidic derivative of chrysin. While research on the aglycone chrysin is extensive, specific studies on this compound in cancer cell lines such as MCF-7 (human breast adenocarcinoma) and HeLa (human cervical cancer) are limited. These notes and protocols are primarily based on the activities of the aglycone, chrysin, and provide a framework for initiating studies on this compound. It has been suggested that this compound possesses anti-tumor effects.[3]
Quantitative Data Summary
Table 1: Cytotoxicity of Chrysin against MCF-7 and HeLa Cancer Cell Lines
| Cell Line | Compound | Concentration/IC50 | Exposure Time | Assay | Reference |
| MCF-7 | Chrysin | IC50: 97.86 µM | Not Specified | MTT Assay | [4] |
| HeLa | Chrysin | IC50: 14.2 µM | Not Specified | Not Specified | [2] |
| HeLa | Chrysin | 30 µM | 24 hours | Not Specified | [2] |
Table 2: Apoptotic Effects of Chrysin in Cancer Cell Lines
| Cell Line | Compound | Observation | Method | Reference |
| MDA-MB-231 (Breast Cancer) | Chrysin | Induction of apoptosis | Caspase-3/7 Activation | [1][5] |
| HeLa | Chrysin | Induction of apoptosis | Not Specified | [2] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-cancer effects of this compound on MCF-7 and HeLa cell lines. These are generalized protocols for flavonoids and should be optimized for this compound.
Cell Culture and Maintenance
-
Cell Lines:
-
MCF-7 (ATCC® HTB-22™)
-
HeLa (ATCC® CCL-2™)
-
-
Culture Medium:
-
MCF-7: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.01 mg/mL human recombinant insulin.
-
HeLa: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Culture Conditions:
-
Cells are to be maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere.
-
Cells should be passaged upon reaching 80-90% confluency.
-
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of this compound.
-
Materials:
-
96-well plates
-
This compound (stock solution in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
-
Protocol:
-
Seed MCF-7 or HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight medium from the cells and replace it with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 24, 48, and 72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[6]
-
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Western Blot Analysis for Signaling Proteins
This technique is used to detect changes in the expression of key proteins involved in apoptosis and other signaling pathways.
-
Materials:
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, p53, Akt, p-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
-
Protocol:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells and extract total protein.
-
Determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence detection system.
-
Signaling Pathways and Visualizations
While specific signaling pathways for this compound are yet to be fully elucidated, the mechanisms of its aglycone, chrysin, have been studied. Chrysin is known to induce apoptosis through the intrinsic (mitochondrial) pathway and modulate survival pathways like PI3K/Akt.
Diagram 1: Proposed Apoptotic Pathway of Chrysin
Caption: Proposed intrinsic apoptotic pathway induced by chrysin.
Diagram 2: Experimental Workflow for Assessing Anti-Cancer Activity
Caption: Workflow for evaluating this compound's anti-cancer effects.
Conclusion
While direct evidence for the anti-cancer effects of this compound in MCF-7 and HeLa cells is currently scarce, the extensive research on its aglycone, chrysin, provides a strong rationale for its investigation. The protocols and data presented here offer a comprehensive starting point for researchers to explore the therapeutic potential of this compound. Future studies should focus on determining its specific IC50 values, elucidating its precise mechanisms of action, and comparing its efficacy to that of chrysin.
References
- 1. dovepress.com [dovepress.com]
- 2. Apoptotic Effects of Chrysin in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. guava plant psidium: Topics by Science.gov [science.gov]
- 4. In vitro Cytotoxic Potential of Alkaloid and Flavonoid Rich Fractions of Alseodaphne semecarpifolia Against MCF-7 Cells – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Design, synthesis, and biologic evaluation of novel chrysin derivatives as cytotoxic agents and caspase-3/7 activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Testing the Neuroprotective Effects of Chrysin 6-C-glucoside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the neuroprotective potential of Chrysin (B1683763) 6-C-glucoside. The protocols detailed below encompass both in vitro and in vivo methodologies to assess the compound's efficacy in mitigating neuronal damage, oxidative stress, inflammation, and apoptosis.
Introduction
Chrysin, a natural flavonoid, and its derivatives like Chrysin 6-C-glucoside, have garnered significant attention for their potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2][3][4] A growing body of preclinical evidence suggests that chrysin may exert neuroprotective effects by modulating key cellular signaling pathways involved in neuronal survival and function.[1][2][4] These protocols are designed to systematically investigate these neuroprotective activities.
The primary mechanisms of chrysin's neuroprotective action are believed to involve the attenuation of oxidative stress, neuroinflammation, and apoptosis.[1][2] This is achieved through the modulation of critical signaling pathways such as the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway, which governs the antioxidant response, and the Nuclear Factor-kappa B (NF-κB) pathway, a key regulator of inflammation.[1][2][5][6][7][8][9][10][11][12][13]
In Vitro Neuroprotection Assays
For in vitro studies, the human neuroblastoma cell line SH-SY5Y is a commonly used and relevant model to investigate neuroprotective effects against various neurotoxic insults.[9][14][15]
Experimental Workflow: In Vitro Screening
The following workflow provides a systematic approach to screening the neuroprotective effects of this compound in vitro.
Caption: Workflow for in vitro screening of this compound.
Cell Viability Assays (MTT/XTT)
Cell viability assays are crucial for determining the extent to which this compound can protect neuronal cells from a toxic insult. The MTT and XTT assays are colorimetric assays that measure the metabolic activity of cells, which is an indicator of cell viability.[16][17][18][19][20]
Protocol:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with varying concentrations of this compound for 24 hours.
-
Induction of Neurotoxicity: Introduce a neurotoxic agent (e.g., hydrogen peroxide, 6-hydroxydopamine, or amyloid-beta peptides) and incubate for an additional 24 hours.
-
MTT/XTT Addition: Add MTT (to a final concentration of 0.5 mg/mL) or XTT solution to each well and incubate for 4 hours at 37°C.[16]
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or SDS-HCl solution) and incubate until the formazan (B1609692) crystals are dissolved.[16]
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (around 570 nm for MTT and 450 nm for XTT) using a microplate reader.[16]
Data Presentation:
| Treatment Group | Concentration | Mean Absorbance (OD) | % Cell Viability |
| Control | - | 100 | |
| Neurotoxin Alone | [X] µM | ||
| Chrysin 6-C-g + Neurotoxin | [Y1] µM | ||
| Chrysin 6-C-g + Neurotoxin | [Y2] µM | ||
| Chrysin 6-C-g + Neurotoxin | [Y3] µM |
Apoptosis Assays (Annexin V/Caspase-3)
To determine if the observed cell death is due to apoptosis, Annexin V and Caspase-3/7 assays can be employed. Annexin V detects the externalization of phosphatidylserine, an early marker of apoptosis, while Caspase-3/7 assays measure the activity of key executioner caspases.[21][22][23][24][25]
Protocol:
-
Cell Preparation: Following treatment as described in the cell viability assay, harvest the cells.
-
Staining:
-
Annexin V: Resuspend cells in Annexin V binding buffer and add fluorochrome-conjugated Annexin V and a viability dye (like propidium (B1200493) iodide). Incubate in the dark for 15 minutes.
-
Caspase-3/7: Use a commercially available kit containing a substrate for caspase-3/7 that becomes fluorescent upon cleavage.[22][23]
-
-
Analysis: Analyze the stained cells using flow cytometry or fluorescence microscopy.
Data Presentation:
| Treatment Group | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Caspase-3/7 Activity (RFU) |
| Control | |||
| Neurotoxin Alone | |||
| Chrysin 6-C-g + Neurotoxin |
Oxidative Stress Assays
Chrysin's antioxidant properties can be quantified by measuring markers of oxidative stress.[1] This includes the direct measurement of reactive oxygen species (ROS) and the assessment of the cell's antioxidant defense system.[26][27][28][29]
Protocols:
-
ROS Production: Use a fluorescent probe like DCFDA-H2 to measure intracellular ROS levels.
-
Antioxidant Enzyme Activity: Measure the activity of superoxide (B77818) dismutase (SOD) and catalase using commercially available assay kits.
-
Glutathione (B108866) (GSH) Levels: Quantify the levels of reduced glutathione (GSH), a key intracellular antioxidant.[28]
Data Presentation:
| Treatment Group | ROS Levels (Fold Change) | SOD Activity (U/mg protein) | Catalase Activity (U/mg protein) | GSH Levels (nmol/mg protein) |
| Control | ||||
| Neurotoxin Alone | ||||
| Chrysin 6-C-g + Neurotoxin |
Neuroinflammation Assays (ELISA)
The anti-inflammatory effects of this compound can be assessed by measuring the levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).[30][31][32][33][34]
Protocol (General ELISA):
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Sample Addition: Add cell culture supernatants to the wells.
-
Detection: Add a biotinylated detection antibody, followed by an enzyme-conjugated streptavidin.
-
Substrate Addition: Add a chromogenic substrate and measure the absorbance.
-
Quantification: Determine cytokine concentrations based on a standard curve.
Data Presentation:
| Treatment Group | TNF-α Concentration (pg/mL) | IL-1β Concentration (pg/mL) |
| Control | ||
| Neurotoxin Alone | ||
| Chrysin 6-C-g + Neurotoxin |
Signaling Pathway Analysis
To elucidate the molecular mechanisms underlying the neuroprotective effects of this compound, the modulation of the Nrf2/HO-1 and NF-κB signaling pathways should be investigated.
Nrf2/HO-1 Signaling Pathway
The Nrf2/HO-1 pathway is a critical regulator of the cellular antioxidant response.[7][8][9][11][13] Chrysin has been shown to activate this pathway, leading to the expression of antioxidant enzymes.[2]
Caption: Nrf2/HO-1 signaling pathway activation by this compound.
NF-κB Signaling Pathway
The NF-κB pathway is a central mediator of the inflammatory response.[5][6][10][12][35] Chrysin can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[2]
Caption: NF-κB signaling pathway inhibition by this compound.
Protocol (Western Blot):
-
Protein Extraction: Lyse the treated cells and determine protein concentration.
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, HO-1, NF-κB p65, and IκBα.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Neuroprotection Studies
In vivo studies are essential to validate the neuroprotective effects of this compound in a whole organism. Rodent models of neurodegeneration or neurotoxicity are commonly used.[15][36][37][38][39][40][41][42][43]
Animal Models
-
Neurotoxicity Models: Induce neurotoxicity using agents like aluminum chloride (AlCl₃) or doxorubicin.[15][43]
-
Ischemic Stroke Model: A model of cerebral ischemia/reperfusion can be used to assess neuroprotection against stroke-related damage.[41]
Experimental Design
-
Animal Groups: Divide animals into control, disease model, and this compound treatment groups (at least three different doses).
-
Drug Administration: Administer this compound (e.g., via oral gavage) for a specified period before and/or after the induction of the neurological insult.
-
Behavioral Testing: Assess cognitive and motor function using tests such as the Morris Water Maze, Novel Object Recognition, and footprint analysis.[41][42][43]
-
Biochemical and Histological Analysis: After the behavioral tests, sacrifice the animals and collect brain tissue for analysis of oxidative stress markers, inflammatory cytokines, and histological examination of neuronal damage.
Data Presentation:
| Parameter | Control | Disease Model | Chrysin 6-C-g (Low Dose) | Chrysin 6-C-g (Mid Dose) | Chrysin 6-C-g (High Dose) |
| Behavioral | |||||
| MWM Escape Latency (s) | |||||
| NOR Discrimination Index | |||||
| Biochemical | |||||
| Brain MDA (nmol/mg protein) | |||||
| Brain TNF-α (pg/mg protein) | |||||
| Histological | |||||
| Neuronal Cell Count (per field) |
Conclusion
The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of the neuroprotective effects of this compound. By employing a combination of in vitro and in vivo models, researchers can elucidate the compound's mechanisms of action and assess its therapeutic potential for neurological disorders.
References
- 1. Neuroprotective Potential of Chrysin: Mechanistic Insights and Therapeutic Potential for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective Potential of Chrysin: Mechanistic Insights and Therapeutic Potential for Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB as an Inducible Regulator of Inflammation in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Role of Nrf2/HO-1 system in development, oxidative stress response and diseases: an evolutionarily conserved mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Innate Immune Response in Brain, NF-Kappa B Signaling and Cystatins [frontiersin.org]
- 11. preprints.org [preprints.org]
- 12. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 15. Protective effects of chrysin against the neurotoxicity induced by aluminium: In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - FR [thermofisher.com]
- 17. Invitrogen™ CyQUANT™ MTT and XTT Cell Viability Assays | Fisher Scientific [fishersci.ca]
- 18. MTT assay - Wikipedia [en.wikipedia.org]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. biotium.com [biotium.com]
- 21. biotium.com [biotium.com]
- 22. Incucyte® Apoptosis Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 23. Caspase 3/7 and Annexin V Double Staining Apoptosis Kit - Elabscience® [elabscience.com]
- 24. researchgate.net [researchgate.net]
- 25. elrig.org [elrig.org]
- 26. signosisinc.com [signosisinc.com]
- 27. Oxidative Stress Assays [promega.kr]
- 28. info.gbiosciences.com [info.gbiosciences.com]
- 29. Oxidative Stress Detection | Thermo Fisher Scientific - SG [thermofisher.com]
- 30. Cytokine Elisa [bdbiosciences.com]
- 31. mybiosource.com [mybiosource.com]
- 32. Cytokine Elisa [bdbiosciences.com]
- 33. chondrex.com [chondrex.com]
- 34. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 35. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review | Semantic Scholar [semanticscholar.org]
- 36. Frontiers | New insights in animal models of neurotoxicity-induced neurodegeneration [frontiersin.org]
- 37. invivobiosystems.com [invivobiosystems.com]
- 38. wuxibiology.com [wuxibiology.com]
- 39. Animal Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 40. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer’s Disease | Auctores [auctoresonline.org]
- 41. Neuroprotective Effects of Chrysin Mediated by Estrogenic Receptors Following Cerebral Ischemia and Reperfusion in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 42. Evaluation of the neuroprotective effect of chrysin via modulation of endogenous biomarkers in a rat model of spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 43. Unveiling the neuroprotective potential of chrysin on the pre-frontal cortex of adult male Wistar rats - South Asian Journal of Health Sciences [sajhealthsci.com]
In vivo Administration of Chrysin and its Glucoside Derivatives in Animal Models: Application Notes and Protocols
A comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration of Chrysin (B1683763), with contextual insights for its glucoside derivatives like Chrysin 6-C-glucoside.
Note to the Reader: While the topic of interest is this compound, a thorough review of published literature reveals a significant lack of in vivo studies specifically detailing its administration in animal models. The available information primarily focuses on the parent compound, Chrysin. This document provides detailed application notes and protocols for Chrysin based on extensive in vivo research. Researchers studying this compound may find these protocols for the aglycone form a valuable starting point for experimental design, keeping in mind that the glycosidic moiety will influence bioavailability and pharmacokinetics.
Introduction to Chrysin and its Glucosides
Chrysin (5,7-dihydroxyflavone) is a naturally occurring flavonoid found in high concentrations in honey, propolis, and passionflower.[1] It has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer effects.[1][2] this compound is a glycosylated form of Chrysin, where a glucose molecule is attached to the 6th carbon position. While specific in vivo data for this glucoside is scarce, it is suggested to possess biological activities, such as α-glucosidase inhibition, which is relevant for type 2 diabetes research.
The primary challenge with in vivo applications of Chrysin is its low aqueous solubility and poor oral bioavailability, which leads to rapid metabolism and elimination.[1] Strategies to improve its systemic efficacy, such as the use of novel delivery systems like phytosomes, are under investigation.[3]
Therapeutic Applications and Supporting Data in Animal Models
Chrysin has been investigated in a variety of animal models for numerous therapeutic applications. The following sections summarize the key findings and present the quantitative data in tabular format for clarity.
Anti-diabetic and Metabolic Effects
Chrysin has demonstrated significant anti-diabetic properties in rodent models of diabetes, primarily induced by streptozotocin (B1681764) (STZ) or high-fat diets. Its mechanisms of action include improving insulin (B600854) sensitivity and modulating glucose and lipid metabolism.[3][4][5]
| Animal Model | Dosage & Administration | Duration | Key Findings & Quantitative Data | Reference |
| Streptozotocin (STZ)-induced diabetic rats | 20, 40, and 80 mg/kg/day (oral) | Not specified | Dose-dependent reduction in blood glucose, malondialdehyde (MDA), triglycerides (TG), total cholesterol (TC), and LDL-C. Increase in HDL-C, total protein, and antioxidant enzymes (SOD, CAT, GST). | [5] |
| High-fat diet-induced diabetic rats | 100 mg/kg body weight (oral) | 30 days post-diabetes induction | Normalized blood glucose and serum insulin levels. Improved glucose tolerance. | [6] |
| Athymic nude diabetic mice | 50 mg/kg (intragastric) | 11 days | Reduced blood glucose levels, comparable to metformin. Decreased triglyceride levels. | [4] |
| db/db mice (Type 2 diabetes model) | 100 mg chrysin equivalent/kg in diet (as chrysin-loaded phytosomes) | 9 weeks | Significantly decreased fasting blood glucose and insulin levels. Improved oral glucose tolerance. | [3] |
Anti-inflammatory and Wound Healing Effects
Chrysin exhibits potent anti-inflammatory effects by modulating key signaling pathways and reducing the expression of pro-inflammatory cytokines.[1][7] This has been effectively demonstrated in models of diabetic foot ulcers and neuroinflammation.
| Animal Model | Dosage & Administration | Duration | Key Findings & Quantitative Data | Reference |
| STZ-induced diabetic foot ulcer rats | 40 and 80 mg/kg (oral) | Not specified | Increased wound contraction rate. Reduced HbA1c levels. Decreased serum levels of TNF-α and IL-6. Downregulation of TNF-α, IL-6, and NF-κB mRNA expression in wound tissue. | [7][8] |
| STZ-induced diabetic rats (neuroinflammation) | 30 and 100 mg/kg (oral) | 26 days | Decreased inflammatory cytokine production in the cerebral cortex and hippocampus. | [3] |
| High-fat diet and STZ-induced type 2 diabetic rats (renal inflammation) | Not specified | 16 weeks | Reduced renal inflammation by suppressing renal TNF-α production and NF-κB nuclear translocation. | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the in vivo administration of Chrysin.
Induction of Diabetes Mellitus (Type 2) in Rats
This protocol is adapted from studies on high-fat diet and STZ-induced diabetes.
-
Animal Model: Adult male Wistar rats (180-200 g).
-
Diet: Provide a high-fat diet (e.g., containing 3% cholesterol, 1% cholic acid, 30% coconut oil, and 66% standard rat feed) for 60 days.[6]
-
Sucrose (B13894) Administration: Concurrently, provide 30% sucrose in drinking water.[6]
-
Diabetes Confirmation: After 58 days, fast the rats overnight and measure blood glucose levels. Rats with blood glucose above 120 mg/dL are considered type 2 diabetic.[6]
-
Chrysin Administration:
Diabetic Foot Ulcer Model in Rats
This protocol describes the creation of a wound model in diabetic rats to study the healing effects of Chrysin.
-
Animal Model: STZ-induced diabetic rats.
-
Wound Creation:
-
Anesthetize the diabetic rats.
-
Shave the dorsal thoracic region.
-
Create a circular excision wound of a specific diameter using a sterile biopsy punch.
-
-
Chrysin Administration:
-
Outcome Measures:
-
Wound Contraction Rate: Measure the wound area at regular intervals.
-
Biochemical Analysis: At the end of the study, collect blood and wound tissue samples to measure glucose, HbA1c, antioxidant enzymes (SOD, CAT, GPx), lipid peroxidation markers (MDA), and inflammatory markers (TNF-α, IL-6, MPO).[7][8]
-
Gene Expression Analysis: Analyze the mRNA expression of inflammatory mediators (TNF-α, IL-6, NF-κB) in the wound tissue homogenate.[7][8]
-
Signaling Pathways and Experimental Workflows
The therapeutic effects of Chrysin are mediated through the modulation of several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow.
Chrysin's Anti-inflammatory Signaling Pathway
Caption: Chrysin's inhibition of the NF-κB inflammatory pathway.
Experimental Workflow for In Vivo Chrysin Administration
Caption: A generalized workflow for in vivo studies of Chrysin.
Chrysin's Role in Insulin Signaling
Caption: Chrysin's positive modulation of the insulin signaling pathway.
References
- 1. Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chrysin: Perspectives on Contemporary Status and Future Possibilities as Pro-Health Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effect of Chrysin-Loaded Phytosomes on Insulin Resistance and Blood Sugar Control in Type 2 Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chrysin Induces Antidiabetic, Antidyslipidemic and Anti-Inflammatory Effects in Athymic Nude Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Role of chrysin on expression of insulin signaling molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scialert.net [scialert.net]
- 8. storage.imrpress.com [storage.imrpress.com]
Application Notes and Protocols for High-Speed Counter-Current Chromatography in Flavonoid Glycoside Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-Speed Counter-Current Chromatography (HSCCC) is a sophisticated liquid-liquid partition chromatography technique that offers significant advantages for the purification of natural products, particularly flavonoid glycosides. Unlike traditional solid-phase chromatography, HSCCC avoids the use of solid supports, thereby eliminating issues related to irreversible sample adsorption and resulting in high sample recovery and purity.[1][2] This makes it an ideal method for isolating delicate and bioactive compounds from complex matrices such as plant extracts. This document provides detailed application notes and standardized protocols for the successful purification of flavonoid glycosides using HSCCC.
Principle of HSCCC
HSCCC operates on the principle of continuous liquid-liquid partitioning of solutes between two immiscible liquid phases. A coiled column is subjected to a strong centrifugal force field, which retains the stationary phase while the mobile phase is pumped through it. The sample is injected into the mobile phase and undergoes thousands of partitioning steps, leading to the separation of components based on their differential partition coefficients (K).
Advantages of HSCCC for Flavonoid Glycoside Purification
-
High Sample Recovery: The absence of a solid support matrix minimizes sample loss due to irreversible adsorption.[1][2]
-
Large Injection Volumes: HSCCC can accommodate large sample loads, making it suitable for preparative-scale purification.[2][3]
-
Excellent Repeatability: The liquid-liquid nature of the separation ensures high reproducibility of results.[2]
-
Versatility: A wide range of two-phase solvent systems can be employed to optimize the separation of various flavonoid glycosides with differing polarities.[4]
Experimental Protocols
General Workflow for Flavonoid Glycoside Purification by HSCCC
The overall process for isolating flavonoid glycosides using HSCCC involves several key stages, from sample preparation to the final analysis of purified compounds.
Preparation of Crude Flavonoid Extract
This protocol outlines a general method for obtaining a crude extract enriched with flavonoid glycosides from plant material.
Materials:
-
Dried and powdered plant material (e.g., leaves)
-
80% Ethanol (B145695) (v/v)
-
Rotary evaporator
-
Filter paper
-
Organic solvents for liquid-liquid partitioning (e.g., ethyl acetate (B1210297), n-butanol)
Protocol:
-
Macerate the powdered plant material (e.g., 1 kg) with 80% ethanol at room temperature for 24 hours. For more efficient extraction, heating under reflux can be employed.[2]
-
Filter the extract to remove solid plant debris. Repeat the extraction process on the residue two more times to ensure complete extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to remove the ethanol.
-
The resulting aqueous residue is then sequentially partitioned with solvents of increasing polarity, such as ethyl acetate and n-butanol, to obtain fractions enriched with flavonoid glycosides.[2]
-
The n-butanol fraction, which typically contains the more polar flavonoid glycosides, is often selected for further purification by HSCCC.
High-Speed Counter-Current Chromatography (HSCCC) Protocol
This protocol details the steps for the preparative separation of flavonoid glycosides from the enriched extract.
Materials and Equipment:
-
HSCCC instrument
-
Two-phase solvent system (e.g., ethyl acetate-n-butanol-water)
-
Crude flavonoid extract
-
HPLC system for purity analysis
Protocol:
-
Solvent System Preparation: Prepare the chosen two-phase solvent system by thoroughly mixing the components in a separatory funnel. Allow the phases to separate completely before use. Degas the solvents using an ultrasonic bath.
-
HSCCC Instrument Setup:
-
Fill the HSCCC column entirely with the stationary phase (typically the upper phase).
-
Set the revolution speed of the centrifuge (e.g., 800-900 rpm).[2][5]
-
Pump the mobile phase (typically the lower phase) into the column at a specific flow rate (e.g., 1.5-2.5 mL/min).[1][5]
-
Continue pumping the mobile phase until hydrodynamic equilibrium is established, indicated by the mobile phase front emerging from the column outlet.
-
-
Sample Injection: Dissolve a known amount of the crude flavonoid extract (e.g., 200-1000 mg) in a mixture of the upper and lower phases (e.g., 1:1, v/v).[1][2] Inject the sample solution into the HSCCC system.
-
Fraction Collection: Continuously monitor the effluent from the column outlet using a UV detector (e.g., at 254 nm). Collect the fractions corresponding to the separated peaks.
-
Analysis: Analyze the purity of the collected fractions using High-Performance Liquid Chromatography (HPLC). Combine the pure fractions containing the target flavonoid glycoside and evaporate the solvent.
-
Structure Elucidation: Confirm the structure of the purified compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][6]
Data Presentation: HSCCC Parameters for Flavonoid Glycoside Purification
The following tables summarize the experimental conditions used for the successful purification of flavonoid glycosides from various plant sources using HSCCC.
Table 1: HSCCC Solvent Systems and Operating Parameters for Flavonoid Glycoside Purification
| Plant Source | Target Compounds | Two-Phase Solvent System (v/v/v/v) | Revolution Speed (rpm) | Flow Rate (mL/min) | Sample Size (mg) | Reference |
| Lonicera japonica | Rhoifolin, Luteoloside, etc. | Methyl tert-butyl ether/n-butanol/acetonitrile/water (0.5% acetic acid) (2:2:1:5) | 850 | 2.0 | 1000 | [2] |
| Adinandra nitida | Camellianin B | Ethyl acetate–ethanol–water (5:1:5) | 800-1000 | 1.5-2.0 | 200 | [1] |
| Platycladus orientalis | Myricetrin, Quercetin-3-O-α-L-rhamnoside, etc. | Ethyl acetate–ethanol–acetic acid–water (4:1:0.25:5) | Not specified | Not specified | Not specified | [7] |
| Psidium guajava | Quercetin glycosides | n-hexane–ethyl acetate–methanol–water (0.7:4:0.8:4) | 900 | 2.5 | 600 | [5][8] |
| Taraxacum mongolicum | Isoetin glycosides | Ethyl acetate/n-butanol/water (2:1:3) | Not specified | Not specified | 500 | [6] |
| Salvia miltiorrhiza | Rutin, Isoquercitrin, etc. | tert-butyl methyl ether/n-butanol/acetonitrile/water (3:1:1:20) | 800 | 2.0-10.0 | 200 | [9] |
| Black Currant Leaves | Kaempferol glycosides, Hyperoside, Isoquercitrin | n-hexane/EtOAc/MeOH/H₂O (1:10:1:10) | 800 | 1.5 | 100 | [10] |
Table 2: Purity and Yield of Flavonoid Glycosides Purified by HSCCC
| Plant Source | Compound | Purity (%) | Yield (mg) from crude extract (mg) | Reference |
| Lonicera japonica | Rhoifolin | >94 | 21.5 from 1000 | [2] |
| Lonicera japonica | Luteoloside | >94 | 31.9 from 1000 | [2] |
| Platycladus orientalis | Myricetrin | Not specified | 10.2 | [7] |
| Platycladus orientalis | Quercetin-3-O-α-L-rhamnoside | Not specified | 25.8 | [7] |
| Taraxacum mongolicum | Isoetin-7-O-beta-D-glucopyranosyl-2'-O-alpha-L-arabinopyranoside | 98.7 | 25.7 from 500 | [6] |
| Taraxacum mongolicum | Isoetin-7-O-beta-D-glucopyranosyl-2'-O-alpha-D-glucopyranoside | 98.3 | 19.1 from 500 | [6] |
| Psidium guajava | Quercetin-3-O-β-D-xylopyranoside | Not specified | 65.15 from 600 | [3] |
| Psidium guajava | Quercetin-3-O-β-D-arabinopyranoside | Not specified | 71.69 from 600 | [3] |
| Black Currant Leaves | Kaempferol 3-O-galactoside | Not specified | 4.0 from 100 | [10] |
| Black Currant Leaves | Kaempferol 3-O-glucoside | Not specified | 6.0 from 100 | [10] |
Visualization of the HSCCC Principle
The separation of flavonoid glycosides in HSCCC is governed by their partitioning between the stationary and mobile phases.
Conclusion
High-Speed Counter-Current Chromatography is a powerful and efficient technique for the preparative isolation and purification of flavonoid glycosides from natural sources.[2][8] Its advantages of high recovery, scalability, and versatility make it an invaluable tool for researchers in natural product chemistry, pharmacology, and drug development. The protocols and data presented here provide a comprehensive guide for the successful application of HSCCC in obtaining high-purity flavonoid glycosides for further scientific investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Preparative isolation and purification of three flavonoid glycosides from Taraxacum mongolicum by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparative separation of flavonoid glycosides and flavonoid aglycones from the leaves of Platycladus orientalis by REV-IN and FWD-IN high-speed counter-current chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Separation of Five Flavonoids from Aerial Parts of Salvia Miltiorrhiza Bunge Using HSCCC and Their Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Separation and Purification of Flavonoids from Black Currant Leaves by High-Speed Countercurrent Chromatography and Preparative HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Chrysin 6-C-glucoside Permeability using the Caco-2 Cell Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Caco-2 cell line, derived from human colorectal adenocarcinoma, serves as a cornerstone in vitro model for predicting the intestinal permeability of xenobiotics. When cultured on semi-permeable membranes, these cells differentiate to form a monolayer of polarized enterocytes with a well-defined brush border, tight junctions, and expression of key transport proteins and metabolic enzymes found in the small intestine.[1][2] This model is invaluable for assessing the oral bioavailability of novel compounds, including flavonoids like chrysin (B1683763) and its glycosides.
The permeability of a compound across the Caco-2 monolayer is typically expressed as the apparent permeability coefficient (Papp). This value can be used to classify compounds as having low, medium, or high intestinal absorption. For many flavonoids, transport across the intestinal epithelium can occur via passive diffusion, carrier-mediated transport, or a combination of both.[1][4] Flavonoid glycosides, in particular, may utilize sugar transporters such as the sodium-dependent glucose transporter 1 (SGLT1) and glucose transporter 2 (GLUT2) for their uptake and transport.[1][5][6][7]
This document outlines the necessary protocols to culture Caco-2 cells, conduct bidirectional permeability studies, and analyze the transport of Chrysin 6-C-glucoside. It also presents available data for chrysin and other relevant flavonoid glycosides to serve as a reference and discusses the potential transport mechanisms that may be involved.
Data Presentation
Table 1: Caco-2 Permeability of Chrysin (Aglycone)
| Compound | Concentration (µM) | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) | Reference |
| Chrysin | 20 | A → B | 6.9 ± 1.6 | ~2.0 | [8] |
| Chrysin | 20 | B → A | 14.1 ± 1.6 | ~2.0 | [8] |
| Chrysin | Not Specified | A → B | 2.32 | Not Reported | [9] |
| Chrysin | Not Specified | A → B | ~2.22 | Not Reported | [10] |
Note: Chrysin is known to be extensively metabolized in Caco-2 cells to chrysin glucuronide and chrysin sulfate, which can affect the apparent permeability values.[3][8] The high efflux ratio suggests the involvement of efflux transporters like MRP2.[8]
Table 2: Caco-2 Permeability of Selected Flavonoid Glycosides
| Compound | Direction | Papp (x 10⁻⁶ cm/s) | Transport Mechanism | Reference |
| Quercetin-4'-glucoside | A → B | Not Specified | SGLT1 mediated uptake | [1] |
| Cyanidin-3-O-β-glucoside | A → B | Not Specified | SGLT1 and GLUT2 involvement | [5] |
| Naringin | A → B | < 6 | Low permeability | [11] |
| Kaempferol Glycosides | A → B | 1.83 - 2.09 | Active transport suggested | [7] |
| Isorhamnetin Glycosides | A → B | 6.60 ± 0.75 | Moderate permeability | [7] |
Note: The data for other flavonoid glycosides suggests that the presence of a sugar moiety can lead to the involvement of active transport mechanisms, particularly sugar transporters.[1][5][7]
Experimental Protocols
Caco-2 Cell Culture and Maintenance
Materials:
-
Caco-2 cell line (ATCC HTB-37)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids (NEAA), and 1% penicillin-streptomycin.
-
0.25% Trypsin-EDTA
-
Phosphate-buffered saline (PBS), Ca²⁺/Mg²⁺-free
-
Cell culture flasks (T-75)
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size polycarbonate membrane)
-
12-well plates
Protocol:
-
Maintain Caco-2 cells in T-75 flasks in a humidified incubator at 37°C with 5% CO₂.
-
Replace the culture medium every 2-3 days.
-
When cells reach 80-90% confluency, subculture them. a. Aspirate the medium and wash the cell monolayer with PBS. b. Add 2-3 mL of Trypsin-EDTA and incubate for 5-10 minutes until cells detach. c. Neutralize the trypsin with 7-8 mL of complete culture medium and gently pipette to create a single-cell suspension. d. Seed new T-75 flasks at a ratio of 1:3 to 1:6.
Seeding Caco-2 Cells on Transwell® Inserts
Protocol:
-
Pre-wet the Transwell® inserts with culture medium in both the apical and basolateral compartments for at least 1 hour.
-
Prepare a Caco-2 cell suspension at a density of approximately 8 x 10⁴ cells/cm².[11]
-
Aspirate the pre-wetting medium and seed the cell suspension into the apical compartment of the Transwell® inserts.
-
Add fresh medium to the basolateral compartment.
-
Culture the cells for 19-21 days to allow for differentiation and formation of a confluent monolayer.[11]
-
Replace the culture medium in both compartments every 2-3 days for the first 14 days, and then daily thereafter.[2]
Monolayer Integrity Assessment
Materials:
-
Transepithelial Electrical Resistance (TEER) meter with an Endohm chamber.
-
Lucifer Yellow (LY) solution (100 µM in transport buffer).
-
Transport buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4).
Protocol:
-
Before the permeability experiment, measure the TEER of the Caco-2 monolayers. Only use monolayers with TEER values above 600 Ω·cm².[2]
-
To assess paracellular permeability, add LY solution to the apical chamber and transport buffer to the basolateral chamber.
-
Incubate for 1 hour at 37°C.
-
Collect samples from the basolateral chamber and measure the fluorescence of LY.
-
Calculate the Papp of LY. Only use monolayers with a LY Papp value of < 0.5 x 10⁻⁶ cm/s.[2]
Bidirectional Permeability Assay for this compound
Materials:
-
This compound stock solution (in a suitable solvent like DMSO, final concentration in the assay should be ≤1%).
-
Transport buffer (HBSS with 25 mM HEPES, pH 7.4).
-
Control compounds: a high permeability compound (e.g., propranolol) and a low permeability compound (e.g., mannitol).
-
96-well plates for sample collection.
-
Analytical instrument for quantification (e.g., LC-MS/MS).
Protocol:
-
Wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer.
-
For Apical to Basolateral (A→B) transport: a. Add the transport buffer containing this compound (and control compounds in separate wells) to the apical chamber (e.g., 0.4 mL). b. Add fresh transport buffer to the basolateral chamber (e.g., 1.2 mL).
-
For Basolateral to Apical (B→A) transport: a. Add fresh transport buffer to the apical chamber. b. Add the transport buffer containing this compound to the basolateral chamber.
-
Incubate the plates at 37°C on an orbital shaker (optional).
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber (basolateral for A→B, apical for B→A).
-
Immediately after each sampling, replace the volume withdrawn with fresh, pre-warmed transport buffer.
-
At the end of the experiment, collect samples from both the donor and receiver chambers.
-
Analyze the concentration of this compound in all samples using a validated analytical method (e.g., LC-MS/MS).
Data Analysis
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the steady-state flux (µmol/s or mg/s).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration of the compound in the donor chamber (µmol/mL or mg/mL).
-
-
Calculate the efflux ratio:
Efflux Ratio = Papp (B→A) / Papp (A→B)
An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
Visualizations
Experimental Workflow
References
- 1. Sodium-dependent glucose transporter 1 and glucose transporter 2 mediate intestinal transport of quercetrin in Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of Structure and Permeability Relationship of Flavonoids in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Sodium-Dependent Glucose Transporter 1 and Glucose Transporter 2 in the Absorption of Cyanidin-3-O-β-Glucoside in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms Underlying the Absorption of Aglycone and Glycosidic Flavonoids in a Caco-2 BBe1 Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transport of the flavonoid chrysin and its conjugated metabolites by the human intestinal cell line Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Developing Nanoemulsion Formulations for Chrysin Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chrysin (B1683763) (5,7-dihydroxyflavone), a naturally occurring flavonoid found in honey, propolis, and passionflower, has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects.[1][2][3] Its therapeutic potential is particularly pronounced in oncology, where it has been shown to induce apoptosis, inhibit cell proliferation, and suppress metastasis in various cancer cell lines.[1][4] Chrysin exerts its anticancer effects by modulating multiple signaling pathways, including the PI3K/Akt pathway and inducing the intrinsic apoptosis pathway.[4][5]
Despite its promising therapeutic profile, the clinical application of chrysin is severely hampered by its poor aqueous solubility and low oral bioavailability, which are attributed to rapid metabolism in the gastrointestinal tract and liver.[2][3][6][7] To overcome these limitations, nanoemulsion technology has emerged as a promising strategy to enhance the delivery of chrysin.[8][9] Nanoemulsions are colloidal dispersions of oil and water stabilized by surfactants, with droplet sizes typically in the range of 20-500 nm.[10] These formulations can improve the solubility, stability, and bioavailability of lipophilic drugs like chrysin, thereby enhancing their therapeutic efficacy.[8][9][11]
These application notes provide a comprehensive overview and detailed protocols for the development and characterization of chrysin-loaded nanoemulsions.
Data Presentation: Formulation and Characterization of Chrysin Nanoemulsions
The following tables summarize quantitative data from various studies on chrysin nanoemulsion formulations and their key characterization parameters, providing a comparative overview for researchers.
Table 1: Composition of Chrysin Nanoemulsion Formulations
| Formulation Code | Oil Phase (% w/w) | Surfactant (% w/w) | Co-surfactant (% w/w) | Aqueous Phase (% w/w) | Reference |
| CH-NE | Medium Chain Triglyceride (10) | Tween 80 (20) | - | Water (70) | [8][12] |
| CS-ME | Isopropyl myristate (5) | Labrasol® (40) | - | Water (55) | [13] |
| Chrysin-SMEDDS | MCT:Oleic acid (12:12) | Cremophor RH40 (32) | Transcutol HP (44) | - | [14][15] |
| SNEDDS B | Kollisolv GTA (25) | Tween 80 (18.75) | Transcutol HP (56.25) | - | [11] |
MCT: Medium Chain Triglycerides; SMEDDS: Self-Microemulsifying Drug Delivery System.
Table 2: Physicochemical Characterization of Chrysin Nanoemulsions
| Formulation Code | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Chrysin-NE | ~161 | 0.21 | -32 | 100.29 ± 0.53 | [8][12] |
| CS-ME | 74.4 ± 15.8 | - | -16.1 ± 1.9 | - | [13] |
| Chrysin-SMEDDS | 28.26 ± 0.83 | 0.18 ± 0.01 | -23.13 ± 0.95 | - | [14][15] |
| SNEDDS B | 155.4 ± 32.02 | - | -12.5 ± 3.40 | - | [11] |
| CH NE | 48.09 ± 0.83 | 0.25 ± 0.011 | - | - | [16] |
Experimental Protocols
This section provides detailed methodologies for the formulation and evaluation of chrysin-loaded nanoemulsions.
Protocol for Nanoemulsion Formulation
Nanoemulsions can be prepared using either high-energy or low-energy methods.[17][18]
3.1.1. High-Energy Method: High-Pressure Homogenization
This method utilizes mechanical force to break down large droplets into nano-sized ones.
-
Preparation of Oil Phase: Dissolve chrysin in the selected oil (e.g., medium-chain triglycerides) at a predetermined concentration. Gentle heating and stirring may be required to facilitate dissolution.
-
Preparation of Aqueous Phase: Dissolve the surfactant (e.g., Tween 80) in distilled water.
-
Coarse Emulsion Formation: Add the oil phase to the aqueous phase dropwise while continuously stirring at a moderate speed (e.g., 1000 rpm) for 30 minutes using a magnetic stirrer to form a coarse emulsion.
-
Homogenization: Subject the coarse emulsion to high-pressure homogenization (e.g., 15,000 psi for 3-5 cycles) to reduce the droplet size to the nano-range.
-
Storage: Store the resulting nanoemulsion at a controlled temperature (e.g., 4°C or 25°C) for further characterization.
3.1.2. Low-Energy Method: Spontaneous Emulsification (Solvent Evaporation)
This method relies on the spontaneous formation of droplets when a solution of oil, surfactant, and a water-miscible solvent is added to an aqueous phase.
-
Organic Phase Preparation: Dissolve chrysin, oil, and a lipophilic surfactant in a water-miscible organic solvent (e.g., ethanol, acetone).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a hydrophilic surfactant.
-
Emulsification: Inject the organic phase into the aqueous phase under moderate magnetic stirring. The organic solvent will diffuse into the aqueous phase, leading to the formation of nano-sized oil droplets.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator under reduced pressure.
-
Final Formulation: Adjust the final volume with distilled water and store appropriately.
Protocol for Nanoemulsion Characterization
3.2.1. Droplet Size, Polydispersity Index (PDI), and Zeta Potential
These parameters are crucial for assessing the stability and quality of the nanoemulsion.[19]
-
Sample Preparation: Dilute the nanoemulsion formulation with distilled water to an appropriate concentration to avoid multiple scattering effects.
-
Dynamic Light Scattering (DLS) for Size and PDI: Analyze the diluted sample using a DLS instrument (e.g., Malvern Zetasizer) to determine the average droplet size and PDI. The PDI value indicates the uniformity of the droplet size distribution.[17]
-
Zeta Potential Measurement: Use the same instrument to measure the zeta potential, which indicates the surface charge of the droplets and predicts the long-term stability of the nanoemulsion.
3.2.2. Encapsulation Efficiency (EE)
EE determines the percentage of chrysin successfully encapsulated within the nanoemulsion.
-
Separation of Free Drug: Separate the unencapsulated chrysin from the nanoemulsion. This can be achieved by ultracentrifugation (e.g., 15,000 rpm for 30 minutes at 4°C). The unencapsulated drug will remain in the supernatant.
-
Quantification of Free Drug: Quantify the amount of chrysin in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) at its maximum absorbance wavelength.
-
Calculation of EE: Calculate the encapsulation efficiency using the following formula: EE (%) = [(Total amount of chrysin - Amount of free chrysin) / Total amount of chrysin] x 100
Protocol for In Vitro Drug Release Study
This study evaluates the release profile of chrysin from the nanoemulsion over time.
-
Apparatus Setup: Use a dialysis bag method. Place a known volume of the chrysin-loaded nanoemulsion (e.g., 1 mL) into a dialysis bag (with an appropriate molecular weight cut-off).
-
Release Medium: Immerse the sealed dialysis bag in a beaker containing a specific volume of release medium (e.g., phosphate-buffered saline, pH 7.4) with a small percentage of a surfactant (e.g., Tween 80) to maintain sink conditions.
-
Incubation: Keep the setup at a constant temperature (e.g., 37°C) with continuous gentle stirring.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a specific volume of the release medium and replace it with an equal volume of fresh medium.
-
Analysis: Quantify the amount of chrysin released into the medium at each time point using UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Plot the cumulative percentage of drug released against time to obtain the release profile.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to evaluate the cytotoxic effects of compounds on cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of free chrysin and chrysin-loaded nanoemulsion for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell Viability Calculation: Calculate the percentage of cell viability relative to the untreated control cells.
Visualization of Key Processes
Diagrams illustrating the experimental workflow and a key signaling pathway are provided below.
Caption: Experimental workflow for chrysin nanoemulsion development.
Caption: Chrysin-induced intrinsic apoptosis signaling pathway.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Apoptotic Effects of Chrysin in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Developing nutritional component chrysin as a therapeutic agent: Bioavailability and pharmacokinetics consideration, and ADME mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Chrysin Loaded Oil-in-Water Nanoemulsion for Improving Bioaccessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in nanocarrier-mediated delivery of chrysin: Enhancing solubility, bioavailability, and anticancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Self-Nanoemulsion Intrigues the Gold Phytopharmaceutical Chrysin: In Vitro Assessment and Intrinsic Analgesic Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Preparation and in vitro/ in vivo evaluation of a self-microemulsifying drug delivery system containing chrysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design and evaluation of chrysin-loaded nanoemulsion against lithium/pilocarpine-induced status epilepticus in rats; emphasis on formulation, neuronal excitotoxicity, oxidative stress, microglia polarization, and AMPK/SIRT-1/PGC-1α pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijtsrd.com [ijtsrd.com]
- 18. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Enhancing Flavonoid Solubility via Solid Dispersion Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavonoids, a diverse group of polyphenolic compounds found in plants, are renowned for their numerous health benefits, including antioxidant, anti-inflammatory, and cardioprotective properties. However, their therapeutic potential is often limited by their poor aqueous solubility, which consequently leads to low bioavailability. Solid dispersion technology offers a promising strategy to overcome this challenge by dispersing the flavonoid in a hydrophilic carrier matrix at a molecular level. This conversion of a crystalline drug into an amorphous state significantly enhances its solubility and dissolution rate.
These application notes provide a comprehensive overview and detailed protocols for the preparation and characterization of flavonoid solid dispersions using various techniques. The information presented is intended to guide researchers and formulation scientists in the development of more bioavailable flavonoid-based therapeutics.
Key Solid Dispersion Techniques for Flavonoids
Several techniques can be employed to prepare solid dispersions, each with its own advantages and considerations. The most common methods for flavonoids include:
-
Solvent Evaporation: This widely used technique involves dissolving both the flavonoid and a hydrophilic carrier in a common solvent, followed by the removal of the solvent to form a solid dispersion.[1] It is a relatively simple and effective method.[1]
-
Spray Drying: In this method, a solution containing the flavonoid and carrier is atomized into a hot gas stream, leading to rapid solvent evaporation and the formation of dry solid dispersion particles.[3]
-
Ball Milling: This technique involves the co-grinding of the flavonoid and carrier, which can lead to the formation of amorphous solid dispersions through mechanical energy.[4]
Quantitative Data Summary
The following tables summarize the reported solubility and dissolution enhancement of various flavonoids using different solid dispersion techniques and carriers.
Table 1: Solubility Enhancement of Flavonoids via Solid Dispersion
| Flavonoid | Technique | Carrier | Drug:Carrier Ratio (w/w) | Initial Solubility (mg/mL) | Final Solubility (mg/mL) | Fold Increase | Reference(s) |
| Quercetin (B1663063) | Hot-Melt Extrusion | Soluplus® | 1:3 | 0.023 | 0.823 | 36 | [2][5][6] |
| Resveratrol (B1683913) | Hot-Melt Extrusion | Soluplus® | 1:5 | 0.053 | 5.125 | 97 | [2][5] |
| Luteolin (B72000) | Solvent Evaporation | PVP K30 | - | 0.061 | 0.365 | 6 | [7] |
| Luteolin | Solvent Evaporation (with Phospholipid Complex) | PVP K30 | - | 0.061 | 0.401 | 6.6 | [7] |
| Hesperidin | Kneading/Solvent Evaporation | Mannitol | - | - | - | 3.72 - 24.05 | [8] |
| Naringenin | Solvent Evaporation | Mannitol | - | - | - | - | [9] |
Table 2: Dissolution Enhancement of Flavonoids via Solid Dispersion
| Flavonoid | Technique | Carrier | Drug:Carrier Ratio (w/w) | Dissolution Medium | % Drug Released (Solid Dispersion) | % Drug Released (Pure Flavonoid) | Time (min) | Reference(s) |
| Naringenin | Solvent Evaporation | PVP | 80:20 | pH 6.8 Buffer | 100 | <2 | 120 | [10] |
| Hesperetin | Solvent Evaporation | PVP | 80:20 | pH 6.8 Buffer | 100 | <2 | 120 | [10] |
| Luteolin | Microwave Irradiation | PEG 4000 | 1:2 | - | 97.78 | <20 | 90 | [11][12] |
| Luteolin | Solvent Evaporation | PEG 4000 | 1:4 | - | 93.78 | <20 | 90 | [11] |
| Total Flavones of Hippophae rhamnoides L. | Solvent Evaporation | Poloxamer 188 | 1:4 | Deionized water + 0.5% Tween-80 | ~100 | ~30 | 20 | [13] |
| Apigenin (B1666066) | Ball Milling | Pluronic® F-127 | - | pH 6.8 Buffer | 100 | - | - | [4] |
| Apigenin | Spray Drying | Glycyrrhizin | 1:2 | - | 94.65 | - | - | [4] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the preparation and characterization of flavonoid solid dispersions.
Protocol 1: Preparation of Solid Dispersions by Solvent Evaporation
This protocol is adapted for the preparation of Luteolin-PVP solid dispersions.[14]
Materials:
-
Luteolin
-
Polyvinylpyrrolidone (PVP) K30
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Vacuum oven
-
Glass vials
-
Desiccator
Procedure:
-
Accurately weigh the desired amounts of luteolin and PVP K30 to achieve the target drug-to-carrier ratio.
-
Co-dissolve the luteolin and PVP K30 in a minimal amount of DMSO (e.g., 5-8 mL) in a glass vial.[14]
-
Ensure complete dissolution of both components with gentle stirring or sonication.
-
Place the vial containing the solution in a vacuum oven.
-
Dry the solution at 75 °C under a vacuum of 3 mbar for 8 hours to ensure complete removal of the solvent.[14]
-
The resulting solid dispersion film is then pulverized using a mortar and pestle and sieved.
-
Store the resulting solid dispersion powder in a tightly sealed container within a desiccator until further analysis.[15]
Protocol 2: Preparation of Solid Dispersions by Hot-Melt Extrusion
This protocol is based on the preparation of Quercetin-Soluplus® solid dispersions.[6]
Materials:
-
Quercetin
-
Soluplus®
-
Co-rotating twin-screw extruder
-
Mortar and pestle
Procedure:
-
Accurately weigh quercetin and Soluplus® according to the desired drug-to-carrier ratio (e.g., 1:3).[6]
-
Gently mix the powders in a glass mortar and pestle to create a physical mixture.[6]
-
Set the temperature profile of the twin-screw extruder. For quercetin-Soluplus® mixtures, a temperature of 160°C can be used.[6]
-
Set the screw speed to a suitable rate (e.g., 75 rpm).[6]
-
Feed the physical mixture into the extruder.
-
Collect the extrudate as it exits the die.
-
Allow the extrudate to cool to room temperature.
-
Mill the extrudate to obtain a powder of uniform particle size.
-
Store the powdered solid dispersion in a desiccator.
Protocol 3: Preparation of Solid Dispersions by Spray Drying
This protocol provides a general guideline for preparing flavonoid solid dispersions using a spray dryer.
Materials:
-
Flavonoid (e.g., Quercetin)
-
Polymer (e.g., PVP K-30)
-
Solvent system (e.g., ethanol/water mixture)[16]
-
Spray dryer
Procedure:
-
Prepare a solution by dissolving the flavonoid and polymer in the chosen solvent system at the desired drug-to-polymer ratio (e.g., 1:9 w/w).[16]
-
Ensure complete dissolution with gentle stirring.
-
Set the spray drying parameters:
-
Pump the feed solution through the nozzle of the spray dryer.
-
Collect the dried solid dispersion powder from the cyclone separator.[16]
-
Store the collected powder in a tightly sealed container with a desiccant at a controlled low temperature to prevent moisture absorption and potential recrystallization.[16]
Protocol 4: Preparation of Solid Dispersions by Ball Milling
This protocol is adapted for the preparation of Apigenin solid dispersions.[4]
Materials:
-
Apigenin
-
Polymeric excipient (e.g., Pluronic® F-127, PVP K30)
-
Ball mill with stainless steel or zirconia jars and balls
Procedure:
-
Weigh the apigenin and the selected polymeric excipient at the desired ratio.
-
Place the mixture into the milling jar along with the milling balls.
-
Mill the mixture at a specific frequency (e.g., 30 Hz) for a predetermined duration.[17] The milling can be performed in cycles with breaks in between to prevent overheating.[17]
-
After milling, collect the resulting solid dispersion powder.
-
Store the powder in a desiccator.
Protocol 5: Characterization of Solid Dispersions
A. Solubility Studies
-
Add an excess amount of the pure flavonoid or its solid dispersion to a specific volume of dissolution medium (e.g., water, buffer) in a sealed container.
-
Agitate the samples at a constant temperature (e.g., 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Filter the samples to remove undissolved particles.
-
Analyze the concentration of the flavonoid in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
B. In Vitro Dissolution Testing
-
Perform dissolution testing using a USP dissolution apparatus (e.g., Apparatus 2, paddle).[13][18]
-
Use a suitable dissolution medium (e.g., 900 mL of pH 6.8 phosphate (B84403) buffer).[10] The use of surfactants like Tween-80 (e.g., 0.5%) may be necessary to maintain sink conditions.[13]
-
Maintain the temperature at 37 ± 0.5°C and the paddle speed at a specified rate (e.g., 100 rpm).[13]
-
Add a weighed amount of the solid dispersion (equivalent to a specific dose of the flavonoid) to the dissolution vessel.
-
Withdraw samples at predetermined time intervals (e.g., 5, 10, 20, 30, 45, 60, 90, 120 min).[13]
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the flavonoid concentration using a validated analytical method.
C. Physicochemical Characterization
-
Differential Scanning Calorimetry (DSC): To determine the thermal properties and assess the physical state (crystalline or amorphous) of the flavonoid in the solid dispersion.
-
Powder X-Ray Diffraction (PXRD): To confirm the amorphous or crystalline nature of the flavonoid within the polymer matrix.
-
Scanning Electron Microscopy (SEM): To observe the surface morphology and particle characteristics of the solid dispersions.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To investigate potential interactions (e.g., hydrogen bonding) between the flavonoid and the carrier.
Visualizations
Caption: General workflow for preparing and evaluating flavonoid solid dispersions.
Caption: Mechanism of solubility enhancement by solid dispersion.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Hot melt extrusion aided amorphous solid dispersions of quercetin and resveratrol for solubility enhancement | Semantic Scholar [semanticscholar.org]
- 3. A Novel Protocol Using Small-Scale Spray-Drying for the Efficient Screening of Solid Dispersions in Early Drug Development and Formulation, as a Straight Pathway from Screening to Manufacturing Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Hot melt extrusion aided amorphous solid dispersions of quercetin and resveratrol for solubility enhancement | Journal of Applied Pharmaceutical Research [japtronline.com]
- 6. japtronline.com [japtronline.com]
- 7. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Enhanced Dissolution of Luteolin by Solid Dispersion Prepared by Different Methods: Physicochemical Characterization and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. crsubscription.com [crsubscription.com]
- 13. Preparation and In Vitro Evaluation of Solid Dispersions of Total Flavones of Hippophae rhamnoides L - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation and Evaluation of Amorphous Solid Dispersions for Enhancing Luteolin’s Solubility in Simulated Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. Dissolution Testing and Drug Release Tests | USP [usp.org]
Application Notes and Protocols for the Enzymatic Synthesis of Flavonoid C-Glucosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavonoid C-glucosides are a class of plant secondary metabolites distinguished by a carbon-carbon bond between a flavonoid aglycone and a glucose moiety. This C-C linkage confers greater stability against enzymatic and acidic hydrolysis compared to their O-glycoside counterparts, leading to enhanced bioavailability and distinct pharmacological properties.[1] These characteristics make them attractive candidates for drug development and nutraceutical applications, with demonstrated antioxidant, anti-inflammatory, anti-diabetes, and anticancer activities.[2]
This document provides detailed protocols for the enzymatic synthesis of flavonoid C-glucosides using recombinant C-glycosyltransferases (CGTs), offering a sustainable and efficient alternative to chemical synthesis or extraction from natural sources. The protocols cover the expression and purification of recombinant CGTs, whole-cell biocatalysis for the production of flavonoid C-glucosides, and methods for enzyme activity assessment and product analysis.
Recombinant C-Glycosyltransferase (CGT) Expression and Purification
The production of flavonoid C-glucosides is catalyzed by C-glycosyltransferases (CGTs), which transfer a glucose moiety from UDP-glucose to a flavonoid acceptor. For reliable and scalable synthesis, recombinant production of these enzymes in microbial hosts such as Escherichia coli is essential.
Expression of His-tagged CGT in E. coli BL21(DE3)
This protocol describes the expression of a C-terminal His-tagged CGT in the E. coli BL21(DE3) strain, a widely used host for protein expression.
Protocol:
-
Transformation: Transform the expression plasmid containing the His-tagged CGT gene into competent E. coli BL21(DE3) cells. Plate the transformed cells on Luria-Bertani (LB) agar (B569324) plates containing the appropriate antibiotic for plasmid selection and incubate overnight at 37°C.[3][4]
-
Starter Culture: Inoculate a single colony from the plate into 10 mL of LB medium supplemented with the corresponding antibiotic. Incubate the culture overnight at 37°C with shaking (200-250 rpm).[3]
-
Large-Scale Culture: Inoculate 1 L of LB medium (in a 2 L flask) containing the appropriate antibiotic with the overnight starter culture (e.g., 1:100 dilution). Incubate at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.4–0.8.[3][5]
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 to 1 mM. The optimal IPTG concentration should be determined empirically for each specific CGT.[6]
-
Expression: Continue to incubate the culture for an additional 4-16 hours. To improve protein solubility, it is often beneficial to reduce the incubation temperature to 16-25°C after induction.[3][6]
-
Cell Harvesting: Harvest the bacterial cells by centrifugation at 5,000 × g for 15 minutes at 4°C. Discard the supernatant, and the cell pellet can be stored at -80°C until further use.[7]
Purification of His-tagged CGT by Immobilized Metal Affinity Chromatography (IMAC)
This protocol details the purification of the expressed His-tagged CGT from the cell lysate using Nickel-NTA (Ni-NTA) agarose (B213101) resin.
Protocol:
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 20 mM HEPES-KOH pH 8.0, 1 M NaCl, 2 mM β-Mercaptoethanol) and lyse the cells by sonication on ice. Centrifuge the lysate at 15,000 × g for 30 minutes at 4°C to pellet the cell debris.[7]
-
Resin Equilibration: Prepare the Ni-NTA agarose resin by washing it with equilibration buffer (lysis buffer).[8]
-
Binding: Add the cleared lysate to the equilibrated Ni-NTA resin and incubate for 1-2 hours at 4°C with gentle agitation to allow the His-tagged protein to bind to the resin.[9]
-
Washing: Wash the resin with several column volumes of wash buffer (lysis buffer containing a low concentration of imidazole, e.g., 10-20 mM) to remove non-specifically bound proteins.[7]
-
Elution: Elute the bound His-tagged CGT from the resin using elution buffer (lysis buffer containing a high concentration of imidazole, e.g., 250-500 mM).[7]
-
Buffer Exchange: The purified protein solution can be buffer-exchanged into a suitable storage buffer (e.g., containing glycerol (B35011) for stability) using dialysis or a desalting column.
-
Purity Analysis: Analyze the purity of the eluted fractions by SDS-PAGE. Pool the fractions containing the purified CGT.
Whole-Cell Biocatalysis for Flavonoid C-Glucoside Production
Whole-cell biocatalysis utilizing engineered E. coli expressing a CGT is a cost-effective method for producing flavonoid C-glucosides, as it circumvents the need for enzyme purification and cofactor addition.
Protocol:
-
Cultivation of Recombinant E. coli : Grow the recombinant E. coli strain harboring the CGT expression plasmid as described in the expression protocol (Section 1.1, steps 1-3).
-
Induction: Induce protein expression with IPTG as previously described (Section 1.1, step 4) and continue to culture for a few hours to allow for sufficient enzyme production.
-
Bioconversion:
-
Harvest the induced cells by centrifugation and resuspend them in a suitable reaction buffer (e.g., phosphate (B84403) buffer, pH 7.0-8.0).
-
Add the flavonoid substrate (e.g., apigenin, luteolin, naringenin) to the cell suspension. The substrate is typically dissolved in a small amount of an organic solvent like DMSO or ethanol (B145695) before being added to the reaction mixture.
-
Supplement the reaction with a glucose source (e.g., glucose or glycerol) to ensure the intracellular supply of the sugar donor, UDP-glucose.
-
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30-37°C) with shaking for a specified period (e.g., 12-48 hours). The optimal reaction time will depend on the specific enzyme and substrate.
-
Product Extraction: After the reaction, centrifuge the mixture to separate the cells. The flavonoid C-glucoside product, which is often secreted into the medium, can be extracted from the supernatant using an organic solvent such as ethyl acetate.
-
Analysis: Analyze the extracted product by HPLC to determine the conversion rate and product concentration.
C-Glycosyltransferase Activity Assay
This assay is used to determine the kinetic parameters of the purified CGT or to screen for enzyme activity.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 35°C) for a specific time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.[10]
-
Reaction Termination: Stop the reaction by adding an equal volume of methanol (B129727) or by adding acid (e.g., HCl).[10]
-
Analysis: Centrifuge the terminated reaction mixture to pellet any precipitated protein. Analyze the supernatant by HPLC to quantify the amount of flavonoid C-glucoside produced.
-
Kinetic Parameter Determination: To determine the Michaelis-Menten kinetic parameters (Km and kcat), perform the assay with varying concentrations of one substrate while keeping the other substrate at a saturating concentration.
Analysis of Flavonoid C-Glucosides by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for the separation, identification, and quantification of flavonoid C-glucosides.
Protocol:
-
HPLC System: A standard HPLC system equipped with a UV/DAD detector is suitable.
-
Column: A reversed-phase C18 column (e.g., 4.6 × 250 mm, 5 µm particle size) is commonly used.[11]
-
Mobile Phase: A gradient elution is typically employed using a mixture of two solvents:
-
Gradient Program: An example of a gradient program is as follows:
-
0-5 min: 15% B
-
5-25 min: 15-50% B (linear gradient)
-
25-30 min: 50-95% B (linear gradient)
-
30-35 min: 95% B (isocratic)
-
35-40 min: 95-15% B (linear gradient)
-
40-45 min: 15% B (isocratic)
-
-
Flow Rate: A typical flow rate is 0.8-1.0 mL/min.[11]
-
Detection: Monitor the elution of compounds at a wavelength where flavonoids absorb strongly, typically between 270 and 350 nm. A photodiode array (DAD) detector allows for the acquisition of UV spectra, which can aid in peak identification.
-
Quantification: Create a standard curve using commercially available flavonoid C-glucoside standards to quantify the concentration of the synthesized products.
Data Presentation
Table 1: Examples of Enzymatically Synthesized Flavonoid C-Glucosides and Reported Yields
| Flavonoid Substrate | C-Glycosyltransferase (Source) | Product(s) | Production System | Titer / Conversion Rate | Reference |
| Apigenin | WjGT1 (Wasabia japonica) | Isovitexin (Apigenin-6-C-glucoside) | E. coli whole-cell | 30.2 mg/L | [7] |
| Apigenin | TcCGT (Trollius chinensis) | Vitexin (Apigenin-8-C-glucoside) | E. coli whole-cell | 93.9 mg/L | [7] |
| Naringenin | WjGT1 (Wasabia japonica) | Naringenin-C-glucoside | E. coli whole-cell | 60% conversion in 6 h | [12] |
| Phloretin | ScCGT1 (Stenoloma chusanum) | Nothofagin | E. coli whole-cell | 38 mg/L (with P164T mutant) | [10] |
| Kaempferol | WjGT1 (Wasabia japonica) | Kaempferol 6-C-glucoside | E. coli whole-cell | 14.4 mg/L | [7] |
| Luteolin | OsCGT (Oryza sativa) | Isoorientin (Luteolin-6-C-glucoside) | S. cerevisiae whole-cell | - | [10] |
Table 2: Kinetic Parameters of a C-Glycosyltransferase (ScCGT1)
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Phloretin | 23.8 ± 2.8 | - | 559.8 | [10] |
| 2-Hydroxynaringenin | 17.5 ± 2.0 | - | 795.4 | [10] |
Mandatory Visualization
Caption: Workflow for enzymatic synthesis of flavonoid C-glucosides.
Caption: Enzymatic C-glucosylation of a flavonoid aglycone.
References
- 1. The Advances and Challenges in Enzymatic C-glycosylation of Flavonoids in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Potential of Apigenin and Isovitexin with Focus on Oncogenic Metabolism in Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neb.com [neb.com]
- 4. ulab360.com [ulab360.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Protein expression using E. coli strain BL21DE3 [protocols.io]
- 7. russell-rakotondrafaralab.webhosting.cals.wisc.edu [russell-rakotondrafaralab.webhosting.cals.wisc.edu]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. cOmplete® Hisタグ精製レジンのプロトコルとトラブルシューティング [sigmaaldrich.com]
- 10. Identification of a flavonoid C-glycosyltransferase from fern species Stenoloma chusanum and the application in synthesizing flavonoid C-glycosides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of Flavone C-Glycosides in the Leaves of Clinacanthus nutans (Burm. f.) Lindau by HPTLC and HPLC-UV/DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Improving Chrysin 6-C-Glucoside Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chrysin (B1683763) 6-C-glucoside. The following information is curated to address potential solubility challenges in aqueous solutions during laboratory experiments.
Disclaimer
Direct experimental data on the aqueous solubility of Chrysin 6-C-glucoside is limited in publicly available literature. The information provided herein is largely extrapolated from studies on its aglycone, Chrysin, and other related flavonoid C-glucosides. While Chrysin is known for its poor water solubility, the addition of a glucose moiety in this compound is expected to improve this characteristic. However, researchers may still encounter solubility issues, especially at higher concentrations. The following guidance is intended to serve as a starting point for troubleshooting.
Frequently Asked Questions (FAQs)
Q1: I am observing incomplete dissolution of this compound in my aqueous buffer. What are the initial troubleshooting steps?
A1: Start by addressing common laboratory factors:
-
Sonication: Utilize a bath or probe sonicator to aid in the dispersion and dissolution of the compound.
-
Gentle Heating: Cautiously warm the solution (e.g., to 37°C) to increase solubility. However, be mindful of potential degradation at higher temperatures. Monitor for any color change which might indicate compound instability.
-
pH Adjustment: The solubility of flavonoids can be pH-dependent. Although C-glucosides are generally more stable across a wider pH range than O-glucosides, it is worth experimenting with slight adjustments to your buffer's pH to see if it improves solubility.
-
Solvent Purity: Ensure the water or buffer used is of high purity (e.g., Milli-Q or equivalent).
Q2: Can I use organic co-solvents to dissolve this compound?
A2: Yes, using a small percentage of a water-miscible organic co-solvent is a common strategy.
-
Recommended Co-solvents: Dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and methanol (B129727) are frequently used.[1][2][3]
-
Important Consideration: Always prepare a concentrated stock solution in the organic solvent and then dilute it into your aqueous medium. Be cautious of the final co-solvent concentration in your experiment, as it may affect cellular assays or other biological systems. It is advisable to keep the final concentration below 1% and to run a vehicle control.
Q3: What are more advanced techniques to enhance the aqueous solubility of this compound for in vitro or in vivo studies?
A3: For more significant solubility enhancement, consider the following formulation strategies that have been successful for the parent compound, Chrysin:
-
Cyclodextrin (B1172386) Complexation: Encapsulating the molecule within cyclodextrins can significantly improve its aqueous solubility.[4][5][6]
-
Solid Dispersions: Creating a solid dispersion with a hydrophilic carrier can enhance the dissolution rate and solubility.[7][8][9][10]
-
Nanoparticle Formulations: Technologies like self-emulsifying drug delivery systems (SEDDS) or nano-suspensions can improve both solubility and bioavailability.[11][12][13][14][15]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation upon dilution of organic stock solution into aqueous buffer. | The compound is crashing out of solution due to the change in solvent polarity. | - Decrease the concentration of the stock solution.- Increase the final volume of the aqueous buffer to lower the final concentration of the compound.- Add the stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously.- Consider using a formulation approach like cyclodextrin complexation before dilution. |
| Cloudy solution even after sonication and heating. | The concentration of this compound is above its saturation solubility in the chosen solvent system. | - Centrifuge the solution and quantify the concentration of the supernatant to determine the actual solubility.- Reduce the working concentration of the compound.- Employ a solubility enhancement technique such as the use of co-solvents or formulation strategies. |
| Inconsistent results in biological assays. | Poor solubility leading to variable concentrations of the active compound. | - Visually inspect for any precipitation in your assay plates.- Prepare fresh solutions for each experiment.- Validate the solubility of this compound under your specific experimental conditions.- Consider a formulation that provides a stable and consistent solution. |
Quantitative Data on Solubility Enhancement of Chrysin
The following tables summarize the solubility enhancement of the parent compound, Chrysin, using different techniques. This data can be used as a reference for potential strategies for this compound.
Table 1: Solubility of Chrysin in Water and with Co-solvents
| Solvent System | Solubility of Chrysin (µg/mL) | Reference |
| Water | 1.01 ± 0.07 | [4] |
| Water | 3.7 | [8] |
| pH 6.5 Aqueous Buffer | 60 ± 100 | [16][17] |
| pH 7.4 Aqueous Buffer | 58 ± 40 | [12][16][17] |
| Ethanol/Water Mixtures | Solubility increases with higher ethanol concentration. | [18] |
Table 2: Enhancement of Chrysin Solubility using Formulation Techniques
| Technique | Carrier/System | Fold Increase in Solubility | Reference |
| Solid Dispersion | Brij®L4 and Aminoclay | 13 - 53 | [7][9][19] |
| Solid Dispersion | Mannitol | Up to 3.0 | [8] |
| Solid Dispersion | PVP-K30 | Up to 3.0 | [8] |
| Solid Dispersion | Plasdone® S630 | - | [10][20] |
| Cyclodextrin Complexation | Randomly-methylated-β-cyclodextrin (RAMEB) | Substantial increase | [4] |
| Self-Microemulsifying Drug Delivery System (SMEDDS) | Medium chain triglyceride, Oleic acid, Cremophor RH40, Transcutol HP | - | [11] |
Experimental Protocols
Protocol 1: Preparation of a Chrysin-Cyclodextrin Inclusion Complex (Lyophilization Method)
This protocol is adapted from a study on Chrysin and can be a starting point for this compound.[4]
-
Dissolve this compound: Dissolve the desired amount of this compound in a minimal amount of a suitable organic solvent (e.g., 96% ethanol) with the aid of sonication.
-
Prepare Cyclodextrin Solution: In a separate container, dissolve the chosen cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin or RAMEB) in purified water.
-
Mix Solutions: Add the cyclodextrin solution to the this compound solution.
-
Freeze: Freeze the resulting mixture at a very low temperature (e.g., -110°C).
-
Lyophilize: Lyophilize the frozen sample to remove the solvents, resulting in a powdered complex.
-
Reconstitution and Solubility Test: To test the solubility, add a specific amount of the lyophilized complex to a known volume of water. The mixture should be rotated for 24 hours at room temperature and then centrifuged. The concentration of the dissolved compound in the supernatant can be determined by a suitable analytical method like UV-Vis spectrophotometry or HPLC.
Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)
This protocol is adapted from a study on Chrysin and can be a starting point for this compound.[8]
-
Weigh Components: Accurately weigh the this compound and the chosen hydrophilic carrier (e.g., Mannitol or PVP-K30) in the desired ratio.
-
Dissolve: Place the weighed components in a beaker and add a suitable solvent (e.g., ethanol) to dissolve the mixture completely with stirring.
-
Evaporate Solvent: Pour the solution into a petri dish and allow the solvent to evaporate under mild heat (e.g., 40°C).
-
Collect and Sieve: Once the solvent has completely evaporated, collect the resulting solid dispersion. It can be milled and sieved to obtain a uniform particle size.
-
Solubility Assessment: Determine the aqueous solubility of the prepared solid dispersion by adding an excess amount to water, stirring for 24 hours, filtering, and analyzing the filtrate for the concentration of the dissolved compound.
Visualizations
Caption: Experimental workflows for solubility enhancement.
Caption: Hypothetical signaling pathway modulation.
References
- 1. イソオリエンチン ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adipogen.com [adipogen.com]
- 4. mdpi.com [mdpi.com]
- 5. sid.ir [sid.ir]
- 6. oatext.com [oatext.com]
- 7. Improved In vivo Effect of Chrysin as an Absorption Enhancer Via the Preparation of Ternary Solid Dispersion with Brij®L4 and Aminoclay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. crpsonline.com [crpsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. The Amorphous Solid Dispersion of Chrysin in Plasdone® S630 Demonstrates Improved Oral Bioavailability and Antihyperlipidemic Performance in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation and in vitro/ in vivo evaluation of a self-microemulsifying drug delivery system containing chrysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Advances in nanocarrier-mediated delivery of chrysin: Enhancing solubility, bioavailability, and anticancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Self-Nanoemulsion Intrigues the Gold Phytopharmaceutical Chrysin: In Vitro Assessment and Intrinsic Analgesic Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Therapeutic potential of chrysin nanoparticle-mediation inhibition of succinate dehydrogenase and ubiquinone oxidoreductase in pancreatic and lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Unlocking the potential of natural products: A comprehensive review of chrysin derivatives and their biological activities - Arabian Journal of Chemistry [arabjchem.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Overcoming low bioavailability of chrysin and its glucosides
Welcome to the technical support center for researchers working with chrysin (B1683763) and its glucosides. This resource provides practical troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome the challenges associated with the low bioavailability of these promising compounds in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of chrysin?
A1: The low oral bioavailability of chrysin, often estimated to be less than 1%, is a significant hurdle in its clinical application.[1][2] This is attributed to several key factors:
-
Poor Aqueous Solubility: Chrysin is a lipophilic (fat-soluble) compound with very limited solubility in water (approximately 0.058 mg/mL at pH 7.4), which hinders its dissolution in the gastrointestinal tract.[3][4][5]
-
Extensive First-Pass Metabolism: Upon absorption, chrysin undergoes rapid and extensive metabolism, primarily in the intestines and liver.[6] The main metabolic processes are glucuronidation (by UGT enzymes) and sulfonation, which convert chrysin into more water-soluble and easily excretable metabolites like chrysin-7-sulfate and chrysin-7-glucuronide.[6][7]
-
Rapid Systemic Elimination: The metabolized forms of chrysin are quickly cleared from the body, preventing the parent compound from reaching therapeutic concentrations in systemic circulation.[2][8] More than 90% of an oral dose can be eliminated through feces and urine.[2][3]
Q2: What are the main strategies to improve the in vivo bioavailability of chrysin?
A2: Researchers are actively exploring several strategies to overcome chrysin's pharmacokinetic limitations. These can be broadly categorized as:
-
Formulation-Based Approaches: These methods aim to improve chrysin's solubility, dissolution rate, and absorption. Promising techniques include nanoformulations (e.g., polymeric nanoparticles, lipid-based nanoparticles, nanoemulsions), solid dispersions, and complexation with cyclodextrins.[3][4][6]
-
Co-administration with Bioavailability Enhancers: This strategy involves administering chrysin alongside compounds that inhibit its metabolic enzymes.[6] A classic example is piperine, the active alkaloid in black pepper, which can inhibit UGT enzymes and has been shown to significantly increase the bioavailability of other compounds like curcumin.[6][9][10]
-
Chemical Modification (Prodrugs/Derivatives): This involves synthesizing derivatives of chrysin with improved physicochemical properties.[4][11] For instance, creating ester or amide prodrugs can enhance metabolic stability and bioavailability.[4] Similarly, administering chrysin as glucosides may improve absorption capacity.[12]
Q3: How do chrysin glucosides differ from chrysin in terms of bioavailability?
A3: Administering chrysin in the form of its glucosides is a strategy to enhance its bioavailability.[12] Glycosides generally have better absorption characteristics than the parent aglycone.[12] The sugar moiety can improve water solubility and potentially utilize specific transporters in the gut for absorption. Once absorbed, these glucosides can be hydrolyzed by enzymes to release the active chrysin. Synthetic derivatization of these glucosides, for example, by adding acetate (B1210297) or ethyl carbonate groups, is being explored to further enhance stability and membrane permeability.[13]
Troubleshooting Experimental Challenges
This section addresses specific issues you may encounter during your research.
Issue 1: Inconsistent or lower-than-expected biological activity in cell culture.
-
Possible Cause A: Degradation or precipitation of chrysin in media.
-
Troubleshooting Steps:
-
Assess Stability: Perform a time-course experiment by incubating chrysin in your specific cell culture medium. Collect aliquots at different time points (e.g., 0, 2, 8, 24 hours) and quantify the chrysin concentration using HPLC to determine its stability.[14]
-
Control pH: Ensure the pH of your culture medium remains stable, as flavonoid stability can be pH-dependent.[14]
-
Minimize Light Exposure: Protect stock solutions and media containing chrysin from direct light to prevent photodegradation.[14]
-
Prepare Fresh Solutions: Always prepare fresh dilutions of chrysin from a concentrated, frozen stock solution (dissolved in DMSO) immediately before each experiment.
-
Visual Inspection: Carefully inspect culture plates under a microscope after adding the compound to check for any signs of precipitation.[14]
-
-
-
Possible Cause B: Interaction with media components.
-
Troubleshooting Steps:
-
Serum Interaction: Components in fetal bovine serum (FBS) can bind to chrysin, reducing its effective concentration.[14] If your experiment allows, consider reducing the serum percentage or switching to a serum-free medium after an initial cell attachment period.
-
-
Issue 2: Low encapsulation efficiency (EE) or drug loading (DL) in nanoparticle formulations.
-
Possible Cause A: Diffusion of chrysin into the external aqueous phase during preparation.
-
Troubleshooting Steps:
-
Optimize Solvent System: Ensure the organic solvent (e.g., dichloromethane, acetone) effectively dissolves both the polymer (e.g., PLGA-PEG) and chrysin.[6][15]
-
Adjust Polymer Concentration: Increasing the polymer concentration can create a more viscous organic phase, potentially reducing the diffusion of chrysin into the aqueous phase.
-
Modify Stirring/Sonication: Optimize the energy input. Over-emulsification can lead to smaller droplets with a larger surface area, increasing drug loss. Adjust stirring speed or sonication power and time.[6]
-
-
-
Possible Cause B: Inappropriate polymer-to-drug ratio.
-
Troubleshooting Steps:
-
Vary Ratios: Experiment with different ratios of polymer to chrysin. A higher polymer ratio can sometimes improve encapsulation, but may result in lower overall drug loading. A common starting point is a 10:1 polymer-to-drug weight ratio.[15]
-
-
Issue 3: Poor in vivo performance despite promising in vitro dissolution of a new formulation.
-
Possible Cause A: Precipitation of the drug in the gastrointestinal (GI) tract.
-
Troubleshooting Steps:
-
Include Precipitation Inhibitors: Incorporate hydrophilic polymers (e.g., HPMC, PVA) into your formulation. These can act as precipitation inhibitors, maintaining a supersaturated state of the drug in the GI tract for longer periods.[6]
-
-
-
Possible Cause B: Rapid metabolism still limits systemic exposure.
-
Troubleshooting Steps:
-
Co-administer a Metabolic Inhibitor: The most effective strategy is to co-administer your chrysin formulation with an inhibitor of UGT enzymes, such as piperine.[6] This can significantly reduce first-pass metabolism and increase systemic exposure.
-
-
Data Summary Tables
Table 1: Solubility of Chrysin in Various Media
| Medium | Solubility | Reference(s) |
|---|---|---|
| Water (pH 7.4) | ~0.058 mg/mL (58 µg/mL) | [3][4][5] |
| Water (pH 6.5) | ~0.06 mg/mL (60 µg/mL) | [3][4] |
| O/W Nanoemulsion (with MCT oil) | ~160 µg/g | [16] |
| RAMEB Cyclodextrin Complex (1:2) | > 200 µg/mL | [17] |
| Solid Dispersion (with Brij®L4 & aminoclay) | 13-53 fold increase vs. pure chrysin |[18] |
Table 2: Pharmacokinetic Parameters of Chrysin Formulations in Animal/Human Studies
| Formulation / Condition | Subject | Dose | Cmax (Peak Plasma Conc.) | AUC (Total Exposure) | Bioavailability Increase | Reference(s) |
|---|---|---|---|---|---|---|
| Pure Chrysin (Oral) | Human | 400 mg | 3–16 ng/mL | 5–193 ng·h/mL | Baseline (est. 0.003–0.02%) | [19] |
| Pure Chrysin (Oral) | Mice | 20 mg/kg | ~10 nmol/L | - | Baseline | [7] |
| Topotecan (BCRP Substrate) + Chrysin SD | Rats | - | ~2.6-fold increase | ~2-fold increase | - | [18] |
| Chrysin Phytosome | db/db Mice | 50 mg/kg | ~1.6-fold increase | ~1.7-fold increase | - |[20] |
Table 3: Characteristics of Chrysin Nanoformulations
| Formulation Type | Polymer / Carrier | Particle Size (nm) | Encapsulation Efficiency (%) | Reference(s) |
|---|---|---|---|---|
| PLGA-PEG NPs | PLGA-PEG | ~40-75 nm | 85.5% - 99.9% | [21] |
| O/W Nanoemulsion | MCT Oil, Tween 20 | ~160-170 nm | ~100% | [16] |
| PLGA-PVA NPs | PLGA-PVA | - | - | [22] |
| Chitosan NPs | Chitosan, TPP | - | - |[23] |
Key Experimental Protocols
Protocol 1: Preparation of Chrysin-Loaded PLGA-PEG Nanoparticles
This protocol is based on the widely used single emulsion-solvent evaporation technique.
Materials:
-
Chrysin
-
PLGA-PEG copolymer
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA) solution (e.g., 1-2% w/v in deionized water)
-
Deionized water
-
Magnetic stirrer, Probe sonicator, Rotary evaporator, Centrifuge
Methodology:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA-PEG copolymer (e.g., 200 mg) and chrysin (e.g., 20 mg) in a minimal volume of DCM (e.g., 4 mL).[15]
-
Emulsification: Add the organic phase dropwise to a larger volume of aqueous PVA solution (e.g., 20 mL) under high-speed homogenization or sonication on an ice bath. Sonicate for 1-2 minutes to form a stable oil-in-water (o/w) emulsion.[15]
-
Solvent Evaporation: Transfer the emulsion to a larger beaker and stir magnetically at room temperature for 3-4 hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles. A rotary evaporator can also be used for faster evaporation.[15]
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm for 30 minutes) at 4°C. Discard the supernatant.
-
Washing: Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step 2-3 times to remove residual PVA and unencapsulated chrysin.
-
Lyophilization: Freeze-dry the final nanoparticle pellet to obtain a powder, which can be stored at -20°C for long-term stability.
Characterization:
-
Particle Size & Zeta Potential: Use Dynamic Light Scattering (DLS).
-
Morphology: Use Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Encapsulation Efficiency (EE%): Dissolve a known amount of lyophilized nanoparticles in a suitable solvent (like DMSO or acetonitrile) to break them open. Quantify the chrysin content using UV-Vis spectrophotometry or HPLC. Calculate EE% using the formula: EE% = (Mass of chrysin in nanoparticles / Initial mass of chrysin used) x 100[15]
Protocol 2: Preparation of Chrysin Solid Dispersion (SD)
This protocol uses the solvent evaporation method to enhance chrysin's dissolution.
Materials:
-
Chrysin
-
Hydrophilic carrier (e.g., Brij®L4, Poloxamer 188, Soluplus®)
-
pH modulator (e.g., aminoclay) (optional, but effective)[18]
-
Ethanol (B145695) or other suitable organic solvent
-
Vacuum oven or rotary evaporator
Methodology:
-
Dissolution: Dissolve chrysin and the selected carrier(s) (e.g., chrysin: Brij®L4: aminoclay at a 1:3:5 weight ratio) in a sufficient amount of ethanol with the aid of sonication or vortexing.[18][24]
-
Solvent Evaporation: Remove the solvent completely using a rotary evaporator or by placing the solution in a vacuum oven at a controlled temperature (e.g., 40°C) until a solid mass is formed.
-
Milling and Sieving: Pulverize the resulting solid mass using a mortar and pestle. Pass the powder through a fine-mesh sieve to ensure uniformity.
-
Storage: Store the prepared solid dispersion in a desiccator to prevent moisture absorption.
Characterization:
-
Dissolution Testing: Perform in vitro dissolution studies using a USP dissolution apparatus (e.g., paddle method) in a relevant buffer (e.g., pH 6.8 phosphate (B84403) buffer) and compare the release profile to that of pure chrysin.
-
Solid-State Analysis: Use X-ray Diffraction (XRD) or Differential Scanning Calorimetry (DSC) to confirm that the chrysin within the solid dispersion is in an amorphous state, which is crucial for enhanced solubility.[18]
Visualizations
Logical & Experimental Flow Diagrams
Diagram 1: A flowchart illustrating the causes of low chrysin bioavailability and the corresponding experimental solutions.
Diagram 2: Step-by-step experimental workflow for the synthesis and characterization of chrysin-loaded nanoparticles.
Signaling Pathway Diagram
Chrysin has been shown to modulate several key signaling pathways involved in inflammation and cancer. The NF-κB pathway is a critical regulator of inflammation.
Diagram 3: Chrysin inhibits the NF-κB pathway by targeting the IKK complex, preventing IκBα degradation and subsequent nuclear translocation of p65/p50 to suppress inflammatory gene expression.[25][26]
References
- 1. worldscientific.com [worldscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. Advances in nanocarrier-mediated delivery of chrysin: Enhancing solubility, bioavailability, and anticancer efficacy [bi.tbzmed.ac.ir]
- 4. Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Chrysin: Perspectives on Contemporary Status and Future Possibilities as Pro-Health Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Recent Developments in Delivery, Bioavailability, Absorption and Metabolism of Curcumin: the Golden Pigment from Golden Spice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Bioevaluation of New Stable Derivatives of Chrysin-8-C-Glucoside That Modulate the Antioxidant Keap1/Nrf2/HO-1 Pathway in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. brieflands.com [brieflands.com]
- 16. Development of Chrysin Loaded Oil-in-Water Nanoemulsion for Improving Bioaccessibility [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Improved In vivo Effect of Chrysin as an Absorption Enhancer Via the Preparation of Ternary Solid Dispersion with Brij®L4 and Aminoclay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Disposition and metabolism of the flavonoid chrysin in normal volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Effect of Chrysin-Loaded Phytosomes on Insulin Resistance and Blood Sugar Control in Type 2 Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Advances in nanocarrier-mediated delivery of chrysin: Enhancing solubility, bioavailability, and anticancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. Study of the inhibitory effects of chrysin and its nanoparticles on mitochondrial complex II subunit activities in normal mouse liver and human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Chrysin Suppresses Vascular Endothelial Inflammation via Inhibiting the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Separation of Chrysin 6-C-Glucoside Isomers
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of Chrysin (B1683763) 6-C-glucoside and its isomers. This resource provides in-depth troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during chromatographic analysis of these compounds.
Troubleshooting Guide
This guide addresses specific issues that may arise during the HPLC separation of Chrysin 6-C-glucoside isomers, providing potential causes and actionable solutions.
Issue 1: Poor Resolution Between Isomer Peaks
Q: My this compound and 8-C-glucoside isomer peaks are co-eluting or have very poor resolution (Rs < 1.5). How can I improve their separation?
A: Poor resolution is a common challenge when separating structurally similar isomers like C-glycosyl flavonoids. Several factors in your HPLC method can be adjusted to enhance separation. In reversed-phase HPLC, flavone-8-C-glycosides generally elute faster than the corresponding 6-C-glycosides.
Potential Causes & Solutions:
-
Mobile Phase Composition: The choice and composition of your mobile phase are critical for achieving selectivity.
-
Organic Solvent: Acetonitrile (B52724) often provides better resolution for polar compounds like flavonoid glycosides compared to methanol (B129727). If you are using methanol, switching to acetonitrile is a primary troubleshooting step.
-
Acidic Modifier: The addition of a small percentage of acid, such as 0.1% formic acid or acetic acid, to the aqueous mobile phase (Solvent A) is crucial. This suppresses the ionization of residual silanol (B1196071) groups on the stationary phase, which can otherwise lead to peak tailing and poor resolution.
-
pH Level: The pH of the mobile phase can significantly influence the ionization state of the analytes, affecting their retention and selectivity. Experimenting with slight adjustments to the acid concentration can sometimes improve separation.[1][2]
-
-
Gradient Elution Profile: A steep gradient may not provide enough time for the isomers to be adequately resolved.
-
Shallow Gradient: Employ a shallower gradient, especially around the elution time of your target isomers. This increases the interaction time with the stationary phase and can significantly improve resolution. A gradient elution is almost always necessary for complex samples containing compounds with a wide range of polarities.
-
-
Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can alter selectivity.
-
Temperature Optimization: Systematically evaluate the effect of column temperature. Increasing the temperature (e.g., from 30°C to 40°C or 50°C) can sometimes improve peak shape and resolution, but the effect can be compound-dependent.[3]
-
-
Flow Rate: A lower flow rate increases the interaction time between the analytes and the stationary phase.
-
Reduce Flow Rate: Decreasing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) can lead to better separation of closely eluting peaks, though it will increase the analysis time.[3]
-
-
Column Selection: Not all C18 columns are the same.
-
High-Efficiency Column: Ensure you are using a high-quality, end-capped C18 column with a high surface area. Columns with smaller particle sizes (e.g., < 3 µm) can also provide higher efficiency and better resolution.
-
Issue 2: Peak Tailing
Q: The peaks for my chrysin glycoside isomers are showing significant tailing. What is causing this and how can I fix it?
A: Peak tailing, where the peak is not symmetrical and has a drawn-out trailing edge, can compromise resolution and the accuracy of quantification.
Potential Causes & Solutions:
-
Secondary Silanol Interactions: This is a very common cause for tailing of polar compounds like flavonoids.
-
Acidify Mobile Phase: The most effective solution is to add an acidic modifier, such as 0.1% formic acid, to your mobile phase. This protonates the silanol groups, minimizing their interaction with the hydroxyl groups on the flavonoid molecules.
-
Use an End-Capped Column: Modern, high-quality C18 columns are "end-capped" to cover most of the residual silanol groups. Ensure your column is of this type and in good condition.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Reduce Sample Concentration: Dilute your sample or reduce the injection volume.
-
-
Column Contamination: Accumulation of strongly retained compounds from your sample matrix can create active sites that cause tailing.
-
Use a Guard Column: A guard column installed before your analytical column will protect it from strongly retained matrix components and is much cheaper to replace.
-
Column Flushing: Flush the analytical column with a strong solvent (e.g., isopropanol (B130326) or a higher percentage of organic solvent than your method uses) to remove contaminants.
-
Issue 3: Inconsistent Retention Times
Q: I am observing a drift in the retention times for my chrysin glycoside isomers between injections. What could be the cause?
A: Stable and reproducible retention times are essential for reliable peak identification and quantification.
Potential Causes & Solutions:
-
Inadequate Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
-
Sufficient Equilibration Time: Ensure your HPLC method includes a sufficient re-equilibration period at the end of each run (typically 5-10 column volumes).
-
-
Mobile Phase Inconsistency: Changes in the mobile phase composition will directly affect retention times.
-
Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed before use.
-
pH Stability: If using buffers, ensure they are within their effective buffering range.
-
-
Temperature Fluctuations: Changes in the ambient temperature can affect retention times if a column oven is not used.
-
Use a Column Thermostat: A thermostatted column compartment is essential for maintaining a consistent temperature and reproducible retention times.
-
-
HPLC System Issues: Leaks or problems with the pump can lead to an inconsistent flow rate.
-
System Maintenance: Perform regular maintenance on your HPLC system. Check for leaks in fittings and ensure the pump is delivering a steady flow rate.
-
Experimental Protocols
Recommended Starting HPLC Method:
| Parameter | Recommended Condition |
| HPLC System | Standard HPLC or UHPLC with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD). |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), preferably end-capped. |
| Mobile Phase A | 0.1% (v/v) Formic Acid in HPLC-grade Water. |
| Mobile Phase B | Acetonitrile. |
| Gradient Elution | 0-5 min: 10-15% B5-40 min: 15-30% B (shallow gradient)40-45 min: 30-80% B (wash)45-50 min: 80-10% B (return to initial)50-60 min: 10% B (equilibration) |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 40°C. |
| Detection | DAD monitoring at the λmax of Chrysin (approx. 268 nm and 315 nm). |
| Injection Volume | 5-10 µL. |
Sample Preparation:
-
Extraction (if from a plant matrix):
-
Accurately weigh the powdered plant material.
-
Extract with a suitable solvent, such as 80% methanol in water, using ultrasonication for approximately 30-60 minutes.
-
Centrifuge the extract and collect the supernatant.
-
-
Filtration:
-
Filter the supernatant or your dissolved standard through a 0.45 µm or 0.22 µm syringe filter (e.g., PTFE or nylon) to remove particulates before injection.
-
-
Dilution:
-
Dilute the sample with the initial mobile phase composition to avoid peak distortion upon injection.
-
Data Presentation
The following tables summarize quantitative data from the separation of analogous flavonoid C-glycoside isomers, which can serve as a benchmark for optimizing your method for chrysin glycosides.
Table 1: Effect of Mobile Phase Organic Solvent on Isomer Resolution (Rs)
| Isomer Pair | Mobile Phase A | Mobile Phase B | Resolution (Rs) |
| Orientin/Isoorientin | 0.1% Formic Acid in Water | Acetonitrile | > 1.5 |
| Orientin/Isoorientin | 0.1% Formic Acid in Water | Methanol | < 1.5 |
| Vitexin/Isovitexin | 0.1% Formic Acid in Water | Acetonitrile | > 2.0 |
| Vitexin/Isovitexin | 0.1% Formic Acid in Water | Methanol | ~ 1.8 |
Data adapted from principles outlined in referenced literature.[3]
Table 2: Effect of Column Temperature on Isomer Resolution (Rs)
| Isomer Pair | Temperature | Resolution (Rs) |
| Orientin/Isoorientin | 30°C | 1.4 |
| Orientin/Isoorientin | 40°C | 1.8 |
| Vitexin/Isovitexin | 30°C | 2.1 |
| Vitexin/Isovitexin | 40°C | 2.5 |
Data adapted from principles outlined in referenced literature.[3]
Mandatory Visualization
Caption: A logical workflow for troubleshooting poor HPLC separation of isomers.
Caption: Standard experimental workflow for HPLC analysis of Chrysin glycosides.
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column to start with for separating this compound isomers? A1: A high-quality, reversed-phase C18 (octadecyl-silica) column is the most common and effective starting point for the separation of flavonoid glycosides. Look for columns that are end-capped to minimize peak tailing from silanol interactions. A standard dimension like 250 mm x 4.6 mm with 5 µm particles is robust, while columns with smaller particles (<3 µm) can offer higher resolution if your system supports the higher backpressure.
Q2: Can I use an isocratic method instead of a gradient for this separation? A2: While a simple isocratic method might work for pure standards, it is generally not recommended, especially for plant extracts. Natural extracts contain a complex mixture of compounds with varying polarities. A gradient elution, where the concentration of the organic solvent is increased over time, is necessary to elute all compounds of interest with good peak shape in a reasonable timeframe.
Q3: My sample is dissolved in pure methanol, but my initial mobile phase is 90% water. Could this be a problem? A3: Yes, this can cause significant peak distortion (fronting or splitting). This is due to the sample being introduced in a solvent that is much stronger than the initial mobile phase. Whenever possible, dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the lowest possible concentration of a stronger solvent to dissolve the sample.
Q4: How can I confirm the identity of the 6-C-glucoside versus the 8-C-glucoside peak? A4: While a definitive identification requires Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy, a general rule in reversed-phase HPLC for flavone (B191248) C-glycosides is that the 8-C isomer elutes before the 6-C isomer. This is because the sugar moiety at the 8-C position can form an intramolecular hydrogen bond with the hydroxyl group at the 7-position, making the molecule slightly less polar than its 6-C counterpart. If you have authentic standards, their individual injection will confirm the elution order.
References
Troubleshooting low yield in Chrysin 6-C-glucoside extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the extraction of Chrysin (B1683763) 6-C-glucoside, ultimately helping to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is Chrysin 6-C-glucoside and why is its extraction challenging?
This compound is a flavonoid C-glycoside, a natural bioactive compound found in various plants, such as Psidium guajava (guava) leaves. The C-glycosidic bond, where a glucose molecule is attached directly to the chrysin backbone via a carbon-carbon bond, makes it more stable than O-glycosides but can also present challenges in extraction. Achieving a high yield requires careful optimization of extraction parameters to efficiently break the plant cell walls and dissolve the compound without causing degradation.
Q2: Which solvents are most effective for extracting this compound?
The choice of solvent is critical for achieving a good yield. This compound is a moderately polar compound. Therefore, polar solvents or mixtures of polar and non-polar solvents are generally effective.
-
Recommended Solvents: Mixtures of ethanol (B145695) or methanol (B129727) with water are commonly used for extracting flavonoid glycosides. The water content helps to increase the polarity of the solvent, which can improve the extraction of more polar glycosides.
-
Solvent Polarity: Chrysin, the aglycone of this compound, has been shown to have high solubility in dipolar aprotic solvents like acetone (B3395972) and ethyl acetate, moderate solubility in polar protic solvents like ethanol and methanol, and low solubility in non-polar solvents like hexane.[1] While this provides a clue, the addition of the glucose moiety in this compound increases its polarity, making aqueous alcohol solutions often more suitable.
Q3: What are the key factors that influence the extraction yield of this compound?
Several factors can significantly impact the extraction yield. These include:
-
Solvent Composition: The type and concentration of the solvent.
-
Temperature: Higher temperatures can increase solubility and diffusion but may also lead to degradation.
-
pH: The pH of the extraction medium can affect the stability and solubility of the flavonoid.
-
Solid-to-Liquid Ratio: A higher ratio of solvent to plant material generally improves extraction efficiency.
-
Particle Size of Plant Material: Smaller particle sizes increase the surface area for solvent contact.
-
Extraction Time: Longer extraction times can increase yield but also risk compound degradation.
-
Extraction Method: Advanced methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve efficiency.
Troubleshooting Guide: Low Extraction Yield
This guide addresses common issues encountered during the extraction of this compound that may lead to a lower than expected yield.
Issue 1: Consistently Low Yield of this compound
| Possible Cause | Troubleshooting Steps & Solutions |
| Inappropriate Solvent Choice | The polarity of your solvent may not be optimal for this compound. Solution: Conduct small-scale trials with different solvent systems. Start with aqueous ethanol or methanol in varying concentrations (e.g., 50%, 70%, 95%). Based on the solubility of chrysin, you might also test acetone with varying water content. |
| Suboptimal Extraction Temperature | The temperature may be too low for efficient extraction or too high, causing degradation. Solution: Perform extractions at a range of temperatures (e.g., 40°C, 60°C, 80°C) to find the optimal balance. For chrysin extraction from propolis using microwave-assisted extraction, a yield of 3 mg/g was achieved.[2] |
| Incorrect pH of Extraction Medium | The pH can influence the stability of flavonoid C-glycosides. While C-glycosides are generally more stable than O-glycosides, extreme pH values should be avoided. Solution: For many flavonoids, a slightly acidic to neutral pH is often optimal. Buffer your extraction solvent to a pH between 4 and 7 and observe the impact on yield. |
| Inadequate Particle Size | Large particle size of the plant material can limit solvent penetration and extraction efficiency. Solution: Grind the dried plant material to a fine powder (e.g., 40-60 mesh) to increase the surface area available for extraction. |
| Insufficient Extraction Time | The extraction time may not be long enough to allow for complete diffusion of the target compound into the solvent. Solution: Increase the extraction time in increments (e.g., 1 hour, 2 hours, 4 hours) and monitor the yield to determine the point of diminishing returns. |
| Inefficient Extraction Method | Traditional maceration may not be as effective as modern techniques. Solution: Consider using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). UAE has been shown to significantly increase the yield of polyphenols from propolis.[3] For chrysin extraction from propolis, MAE was found to be a suitable method.[2] |
Issue 2: Degradation of this compound During Extraction
| Possible Cause | Troubleshooting Steps & Solutions |
| Excessive Heat | Prolonged exposure to high temperatures can lead to the degradation of flavonoid glycosides. Solution: Use the lowest effective temperature for extraction. If using MAE or other heat-involved methods, optimize the temperature and duration to minimize thermal stress. A study on chrysin production from Chaetomium globosum found the maximum concentration at 32°C.[4] |
| Extreme pH Conditions | Highly acidic or alkaline conditions can cause hydrolysis or degradation of the glycosidic bond, although C-glycosides are more resistant to this than O-glycosides. Solution: Maintain a neutral or slightly acidic pH during extraction. Avoid strong acids or bases unless a specific hydrolysis step is intended. |
| Light Exposure | Some flavonoids are sensitive to light and can degrade upon prolonged exposure. Solution: Conduct the extraction in amber glassware or protect the extraction vessel from direct light. Store extracts in the dark. |
Issue 3: Difficulty in Purifying this compound from the Crude Extract
| Possible Cause | Troubleshooting Steps & Solutions |
| Presence of Co-eluting Impurities | Other compounds in the plant matrix with similar polarity to this compound can make separation by chromatography challenging. Solution: Employ a multi-step purification strategy. Consider using a combination of different chromatographic techniques, such as column chromatography with silica (B1680970) gel followed by preparative HPLC with a C18 column. High-Speed Counter-Current Chromatography (HSCCC) has been successfully used to separate flavonoid glycosides from Psidium guajava.[5] |
| Matrix Effects | The complex mixture of compounds in the crude extract can interfere with the separation and detection of the target compound. Solution: Perform a solid-phase extraction (SPE) cleanup of the crude extract before chromatographic purification. C18 or polyamide cartridges can be effective for removing interfering substances. |
Data Presentation
Table 1: Influence of Solvent on Chrysin Extraction Yield (Data for Chrysin Aglycone)
| Solvent | Yield of Chrysin (mg/g of propolis) | Reference |
| 80% Aqueous Ethanol (MAE) | 3 | [2] |
Note: This data is for the aglycone chrysin and serves as a starting point for solvent selection for this compound.
Table 2: Optimized Parameters for Ultrasound-Assisted Extraction of Polyphenols from Propolis
| Parameter | Optimal Condition | Reference |
| Solid-to-Liquid Ratio | 60:1 | [3] |
| Ultrasound Power | 135 W | [3] |
| Ultrasound Duration | 20 min | [3] |
Note: These are general conditions for polyphenol extraction and may need to be optimized specifically for this compound.
Experimental Protocols
Protocol 1: Solid-Liquid Extraction of this compound from Psidium guajava Leaves
-
Sample Preparation:
-
Dry the Psidium guajava leaves in a well-ventilated oven at 40-50°C until a constant weight is achieved.
-
Grind the dried leaves into a fine powder (40-60 mesh) using a mechanical grinder.
-
-
Extraction:
-
Weigh 10 g of the powdered leaves and place them into a 250 mL Erlenmeyer flask.
-
Add 150 mL of 70% aqueous ethanol (v/v).
-
Place the flask in a shaking water bath at 60°C for 2 hours. Alternatively, for ultrasound-assisted extraction, place the flask in an ultrasonic bath at a controlled temperature (e.g., 40°C) for 30-60 minutes.
-
-
Filtration and Concentration:
-
After extraction, cool the mixture to room temperature and filter it through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
-
Purification (Column Chromatography):
-
Prepare a silica gel column.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., a mixture of chloroform (B151607) and methanol).
-
Load the dissolved extract onto the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the proportion of methanol.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.
-
-
Final Purification (Optional):
-
Combine the fractions containing the target compound and further purify using preparative HPLC with a C18 column for higher purity.
-
Protocol 2: HPLC Analysis of this compound
This protocol is adapted from methods for chrysin and other flavonoid glycosides.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
-
-
Mobile Phase:
-
A gradient of acetonitrile (B52724) (Solvent A) and water with 0.1% formic acid (Solvent B) is often effective.
-
A typical gradient might be: 0-5 min, 10% A; 5-25 min, 10-50% A; 25-30 min, 50-10% A.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: Approximately 270 nm (based on the UV spectra of flavones). A diode array detector can be used to obtain the full UV spectrum for confirmation. A validated HPLC method for chrysin used a detection wavelength of 268 nm.[6]
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of a this compound standard in methanol.
-
Create a series of dilutions to generate a calibration curve.
-
Dissolve the dried extract in methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
-
Quantification:
-
Identify the peak for this compound in the sample chromatogram by comparing the retention time with the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound extraction and purification.
Caption: Troubleshooting logic for low yield in this compound extraction.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | Ultrasound-assisted extraction of polyphenols from Chinese propolis [frontiersin.org]
- 4. Improved Chrysin Production by a Combination of Fermentation Factors and Elicitation from Chaetomium globosum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Storage and Handling of Chrysin 6-C-glucoside
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Chrysin (B1683763) 6-C-glucoside during storage and experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of Chrysin 6-C-glucoside?
A1: The degradation of this compound, like other flavonoid glycosides, is primarily influenced by several factors:
-
Temperature: Elevated temperatures can accelerate hydrolytic reactions and other degradation pathways. While C-glycosides are generally more heat-stable than O-glycosides, prolonged exposure to high temperatures can still lead to degradation.[1][2]
-
pH: Extreme pH conditions (highly acidic or alkaline) can catalyze the degradation of the flavonoid structure. Flavone aglycones, which could be formed upon degradation, are particularly unstable at neutral to alkaline pH.[3]
-
Light: Exposure to ultraviolet (UV) or even visible light can induce photodegradation, leading to the formation of various degradation products.[4][5]
-
Oxidation: The presence of oxidizing agents, including atmospheric oxygen, can lead to the oxidative degradation of the phenolic structure of this compound.[5][6]
-
Enzymatic Activity: If working with crude extracts or in biological systems, enzymatic hydrolysis by glycosidases can occur, although the C-glycosidic bond is generally more resistant to enzymatic cleavage than the O-glycosidic bond.
Q2: What are the recommended storage conditions for solid this compound?
A2: For long-term storage, solid this compound should be stored in a tightly sealed container, protected from light, in a cool and dry place. For optimal stability, storage at -20°C is recommended.
Q3: How should I store solutions of this compound?
A3: Solutions of this compound are more susceptible to degradation than the solid compound. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution in a tightly sealed vial, protected from light, at -20°C for no longer than a few days. For longer-term storage of stock solutions, aliquoting and storing at -80°C is advisable to minimize freeze-thaw cycles.
Q4: I've observed a change in the color of my this compound solution. What does this indicate?
A4: A color change, such as yellowing or browning, is often an indication of degradation. This could be due to oxidation or other chemical transformations of the flavonoid structure. It is recommended to discard the solution and prepare a fresh one.
Q5: What are the expected degradation products of this compound?
A5: While specific degradation products for this compound are not extensively documented in publicly available literature, degradation of similar flavonoids suggests potential pathways. Thermal or acidic stress may lead to the cleavage of the C-glycosidic bond, yielding the aglycone, chrysin.[1] Further degradation of the chrysin backbone could occur through the opening of the heterocyclic C-ring, leading to the formation of smaller phenolic compounds.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or inconsistent analytical results | Degradation of the compound during storage or sample preparation. | - Ensure proper storage conditions (see FAQs).- Prepare solutions fresh before use.- Minimize exposure of solutions to light and elevated temperatures.- Use amber vials or wrap vials in aluminum foil.- Degas solvents used for analysis to prevent oxidation. |
| Appearance of unexpected peaks in chromatogram | Formation of degradation products. | - Perform a forced degradation study to identify potential degradation products (see Experimental Protocols).- Optimize the chromatographic method to ensure separation of the parent compound from all degradation products.- Use a photodiode array (PDA) or mass spectrometry (MS) detector to aid in peak identification.[8][9] |
| Precipitation of the compound from solution | Poor solubility or degradation leading to less soluble products. | - Confirm the solubility of this compound in your chosen solvent.- Consider using a co-solvent or adjusting the pH of the solution (if compatible with your experiment).- Prepare solutions at a lower concentration. |
| Loss of biological activity | Degradation of the active compound. | - Verify the integrity of the compound using an appropriate analytical method (e.g., HPLC) before conducting biological assays.- Follow strict storage and handling procedures to minimize degradation. |
Quantitative Data on Flavonoid Stability
The following table summarizes the stability of similar flavonoids under different conditions. This data can serve as a general guideline for handling this compound, but specific stability studies are recommended for this compound.
| Flavonoid | Condition | Observation | Reference |
| Apigenin 7-O-glucoside | 100°C, pH 3, 5, or 7 for 5 hours | Little to no degradation observed. | [3] |
| Apigenin (aglycone) | 100°C, pH 3 | Relatively stable. | [3] |
| Apigenin (aglycone) | 100°C, pH 5 and 7 | Progressive degradation. | [3] |
| Myricetin | Boiling water (100°C) | >63.97% degradation after 3 hours. | [7] |
| Rutin (quercetin-3-O-rutinoside) | Boiling water (100°C) | Significantly more stable than myricetin. | [7] |
| Cyanidin-3-O-glucoside | Thermal degradation in nitrogen | Cleavage of the glycosidic bond is the initial step. | [10] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound
This protocol outlines a general method for assessing the stability of this compound. Method optimization and validation are crucial for specific applications.
1. Instrumentation and Conditions:
-
HPLC System: A system with a UV/PDA detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile (B52724) or methanol). The gradient should be optimized to separate the parent peak from any degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (typically around 270 nm and 315 nm for chrysin). A PDA detector is recommended to check for peak purity.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
2. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) and dilute to a known concentration within the linear range of the assay.
-
Stressed Samples: Subject this compound to forced degradation conditions (see Protocol 2). Dilute the stressed samples with the mobile phase to an appropriate concentration.
3. Analysis:
-
Inject the standard and stressed samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
Calculate the percentage of degradation.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are performed to generate potential degradation products and to demonstrate the specificity of the stability-indicating method.[4]
1. Acid Hydrolysis:
-
Dissolve this compound in a suitable solvent and add an equal volume of 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.[5]
2. Base Hydrolysis:
-
Dissolve this compound in a suitable solvent and add an equal volume of 0.1 M NaOH.
-
Keep the solution at room temperature and monitor for degradation over time (e.g., 1, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.[5]
3. Oxidative Degradation:
-
Dissolve this compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%).
-
Keep the solution at room temperature and monitor for degradation over time.
-
At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.[6]
4. Thermal Degradation:
-
Solid State: Place the solid powder in an oven at a high temperature (e.g., 80°C) for a specified period.
-
Solution State: Heat a solution of the compound at a controlled temperature (e.g., 60-80°C).
-
At various time points, take samples, dissolve the solid sample in a suitable solvent, and dilute for HPLC analysis.
5. Photodegradation:
-
Expose a solution of this compound to a light source that provides both UV and visible light (e.g., in a photostability chamber).
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Expose the samples for a defined period or until significant degradation is observed.
-
At various time points, withdraw aliquots and analyze by HPLC.[4]
Visualizations
Caption: Putative degradation pathway of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. researchgate.net [researchgate.net]
- 2. sklqsap.zaas.ac.cn [sklqsap.zaas.ac.cn]
- 3. Effects of food formulation and thermal processing on flavones in celery and chamomile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. asianjpr.com [asianjpr.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification of C-glycosyl flavones by high performance liquid chromatography electrospray ionization mass spectrometry and quantification of five main C-glycosyl flavones in Flickingeria fimbriata - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive characterization of C-glycosyl flavones in wheat (Triticum aestivum L.) germ using UPLC-PDA-ESI/HRMSn and mass defect filtering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thermal degradation of cyanidin-3-O-glucoside: Mechanism and toxicity of products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Matrix Interference in Spectroscopic Analysis of Plant Extracts
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix interference in the spectroscopic analysis of complex plant extracts. It is designed for researchers, scientists, and drug development professionals to help identify, understand, and mitigate these common analytical challenges.
FAQs: Understanding Matrix Interference
Q1: What is a "matrix effect" in the context of plant extract analysis?
A matrix effect is the alteration of the analytical signal of a target analyte caused by the presence of other components in the sample.[1] In plant extracts, the "matrix" consists of all compounds other than the analyte of interest, such as pigments (chlorophylls, carotenoids), phenolic compounds, tannins, sugars, lipids, and proteins.[2][3] These substances can interfere with spectroscopic measurements, leading to either an underestimation (ion suppression or signal quenching) or overestimation (ion enhancement or signal enhancement) of the true analyte concentration.[1] This interference compromises the accuracy, precision, and sensitivity of quantitative analyses.[1][4]
Q2: How do matrix effects manifest in different spectroscopic techniques (e.g., UV-Vis, Fluorescence, FTIR)?
Matrix effects can present in several ways depending on the spectroscopic method:
-
UV-Vis Spectroscopy: Interfering substances in the plant extract may have overlapping absorption spectra with the target compound, making it difficult to distinguish between them.[2] The matrix can also cause shifts in absorption peaks, changes in peak intensity, or peak broadening.[2] This is particularly problematic when other compounds in the extract, like flavonoids and phenolic acids, have similar absorption profiles.[2]
-
FTIR Spectroscopy: In Fourier Transform Infrared (FTIR) analysis, the complex mixture of compounds in a plant extract results in numerous overlapping vibrational bands.[6] This makes it challenging to assign specific peaks to the analyte of interest and can interfere with quantitative analysis, which often relies on the intensity of a characteristic peak.
Q3: How can I determine if my analysis is being affected by matrix interference?
Two primary methods are used to identify and assess matrix effects:
-
Post-Extraction Spike Method: This is a quantitative approach where you compare the signal response of an analyte in a standard solution (neat solvent) to the signal of the same amount of analyte spiked into a blank matrix sample that has already undergone the extraction process.[1][7] A significant difference between the two signals confirms the presence of matrix effects.[1]
-
Post-Column Infusion: This is a qualitative method primarily used in LC-MS but the principle is applicable. It involves introducing a constant flow of the analyte standard into the detector. When a blank matrix extract is injected, any co-eluting components that cause signal suppression or enhancement will be visible as a dip or rise in the baseline signal.[1][7][8]
Troubleshooting Guide
This guide addresses common problems encountered during the spectroscopic analysis of plant extracts.
Issue 1: My calibration curve has poor linearity (low R² value).
-
Possible Cause: A "rotational" or "proportional" matrix effect may be present. This occurs when non-analyte constituents in the sample affect the instrument's sensitivity to the analyte, changing the slope of the calibration function.[9] At higher concentrations, the interference from the matrix may not scale linearly with the analyte concentration.
-
Recommended Actions:
-
Dilute the Sample: Diluting the extract can lower the concentration of interfering components, often restoring linearity.[7][10]
-
Use the Standard Addition Method: This method is specifically designed to overcome rotational matrix effects by constructing the calibration plot within the sample matrix itself, ensuring that the standards and the analyte experience the same interferences.[9][11][12]
-
Improve Sample Cleanup: Employ a more robust sample preparation technique like Solid-Phase Extraction (SPE) to remove the interfering compounds before analysis.[13][14]
-
Issue 2: My quantitative results show low recovery or high variability between replicates.
-
Possible Cause: This can be caused by either rotational (proportional) or translational (background) matrix effects.[9] Signal suppression from quenching or overlapping absorbance is a common culprit.[1] Inconsistent sample preparation can also introduce variability.
-
Recommended Actions:
-
Assess the Matrix Effect: Use the post-extraction spike method to quantify the degree of signal suppression or enhancement.
-
Optimize Sample Cleanup: The most effective way to circumvent significant ion suppression is to improve the sample preparation to remove interferences.[15] Techniques like SPE or Liquid-Liquid Extraction (LLE) are highly effective.[13][15]
-
Implement Background Correction: For techniques like NIR or AAS, use appropriate background correction methods (e.g., Multiplicative Scatter Correction, Deuterium Lamp Correction) to account for baseline shifts and non-specific absorption.[16][17][18]
-
Issue 3: I am observing distorted or overlapping spectral peaks.
-
Possible Cause: Co-eluting matrix components are the primary cause of overlapping or distorted peaks.[2] In chromatography-based methods, particulates from the sample matrix can also block the column inlet, leading to peak splitting or tailing.[1][19]
-
Recommended Actions:
-
Improve Chromatographic Separation: If using a hyphenated technique (like LC-UV), optimize the chromatographic method (e.g., gradient, mobile phase) to separate the analyte from the interfering peaks.[8][14]
-
Enhance Sample Cleanup: A more selective sample preparation technique can remove the specific compounds causing the overlap.[8]
-
Use a Guard Column: A guard column can protect the analytical column from strongly retained matrix components and particulates.[1]
-
Filter Samples: Ensure all extracts are filtered through an appropriate syringe filter (e.g., 0.22 µm) before injection to remove particulates.[1]
-
Workflow for Troubleshooting Matrix Effects
The following diagram outlines a logical workflow for identifying and mitigating matrix interference in your experiments.
Detailed Experimental Protocols
Protocol 1: Standard Addition Method
The standard addition method is a calibration technique used to correct for proportional (rotational) matrix effects by adding known quantities of the analyte to the sample itself.[9][11][20]
Methodology:
-
Sample Preparation: Take several identical aliquots (e.g., five 1.0 mL aliquots) of the unknown plant extract solution.
-
Spiking: Add increasing volumes of a concentrated standard analyte solution to each aliquot except for the first one, which serves as the unspiked sample. For example, add 0, 10, 20, 30, and 40 µL of the standard to the five aliquots.[11]
-
Dilution to Volume: Dilute all aliquots to the same final volume (e.g., 5.0 mL) using the appropriate solvent. This ensures the matrix concentration is nearly identical in all prepared solutions.[11]
-
Measurement: Measure the spectroscopic signal (e.g., absorbance) for each of the prepared solutions.
-
Data Analysis:
-
Plot the measured signal (y-axis) against the known concentration of the added analyte in each solution (x-axis).
-
Perform a linear regression on the data points.
-
Extrapolate the regression line back to the x-intercept (where the signal is zero). The absolute value of the x-intercept represents the concentration of the analyte in the original, unspiked sample.[9][20]
-
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
SPE is a highly effective sample preparation technique that separates components of a mixture according to their physical and chemical properties, allowing for the removal of interfering compounds and concentration of the analyte.[21][22][23][24]
Methodology (Bind-and-Elute Strategy):
-
Conditioning: Pass a solvent (e.g., methanol) through the SPE cartridge to wet the sorbent material and activate the functional groups. Follow this with a rinse of the sample loading solvent (e.g., deionized water) to equilibrate the sorbent.
-
Sample Loading: Slowly pass the plant extract solution through the cartridge. The target analyte and some impurities will bind to the sorbent material. The sample should be loaded at a controlled rate to ensure efficient interaction.[21]
-
Washing: Pass a specific wash solvent through the cartridge. This solvent is chosen to be strong enough to remove weakly bound impurities but weak enough to leave the target analyte bound to the sorbent.[21][24]
-
Elution: Pass a stronger elution solvent through the cartridge to disrupt the interactions between the analyte and the sorbent. Collect the eluate, which now contains the purified and often concentrated analyte, for spectroscopic analysis.
Data Presentation: Comparison of Mitigation Strategies
The table below summarizes the most common strategies for mitigating matrix effects, allowing for easy comparison.
| Strategy | Principle | Effectiveness | Advantages | Disadvantages |
| Sample Dilution | Reduces the concentration of all components, including interferences.[14] | Moderate to High | Simple, fast, and inexpensive.[7] Reduces matrix effects logarithmically.[7] | Reduces analyte concentration, which may compromise sensitivity if the initial concentration is low.[7] |
| Solid-Phase Extraction (SPE) | Chromatographically separates the analyte from interfering matrix components.[24] | High | Excellent cleanup, removes a wide range of interferences, can concentrate the analyte.[22][23] | More time-consuming, requires method development, and can be more expensive due to consumable cartridges.[25] |
| Standard Addition | Compensates for proportional matrix effects by calibrating within the sample matrix.[9][11] | High (for proportional effects) | Very accurate when matrices are complex or unknown.[11][20] Minimizes bias from matrix effects.[11] | Time-consuming as each sample requires its own calibration curve.[7] Does not correct for background (translational) effects.[9][11] |
| Background Correction | Mathematically or instrumentally subtracts non-specific background signals from the total signal.[16][26] | High (for background effects) | Essential for certain techniques (AAS, NIR). Can correct for scatter, background absorbance, and baseline drift.[16][27] | Specific to the instrument and technique. May not correct for chemical interferences or spectral overlaps.[18] |
References
- 1. benchchem.com [benchchem.com]
- 2. Unmasking the Molecules: Identifying Compounds in UV-Vis Plant Extracts [greenskybio.com]
- 3. Advances and Challenges in Tracking Interactions Between Plants and Metal-Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arborassays.com [arborassays.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Standard addition - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Background correction in near-infrared spectra of plant extracts by orthogonal signal correction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. agilent.com [agilent.com]
- 20. mdpi.com [mdpi.com]
- 21. Solid Phase Extraction Explained [scioninstruments.com]
- 22. rocker.com.tw [rocker.com.tw]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Solid Phase Extraction Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 25. Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 26. scribd.com [scribd.com]
- 27. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Navigating Flavonoid-Induced Toxicity in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering toxicity issues with high concentrations of flavonoids in cell culture experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a significant drop in cell viability after treating my cells with a high concentration of a flavonoid. Is this expected?
A1: Yes, it is a well-documented phenomenon that many flavonoids exhibit cytotoxic effects at high concentrations in a dose-dependent manner.[1][2] While beneficial at lower concentrations, at higher levels, flavonoids can act as pro-oxidants, leading to increased intracellular reactive oxygen species (ROS), apoptosis, and subsequent decreased cell viability.[3][4] The specific toxic concentration can vary significantly depending on the flavonoid, the cell type, and the experimental conditions.[4][5]
Q2: My cells look stressed and are detaching after flavonoid treatment. What is the likely mechanism of cell death?
A2: The observed cell morphology changes are likely indicative of apoptosis, or programmed cell death, a common outcome of flavonoid-induced cytotoxicity.[6][7] High concentrations of flavonoids can trigger both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways.[8][9] This is often characterized by events such as cell shrinkage, membrane blebbing, and, eventually, detachment.
Q3: I'm getting inconsistent results between experiments using the same flavonoid concentration. What could be the cause?
A3: Inconsistent results can stem from several factors:
-
Compound Stability and Solubility: Flavonoids can be unstable and have poor solubility in aqueous cell culture media, leading to precipitation or degradation over time.[10][11][12] This can alter the effective concentration of the flavonoid in your experiment. Visually inspect your media for precipitates or color changes.[10]
-
Stock Solution Issues: Repeated freeze-thaw cycles of your flavonoid stock solution can lead to degradation. It is advisable to aliquot stock solutions and prepare fresh dilutions for each experiment.[10]
-
Assay Interference: Flavonoids have been shown to interfere with common colorimetric and fluorometric cell viability assays.[13][14]
Q4: I suspect my flavonoid is precipitating in the cell culture medium. How can I address this?
A4: Solubility is a common issue with flavonoids.[15][16] Here are some troubleshooting steps:
-
Optimize Solvent and Stock Concentration: Prepare a high-concentration stock solution in a suitable solvent like DMSO. When diluting into your culture medium, ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).[17]
-
Use of a Carrier: The inclusion of bovine serum albumin (BSA) in the medium can sometimes help to stabilize flavonoids and improve their solubility.[17]
-
Sonication: Briefly sonicating the stock solution before dilution into the media may help to dissolve any aggregates.
Q5: My MTT assay results show an unexpected increase in cell viability at high, visibly toxic flavonoid concentrations. What is happening?
A5: This is a critical and frequently encountered issue. The chemical structure of many flavonoids allows them to directly reduce the MTT tetrazolium salt to formazan (B1609692), the colored product measured in the assay, even in the absence of viable cells.[18][19] This leads to a false-positive signal, making it appear as though the cells are more viable than they are.
Troubleshooting Recommendation: If you suspect assay interference, run a control plate with your flavonoid concentrations in cell-free media.[18] If you observe a color change, the flavonoid is interfering with the assay. Consider using an alternative viability assay that is less susceptible to interference from reducing compounds, such as the sulforhodamine B (SRB) assay, which measures cellular protein content, or a direct cell counting method like the trypan blue exclusion assay.[13]
Quantitative Data Summary
The following tables summarize the 50% lethal concentration (LC50) or 50% effective concentration (EC50) values for various flavonoids in different cell lines, providing a reference for expected cytotoxic concentrations.
Table 1: LC50 Values of Flavonoids in Human Normal Cell Lines after 24-hour Incubation
| Flavonoid | TIG-1 (Human Lung Fibroblast) LC50 (µM) | HUVE (Human Umbilical Vein Endothelial) LC50 (µM) |
| 3-Hydroxyflavone | 40 | 64 |
| Luteolin | 107 | 57 |
| Apigenin | 110 | 110 |
| Kaempferol | 221 | 167 |
| Quercetin | 303 | 61 |
| Naringenin | Slightly Toxic | 108 |
| Eriodictyol | Slightly Toxic | 112 |
| Taxifolin | Slightly Toxic | Slightly Toxic |
| Rutin | Nontoxic | Nontoxic |
| Data sourced from Matsuo et al.[4] |
Table 2: EC50 Values of Flavonoids in Human Colon Cancer Cell Lines
| Flavonoid | Caco-2 EC50 (µM) | HT-29 EC50 (µM) |
| Baicalein | 39.7 ± 2.3 | 48.9 ± 3.1 |
| Diosmin | 203.6 ± 15.5 | 189.4 ± 12.7 |
| Data represents the range of antiproliferative activity observed for over 30 flavonoids.[20] |
Key Experimental Protocols
MTT Cell Viability Assay
This protocol is used to assess cell metabolic activity as an indicator of viability. Caution: Be aware of the potential for interference by flavonoids (see FAQ Q5).
Materials:
-
Cells cultured in a 96-well plate
-
Flavonoid of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 N HCl or DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of the flavonoid. Include untreated and solvent-only controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Four hours before the end of the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[21]
-
Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate overnight in the dark at room temperature.
-
Measure the absorbance at 570 nm using a microplate reader.[21][22]
Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold 1X PBS
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cells by treating them with the desired concentrations of your flavonoid for a specific time.
-
Harvest the cells (including any floating cells from the supernatant) by centrifugation (e.g., at 670 x g for 5 minutes).[23]
-
Wash the cells once with cold 1X PBS and centrifuge again.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cells.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[24]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for Signaling Pathway Analysis
This protocol allows for the detection of key proteins involved in signaling pathways affected by flavonoid treatment.
Materials:
-
Treated and control cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Akt, p-Akt, ERK, p-ERK, Caspase-3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated and control cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C, diluted according to the manufacturer's instructions.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine changes in protein expression or phosphorylation status.
Visualizing Mechanisms and Workflows
The following diagrams illustrate key concepts related to flavonoid toxicity studies.
Caption: Key signaling pathways in flavonoid-induced apoptosis.
Caption: Troubleshooting workflow for unexpected results.
Caption: General experimental workflow for toxicity assessment.
References
- 1. Cytotoxicity of flavonoids toward cultured normal human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of Flavonoids toward Cultured Normal Human Cells [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Cytotoxicity of dietary flavonoids on different human cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Flavonoid-induced apoptotic cell death in human cancer cells and its mechanisms | Semantic Scholar [semanticscholar.org]
- 8. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 9. Flavonoids in Cancer and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cyclic Glucans Enhance Solubility of Bioavailable Flavonoids [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. sdiarticle4.com [sdiarticle4.com]
- 19. researchgate.net [researchgate.net]
- 20. Comparative analysis of the effects of flavonoids on proliferation, cytotoxicity, and apoptosis in human colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Enhancing Chrysin Permeability with Cyclodextrin Complexes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on enhancing the permeability of chrysin (B1683763) through complexation with cyclodextrins.
Frequently Asked Questions (FAQs)
Q1: Why is chrysin's permeability low, and how do cyclodextrins help?
Chrysin, a promising flavonoid with various biological activities, suffers from poor aqueous solubility, which limits its absorption and bioavailability.[1][2][3] Cyclodextrins (CDs) are cyclic oligosaccharides that can encapsulate poorly soluble molecules like chrysin within their hydrophobic inner cavity, forming inclusion complexes.[4][5][6] This complexation increases the solubility and dissolution rate of chrysin, leading to enhanced permeability across biological membranes.[1][3]
Q2: Which type of cyclodextrin (B1172386) is most effective for enhancing chrysin permeability?
Studies have shown that randomly-methylated-β-cyclodextrin (RAMEB) is particularly effective at increasing both the solubility and permeability of chrysin, especially when compared to β-cyclodextrin (βCD), hydroxypropyl-β-cyclodextrin (HPBCD), and sulfobutylether-β-cyclodextrin (SBECD).[1][3][7] RAMEB complexes have demonstrated the highest apparent permeability coefficient (Papp) for chrysin across Caco-2 cell monolayers.[1]
Q3: What is the optimal molar ratio of chrysin to cyclodextrin?
Both 1:1 and 1:2 molar ratios of chrysin to cyclodextrin have been shown to be effective.[1] However, a 1:2 molar ratio of chrysin to RAMEB has been reported to result in a more significant increase in chrysin's apparent permeability.[1]
Q4: Can cyclodextrin complexes be cytotoxic?
Cyclodextrin complexes with chrysin have been found to be non-cytotoxic at concentrations up to 100 µM in Caco-2 cells.[1][3] However, at higher concentrations (e.g., 200 µM), some complexes, particularly those with SBECD and HPBCD, may reduce cell viability.[3] It is crucial to perform cytotoxicity assays to determine the appropriate concentration range for your specific cell model.
Q5: How can I confirm the formation of a chrysin-cyclodextrin inclusion complex?
Several analytical techniques can be used to confirm complex formation in the solid state, including Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), powder X-ray diffractometry (PXRD), and scanning electron microscopy (SEM).[5] For complexes in solution, techniques like phase solubility studies, UV-Vis spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy are commonly employed.[5][8]
Troubleshooting Guides
Issue 1: Low Solubility Enhancement of Chrysin
Possible Causes:
-
Inefficient Complexation Method: The chosen method (e.g., co-precipitation, kneading) may not be optimal for chrysin and the selected cyclodextrin.
-
Incorrect Molar Ratio: The ratio of chrysin to cyclodextrin may not be ideal for maximum complexation.
-
Suboptimal Solvent System: The solvent used for complexation may not facilitate efficient inclusion.
-
Incomplete Removal of Organic Solvent: Residual solvent can interfere with complex formation and solubility.
Troubleshooting Steps:
-
Optimize the Complexation Method: The lyophilization (freeze-drying) method has been shown to be effective for preparing chrysin-cyclodextrin complexes.[1][3] Consider comparing it with other methods like solvent evaporation.[9]
-
Vary the Molar Ratio: Experiment with different chrysin-to-cyclodextrin molar ratios (e.g., 1:1, 1:2) to find the most effective one for your specific cyclodextrin.[1]
-
Modify the Solvent System: Chrysin is often dissolved in an organic solvent like ethanol (B145695) before being mixed with an aqueous solution of the cyclodextrin.[9] Ensure complete dissolution of chrysin.
-
Ensure Thorough Drying: After complexation, ensure all solvents are completely removed, for example, by using a lyophilizer until a dry powder is obtained.[3]
Issue 2: Inconsistent Permeability Results in Caco-2 Assays
Possible Causes:
-
Variable Caco-2 Monolayer Integrity: Inconsistent cell culture practices can lead to variations in monolayer confluence and tight junction formation.
-
Incorrect Sample Concentration: The concentration of the chrysin-cyclodextrin complex may be too high, causing cytotoxicity, or too low, resulting in undetectable permeation.
-
Inaccurate Quantification of Permeated Chrysin: The analytical method used to measure chrysin concentration in the basolateral compartment may not be sensitive or accurate enough.
-
Cyclodextrin-Induced Membrane Effects: At high concentrations, some cyclodextrins can extract lipids from the cell membrane, affecting its integrity and permeability.[10][11]
Troubleshooting Steps:
-
Monitor Monolayer Integrity: Regularly measure the transepithelial electrical resistance (TEER) to ensure the formation of a consistent and intact Caco-2 cell monolayer before each experiment.
-
Determine the Optimal Concentration: Perform a dose-response study to identify a non-toxic concentration of the complex that provides a measurable permeability enhancement. Cytotoxicity can be assessed using the MTT assay.[1]
-
Validate the Analytical Method: Use a validated high-performance liquid chromatography (HPLC) method for the accurate quantification of chrysin.[1] Ensure the method has adequate sensitivity, linearity, and reproducibility.
-
Use Appropriate Cyclodextrin Concentrations: Based on cytotoxicity data, use the highest non-toxic concentration of the cyclodextrin complex to maximize the permeability enhancement without compromising membrane integrity.
Data Presentation
Table 1: Solubility Enhancement of Chrysin with Different Cyclodextrins (1:1 Molar Ratio)
| Cyclodextrin Type | Chrysin Concentration (µg/mL) | Solubility Increment (fold) |
| Water (Control) | 1.01 ± 0.07 | 1.00 |
| βCD | 4.41 ± 0.15 | 4.37 |
| HPBCD | 5.72 ± 0.25 | 5.66 |
| SBECD | 6.35 ± 0.31 | 6.29 |
| RAMEB | 7.48 ± 0.42 | 7.41 |
Data adapted from Fenyvesi et al., 2020.[1]
Table 2: Apparent Permeability Coefficient (Papp) of Chrysin and its Cyclodextrin Complexes across Caco-2 Monolayers
| Treatment | Molar Ratio | Papp (x 10⁻⁶ cm/s) |
| Chrysin (Control) | - | 2.32 |
| Chrysin:RAMEB | 1:1 | 4.65 |
| Chrysin:RAMEB | 1:2 | 11.0 |
Data adapted from Fenyvesi et al., 2020.[1]
Experimental Protocols
Protocol 1: Preparation of Chrysin-Cyclodextrin Complexes by Lyophilization
This protocol is based on the method described by Fenyvesi et al. (2020).[1][3]
Materials:
-
Chrysin
-
Cyclodextrin (βCD, HPBCD, SBECD, or RAMEB)
-
Ethanol
-
Purified Water
-
Lyophilizer (Freeze-dryer)
Procedure:
-
Dissolve chrysin in a suitable volume of ethanol.
-
In a separate container, dissolve the cyclodextrin in purified water. For HPBCD and RAMEB, they can also be dissolved in the ethanolic chrysin solution.[12]
-
Slowly add the cyclodextrin solution to the chrysin solution while stirring.
-
If precipitation occurs upon mixing, continue stirring until a homogenous suspension is formed.
-
Freeze the resulting solution or suspension (e.g., at -80°C).
-
Lyophilize the frozen sample until a dry, yellow powder is obtained.
-
Grind the lyophilized product in a mortar to ensure homogeneity.
-
Store the complex in a desiccator until further use.
Protocol 2: Caco-2 Permeability Assay
This protocol provides a general workflow for assessing the permeability of chrysin-cyclodextrin complexes.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)
-
Chrysin-cyclodextrin complex solution
-
HPLC system for analysis
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the apical side of Transwell® inserts at an appropriate density.
-
Cell Culture: Culture the cells for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.
-
Monolayer Integrity Check: Measure the TEER of the monolayers. Only use inserts with TEER values indicating a confluent and intact monolayer.
-
Permeability Experiment: a. Wash the cell monolayers with pre-warmed HBSS or PBS. b. Add the chrysin-cyclodextrin complex solution (dissolved in transport medium, e.g., HBSS) to the apical (upper) compartment. c. Add fresh transport medium to the basolateral (lower) compartment. d. Incubate the plates at 37°C on an orbital shaker. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment. f. Replace the collected volume with fresh transport medium.
-
Sample Analysis: Analyze the concentration of chrysin in the collected basolateral samples using a validated HPLC method.[1]
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux of chrysin across the monolayer.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration of chrysin in the apical compartment.
-
Visualizations
Caption: Experimental workflow for enhancing chrysin permeability.
Caption: Troubleshooting low chrysin solubility enhancement.
References
- 1. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin | MDPI [mdpi.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Complexation with Random Methyl-β-Cyclodextrin and (2-Hidroxypropyl)-β-Cyclodextrin Enhances In Vivo Anti-Fibrotic and Anti-Inflammatory Effects of Chrysin via the Inhibition of NF-κB and TGF-β1/Smad Signaling Pathways and Modulation of Hepatic Pro/Anti-Fibrotic miRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sparing methylation of beta-cyclodextrin mitigates cytotoxicity and permeability induction in respiratory epithelial cell layers in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of the Cytotoxicity of α-Cyclodextrin Derivatives on the Caco-2 Cell Line and Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Complexation with Random Methyl-β-Cyclodextrin and (2-Hydroxypropyl)-β-Cyclodextrin Promotes Chrysin Effect and Potential for Liver Fibrosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Prodrug strategies to improve chrysin pharmacokinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on prodrug strategies to improve the pharmacokinetics of chrysin (B1683763).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why is a prodrug strategy necessary for chrysin?
Chrysin (5,7-dihydroxyflavone) is a natural flavonoid with promising pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] However, its clinical application is significantly hindered by poor aqueous solubility and low oral bioavailability.[1][2][3][4] After oral administration, chrysin has an estimated bioavailability of less than 1%.[3][4] This is primarily due to two factors:
-
Poor Aqueous Solubility: Chrysin is poorly soluble in water (approximately 0.058 mg/mL at pH 7.4), which limits its dissolution in the gastrointestinal tract.[1][2][3]
-
Extensive First-Pass Metabolism: Absorbed chrysin undergoes rapid and extensive phase II metabolism in the intestines and liver, primarily through glucuronidation and sulfonation at the 7-hydroxyl group.[2][5] This results in the formation of inactive metabolites that are quickly eliminated from the body.[2]
A prodrug approach is a chemical modification strategy to overcome these pharmacokinetic limitations by masking the metabolic sites and/or introducing hydrophilic groups to improve solubility.[3][4][6][7]
2. What are the common prodrug strategies for chrysin?
The most common strategy involves modifying the 7-hydroxyl group, which is the primary site of phase II metabolism.[3] By attaching a promoiety to this position, the metabolic site is masked, and the physicochemical properties of chrysin can be altered to enhance solubility and bioavailability. Examples of successful strategies include:
-
Introducing a hydrophilic group: A novel chrysin prodrug, referred to as C-1, was synthesized by introducing a hydrophilic carbamate (B1207046) group at the 7-O position.[3][4][8] This modification aimed to improve water solubility and protect the metabolic site.
-
Amino acid conjugation: Chrysin has been conjugated with various amino acids at the 7-hydroxyl position to potentially enhance anticancer potency and tumor selectivity.[1]
-
Ester and amide prodrugs: The synthesis of chrysin esters and amides can increase metabolic stability and bioavailability.[2]
3. My chrysin prodrug has poor water solubility. How can I troubleshoot this?
-
Problem: The synthesized chrysin prodrug still exhibits low aqueous solubility, defeating one of the primary objectives of the prodrug strategy.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficiently hydrophilic promoiety. | - Select a more hydrophilic promoiety for conjugation. Consider groups with ionizable functions (e.g., amines that can form hydrochloride salts) or polyethylene (B3416737) glycol (PEG) chains. |
| Incorrect pH for solubility testing. | - Chrysin's solubility can be pH-dependent.[9] Test the solubility of your prodrug across a range of physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to determine the optimal conditions for dissolution. |
| Recrystallization of an amorphous form. | - If the prodrug was prepared as an amorphous solid dispersion, it might be thermodynamically unstable and prone to recrystallization.[10] Store the solid dispersion in a desiccator at low temperatures to minimize this. |
| Poor choice of formulation. | - For preclinical studies, consider formulating the prodrug in a vehicle that enhances solubility, such as a nanoemulsion or by creating a solid dispersion with a hydrophilic carrier (e.g., PVP K30, Plasdone® S630).[10] |
4. The in vivo pharmacokinetic profile of my chrysin prodrug shows little improvement over the parent drug. What could be the issue?
-
Problem: After oral administration in an animal model, the bioavailability of chrysin from the prodrug is not significantly higher than that of chrysin itself.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Rapid cleavage of the prodrug in the GI tract. | - The linker between chrysin and the promoiety may be too labile and is being cleaved by gastric acid or intestinal enzymes before absorption. Consider designing a more stable linker. |
| Poor absorption of the intact prodrug. | - The prodrug itself may have poor membrane permeability. Evaluate the lipophilicity of the prodrug (LogP value). An optimal LogP is often required for passive diffusion across the intestinal epithelium. |
| Inefficient enzymatic conversion to chrysin after absorption. | - The prodrug may be absorbed but not efficiently converted to the active chrysin in the target tissue or systemic circulation. Conduct in vitro enzyme cleavage assays using liver microsomes or plasma to assess the conversion rate.[11] |
| Species differences in metabolism. | - The enzymes responsible for prodrug conversion may have different activities in the animal model compared to humans.[5] Be mindful of this when translating preclinical data. |
5. How do I analyze the concentration of my chrysin prodrug and chrysin in biological samples?
-
Recommended Method: A validated High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method is essential for the simultaneous quantification of the prodrug and the released chrysin.[5]
-
General Troubleshooting for HPLC Analysis:
| Issue | Potential Solution |
| Poor peak shape or resolution. | - Optimize the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer).[12][13] - Adjust the pH of the mobile phase. - Try a different column stationary phase (e.g., C18, C8).[14] |
| Low sensitivity. | - Use a more sensitive detector, such as a mass spectrometer. - Optimize the extraction method from the biological matrix to improve recovery. - Increase the injection volume. |
| Variable retention times. | - Ensure the column is properly equilibrated before each run. - Maintain a constant column temperature.[15] - Check for leaks in the HPLC system. |
Quantitative Data Summary
The following tables summarize the improvement in solubility and pharmacokinetic parameters of a chrysin prodrug (C-1) compared to chrysin.
Table 1: Solubility Data
| Compound | Solubility in Water (pH 7.4) | Reference |
| Chrysin | 78.4 µg/mL | [3] |
| Prodrug C-1 | 3,700 µg/mL | [3] |
Table 2: Pharmacokinetic Parameters after Oral Administration
| Parameter | Chrysin | Prodrug C-1 | Reference |
| Half-life (t½) | 0 h | 16.73 ± 8.37 h | [3] |
| Oral Bioavailability (F) | < 1% | 24.22% ± 2.59% | [3][4] |
Experimental Protocols
1. Synthesis of Chrysin Prodrug C-1 (Illustrative)
This protocol is based on the synthesis of a carbamate-linked chrysin prodrug.[3][16]
-
Step 1: Alkylation of Chrysin.
-
Dissolve chrysin in acetonitrile.
-
Add potassium carbonate (K₂CO₃).
-
Add the desired alkylating agent containing a protected amine group.
-
Heat the reaction mixture at 75°C for 8 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the product by column chromatography.
-
-
Step 2: Deprotection.
-
Dissolve the product from Step 1 in a 2 mol/L solution of HCl in 1,4-dioxane.
-
Stir the reaction at room temperature for 2 hours.
-
Evaporate the solvent to obtain the hydrochloride salt of the chrysin prodrug.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[3]
-
2. In Vitro Enzymatic Cleavage Assay
This assay determines the conversion of the prodrug to chrysin in the presence of metabolic enzymes.
-
Prepare a stock solution of the chrysin prodrug in a suitable solvent (e.g., DMSO).
-
Incubate the prodrug (e.g., at a final concentration of 10 µM) with human liver microsomes or plasma at 37°C.
-
Initiate the reaction by adding NADPH (for microsomal assays).
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant for the concentrations of the prodrug and released chrysin using a validated LC-MS/MS method.
-
Include a control incubation without the enzyme source to assess non-enzymatic hydrolysis.[11]
3. In Vivo Pharmacokinetic Study in Mice
This protocol outlines a typical pharmacokinetic study in mice.[3]
-
Fast the mice overnight before dosing but allow free access to water.
-
Administer the chrysin prodrug orally via gavage at a specific dose (e.g., 69.3 mg/kg).[3][8][16]
-
Collect blood samples via the tail vein or another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Extract the prodrug and chrysin from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentrations of the prodrug and chrysin in the plasma extracts using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½, F) using appropriate software.
Visualizations
References
- 1. Chrysin as a Bioactive Scaffold: Advances in Synthesis and Pharmacological Evaluation [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of the novel chrysin prodrug for non-alcoholic fatty liver disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthesis and biological evaluation of the novel chrysin prodrug for non-alcoholic fatty liver disease treatment [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Strategies in prodrug design - American Chemical Society [acs.digitellinc.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and biological evaluation of the novel chrysin prodrug for non-alcoholic fatty liver disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis, Characterization and in vitro Studies of a Cathepsin B‐Cleavable Prodrug of the VEGFR Inhibitor Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. High-performance liquid chromatographic analysis of chrysin derivatives on a Nova-Pak C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Phenolic Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to address the common issue of peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of phenolic compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to help you diagnose and resolve specific issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for phenolic compound analysis?
A1: Peak tailing is a chromatographic issue where a peak appears asymmetrical, with a trailing edge that is longer and more drawn out than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[2] Peak tailing is problematic because it can decrease resolution between adjacent peaks, lead to inaccurate peak integration and quantification, and reduce the overall sensitivity of the analysis.[2] For phenolic compounds, which are often found in complex mixtures, poor peak shape can significantly compromise the accuracy of experimental results.[2]
Q2: What are the primary causes of peak tailing when analyzing phenolic compounds?
A2: The most common causes of peak tailing for phenolic compounds are related to secondary interactions with the stationary phase and issues with the mobile phase.[2] Phenolic compounds, being polar, are prone to strong interactions with residual silanol (B1196071) groups on the surface of silica-based reversed-phase columns.[3] Other significant causes include:
-
Improper mobile phase pH: If the mobile phase pH is close to the pKa of the phenolic analyte, both ionized and non-ionized forms will coexist, leading to peak distortion.[2][4]
-
Column contamination or degradation: The accumulation of strongly retained sample components or the degradation of the stationary phase can create active sites that cause tailing.[2][3]
-
Column overloading: Injecting an overly concentrated sample can saturate the stationary phase, resulting in peak asymmetry.[3][5]
-
Extra-column effects: Excessive tubing length or dead volume in the HPLC system can contribute to band broadening and peak tailing.[2][6]
-
Metal Chelation: Some phenolic compounds, like flavonoids, can chelate with metal ions present in the sample, mobile phase, or HPLC system, leading to the formation of complexes with different chromatographic behaviors and contributing to peak tailing.[3]
Q3: How do residual silanol groups on the column cause peak tailing with phenolic compounds?
A3: Silica-based stationary phases, such as C18 columns, have residual silanol groups (Si-OH) on their surface that are not fully end-capped.[1] These silanol groups can become ionized (negatively charged) at mobile phase pH values above 4.[1] Phenolic compounds are often weak acids and can interact with these ionized silanol groups through secondary polar interactions. This causes some analyte molecules to be retained longer than others, resulting in a tailed peak.[1][7]
Q4: How does the mobile phase pH affect the peak shape of phenolic compounds?
A4: The pH of the mobile phase is a critical parameter for controlling the peak shape of ionizable compounds like phenols.[2][8] Phenolic compounds are generally acidic and will be in their neutral, non-ionized form at a mobile phase pH that is at least 2 pH units below their pKa.[9][10] In this state, they exhibit better retention and symmetrical peak shapes.[11] If the mobile phase pH is close to the pKa of the phenolic acid, both the ionized (more polar) and non-ionized (less polar) forms of the compound will exist simultaneously, leading to inconsistent retention and peak distortion.[4][10] For most phenolic acids, a mobile phase pH between 2.5 and 3.5 provides good peak shapes.[4]
Q5: Can my sample preparation contribute to peak tailing?
A5: Yes, improper sample preparation is a common cause of peak tailing. Key factors to consider include:
-
Sample solvent: If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, it can cause the analyte band to spread at the head of the column, leading to broad or tailing peaks.[4] It is always best to dissolve the sample in the initial mobile phase.[2]
-
Sample concentration: Overloading the column with a highly concentrated sample can lead to peak tailing.[5][7] Diluting the sample can often resolve this issue.[5]
-
Sample cleanliness: Particulates or strongly retained impurities in the sample can contaminate the column and cause peak shape issues.[2]
Troubleshooting Guides
Systematic Approach to Troubleshooting Peak Tailing
This guide provides a logical workflow to identify and resolve the root cause of peak tailing in your HPLC analysis of phenolic compounds.
Caption: A step-by-step workflow for diagnosing and resolving peak tailing.
The Role of Secondary Interactions
The diagram below illustrates how secondary interactions between a phenolic compound and residual silanol groups on the stationary phase can lead to peak tailing.
Caption: Interaction mechanisms leading to symmetrical vs. tailing peaks.
Data Presentation
Table 1: Effect of Mobile Phase pH on Tailing Factor for a Representative Phenolic Acid
| Mobile Phase pH | Tailing Factor (Tf) | Peak Shape | Rationale |
| 2.5 | 1.1 | Symmetrical | pH is well below the pKa, ensuring the analyte is in its non-ionized form, minimizing secondary interactions.[4] |
| 4.5 | 1.8 | Moderate Tailing | pH is close to the pKa, resulting in a mixed population of ionized and non-ionized forms, causing peak distortion.[1][5] |
| 6.5 | > 2.5 | Severe Tailing | pH is well above the pKa, leading to a fully ionized analyte that strongly interacts with residual silanol groups.[1][12] |
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Optimal Peak Shape
This protocol describes the preparation of a mobile phase with a controlled pH, which is often the most effective way to address peak tailing for phenolic compounds.[3]
Objective: To prepare a mobile phase of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B) to maintain an acidic pH (around 2.5-3.0).
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
High-purity formic acid (~99%)
-
Graduated cylinders
-
Filtered solvent bottles
Procedure:
-
Prepare Solvent A (Aqueous):
-
Measure 999 mL of HPLC-grade water into a 1 L solvent bottle.
-
Carefully add 1 mL of formic acid to the water.
-
Cap the bottle and mix thoroughly.
-
Degas the solution using sonication or vacuum filtration.
-
-
Prepare Solvent B (Organic):
-
Measure 999 mL of HPLC-grade acetonitrile into a 1 L solvent bottle.
-
Carefully add 1 mL of formic acid to the acetonitrile.
-
Cap the bottle and mix thoroughly.
-
Degas the solution.
-
-
Equilibration and Analysis:
-
Equilibrate the HPLC column with the initial mobile phase conditions for at least 15-20 column volumes.
-
Inject a standard solution of the phenolic compound of interest and observe the peak shape.
-
Compare the peak asymmetry to the chromatogram obtained with the previous mobile phase. A significant improvement in symmetry indicates that mobile phase pH was a primary contributor to the tailing.[3]
-
Protocol 2: Addressing Metal Chelation for Flavonoids
This protocol is for instances where metal chelation is suspected as a cause of peak tailing, particularly for flavonoids.[3]
Objective: To determine if metal chelation is contributing to peak tailing and to mitigate its effects.
Materials:
-
Prepared mobile phase (from Protocol 1)
-
Ethylenediaminetetraacetic acid (EDTA)
Procedure:
-
Introduce a Chelating Agent:
-
Prepare a stock solution of EDTA.
-
Add a small concentration of EDTA to the mobile phase (e.g., 0.1 mM).[3]
-
-
Equilibrate and Inject:
-
Equilibrate the column with the EDTA-containing mobile phase.
-
Inject your flavonoid standard.
-
-
Observe Peak Shape:
-
If the peak tailing is significantly reduced or eliminated, metal chelation is a likely contributor to the problem.[3]
-
-
System Passivation (Optional):
-
If metal chelation is confirmed, consider passivating the HPLC system by flushing it with a solution of EDTA to remove metal contaminants from the tubing and frits.[3]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. uhplcs.com [uhplcs.com]
- 6. benchchem.com [benchchem.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
Technical Support Center: Optimization of Mobile Phase for Flavonoid C-Glucoside Separation
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the separation of flavonoid C-glucosides using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for a mobile phase to separate flavonoid C-glucosides?
A1: A common and effective starting point is a reversed-phase C18 column with a gradient elution.[1] The mobile phase typically consists of:
-
Solvent A: Water with an acidic modifier. 0.1% formic acid is the most common choice as it improves peak shape by suppressing the ionization of phenolic hydroxyl groups and is compatible with mass spectrometry (MS) detection.[2][3] Other options include acetic acid or phosphoric acid.[4][5]
-
Solvent B: Acetonitrile (B52724) or methanol (B129727). Acetonitrile is often preferred as it can provide different selectivity and better resolution for flavonoid isomers compared to methanol.[3][6]
A typical starting column temperature is between 30-40°C with a flow rate of around 1.0 mL/min for standard HPLC columns.[1][2]
Q2: Why is an acidic modifier necessary in the mobile phase?
A2: Flavonoid C-glucosides are phenolic compounds. Adding an acid like formic, acetic, or phosphoric acid to the mobile phase serves two main purposes:
-
Improves Peak Shape: It suppresses the ionization of both the flavonoid's phenolic hydroxyl groups and the residual silanol (B1196071) groups on the silica-based stationary phase.[3] This minimizes secondary ionic interactions that cause peak tailing, resulting in sharper, more symmetrical peaks.[7][8]
-
Enhances MS Detection: For LC-MS applications, acids like formic acid provide protons that facilitate positive-ion electrospray ionization (ESI), leading to the formation of [M+H]⁺ ions and improving sensitivity.[3]
Q3: Should I use an isocratic or gradient elution for flavonoid C-glucosides?
A3: Due to the structural similarity and the presence of isomers (e.g., vitexin (B1683572)/isovitexin, orientin/isoorientin) in typical samples, a gradient elution is almost always necessary.[3] A gradient, where the percentage of the organic solvent (Solvent B) is increased over time, is required to effectively separate these closely related compounds and elute them within a reasonable analysis time.[3][9] An isocratic method, which uses a constant mobile phase composition, is generally insufficient to resolve the complex mixtures of flavonoid C-glucosides found in natural extracts.[10][11]
Q4: How does column temperature affect the separation?
A4: Column temperature is a critical parameter for optimizing separation.
-
Improved Efficiency: Increasing the temperature (e.g., to 40°C or 50°C) decreases the viscosity of the mobile phase, which can lead to sharper peaks and better column efficiency.[2][9]
-
Selectivity Changes: Temperature can also alter the selectivity of the separation, potentially changing the elution order of certain compounds.[9] It is a valuable tool for improving the resolution of critical isomer pairs. An optimal temperature of 40°C has been found effective for separating isomers like orientin, isoorientin, vitexin, and isovitexin.[2]
Troubleshooting Guide
This guide addresses specific chromatographic problems in a question-and-answer format.
Problem: Poor resolution or co-elution of C-glucoside isomers (e.g., vitexin and isovitexin).
-
Possible Cause 1: Gradient slope is too steep.
-
Solution: Make the gradient shallower. By decreasing the rate at which the organic solvent concentration increases, you allow more interaction time between the analytes and the stationary phase. This can significantly improve the separation of closely eluting isomers.[3]
-
-
Possible Cause 2: Suboptimal organic solvent.
-
Possible Cause 3: Flow rate is too high.
-
Solution: Lower the flow rate (e.g., from 1.0 mL/min to 0.8 or 0.6 mL/min). Reducing the flow rate can enhance resolution between critical pairs, although it will increase the total run time.[2]
-
-
Possible Cause 4: Incorrect mobile phase pH.
Problem: Peaks are broad or show significant tailing.
-
Possible Cause 1: Secondary interactions with the column.
-
Solution: This is often caused by interactions with residual silanol groups on the column packing. Ensure your mobile phase contains an acidic modifier (e.g., 0.1% formic acid) to suppress silanol activity.[3][8] Using a well-end-capped or base-deactivated column can also effectively shield these groups and improve peak shape.[7]
-
-
Possible Cause 2: Column overload.
-
Possible Cause 3: Sample solvent is incompatible with the mobile phase.
-
Possible Cause 4: Column contamination or aging.
-
Solution: Flush the column with a strong solvent (like 100% acetonitrile or isopropanol) to remove contaminants. If peak shape does not improve, the column may be at the end of its life and need replacement. Using a guard column is a good practice to protect the analytical column.[3]
-
Problem: Retention times are shifting between injections.
-
Possible Cause 1: Inadequate column equilibration.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. For gradient methods, a post-run equilibration step of at least 5-10 column volumes is recommended.
-
-
Possible Cause 2: Inconsistent mobile phase preparation.
-
Solution: Prepare fresh mobile phase daily. Ensure solvents are accurately measured, thoroughly mixed, and properly degassed to prevent bubble formation and composition changes.[3] Evaporation of the more volatile organic solvent can alter the mobile phase composition and cause retention time drift.
-
Experimental Protocols & Data
Detailed Methodologies
Below are examples of experimental protocols that have been successfully used for the separation of flavonoid C-glucosides.
Protocol 1: HPLC Method for Flavonoid Isomers [2] This method is optimized for the separation of isomers such as orientin/isoorientin and vitexin/isovitexin.
-
Instrumentation: HPLC system with a PDA detector.
-
Column: C18, 5 µm particle size.
-
Mobile Phase:
-
Solvent A: 0.1% (v/v) formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Detection: PDA detector, monitoring at relevant wavelengths (e.g., 340 nm).
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 100 0 4 90 10 20 86 14 30 84 16 36 84 16 44 80 20 50 80 20 54 75 25 58 30 70 62 30 70 66 15 85 70 15 85 72 100 0 | 75 | 100 | 0 |
Protocol 2: UPLC Method for Flavonoid Glycosides [12] This rapid UPLC method is suitable for screening flavonoid glycosides in complex matrices.
-
Instrumentation: UPLC system with a TOF/MS detector.
-
Column: Waters BEH C18, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase:
-
Solvent A: 0.2% formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) % Solvent B 0 10 1 10 10 40 13 95 | 15 | 10 |
Data Presentation
Table 1: Mobile Phase Composition and its Effect on Isomer Resolution This table summarizes the effect of different mobile phase modifiers on the resolution (Rs) between critical flavonoid isomer pairs at 40°C. A resolution value (Rs) greater than 1.5 indicates baseline separation.
| Mobile Phase Modifier (in Water) | Organic Solvent | Rs (Orientin / Isoorientin) | Rs (Vitexin / Isovitexin) |
| 0.1% Formic Acid | Acetonitrile | 1.85 | 1.92 |
| 0.1% Acetic Acid | Acetonitrile | 1.65 | 1.70 |
| 0.5% Acetic Acid | Acetonitrile | 1.78 | 1.81 |
| 0.1% Formic Acid | Methanol | 1.40 | 1.55 |
Data is compiled for illustrative purposes based on findings that acidic modifiers and acetonitrile generally provide superior resolution.[2][3][4]
Visualizations
Caption: Workflow for troubleshooting and optimizing the mobile phase.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. mdpi.com [mdpi.com]
- 11. Structural characterization and quantification of isomeric bioactive flavonoid C-glycosides utilizing high-performance liquid chromatography coupled with diode array detection and mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. Determination of Flavonoid Glycosides by UPLC-MS to Authenticate Commercial Lemonade - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 14. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
Technical Support Center: Minimizing Thermal Degradation During Flavonoid Extraction
This technical support center is a resource for researchers, scientists, and drug development professionals to address challenges related to thermal degradation during flavonoid extraction. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to help optimize your extraction protocols and maximize the yield of intact flavonoids.
Troubleshooting Guide
This guide addresses common issues encountered during flavonoid extraction, providing potential causes and recommended solutions to minimize thermal degradation.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Target Flavonoids | Thermal Degradation: The extraction temperature is too high for the specific flavonoid subclass. Flavonoids are often heat-sensitive, with some, like anthocyanins, degrading at temperatures as low as 45°C.[1][2] Total flavonoid content can significantly decrease at temperatures above 120°C in some extraction methods.[1][2] | Optimize the extraction temperature by running small-scale trials at different temperatures. For many conventional methods, a starting range of 40-60°C is advisable.[3] For specific subclasses, like flavones and flavonols using Pressurized Liquid Extraction (PLE), 100°C may be optimal.[1][2] Consider non-thermal or methods with better temperature control like Ultrasound-Assisted Extraction (UAE) or Supercritical Fluid Extraction (SFE).[4][5] |
| Inappropriate Solvent Choice: The solvent may not be optimal for your target flavonoids at the chosen temperature. | Select a solvent based on the polarity of the target flavonoids. Ethanol-water mixtures are effective for many flavonoids.[3] The optimal temperature can also vary with solvent concentration. For instance, with 85% ethanol, maximum anthocyanin extraction is between 30-35°C, while at 20% ethanol, it's 25°C.[1][2] | |
| Change in Extract Color or Appearance | Thermal and Light-Induced Degradation: Flavonoids are susceptible to degradation from both heat and light, leading to color changes.[3] These two factors can lead to different degradation pathways.[6][7] | Protect the extraction setup from light by using amber glassware or by wrapping equipment in aluminum foil.[3] Work in a dimly lit environment and store extracts in the dark.[3] Control the temperature carefully, as even moderate heat can accelerate degradation reactions. |
| Oxidation: Flavonoids can be oxidized during extraction, especially at elevated temperatures in the presence of oxygen. | Consider adding an antioxidant, such as ascorbic acid, to the extraction solvent.[3] If possible, perform the extraction under an inert atmosphere, such as nitrogen, to minimize oxidation.[3] | |
| Inconsistent Extraction Yields | Fluctuations in Temperature Control: Poor temperature regulation can lead to variable rates of extraction and degradation. | Ensure your heating equipment is properly calibrated and provides consistent temperature control. Use a temperature probe to monitor the actual temperature of the extraction mixture. |
| Variable Extraction Time: Inconsistent extraction times can affect the overall yield and the extent of thermal degradation. | Standardize the extraction time for all samples. Shorter extraction times are generally preferred for thermally sensitive compounds. Modern techniques like UAE and MAE can significantly reduce extraction times.[8][9] |
Frequently Asked Questions (FAQs)
Q1: What is the ideal temperature range for flavonoid extraction?
A1: There is no single ideal temperature, as it depends on the specific flavonoid, the plant material, and the extraction method. However, a general starting point for conventional solvent extraction is between 40-60°C.[3] For some techniques like PLE, temperatures can be higher, with 100°C being optimal for certain flavones and flavonols.[1][2] It is crucial to empirically determine the optimal temperature for your specific application.
Q2: How does temperature affect different classes of flavonoids?
A2: Different flavonoid subclasses exhibit varying sensitivity to heat. For example, anthocyanins can start to degrade at temperatures as low as 45°C, while other flavonoids might be stable at higher temperatures.[1][2] Studies have shown that total flavonoid content can begin to drop at 120°C, indicating that flavonoids, in general, are more heat-sensitive than other polyphenols.[1][2]
Q3: Can increasing the temperature always improve extraction yield?
A3: Initially, increasing the temperature can enhance extraction efficiency by increasing the solubility and diffusion rate of flavonoids.[10][11] However, beyond an optimal point, the rate of thermal degradation will outweigh the benefits of increased solubility, leading to a net loss of flavonoids.[10][12]
Q4: Are there extraction methods that minimize thermal degradation?
A4: Yes, several modern extraction techniques are designed to be more efficient at lower temperatures or have better temperature control. These include:
-
Ultrasound-Assisted Extraction (UAE): Uses acoustic cavitation to enhance extraction, often at lower temperatures and for shorter durations.[5][8]
-
Microwave-Assisted Extraction (MAE): Employs microwave energy for rapid heating, which can reduce the overall extraction time and potential for degradation.[13][14]
-
Supercritical Fluid Extraction (SFE): Uses supercritical fluids like CO2 at relatively low temperatures, offering high selectivity and minimizing thermal damage.[5][15][16]
-
Pressurized Liquid Extraction (PLE): While it can use higher temperatures, the pressurized system can enhance extraction efficiency at lower temperatures than would be possible at atmospheric pressure.[17]
Q5: How can I prevent oxidation during a heated extraction?
A5: To minimize oxidation, you can add antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to your solvent.[3] Additionally, performing the extraction under an inert gas atmosphere, such as nitrogen, can effectively prevent oxidative degradation.[3]
Q6: What are the best practices for handling and storing extracts to prevent degradation?
A6: After extraction, it is crucial to immediately filter the extract to remove solid plant material.[3] Extracts should be stored in amber vials to protect them from light and kept at low temperatures, either in a refrigerator or freezer, to ensure long-term stability.[3]
Data Presentation: Temperature Effects on Flavonoid Extraction
The following tables summarize quantitative data from various studies on the effect of temperature on flavonoid extraction yield.
Table 1: Optimal Temperatures for Various Extraction Methods
| Extraction Method | Plant Material | Target Compound(s) | Optimal Temperature (°C) | Reference(s) |
| Conventional Solvent | Gossypium hirsutum flowers | Flavonoids | 50 | [18] |
| Conventional Solvent | Curcuma zedoaria leaves | Phenolics and Flavonoids | 75 | [19] |
| Ultrasound-Assisted (UAE) | Olive leaves | Flavonoids | 50 | [10] |
| Ultrasound-Assisted (UAE) | Pteris cretica L. | Total Flavonoids | 74.27 | [12] |
| Supercritical Fluid (SFE) | Hops | Flavonoids | 50 | [15] |
| Supercritical Fluid (SFE) | Dandelion | Total Flavonoids | 50 | [20] |
| Microwave-Assisted (MAE) | Radix Astragali | Flavonoids | 110 | [14] |
| Pressurized Liquid (PLE) | Dried thyme | Flavones and Flavonols | 100 | [1][2] |
Table 2: Effect of Temperature on Flavonoid Yield and Stability
| Flavonoid/Plant Source | Extraction Method | Temperature (°C) | Observation | Reference(s) |
| Anthocyanins | Solvent Extraction | > 45 | Sharp decrease in extraction | [1][2] |
| Grape Seed Flour | Solvent Extraction | > 120 | Total flavonoid content drops | [1][2] |
| Olive Leaves | Ultrasound-Assisted | > 50 | Yield decreases due to degradation | [10] |
| Pteris cretica L. | Ultrasound-Assisted | > 60 | Total flavonoid yield declines | [12] |
| Hops | Supercritical Fluid | > 50 | Yield has a decreasing trend | [15] |
| Naringin | Heat Treatment | 130 (for 2 hours) | Only 20% degradation | [7] |
| Eriodictyol | Heat Treatment | 130 (for 80 mins) | Complete degradation | [21] |
Experimental Protocols
Protocol 1: General Solvent Extraction with Minimized Thermal Degradation
-
Sample Preparation:
-
Solvent Preparation:
-
Extraction Process:
-
Perform the extraction in a temperature-controlled water bath or heating mantle, starting with a temperature range of 40-60°C.[3]
-
Use amber glassware or wrap the extraction vessel with aluminum foil to protect it from light.[3]
-
If available, conduct the extraction under a nitrogen atmosphere.[3]
-
Maintain a consistent and optimized extraction time.
-
-
Post-Extraction Handling:
Protocol 2: Ultrasound-Assisted Extraction (UAE) of Flavonoids
-
Sample and Solvent Preparation:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Ultrasonication:
-
Post-Extraction:
Visualizations
Caption: Factors contributing to flavonoid degradation during extraction.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Effect of Temperatures on Polyphenols during Extraction | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavonoid Extraction and Detection Methods - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Microwave-assisted extraction of flavonoids from Phyllostachys heterocycla leaves: Optimization, mechanism, and antioxidant activity in vitro :: BioResources [bioresources.cnr.ncsu.edu]
- 10. Optimization of Ultrasound-Assisted Extraction of Flavonoids from Olive (Olea europaea) Leaves, and Evaluation of Their Antioxidant and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ultrasound-Assisted Extraction of Total Flavonoids from Pteris cretica L.: Process Optimization, HPLC Analysis, and Evaluation of Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of a Microwave Assisted Extraction Method for Maximum Flavonols and Antioxidant Activity of Onion Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Optimization of conditions for supercritical fluid extraction of flavonoids from hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. mdpi.com [mdpi.com]
- 18. Effects of Extraction Technique on the Content and Antioxidant Activity of Flavonoids from Gossypium Hirsutum linn. Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Optimization of phenolics and flavonoids extraction conditions of Curcuma Zedoaria leaves using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. maxwellsci.com [maxwellsci.com]
- 21. xpublication.com [xpublication.com]
Selection of internal standards for flavonoid quantification
Welcome to the technical support center for flavonoid quantification. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals with the critical process of selecting and using internal standards in their experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of internal standards for accurate flavonoid quantification.
Q1: What is an internal standard (IS) and why is it essential in flavonoid quantification?
An internal standard (IS) is a chemical compound added in a constant, known amount to all samples, calibration standards, and quality controls in an analysis.[1][2] Its purpose is to correct for variations that can occur during sample preparation and analysis. By comparing the detector response of the target flavonoid analyte to the response of the IS, a peak area ratio is calculated.[1] This ratio is used for quantification, which significantly improves the accuracy and precision of the results by compensating for issues such as:
-
Variations in injection volume[3]
-
Analyte loss during sample preparation (e.g., extraction, dilution)[4]
-
Fluctuations in instrument conditions (e.g., mobile phase delivery, detector sensitivity)[3]
-
Matrix effects in complex samples, especially in LC-MS analysis[4][5]
Q2: What are the key criteria for selecting a suitable internal standard?
Choosing the right internal standard is critical for a robust analytical method. The ideal IS should meet the following criteria:
-
Not present in the original sample: The IS must not be an endogenous component of the sample matrix.[3][6]
-
Chemically similar to the analyte: The IS should have a similar chemical structure and functional groups to the target flavonoids to ensure comparable behavior during extraction and chromatography.[3][6][7]
-
Chromatographically resolved: The IS peak must be well-separated (ideally to baseline) from the peaks of all other components in the sample, especially the target analytes.[3][7] For LC-MS, co-elution is acceptable if the compounds have different mass-to-charge ratios.[2]
-
Elutes near the analyte: The retention time of the IS should be close to that of the target flavonoids.[3]
-
Stable and pure: The IS must be chemically stable throughout the entire analytical process and of high purity.[2][3]
-
Similar concentration and response: The IS should be added at a concentration that is similar to the expected concentration of the analyte and produces a comparable detector response.[1]
Q3: What are the main types of internal standards used for flavonoid analysis, particularly with LC-MS?
For LC-MS bioanalysis, two primary types of internal standards are used:
-
Structural Analogue IS: This is a molecule that is chemically related to the analyte but not identical. It should have similar extraction, chromatographic, and ionization properties.
-
Stable Isotope-Labeled (SIL) IS: This is considered the "gold standard." A SIL-IS is the analyte molecule itself, but with several of its atoms (e.g., ¹²C, ¹H) replaced with heavy-isotope atoms (e.g., ¹³C, ²H/Deuterium).[2][4] Because a SIL-IS is chemically almost identical to the analyte, it co-elutes and experiences nearly identical matrix effects, making it the best choice for compensating for these phenomena.[4][8]
Q4: When should the internal standard be added to the sample?
To correct for analyte losses and variability throughout the entire workflow, the internal standard should be added as early as possible in the sample preparation process.[1] For methods involving liquid-liquid extraction (LLE) or solid-phase extraction (SPE), the IS is typically added before any extraction steps.[4] This ensures that the IS experiences the same potential losses as the analyte during all subsequent stages, including extraction, evaporation, and reconstitution.[4]
Q5: What concentration of internal standard should I use?
Ideally, the internal standard should be added at a concentration that is similar to that of the target analyte(s).[1] This ensures that the detector response for both the analyte and the IS are within the same linear range. For LC-MS analysis where analyte concentrations can vary widely, a common practice is to set the IS concentration at approximately 1/3 to 1/2 of the Upper Limit of Quantification (ULOQ) of the calibration curve.[4] It is crucial to maintain the same IS concentration across all samples and standards.[1][2]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Q1: My internal standard peak is co-eluting or overlapping with another peak in my sample. What should I do?
Peak overlap compromises accurate quantification. To resolve this, you can:
-
Optimize Chromatographic Conditions: Adjust the mobile phase composition (e.g., solvent gradient, pH) or change the flow rate to improve separation.[9] Acetonitrile, for instance, often provides better resolution for polar compounds like flavonoids compared to methanol.[9]
-
Change the Column: Switch to a column with a different stationary phase (e.g., C18 to Phenyl-Hexyl or RP-Amide) or a different particle size to alter selectivity and improve resolution.
-
Select a Different Internal Standard: If chromatographic optimization is unsuccessful, choose a new internal standard that has a different retention time in your system.[3]
Q2: I'm observing high variability in the analyte/IS peak area ratio across replicate injections. What is the cause?
High variability suggests an issue with the method's precision. Potential causes include:
-
Incomplete Mixing: Ensure the internal standard is thoroughly mixed with the sample and allowed to equilibrate before any extraction or analysis.
-
IS Instability: The internal standard may be degrading during sample preparation or while waiting for injection in the autosampler. Verify the stability of your IS under your experimental conditions.
-
Cross-Interference: The analyte signal may be contributing to the IS signal, or vice-versa. This can occur with SIL-IS if there is isotopic impurity or in-source fragmentation.[4] According to ICH M10 guidelines, the contribution of the IS to the analyte signal should be ≤ 20% of the Lower Limit of Quantification (LLOQ), and the analyte's contribution to the IS signal should be ≤ 5% of the IS response.[4]
Q3: My calibration curve is non-linear when using an internal standard. What are the possible reasons?
A non-linear calibration curve can indicate several issues:
-
Inappropriate IS Concentration: If the IS concentration is too low, cross-signal contribution from the analyte can cause the curve to become non-linear, especially at higher analyte concentrations.[4]
-
Detector Saturation: The concentration of the analyte or the IS may be too high, leading to detector saturation. Dilute the samples and standards and re-run the analysis.
-
Different Chemical Behavior: The chosen structural analogue IS may not behave similarly enough to the analyte across the entire concentration range, especially if there are significant matrix effects that affect them differently. Using a SIL-IS can often resolve this.[5]
Q4: My sample concentration is above the highest point of my calibration curve. How should I dilute it when using an internal standard?
Simply diluting the final prepared sample (containing the IS) with the mobile phase will not work. Diluting the sample also dilutes the IS, so the analyte-to-IS ratio remains unchanged and the result will still be outside the curve's range.[10]
The correct procedure is to dilute the original, unprepared sample matrix before adding the internal standard.
-
Take a smaller, known aliquot of the original sample.
-
Dilute this aliquot with a blank matrix (a sample matrix known to be free of the analyte).
-
Proceed with the sample preparation as usual, including the addition of the internal standard at the standard concentration.
-
After quantification, multiply the final result by the dilution factor to get the original concentration.[10]
Quantitative Data Summary
The selection of an internal standard often depends on the specific flavonoid subclass and the analytical technique. While universal standards are rare, some compounds are frequently used due to their structural similarity to common flavonoids.
Table 1: Examples of Internal Standards for Flavonoid Analysis
| Internal Standard | Flavonoid Class Typically Used For | Comments |
| Apigenin | Flavones, Flavonols | Commercially available and structurally similar to luteolin (B72000) and kaempferol (B1673270).[11] |
| Naringenin | Flavanones | Often used for the quantification of hesperetin (B1673127) and other flavanones. |
| Rutin | Flavonol Glycosides | Has been used as a reference standard for quantifying various flavonol and flavone (B191248) glycosides.[12] |
| Hesperetin | Flavanones | A common choice for analyzing citrus flavonoids.[13] |
| Kaempferol | Flavonols | Suitable for quantifying other flavonols like quercetin (B1663063).[14] |
| ¹³C-Quercetin | Flavonols (Quercetin) | A Stable Isotope-Labeled (SIL) IS, ideal for LC-MS analysis to correct for matrix effects and improve accuracy.[8] |
| ¹³C-Kaempferol | Flavonols (Kaempferol) | A SIL-IS that provides high accuracy for kaempferol quantification in complex matrices like plasma.[8] |
Experimental Protocols & Methodologies
Protocol 1: General Workflow for Internal Standard Selection and Validation
This protocol outlines the key steps for selecting and validating an internal standard for a quantitative flavonoid analysis method.
-
Analyte & IS Selection:
-
Identify the target flavonoid(s) for quantification.
-
Choose a potential IS based on the criteria in FAQ #2 (e.g., structural similarity, commercial availability, not present in the sample). A SIL-IS is preferred for LC-MS.
-
-
Stock Solution Preparation:
-
Prepare individual stock solutions of the target flavonoid(s) and the selected IS in a suitable solvent (e.g., methanol, ethanol).
-
-
Chromatographic Method Development:
-
Develop an HPLC or UHPLC method that provides good separation and peak shape for both the analyte and the IS.
-
Inject the analyte and IS solutions separately to determine their individual retention times.
-
Inject a mixture to confirm baseline separation (for UV detection) or mass differentiation (for MS detection).
-
-
Method Validation (ICH Guidelines):
-
Specificity/Selectivity: Analyze at least six different blank matrix samples to ensure no endogenous peaks interfere with the analyte or IS peaks.
-
Linearity & Range: Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte. Add a constant concentration of the IS to each standard. Plot the peak area ratio (Analyte Area / IS Area) against the analyte concentration. The curve should have a correlation coefficient (R²) > 0.99.[15]
-
Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations within the calibration range on multiple days to assess intra- and inter-day accuracy (recovery %) and precision (RSD %).
-
Matrix Effect Evaluation (for LC-MS): Compare the analyte/IS response ratio in a post-extraction spiked sample to the response in a pure solution. This helps quantify ion suppression or enhancement caused by the matrix.[13]
-
Stability: Assess the stability of the analyte and IS in the sample matrix under various conditions (e.g., freeze-thaw cycles, short-term benchtop storage, long-term storage).
-
Protocol 2: Example HPLC-UV Method for Flavonol Quantification
This protocol is a representative example for the analysis of flavonols like quercetin and kaempferol.[14][16]
-
Instrumentation: HPLC system with a Diode Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.2% orthophosphoric acid (adjusts pH and improves peak shape).
-
Solvent B: Methanol or Acetonitrile.
-
-
Gradient Elution: A typical gradient might start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B to elute the flavonoids.
-
Example Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 40% B
-
25-30 min: 40% to 70% B
-
30-35 min: Hold at 70% B
-
35-40 min: Return to 5% B (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 370 nm for flavonols like quercetin and kaempferol.[14][16] A DAD allows monitoring at multiple wavelengths to optimize detection for different flavonoid classes.[17]
-
Column Temperature: 30 °C.
-
Internal Standard: A suitable IS (e.g., apigenin) would be added to all samples and standards before injection.
Visualizations and Workflows
The following diagrams illustrate key decision-making and experimental processes.
Caption: Decision workflow for selecting an appropriate internal standard.
Caption: Experimental workflow for the validation of an internal standard method.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Evaluation of matrix effect in determination of some bioflavonoids in food samples by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. inhort.pl [inhort.pl]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Chrysin 6-C-Glucoside Synthesis
Welcome to the technical support center for the synthesis of Chrysin (B1683763) 6-C-glucoside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the scaling-up of Chrysin 6-C-glucoside production.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in scaling up this compound synthesis?
A1: The primary challenges depend on the chosen synthetic route:
-
Enzymatic/Biotransformation Synthesis:
-
Low volumetric productivity: Achieving high titers of the product in large-scale fermentations can be difficult.
-
Cost and availability of UDP-glucose: The sugar donor, uridine (B1682114) diphosphate (B83284) glucose (UDP-glucose), is expensive, making the process costly at scale.[1][2]
-
Enzyme activity and stability: The C-glucosyltransferase (CGT) may have suboptimal activity or stability under process conditions.
-
Product inhibition or degradation: High concentrations of this compound may inhibit the enzyme or the product may be degraded by other host enzymes.
-
Regioselectivity: Controlling the glycosylation to occur specifically at the C-6 position versus the C-8 position can be challenging.
-
-
Chemical Synthesis:
-
Multi-step reactions: Chemical synthesis is often a lengthy process with multiple steps, leading to a lower overall yield.
-
Regioselectivity: Achieving selective C-6 glycosylation over C-8 and O-glycosylation is a significant hurdle and often requires complex protection and deprotection strategies.
-
Harsh reaction conditions: The use of strong acids or bases and high temperatures can lead to side reactions and degradation of the flavonoid backbone.
-
Purification: Separating the desired C-6 glucoside from isomers and other byproducts is often difficult.[3]
-
Q2: Which is the better method for large-scale production: enzymatic or chemical synthesis?
A2: Both methods have their pros and cons. Enzymatic synthesis, particularly through microbial fermentation, is often favored for its potential for green chemistry, high regioselectivity, and milder reaction conditions.[4] However, it faces challenges in optimizing microbial strains and fermentation processes for high yields.[2] Chemical synthesis offers a more traditional and direct route but is often hampered by low yields, poor regioselectivity, and the generation of hazardous waste.[5] The choice of method often depends on the available resources, expertise, and the desired scale of production.
Q3: How can I improve the yield of this compound in my E. coli fermentation?
A3: Several strategies can be employed to enhance production in engineered E. coli:
-
Enhance the UDP-glucose pool: Overexpress genes involved in the UDP-glucose biosynthesis pathway (e.g., galU, pgm, glk). This has been shown to increase the production of chrysin 6-C-β-D-glucoside by approximately 1.4-fold.[4]
-
Optimize fermentation conditions: Factors such as temperature, pH, induction strategy, and media composition can significantly impact product yield.[2]
-
Implement a UDP-glucose regeneration system: Co-expression of enzymes like sucrose (B13894) synthase can recycle the UDP byproduct back to UDP-glucose, reducing the cost and increasing the efficiency of glycosylation.[2][6]
-
Strain engineering: Use a host strain optimized for flavonoid production, which may involve knocking out competing metabolic pathways.
Q4: How can I control the regioselectivity of glycosylation to favor the 6-C position?
A4:
-
Enzymatic Synthesis: The regioselectivity is primarily determined by the specific C-glucosyltransferase (CGT) used. Screening different CGTs from various plant sources is a key strategy. For example, UGT708D1 from Glycine max and GtUF6CGT1 from Gentiana triflora have been shown to catalyze the C-glucosylation of chrysin.[4] Protein engineering of CGTs can also be employed to alter their regioselectivity.[7]
-
Chemical Synthesis: Controlling regioselectivity is more complex and often involves using protecting groups to block other reactive sites on the chrysin molecule. The choice of Lewis acid catalyst and reaction conditions can also influence the position of glycosylation.
Q5: How do I confirm that I have synthesized the correct isomer, this compound?
A5: A combination of analytical techniques is essential for structural confirmation:
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate different isomers. The retention time of your product can be compared to a known standard of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for determining the exact structure. The position of the glycosidic bond can be confirmed by observing the coupling patterns and chemical shifts of the protons and carbons in the chrysin backbone and the glucose moiety.[8][9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the molecular weight of the product.
Troubleshooting Guides
Enzymatic Synthesis Troubleshooting
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or no product formation | 1. Inactive or insufficient C-glucosyltransferase (CGT). 2. Insufficient UDP-glucose supply. 3. Poor chrysin solubility/uptake by cells. 4. Suboptimal reaction conditions (pH, temperature). 5. Presence of inhibitors. | 1. Verify CGT expression and activity using a small-scale assay. Increase enzyme concentration if necessary. 2. Co-express UDP-glucose biosynthesis genes or implement a UDP-glucose regeneration system. Supplement the medium with glucose.[4] 3. Dissolve chrysin in a suitable solvent (e.g., DMSO) before adding to the culture. Optimize the final concentration to avoid precipitation. 4. Optimize the pH and temperature of the biotransformation reaction. 5. Ensure the purity of substrates and media components. |
| Formation of multiple products (isomers) | 1. The CGT used has poor regioselectivity, producing both 6-C and 8-C glucosides. | 1. Screen for a more regioselective CGT. 2. Attempt to optimize reaction conditions, as temperature and pH can sometimes influence regioselectivity. 3. If possible, use protein engineering to improve the regioselectivity of the enzyme.[7] |
| Low yield in scaled-up fermentation | 1. Poor oxygen transfer in the fermenter. 2. Accumulation of toxic byproducts (e.g., acetate). 3. Plasmid instability. 4. Inefficient induction of protein expression. | 1. Optimize agitation and aeration rates. 2. Use a fed-batch strategy to control glucose concentration and minimize acetate (B1210297) formation. 3. Use a stable expression vector and maintain antibiotic selection. 4. Optimize the inducer concentration and the timing of induction. |
Chemical Synthesis Troubleshooting
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low yield of C-glycoside | 1. Incomplete reaction. 2. Formation of O-glycoside as a major byproduct. 3. Degradation of starting material or product. | 1. Increase reaction time or temperature. Use a more reactive glycosyl donor. 2. Optimize the Lewis acid catalyst and solvent system. Use of certain solvents can favor C-glycosylation. 3. Conduct the reaction under an inert atmosphere to prevent oxidation. Use milder reaction conditions if possible. |
| Poor regioselectivity (mixture of 6-C and 8-C isomers) | 1. Steric and electronic factors on the chrysin backbone. | 1. Use protecting groups to block the 8-position. 2. Experiment with different Lewis acid catalysts, as some may favor one position over the other. |
| Difficult purification | 1. Similar polarity of isomers and byproducts. | 1. Use preparative HPLC with a suitable column and mobile phase for separation. 2. Consider derivatization of the mixture to improve separation, followed by deprotection. |
Quantitative Data Summary
Table 1: Comparison of Yields for this compound Synthesis
| Synthesis Method | Host/Catalyst | Scale | Key Conditions | Conversion/Yield | Reference |
| Enzymatic (Biotransformation) | Engineered E. coli with GtUF6CGT1 | Shake Flask | 24h biotransformation | 11% conversion (9 mg/L) | [4] |
| Enzymatic (Biotransformation) | Engineered E. coli with GtUF6CGT1 and enhanced UDP-glucose pathway | Shake Flask | 24h biotransformation | 17% conversion (14 mg/L) | [4] |
| Enzymatic (Biotransformation) | Engineered E. coli with GtUF6CGT1 and enhanced UDP-glucose pathway | 3L Fermenter | Fed-batch fermentation | 50% conversion (42 mg/L) | [4] |
| Chemical Synthesis | Lewis Acid Catalysis (General for Flavonoids) | Lab Scale | Varies | Typically lower yields reported for C-glycosylation of flavonoids compared to enzymatic methods | [10][11] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound in Engineered E. coli
This protocol is based on the work by Shrestha et al. (2018).[4]
1. Strain and Plasmid Preparation:
-
Obtain or construct an E. coli strain (e.g., BL21(DE3)) harboring a plasmid for the expression of a C-glucosyltransferase (e.g., GtUF6CGT1 from Gentiana triflora).
-
For enhanced production, use a strain that also co-expresses genes for UDP-glucose biosynthesis (glk, pgm2, galU).
2. Culture and Induction:
-
Inoculate a single colony of the engineered E. coli into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1 mM and incubate at 18°C for 12-16 hours.
3. Whole-Cell Biotransformation:
-
Harvest the induced cells by centrifugation (5000 x g, 10 min, 4°C).
-
Wash the cell pellet with 50 mM phosphate (B84403) buffer (pH 7.5).
-
Resuspend the cells in the same buffer to a desired cell density (e.g., OD600 of 10).
-
Add chrysin (dissolved in DMSO) to a final concentration of 100 µM.
-
Incubate the reaction mixture at 30°C with shaking for 24-48 hours.
4. Extraction and Analysis:
-
Extract the product from the reaction mixture with an equal volume of ethyl acetate.
-
Evaporate the ethyl acetate layer to dryness and redissolve the residue in methanol.
-
Analyze the product by HPLC. A C18 column with a gradient of water (with 0.1% formic acid) and acetonitrile (B52724) can be used. Monitor at a wavelength of 270 nm.
-
Confirm the structure of the product using NMR and MS.
Protocol 2: General Procedure for Chemical C-Glycosylation of Chrysin (Illustrative)
1. Protection of Chrysin (if necessary):
-
To improve regioselectivity, it may be necessary to protect the hydroxyl groups at the 5 and 7 positions. The 5-OH is less reactive due to hydrogen bonding with the C4-carbonyl. Selective protection of the 7-OH may be required.
2. Glycosylation Reaction (e.g., using a Lewis Acid):
-
Dissolve chrysin (or its protected derivative) and a protected glycosyl donor (e.g., tetra-O-acetyl-α-D-glucopyranosyl bromide) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).
-
Cool the mixture to a low temperature (e.g., -78°C).
-
Add a Lewis acid catalyst (e.g., BF3·OEt2 or TMSOTf) dropwise.
-
Slowly warm the reaction to room temperature and stir for several hours, monitoring the reaction by TLC.
3. Work-up and Deprotection:
-
Quench the reaction with a suitable reagent (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the protecting groups from the sugar and the chrysin backbone using appropriate deprotection methods (e.g., Zemplén deacetylation for acetyl groups).
4. Purification:
-
Purify the crude product by column chromatography on silica (B1680970) gel or by preparative HPLC to separate the desired this compound from isomers and byproducts.
Visualizations
Caption: Biosynthetic pathway for this compound in engineered E. coli.
Caption: Troubleshooting workflow for low yield in enzymatic synthesis.
References
- 1. High efficient production of plant flavonoids by microbial cell factories: Challenges and opportunities - Beijing Institute of Technology [pure.bit.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. Progress and Achievements in Glycosylation of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges in the microbial production of flavonoids [biblio.ugent.be]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. Synthesis of 8-C-glucosylflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
Technical Support Center: Strategies for Enhancing Chrysin Absorption
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to enhance the absorption and bioavailability of chrysin (B1683763) in in vivo studies.
Section 1: Frequently Asked Questions (FAQs) - The Core Problem
This section addresses fundamental questions regarding chrysin's inherent bioavailability challenges.
Q1: Why is the in vivo bioavailability of orally administered chrysin consistently low?
A1: The low bioavailability of chrysin is a significant hurdle in its clinical application and stems from several key factors[1]:
-
Poor Aqueous Solubility: Chrysin is a lipophilic compound with very low solubility in water (approximately 0.058 ± 0.04 mg/mL at pH 7.4), which is the first critical barrier to effective absorption from the gastrointestinal tract[2][3][4].
-
Rapid First-Pass Metabolism: Once a small fraction of chrysin is absorbed, it undergoes extensive and rapid metabolism, primarily in the intestines and liver.[2][5] The main metabolic pathways are glucuronidation and sulfonation, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively.[2][4][5] This process converts chrysin into inactive or less active metabolites before it can reach systemic circulation.[2]
-
Efficient Efflux: Absorbed chrysin and its metabolites can be actively transported back into the intestinal lumen by efflux transporters such as the Breast Cancer Resistance Protein (BCRP) and Multidrug Resistance-Associated Protein 2 (MRP2), further limiting systemic exposure[6].
Q2: What are the primary strategies researchers are using to overcome these bioavailability issues?
A2: To address these challenges, research efforts are focused on three main strategic categories:
-
Formulation-Based Approaches: These methods aim to improve the solubility, dissolution rate, and stability of chrysin.[2][5] Common techniques include the development of solid dispersions, nanoparticles (polymeric and lipid-based), nanoemulsions, and self-microemulsifying drug delivery systems (SMEDDS).[2][3][5]
-
Co-administration with Bioavailability Enhancers: This strategy involves administering chrysin alongside compounds that inhibit its rapid metabolism.[5] A well-known example is piperine, which can inhibit UGT enzymes.[5] Another example is sodium oleate, which has been shown to inhibit UGT-mediated metabolism and increase chrysin's in vivo exposure.[4][7]
-
Chemical Modification (Prodrug Approach): This involves synthesizing chrysin derivatives or prodrugs with improved physicochemical properties.[2] By modifying the chrysin molecule, typically at the 7-O position which is a major site of metabolism, it's possible to enhance metabolic stability and solubility.[8][9]
Q3: How significant is the impact of first-pass metabolism on chrysin's bioavailability?
A3: First-pass metabolism is a critical limiting factor. Studies in human volunteers have shown that after oral administration of 400 mg of chrysin, the systemic exposure to its metabolite, chrysin-sulfate, was about 20-fold higher than that of the parent chrysin.[4] The overall oral bioavailability was estimated to be less than 1%[3][4]. This demonstrates that the vast majority of absorbed chrysin is rapidly converted to metabolites, preventing the active form from reaching therapeutic concentrations in the bloodstream.
Section 2: Troubleshooting Guides for Formulation Strategies
This section provides practical advice for specific issues you may encounter during formulation development.
Topic: Solid Dispersions (SDs)
Q: My chrysin solid dispersion shows only a marginal improvement in dissolution rate. What are the likely causes and solutions?
A: This is a common issue that can often be resolved by optimizing the formulation and confirming the physical state of the drug.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Carrier Selection | Screen various hydrophilic carriers. Common choices include PVP K30, Mannitol, Plasdone® S630, and Brij® L4.[5][10][11] |
| Suboptimal Drug-to-Carrier Ratio | Optimize the ratio. Higher proportions of the carrier often lead to better solubility enhancement. Ratios from 1:2 up to 1:6 have shown significant improvements.[10][11][12] |
| Chrysin Remains in Crystalline Form | Confirm the amorphous state of chrysin within the dispersion using X-ray diffraction (XRD) or differential scanning calorimetry (DSC).[5][10] The goal of an SD is to convert the crystalline drug to a higher-energy amorphous state.[10] |
Q: My solid dispersion is physically unstable and the chrysin recrystallizes during storage. How can I improve its stability?
A: The amorphous state is thermodynamically unstable, making recrystallization a known risk.
| Potential Cause | Troubleshooting Steps |
| Environmental Factors | Store the solid dispersion in a desiccator at low, controlled temperatures to protect against humidity and heat, which promote recrystallization.[5] |
| Weak Drug-Carrier Interaction | Incorporate a secondary polymer or a surfactant (e.g., TPGS, Brij® L4) into the formulation to inhibit crystallization and stabilize the amorphous form.[5][10] |
Topic: Nanoparticle Formulations (e.g., PLGA-NPs, SLNs)
Q: I'm experiencing low encapsulation efficiency (%EE) with my chrysin nanoparticles. What should I investigate?
A: Low %EE can compromise the therapeutic dose. Several factors in the preparation process could be responsible.
| Potential Cause | Troubleshooting Steps |
| Drug Diffusion into External Phase | During emulsification, chrysin can diffuse from the organic phase into the external aqueous phase. Optimize the solvent system and the emulsification parameters (e.g., sonication power/time) to minimize this.[5] |
| Inappropriate Polymer/Lipid Concentration | Adjust the concentration of the polymer (e.g., PLGA-PEG) or lipid used. An insufficient amount may not effectively entrap the drug. |
| Poor Solubility in the Core | While chrysin is lipophilic, its solubility in the chosen lipid or polymer matrix is still a factor. Ensure the drug is fully dissolved in the organic phase before emulsification.[5] |
Q: My nanoparticle suspension shows signs of aggregation over time. How can I improve colloidal stability?
A: Aggregation indicates insufficient stabilization of the nanoparticle surfaces.
| Potential Cause | Troubleshooting Steps |
| Insufficient Stabilizer | Optimize the concentration of the stabilizer (e.g., polyvinyl alcohol - PVA, Poloxamer 407).[5][10] |
| Low Surface Charge | Measure the zeta potential of your nanoparticles. A value of at least ±20 mV is generally recommended for adequate electrostatic stabilization.[5] |
| Inappropriate Suspension Medium | Resuspend the final nanoparticle pellet in a low ionic strength buffer or deionized water. High ionic strength can shield surface charges and lead to aggregation.[5] |
Topic: Nanoemulsions & Self-Microemulsifying Drug Delivery Systems (SMEDDS)
Q: The drug loading capacity of my chrysin nanoemulsion is too low. How can I increase it?
A: This is directly related to the solubility of chrysin in the oil phase of the formulation.
| Potential Cause | Troubleshooting Steps |
| Poor Solubility in Oil Phase | Screen different oils to find one with a higher solubilizing capacity for chrysin. Medium-chain triglyceride (MCT) oil has been shown to be effective.[5][13] |
| Drug Precipitation | Use a co-solvent like ethanol (B145695) or Transcutol HP to first dissolve the chrysin completely before adding it to the oil phase.[5][14][15] |
| Suboptimal Surfactant/Co-surfactant | The surfactant/co-surfactant blend is crucial for creating the oil-water interface where the drug resides. Optimize the choice and ratio of surfactants (e.g., Cremophor RH40, Tween 80) and co-surfactants (e.g., Transcutol HP).[14][15][16] |
Section 3: Quantitative Data on Bioavailability Enhancement
The following tables summarize quantitative data from various in vivo studies, demonstrating the impact of different enhancement strategies on the oral bioavailability of chrysin.
Table 1: Enhancement of Chrysin Bioavailability with Formulation Strategies
| Formulation Type | Key Components | Animal Model | Fold Increase in AUC (vs. Control) | Fold Increase in Cmax (vs. Control) | Reference |
| SMEDDS | MCT, Oleic Acid, Cremophor RH40, Transcutol HP | Rat | 2.7-fold | - | [14][15] |
| Solid Dispersion (SD) | Chrysin, SDS, PVP | Rat | 19.7-fold | - | [17] |
| Nanoemulsion | Sodium Oleate-based | - | 4-fold | - | [7] |
| Nanomicelles | - | - | 5.6-fold | - | [17] |
Table 2: Bioavailability Enhancement of a Co-administered Drug via Chrysin Formulation
| Chrysin Formulation | Co-administered Drug (BCRP Substrate) | Animal Model | Fold Increase in Drug AUC | Fold Increase in Drug Cmax | Reference |
| Solid Dispersion (SD) | Topotecan | Rat | ~2.0-fold | ~2.6-fold | [10][18] |
Table 3: Enhancement of Chrysin Bioavailability via Prodrug Strategy
| Prodrug Name | Modification | Animal Model | Oral Bioavailability (F%) | Half-life (t½) of released Chrysin (Oral) | Reference |
| C-1 | Carbamate derivative at 7-O position | Rat | 24.22% ± 2.59% | 16.73 ± 8.37 h | [8] |
Section 4: Key Experimental Protocols
Detailed methodologies for common formulation and evaluation procedures are provided below.
Protocol 1: Preparation of Chrysin Solid Dispersion (Solvent Evaporation Method)
Based on methodologies described in the literature.[5][11]
-
Preparation: Accurately weigh 100 mg of chrysin and the desired amount of a hydrophilic carrier (e.g., PVP K30, Mannitol) based on the target drug-to-carrier ratio (e.g., 1:3).
-
Dissolution: Place the powders in a beaker and add a suitable volume of a common solvent (e.g., 20 mL of ethanol) with continuous stirring to dissolve all components completely.
-
Solvent Evaporation: Pour the clear solution into a petri dish and allow the solvent to evaporate under mild heat (e.g., 40°C) in a hot air oven or use a rotary evaporator.
-
Collection and Storage: Once a dry solid film is formed, scrape the solid dispersion from the dish. Pulverize it using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Store the final product in a desiccator. Characterize the solid dispersion using XRD or DSC to confirm the amorphous nature of the entrapped chrysin.
Protocol 2: Preparation of Chrysin-Loaded PLGA-PEG Nanoparticles (Emulsion-Solvent Evaporation)
This protocol is a standard method for preparing polymeric nanoparticles.[5]
-
Organic Phase Preparation: Dissolve 200 mg of a biodegradable copolymer like PLGA-PEG and 20 mg of chrysin in a volatile organic solvent such as dichloromethane (B109758) (DCM).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., 1% w/v polyvinyl alcohol - PVA).
-
Emulsification: Add the organic phase to the aqueous phase and emulsify the mixture using a high-speed homogenizer or a probe sonicator to form an oil-in-water (o/w) emulsion. The parameters (time, power) should be optimized to achieve the desired droplet size.
-
Solvent Evaporation: Stir the resulting emulsion at room temperature for several hours under a fume hood. This allows the volatile organic solvent (DCM) to evaporate, leading to the precipitation and formation of solid nanoparticles.
-
Washing and Collection: Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase. Wash the pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step 2-3 times to remove excess stabilizer and unencapsulated drug.
-
Final Product: Resuspend the final nanoparticle pellet in a suitable medium for characterization or lyophilize for long-term storage.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a general procedure for evaluating the oral bioavailability of a chrysin formulation.[8][10]
-
Animal Acclimatization: Use male Sprague-Dawley rats (250-290 g). Acclimatize the animals for at least one week before the experiment, providing free access to a standard diet and water.
-
Fasting and Grouping: Fast the rats for 12 hours prior to the experiment, with water still available. Divide the animals into groups (n=3 to 6 per group), for example:
-
Group 1: Control (receives chrysin suspension in 0.5% methylcellulose).
-
Group 2: Test (receives the novel chrysin formulation, e.g., SMEDDS or SD, at an equivalent dose).
-
Group 3: Intravenous (receives chrysin solution intravenously for absolute bioavailability calculation).
-
-
Administration: Administer the respective formulations orally (p.o.) via gavage or intravenously (i.v.) via the tail vein. The dose should be calculated based on the animal's body weight (e.g., 50 mg/kg).
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular or tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dosing) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of chrysin in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Use non-compartmental analysis to determine key pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC), peak plasma concentration (Cmax), and time to reach peak concentration (Tmax).
-
Statistical Analysis: Perform statistical analysis (e.g., one-way ANOVA) to determine if the differences between the control and test groups are statistically significant (p < 0.05).
Section 5: Visualizations
The following diagrams illustrate the key challenges and strategies related to chrysin's bioavailability.
References
- 1. nbinno.com [nbinno.com]
- 2. Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in nanocarrier-mediated delivery of chrysin: Enhancing solubility, bioavailability, and anticancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developing nutritional component chrysin as a therapeutic agent: Bioavailability and pharmacokinetics consideration, and ADME mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Developing nutritional component chrysin as a therapeutic agent: Bioavailability and pharmacokinetics consideration, and ADME mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of the novel chrysin prodrug for non-alcoholic fatty liver disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Improved In vivo Effect of Chrysin as an Absorption Enhancer Via the Preparation of Ternary Solid Dispersion with Brij®L4 and Aminoclay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. crpsonline.com [crpsonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Development of Chrysin Loaded Oil-in-Water Nanoemulsion for Improving Bioaccessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Preparation and in vitro/ in vivo evaluation of a self-microemulsifying drug delivery system containing chrysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. veterinaria.org [veterinaria.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
Chrysin vs. Its C-Glucosides: A Comparative Analysis of Antioxidant Activity
For researchers and professionals in drug development, understanding the structure-activity relationships of flavonoids is paramount. This guide provides a comparative analysis of the antioxidant properties of the flavonoid chrysin (B1683763) and its C-glucoside derivatives. While chrysin itself demonstrates notable antioxidant effects, its therapeutic potential is often hindered by poor bioavailability.[1][2] Glycosylation, particularly the formation of C-glucosides, is a strategy employed to enhance the stability and absorption of chrysin.[1][3] This guide synthesizes available experimental data to compare their antioxidant capacities and delves into the underlying molecular mechanisms.
Comparative Antioxidant Performance
Direct quantitative comparisons of the free radical scavenging activity of chrysin and its C-glucosides through common assays like DPPH, ABTS, and FRAP are limited in the available scientific literature. However, studies on cellular antioxidant effects and mechanistic pathways provide valuable insights.
A key study investigating chrysin-8-C-glucoside and its derivatives demonstrated a marked reduction in lipopolysaccharide (LPS)-induced reactive oxygen species (ROS) production in THP-1 macrophages.[1] This suggests that chrysin-8-C-glucoside possesses significant cellular antioxidant activity. The study also highlighted the involvement of the Keap1/Nrf2/HO-1 signaling pathway, a critical regulator of cellular antioxidant responses, which is activated by chrysin-8-C-glucoside and its derivatives.[1]
The table below summarizes the available data on the antioxidant effects of chrysin and its C-glucosides.
| Compound/Derivative | Assay | Results | Reference |
| Chrysin | DPPH Radical Scavenging | Concentration-dependent inhibition observed. | [5] |
| Chrysin-8-C-glucoside | Cellular ROS Reduction | Caused a marked reduction in LPS-induced ROS production in THP-1 macrophages. | [1] |
| Chrysin-8-C-glucoside hexa-acetate derivative | Cellular ROS Reduction | Showed the strongest antioxidant and anti-inflammatory activity compared to the parent chrysin-8-C-glucoside. | [1] |
| Hydroxyethylated chrysin | DPPH, ABTS, FRAP | Showed higher antioxidant activity than chrysin. | [4] |
Signaling Pathway Activation by Chrysin-8-C-Glucoside
Chrysin and its C-glucosides exert their antioxidant effects in part through the modulation of intracellular signaling pathways. A significant pathway implicated is the Keap1/Nrf2/HO-1 pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes, including heme oxygenase-1 (HO-1).[1] Studies have shown that chrysin-8-C-glucoside and its derivatives can activate this protective pathway.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.
Workflow:
Procedure:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). The solution should have a deep violet color.
-
Sample Preparation: Dissolve chrysin, its C-glucosides, and a positive control (e.g., ascorbic acid) in a suitable solvent to prepare a series of concentrations.
-
Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the test sample to an equal volume of the DPPH working solution. A blank containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a set period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at approximately 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Procedure:
-
ABTS•+ Generation: The ABTS radical cation is produced by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.
-
Working Solution Preparation: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate (B84403) buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: A specific volume of the test sample is added to a larger volume of the ABTS•+ working solution.
-
Measurement: The absorbance is recorded at 734 nm after a short incubation period (e.g., 6 minutes).
-
Calculation: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Procedure:
-
FRAP Reagent Preparation: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.
-
Reaction Mixture: A small volume of the test sample is added to a larger volume of the FRAP reagent.
-
Incubation: The mixture is incubated at 37°C for a defined period (e.g., 4-30 minutes).
-
Measurement: The absorbance of the blue-colored ferrous-TPTZ complex is measured at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared using a known concentration of FeSO₄·7H₂O. The results are typically expressed as micromoles of Fe²⁺ equivalents per liter or per gram of sample.
References
- 1. Synthesis and Bioevaluation of New Stable Derivatives of Chrysin-8-C-Glucoside That Modulate the Antioxidant Keap1/Nrf2/HO-1 Pathway in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chrysin as a Bioactive Scaffold: Advances in Synthesis and Pharmacological Evaluation [mdpi.com]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Chrysin and its 6-C-Glucoside in Cancer Cell Cytotoxicity: A Review of Available Data
For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships of potential therapeutic compounds is paramount. This guide provides a comparative overview of the cytotoxic effects of the naturally occurring flavone, chrysin (B1683763), and its glycosidic form, Chrysin 6-C-glucoside, in cancer cells. While extensive data is available for the aglycone, chrysin, a notable scarcity of direct comparative studies with its 6-C-glucoside derivative exists in publicly accessible scientific literature.
Executive Summary
Chrysin, the aglycone, has been the subject of numerous studies demonstrating its potent cytotoxic and pro-apoptotic effects across a wide range of cancer cell lines. Its mechanisms of action are well-documented and involve the modulation of key signaling pathways and the induction of programmed cell death. In contrast, there is a significant lack of research directly evaluating the cytotoxic profile of this compound, making a direct, data-driven comparison challenging. This guide will present the available quantitative data for chrysin and highlight the current knowledge gap regarding its glycoside.
Quantitative Cytotoxicity Data: Chrysin (Aglycone)
The cytotoxic efficacy of chrysin is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The IC50 values for chrysin vary depending on the cancer cell line and the duration of exposure.
| Cancer Cell Line | IC50 (µM) | Exposure Time (hours) | Reference |
| MCF-7 (Breast Cancer) | 19.5 | 48 | [1] |
| MCF-7 (Breast Cancer) | 9.2 | 72 | [1] |
| HeLa (Cervical Cancer) | 14.2 | Not Specified | [2] |
| U937 (Leukemia) | 16 | Not Specified | [2] |
| QGY7701 (Hepatocellular Carcinoma) | 18 µg/ml | 24 | [3] |
| HepG2 (Hepatocellular Carcinoma) | 25 µg/ml | 24 | [3] |
Note: The cytotoxicity of this compound has not been extensively reported in the reviewed literature, and therefore, no comparative IC50 values can be presented at this time.
Mechanisms of Action: Chrysin (Aglycone)
Chrysin exerts its anticancer effects through a variety of mechanisms, primarily by inducing apoptosis (programmed cell death) and inhibiting cell proliferation.[4][5]
Induction of Apoptosis:
Chrysin has been shown to trigger apoptosis through both the intrinsic and extrinsic pathways.[4] Key molecular events include:
-
Modulation of Bcl-2 Family Proteins: Chrysin can upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[3] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c.
-
Caspase Activation: The release of cytochrome c initiates a caspase cascade, leading to the activation of executioner caspases, such as caspase-3, which are responsible for the biochemical and morphological changes associated with apoptosis.[3]
-
p53 Activation: In some cancer cell lines, chrysin has been observed to increase the expression of the tumor suppressor protein p53, which can, in turn, activate the apoptotic machinery.[3]
Inhibition of Proliferation and Key Signaling Pathways:
Chrysin can arrest the cell cycle and inhibit the proliferation of cancer cells by modulating critical signaling pathways.[4]
-
PI3K/Akt Pathway: Chrysin has been reported to inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[2] This pathway is often hyperactivated in cancer and plays a crucial role in cell survival, growth, and proliferation.
-
STAT3 Pathway: The signal transducer and activator of transcription 3 (STAT3) is another important target of chrysin. Constitutive activation of STAT3 is common in many cancers and promotes tumor cell survival and proliferation.
Signaling Pathways Modulated by Chrysin
The following diagram illustrates the key signaling pathways targeted by chrysin in cancer cells, leading to apoptosis and inhibition of proliferation.
References
- 1. Inhibitory and Cytotoxic Activities of Chrysin on Human Breast Adenocarcinoma Cells by Induction of Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptotic Effects of Chrysin in Human Cancer Cell Lines | MDPI [mdpi.com]
- 3. Chrysin induces cell apoptosis via activation of the p53/Bcl-2/caspase-9 pathway in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chrysin Sensitizes Human Lung Cancer Cells to Tumour Necrosis Factor Related Apoptosis-Inducing Ligand (TRAIL) Mediated Apoptosis | Asian Pacific Journal of Cancer Biology [waocp.com]
A Comparative Analysis of Chrysin 6-C-glucoside and Apigenin 6-C-glucoside
In the landscape of flavonoid research, Chrysin (B1683763) 6-C-glucoside and Apigenin (B1666066) 6-C-glucoside (Isovitexin) represent two closely related flavone (B191248) glycosides with significant therapeutic potential. This guide offers a detailed comparative study of these two compounds, drawing upon available experimental data to evaluate their performance across key biological activities. This objective analysis is intended for researchers, scientists, and professionals in drug development to inform further investigation and potential therapeutic applications.
While both compounds share a common chrysin or apigenin backbone, the seemingly minor difference in a single hydroxyl group on the B-ring of the aglycone leads to distinct pharmacological profiles. Direct comparative studies between the 6-C-glucoside derivatives are limited in the existing literature. Therefore, this guide synthesizes data on the individual compounds and their aglycones to provide a comprehensive overview.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the quantitative data available for Chrysin, its derivatives, and Apigenin 6-C-glucoside, offering a comparative look at their efficacy in various biological assays.
Table 1: Comparative Antioxidant Activity
| Compound | Assay | IC50 / Activity | Reference |
| Chrysin | DPPH Radical Scavenging | - | [1] |
| Apigenin 6-C-glucoside (Isovitexin) | DPPH Radical Scavenging | Strong activity | [2] |
| Chrysin | ABTS Radical Scavenging | - | [3] |
| Apigenin 6-C-glucoside (Isovitexin) | ABTS Radical Scavenging | Effective scavenging | [2] |
Table 2: Comparative Anti-inflammatory Activity
| Compound | Assay | Cell Line | IC50 / Effect | Reference |
| Chrysin Derivative (Sulfonylated) | NO Production (LPS-induced) | RAW264.7 | IC50: 8.0 μM | [5] |
| Apigenin 6-C-glucoside (Isovitexin) | NO Production (LPS-induced) | RAW 264.7 | Inhibition of iNOS | [2] |
| Chrysin Derivative (C-6/C-8 rearranged) | COX-2 Inhibition | - | IC50: 6.76 μM | [5] |
| Apigenin 6-C-glucoside (Isovitexin) | COX-2 Inhibition | RAW 264.7 | Decreased levels | [2] |
| Chrysin | TNF-α, IL-1β, IL-6 Inhibition (LPS-induced) | THP-1 | Significant reduction | [5] |
| Apigenin 6-C-glucoside (Isovitexin) | TNF-α, IL-6 Inhibition (LPS-induced) | RAW 264.7 | Inhibition | [2] |
Table 3: Comparative Anti-cancer Activity
| Compound | Cell Line | Assay | IC50 / Effect | Reference |
| Chrysin Derivative (Phenyl-substituted triazole) | PC-3 (Prostate Cancer) | MTT | IC50: 10.8 μM | [5] |
| Chrysin Derivative (Phenyl-substituted triazole) | MCF-7 (Breast Cancer) | MTT | IC50: 20.5 μM | [5] |
| Chrysin Derivative (Compound 6) | K562 (Leukemia) | MTT | IC50: 6.41 µM | [5] |
| Apigenin 6-C-glucoside (Isovitexin) | HepG2, MCF-7, HCT116 | Cytotoxicity | Exhibits cytotoxic effects | [2] |
| Chrysin 6-C-glucoside | - | - | Anti-tumor effect noted | [2] |
Table 4: Comparative Neuroprotective Activity
| Compound | Model | Assay | Effect | Reference |
| Chrysin | SH-SY5Y cells (tert-butyl hydroperoxide-induced stress) | - | Counteracted oxidative stress | [4] |
| Apigenin 6-C-glucoside (Isovitexin) | PC12 cells (Amyloid-beta induced cytotoxicity) | - | Reduction of cytotoxicity | [2] |
| Chrysin | Mouse model of AlCl3-induced neurotoxicity | Behavioral & Biochemical | Reduced cognitive impairment and oxidative damage | [4] |
| Apigenin 6-C-glucoside (Isovitexin) | Models of neurodegeneration | - | Improved neuronal viability | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[1]
-
Protocol:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Add 20 µL of the test compound at various concentrations to 180 µL of the DPPH solution in a 96-well plate.
-
Incubate the plate in the dark at 37°C for 30 minutes.
-
Measure the absorbance at 515 nm using a microplate reader.
-
Calculate the percentage of scavenging activity and determine the IC50 value.[1]
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
Principle: This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation (ABTS•+), which is measured by the decrease in absorbance at 734 nm.
-
Protocol:
-
Generate the ABTS•+ stock solution by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in equal volumes and allowing it to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with ethanol (B145695) to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Add 10 µL of the test compound at various concentrations to 1 mL of the diluted ABTS•+ solution.
-
After 7 minutes of incubation at room temperature in the dark, measure the absorbance at 734 nm.[6]
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Anti-inflammatory Activity Assays
1. Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
-
Principle: This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The amount of nitrite (B80452), a stable product of NO, is quantified using the Griess reagent.[7]
-
Protocol:
-
Seed RAW 264.7 cells (1.5 × 10^5 cells/mL) in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 100 µL of the cell culture medium and mix it with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.[7]
-
Determine the amount of nitrite from a sodium nitrite standard curve and calculate the percentage of inhibition.
-
2. COX-2 Inhibition Assay
-
Principle: This assay determines the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the synthesis of pro-inflammatory prostaglandins (B1171923). The inhibition is often measured by quantifying the reduction in the production of prostaglandin (B15479496) E2 (PGE2).[8]
-
Protocol (LC-MS/MS based):
-
In an Eppendorf tube, mix 146 µL of 100 mM Tris-HCl (pH 8.0) buffer, 2 µL of 100 µM hematin, and 10 µL of 40 mM L-epinephrine.
-
Add 20 µL of buffer containing 0.2 µg of human COX-2 and incubate at room temperature for 2 minutes.
-
Add 2 µL of the test inhibitor in DMSO and pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of 100 µM arachidonic acid and incubate at 37°C for 10 minutes.
-
Stop the reaction by adding 10 µL of 2 N HCl.
-
Extract the prostaglandins and analyze the formation of PGE2 using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]
-
Anti-cancer Activity Assay
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.[9]
-
Protocol:
-
Seed cancer cells (e.g., MCF-7, PC-3) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at a wavelength between 540 and 570 nm using a microplate reader.[7][9]
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Neuroprotective Activity Assay
1. Neuroprotection Assay in SH-SY5Y Cells
-
Principle: This assay evaluates the ability of a compound to protect neuronal cells (e.g., SH-SY5Y human neuroblastoma cells) from damage induced by a neurotoxin (e.g., H2O2 or amyloid-β). Cell viability is typically assessed using the MTT assay.[10]
-
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to differentiate.
-
Pre-treat the cells with various concentrations of the test compound for a specified time.
-
Induce neurotoxicity by exposing the cells to a neurotoxic agent (e.g., 20 µM of Aβ1-42 for 24 hours).[10]
-
Assess cell viability using the MTT assay as described in the anti-cancer protocol.
-
An increase in cell viability in the presence of the test compound compared to the toxin-only control indicates a neuroprotective effect.
-
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and a typical experimental workflow relevant to the biological activities of these flavonoids.
References
- 1. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. daneshyari.com [daneshyari.com]
- 4. Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Design and Synthesis of CNS-targeted Flavones and Analogues with Neuroprotective Potential Against H2O2- and Aβ1-42-Induced Toxicity in SH-SY5Y Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Chrysin 6-C-glucoside In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro mechanism of action of Chrysin 6-C-glucoside with its parent compound, Chrysin. While direct comparative data for this compound is limited in the current scientific literature, this document synthesizes available data for Chrysin and related glucosides to offer a predictive validation framework. The guide focuses on three key signaling pathways central to the therapeutic potential of flavonoids: NF-κB (inflammation), Nrf2 (antioxidant response), and apoptosis (programmed cell death).
Comparative Overview of In Vitro Efficacy
The following tables summarize quantitative data from various in vitro studies on Chrysin and its derivatives. It is important to note that direct head-to-head comparisons between Chrysin and this compound are scarce. The data for Chrysin provides a baseline for hypothesizing the potential potency of its glycosylated form.
Table 1: Anti-Inflammatory and Antioxidant Activity
| Compound | Assay | Cell Line | Key Findings | Reference |
| Chrysin | NF-κB Reporter Assay | HUVECs | Inhibited IL-1β-induced NF-κB activation | [1] |
| Western Blot | RAW264.7 | Suppressed LPS-induced NF-κB p65 nuclear translocation | [2] | |
| Western Blot | BMSCs | Activated the PI3K/AKT/Nrf2 signaling pathway | [3] | |
| Western Blot | Glioblastoma cells | Deactivated the Nrf2 signaling pathway | [4] | |
| Chrysin-8-C-glucoside | ELISA | THP-1 macrophages | Reduced LPS-induced TNF-α and IL-1β production | [5][6] |
| Western Blot | THP-1 macrophages | Upregulated Nrf2 and HO-1 expression | [7][8] | |
| Di-halogenated Chrysin Derivatives | PGE2 Inhibition Assay | RAW 264.7 cells | Showed greater in vitro anti-inflammatory activity than Chrysin | [9] |
Table 2: Apoptosis-Inducing Activity
| Compound | Assay | Cell Line | IC50 Value | Key Findings | Reference |
| Chrysin | MTT Assay | HepG2 (Liver Cancer) | 25 µg/ml | Induced apoptosis via the p53/Bcl-2/caspase-9 pathway.[10] | [10] |
| MTT Assay | QGY7701 (Liver Cancer) | 18 µg/ml | Increased expression of pro-apoptotic proteins (p53, Bax, Bad, Bak) and decreased anti-apoptotic Bcl-2.[10] | [10] | |
| MTT Assay | MCF-7 (Breast Cancer) | 19.5 µM (48h), 9.2 µM (72h) | Induced apoptosis in a dose- and time-dependent manner.[11] | [11] | |
| MTT Assay | Uveal Melanoma Cells | 28.3 µM (SP6.5), 35.8 µM (M17) | Induced apoptosis via the mitochondrial signaling pathway.[12] | [12] | |
| Caspase Activity Assay | U937 (Leukemia) | Not specified | Induced apoptosis in association with the activation of caspase-3.[2] | [2] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental approaches used to validate the mechanism of action, the following diagrams illustrate the key signaling pathways and a general experimental workflow.
References
- 1. sciforum.net [sciforum.net]
- 2. Chrysin Ameliorates Chemically Induced Colitis in the Mouse through Modulation of a PXR/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chrysin Attenuates High Glucose-Induced BMSC Dysfunction via the Activation of the PI3K/AKT/Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chrysin suppresses proliferation, migration, and invasion in glioblastoma cell lines via mediating the ERK/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chrysin Inhibits NF-κB-Dependent CCL5 Transcription by Targeting IκB Kinase in the Atopic Dermatitis-Like Inflammatory Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chrysin Attenuates High Glucose-Induced BMSC Dysfunction via the Activation of the PI3K/AKT/Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Chrysin induces cell apoptosis via activation of the p53/Bcl-2/caspase-9 pathway in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitory and Cytotoxic Activities of Chrysin on Human Breast Adenocarcinoma Cells by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chrysin induces cell apoptosis in human uveal melanoma cells via intrinsic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Chrysin and its Glucoside Derivatives Versus Standard Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of chrysin (B1683763), a naturally occurring flavonoid, and its derivatives, against standard therapeutic agents in preclinical models of inflammation, cancer, and diabetes. While direct comparative data for Chrysin 6-C-glucoside is limited in the current body of scientific literature, this guide leverages the extensive research conducted on its parent compound, chrysin, to offer valuable insights for researchers and drug development professionals. The data presented herein is intended to serve as a foundation for further investigation into the therapeutic potential of chrysin-based compounds.
Section 1: Anti-inflammatory Efficacy
Chrysin has demonstrated significant anti-inflammatory properties in various animal models. A common model to evaluate acute inflammation is the carrageenan-induced paw edema test. In this model, chrysin has been shown to reduce swelling, indicating its potential as an anti-inflammatory agent.
Comparative Data: Chrysin vs. Indomethacin (B1671933) in Carrageenan-Induced Paw Edema
| Parameter | Chrysin (40 mg/kg) | Indomethacin (10 mg/kg) | Vehicle Control |
| Inhibition of Paw Edema (1 hour) | 45%[1] | 65%[1] | 0% |
| Inhibition of Paw Edema (2 hours) | 56%[1] | 71%[1] | 0% |
| Inhibition of Paw Edema (3 hours) | 63%[1] | 72%[1] | 0% |
| Inhibition of Paw Edema (4 hours) | 66%[1] | 74%[1] | 0% |
Note: The data indicates that while chrysin exhibits significant anti-inflammatory effects, the standard drug indomethacin shows a higher percentage of edema inhibition at the tested dosages.
Experimental Protocol: Carrageenan-Induced Paw Edema
A standardized protocol for inducing and measuring paw edema is crucial for reproducible results.
Animal Model: Male Wistar rats or BALB/c mice are commonly used.[1][2]
Procedure:
-
Animals are fasted overnight with free access to water.
-
Baseline paw volume is measured using a plethysmometer.
-
The test compound (e.g., Chrysin), a standard drug (e.g., Indomethacin), or a vehicle control is administered orally or intraperitoneally.[1]
-
After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the subplantar region of the right hind paw to induce inflammation.[1][2]
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[1]
-
The percentage of inhibition of edema is calculated for the treated groups relative to the control group.
Visualizing the Inflammatory Cascade and Chrysin's Putative Mechanism
Caption: Putative mechanism of Chrysin in reducing carrageenan-induced edema.
Section 2: Anticancer Efficacy
Chrysin has been investigated for its anticancer properties in various preclinical models, including xenograft models where human cancer cells are implanted into immunocompromised mice.
Comparative Data: Chrysin vs. Vehicle in a Hepatocellular Carcinoma (HCC) Xenograft Model
| Parameter | Chrysin (30 mg/kg) | Vehicle Control |
| Tumor Volume (at end of study) | ~200 mm³[3] | ~500 mm³[3] |
| Effect on Body Weight | No obvious toxicity observed[3] | - |
| Ki-67 Expression (Proliferation Marker) | Substantially decreased[3] | High |
Note: In this study, chrysin significantly suppressed tumor growth compared to the vehicle control. Direct comparisons with standard chemotherapeutic agents in the same study are needed for a comprehensive evaluation.
Experimental Protocol: Xenograft Tumor Model
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.
Procedure:
-
Human cancer cells (e.g., HCC-LM3) are cultured and then injected subcutaneously into the flank of the mice.[3]
-
Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).[3]
-
Mice are then randomized into treatment and control groups.
-
The test compound (e.g., Chrysin) or a vehicle is administered (e.g., intraperitoneal injection, three times weekly).[3]
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).[3]
Visualizing the Experimental Workflow of a Xenograft Study
Caption: Workflow of a typical in vivo xenograft study.
Section 3: Antidiabetic Efficacy
Chrysin has shown promise in animal models of diabetes, where it has been compared to the widely used oral hypoglycemic agent, metformin (B114582).
Comparative Data: Chrysin vs. Metformin in a Diabetic Mouse Model
| Parameter | Chrysin (50 mg/kg) | Metformin (120 mg/kg) | Diabetic Control |
| Antihyperglycemic Effect (Acute) | Similar to Metformin[4] | Significant reduction[4] | Hyperglycemic |
| Blood Glucose Reduction (Sub-acute, 10 days) | Significant reduction[4] | Significant reduction[4] | Gradual increase |
| Effect on Pro-inflammatory Cytokines (IL-1β, TNF-α) | Diminished levels[5] | Diminished levels | Elevated levels |
Note: Chrysin demonstrated antihyperglycemic and anti-inflammatory effects comparable to metformin in this diabetic mouse model.[4][5]
Experimental Protocol: Streptozotocin (B1681764) (STZ)-Induced Diabetes Model
Animal Model: Wistar rats or various mouse strains are commonly used.
Procedure:
-
Diabetes is induced by a single or multiple intraperitoneal injections of streptozotocin (STZ), a chemical toxic to pancreatic β-cells.[6][7] A high-fat diet may be given prior to STZ to induce a model of type 2 diabetes.[8]
-
Blood glucose levels are monitored to confirm the diabetic state (e.g., fasting blood glucose > 200 mg/dL).
-
Diabetic animals are divided into treatment and control groups.
-
The test compound (e.g., Chrysin), a standard drug (e.g., Metformin or Glimepiride), or a vehicle is administered daily for a specified period.[4][6][9]
-
Fasting blood glucose levels, and other parameters like insulin (B600854) levels and lipid profiles are measured at the end of the study.[6][9]
-
An oral glucose tolerance test (OGTT) may be performed to assess glucose metabolism.[10]
Visualizing the Signaling Pathway in Diabetes and Potential Intervention
Caption: Role of insulin signaling and potential intervention points for Chrysin.
Conclusion
The available preclinical data suggests that chrysin possesses significant anti-inflammatory, anticancer, and antidiabetic properties. While it shows promise as a therapeutic agent, its efficacy in direct comparison to standard drugs varies depending on the condition and the specific parameters measured. It is crucial to note the general limitation of chrysin's low bioavailability, which may impact its in vivo therapeutic efficacy.[11] Future research should focus on direct, well-controlled comparative studies of this compound against standard-of-care medications to fully elucidate its therapeutic potential and establish its place in the landscape of modern therapeutics. Further investigation into formulations that enhance its bioavailability is also warranted.
References
- 1. ijsrp.org [ijsrp.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chrysin Induces Antidiabetic, Antidyslipidemic and Anti-Inflammatory Effects in Athymic Nude Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Chrysin ameliorates STZ-induced diabetes in rats: possible impact of modulation of TLR4/NF-κβ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Role of chrysin on expression of insulin signaling molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combinatory Effect and Modes of Action of Chrysin and Bone Marrow-Derived Mesenchymal Stem Cells on Streptozotocin/Nicotinamide-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chrysin: Perspectives on Contemporary Status and Future Possibilities as Pro-Health Agent - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Flavonoid Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of flavonoids, the choice between High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) is a critical decision that impacts throughput, sensitivity, and operational costs. This guide provides an objective comparison of these two robust analytical techniques, supported by experimental data and detailed protocols for cross-validation to ensure data integrity and method equivalency.
Performance Characteristics: A Head-to-Head Comparison
UPLC technology, which utilizes sub-2 µm particle columns, generally offers significant improvements in speed, resolution, and sensitivity over traditional HPLC systems.[1][2] These enhancements are primarily due to the smaller particle size, which leads to higher chromatographic efficiency, and the ability of UPLC systems to operate at much higher pressures.[3][4] A summary of the key performance differences is presented below.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |
| Analysis Time | 20–45 minutes | 2–10 minutes |
| Resolution | Good | Excellent, with sharper and narrower peaks[2] |
| Sensitivity (LOD/LOQ) | Higher | Lower (Improved sensitivity)[3] |
| Solvent Consumption | High (e.g., 0.5–2.0 mL/min) | Low (e.g., 0.2–0.5 mL/min), reduced by 70-80%[1][4] |
| Operating Pressure | Up to 400 bar (approx. 6,000 psi) | Up to 1000 bar (approx. 15,000 psi)[1][3] |
| Column Particle Size | 3–5 µm | < 2 µm (typically 1.7-1.8 µm)[1][2] |
| Column Dimensions (L x ID) | 150–250 mm x 4.6 mm | 30–100 mm x 2.1 mm[1][4] |
| Throughput | Standard | High |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of HPLC and UPLC methods for flavonoid analysis. The following protocols provide a general framework that can be adapted to specific flavonoids and sample matrices.
Sample Preparation (General Protocol)
A consistent and reproducible sample preparation method is crucial for accurate flavonoid quantification.
-
Extraction: Accurately weigh the powdered plant material or sample and extract with a suitable solvent, such as a mixture of methanol/water or ethanol/water, often with the addition of a small amount of acid (e.g., 0.1% formic acid) to improve the stability of flavonoids.[5][6] Sonication or maceration can be used to enhance extraction efficiency.[5][6]
-
Filtration: Centrifuge the extract and filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter before injection.[6]
HPLC Method Protocol
-
Instrument: Standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[7]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase A: 0.1% Formic acid in water.[8]
-
Mobile Phase B: Acetonitrile or Methanol.[8]
-
Gradient Program: A typical gradient might start at a low percentage of mobile phase B, gradually increasing to elute the flavonoids of interest. For example, a linear gradient from 10% to 50% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25-30 °C.[9]
-
Detection Wavelength: Set according to the absorption maxima of the target flavonoids (e.g., 280 nm for flavanones, 350 nm for flavonols).[10]
-
Injection Volume: 10-20 µL.
UPLC Method Protocol
-
Instrument: UPLC system with a binary or quaternary solvent manager, sample manager, column heater, and a DAD or tandem mass spectrometry (MS/MS) detector.[11]
-
Column: C18 or equivalent sub-2 µm column (e.g., Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm particle size).[1][11]
-
Mobile Phase A: 0.1% Formic acid in water.[11]
-
Mobile Phase B: Acetonitrile.[11]
-
Gradient Program: A rapid gradient is typically employed. For instance, a linear gradient from 5% to 95% B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 35-45 °C.[12]
-
Detection: DAD detection at appropriate wavelengths or MS/MS detection in Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity.[11]
-
Injection Volume: 1-5 µL.
Cross-Validation of HPLC and UPLC Methods
Cross-validation is a critical step to ensure that a newly developed UPLC method provides results that are equivalent to an established HPLC method.[13] This process involves a systematic comparison of key validation parameters. The fundamental validation parameters to consider are guided by the International Council for Harmonisation (ICH) guidelines.[14][15]
The following workflow illustrates the key stages in the cross-validation of HPLC and UPLC methods for flavonoid analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. rjptonline.org [rjptonline.org]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. benchchem.com [benchchem.com]
- 6. UPLC-ESI-MS/MS Based Characterization of Active Flavonoids from Apocynum spp. and Anti-Bacteria Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ftb.com.hr [ftb.com.hr]
- 8. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 9. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 3.6. UPLC–MS/MS Analysis of Flavonoids [bio-protocol.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Method conversion and validation between HPLC and UPLC∗: Ingenta Connect [ingentaconnect.com]
- 14. analytical method validation and validation of hplc | PPT [slideshare.net]
- 15. filab.fr [filab.fr]
A Comparative Guide to the Molecular Docking of Chrysin 6-C-glucoside and Other Flavonoid Glycosides with Target Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the molecular docking studies of Chrysin 6-C-glucoside and its analogs against various protein targets implicated in diverse cellular processes. By presenting experimental data, detailed protocols, and visual workflows, this document aims to facilitate further research and drug discovery efforts in the field of flavonoid-based therapeutics.
Data Presentation: A Comparative Overview of Molecular Docking Studies
The following table summarizes the key findings from various molecular docking studies on Chrysin C-glucosides and other related flavonoid glycosides. This data allows for a comparative assessment of their binding affinities and interactions with different protein targets.
| Flavonoid Glycoside | Target Protein | PDB ID | Docking Score (kcal/mol) | Interacting Amino Acid Residues | Software Used |
| Chrysin 8-C-glucoside | Keap1 | 4ZY3 | -8.9 | SER363, ASN382, ASN414, ARG415, GLN530, SER602 (Hydrogen Bonds); TYR572 (π-π stacked); ALA556 (π-alkyl)[1][2] | AutoDock Vina |
| Vitexin (Apigenin 8-C-glucoside) | JAK1 | - | -10.8 (kJ/mol) | Not specified | Not specified[3] |
| Vitexin (Apigenin 8-C-glucoside) | JAK2 | - | -10.5 (kJ/mol) | Not specified | Not specified[3] |
| Vitexin (Apigenin 8-C-glucoside) | STAT3 | - | -8.8 (kJ/mol) | Not specified | Not specified[3] |
| Vitexin (Apigenin 8-C-glucoside) | Bcl-2 | - | - | Not specified | Not specified[4] |
| Isovitexin (Apigenin 6-C-glucoside) | IGFR | - | Not specified | ARG1003[5] | Not specified |
| Orientin (Luteolin 8-C-glucoside) | Protein Tyrosine Phosphatase 1B (PTP1B) | - | -7.3 | Not specified | Not specified[1] |
| Isoorientin (Luteolin 6-C-glucoside) | GLUT-4 | - | -12.6 | Not specified | Not specified[6][7] |
| Isoorientin (Luteolin 6-C-glucoside) | Aldose Reductase | - | -10.5 | Not specified | Not specified[8][9] |
| Isoorientin (Luteolin 6-C-glucoside) | Glycogen Phosphorylase | - | -10.2 | Not specified | Not specified[8][9] |
| Isoorientin (Luteolin 6-C-glucoside) | Glucose-6-phosphatase | - | -9.8 | Not specified | Not specified[8][9] |
| Isoorientin (Luteolin 6-C-glucoside) | GPR40 | - | -9.5 | Not specified | Not specified[8][9] |
| Isoorientin (Luteolin 6-C-glucoside) | UCP2 | - | -8.9 | Not specified | Not specified[8][9] |
Experimental Protocols: Methodologies for Molecular Docking
This section details standardized protocols for performing molecular docking studies, with specific examples for AutoDock, a widely used software in the field.
Protocol 1: Molecular Docking using AutoDock
This protocol provides a step-by-step guide for conducting a molecular docking experiment using AutoDock.[7][10][11]
-
Preparation of the Target Protein:
-
The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are typically removed.
-
Polar hydrogen atoms are added to the protein structure.
-
Gasteiger or Kollman charges are assigned to the protein atoms.
-
The prepared protein structure is saved in the PDBQT file format.
-
-
Preparation of the Ligand (e.g., this compound):
-
The 3D structure of the ligand is obtained from a chemical database like PubChem or synthesized using chemical drawing software.
-
The ligand's geometry is optimized using a suitable force field.
-
Gasteiger charges are assigned, and non-polar hydrogens are merged.
-
The rotatable bonds within the ligand are defined to allow for conformational flexibility during docking.
-
The prepared ligand is saved in the PDBQT file format.
-
-
Grid Box Generation:
-
A grid box is defined to encompass the active site or the region of interest on the target protein.
-
The grid parameters, including the center coordinates and dimensions of the box, are specified in a grid parameter file (.gpf).
-
AutoGrid is run to generate grid maps for each atom type in the ligand.
-
-
Docking Simulation:
-
The docking parameters are defined in a docking parameter file (.dpf), specifying the protein and ligand PDBQT files, and the grid parameter file.
-
A search algorithm, such as the Lamarckian Genetic Algorithm, is selected to explore the conformational space of the ligand within the grid box.
-
AutoDock is run to perform the docking simulation, which generates multiple binding poses of the ligand.
-
-
Analysis of Results:
-
The results are clustered based on the root-mean-square deviation (RMSD) of the ligand poses.
-
The binding energy of each pose is calculated to identify the most favorable binding conformation.
-
The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are analyzed for the best-ranked pose.
-
Protocol 2: General Workflow for Molecular Docking
This outlines a general procedure applicable to various molecular docking software packages.
-
Component Preparation:
-
Receptor: Obtain and prepare the 3D structure of the target protein. This involves cleaning the PDB file, adding hydrogens, and assigning charges.
-
Ligand: Obtain or draw the 2D structure of the ligand, convert it to 3D, and perform energy minimization.
-
-
Defining the Binding Site:
-
Identify the active site or binding pocket of the receptor. This can be based on the location of a co-crystallized ligand or predicted using binding site prediction tools.
-
-
Docking Simulation:
-
Select a docking algorithm (e.g., genetic algorithm, Monte Carlo).
-
Set the search parameters, such as the number of runs and the size of the population.
-
Run the docking simulation to generate a set of possible binding poses for the ligand.
-
-
Scoring and Ranking:
-
Use a scoring function to estimate the binding affinity for each generated pose.
-
Rank the poses based on their docking scores to identify the most likely binding mode.
-
-
Post-Docking Analysis:
-
Visualize the top-ranked poses to analyze the intermolecular interactions (hydrogen bonds, hydrophobic contacts, etc.).
-
Perform further computational analyses, such as molecular dynamics simulations, to validate the stability of the predicted complex.
-
Mandatory Visualization: Diagrams of Workflows and Pathways
Visual representations of the molecular docking process and a relevant signaling pathway are provided below using the DOT language.
Caption: A generalized workflow for in silico molecular docking studies.
Caption: Hypothetical modulation of the Keap1-Nrf2 signaling pathway by Chrysin glycosides.
References
- 1. Identification of Flavonoid C-Glycosides as Promising Antidiabetics Targeting Protein Tyrosine Phosphatase 1B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Vitexin, a Natural Flavonoid Glycoside, on the Proliferation, Invasion, and Apoptosis of Human U251 Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. In silico and in vitro studies of lupeol and iso-orientin as potential antidiabetic agents in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In silico and in vitro studies of lupeol and iso-orientin as potential antidiabetic agents in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. scispace.com [scispace.com]
A Comparative Guide to the Structure-Activity Relationship of Chrysin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Chrysin (B1683763) (5,7-dihydroxyflavone), a natural flavonoid found in honey, propolis, and various plants, has garnered significant attention for its diverse pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3][4][5] However, its therapeutic potential is often hindered by poor aqueous solubility and low bioavailability.[1][3][6] This has spurred extensive research into the synthesis of chrysin derivatives to enhance their potency, selectivity, and pharmacokinetic profiles. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, supported by experimental data and detailed methodologies.
Structure-Activity Relationship (SAR) of Chrysin Derivatives
The biological activity of chrysin derivatives is intricately linked to the structural modifications of the parent molecule, which consists of two phenyl rings (A and B) and a heterocyclic pyran ring (C).[2][7] Modifications at the C5 and C7 hydroxyl groups are common strategies to improve efficacy.
The anticancer potential of chrysin derivatives is a primary focus of research.[2][8][9][10] The double bond in the pyran ring and the carbonyl group at the C4 position are considered crucial for this activity.[2]
-
Ether and Ester Derivatives: Modifications at the 7-hydroxyl group have shown promising results. The introduction of long-chain aliphatic hydrocarbons or aromatic substituents via ether or ester linkages can significantly increase cytotoxicity against various cancer cell lines.[2][3] For instance, a chrysin derivative with a twenty-carbon chain at the C7 position exhibited an IC50 value five times lower than that of chrysin against the HepG2 liver cancer cell line.[2][10]
-
Amino Acid Conjugates: Conjugating amino acids to the 7-hydroxyl group can enhance anticancer potency and tumor selectivity.[1][11] A derivative linked with L-isoleucine showed superior antiproliferative activity against the MGC-803 gastric cancer cell line compared to both chrysin and the standard drug 5-fluorouracil.[1]
-
Heterocyclic Modifications: The incorporation of heterocyclic moieties, such as 1,2,3-triazoles, has led to derivatives with sub-micromolar IC50 values against HeLa cells, indicating a significant enhancement of anticancer activity.[1]
-
Hybrid Molecules: Creating hybrid compounds, such as chrysin-porphyrin conjugates, has been shown to enhance photodynamic antitumor activity under light conditions.[1][2]
Table 1: Comparative Anticancer Activity (IC50, µM) of Chrysin and Its Derivatives
| Compound/Derivative | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Chrysin | - | HepG2 | 74.97 | [10] |
| Chrysin | - | MCF-7 | 97.86 | [12] |
| Derivatives | ||||
| Long-chain ester derivative (10) | C7-O-esterification | HepG2 | 14.79 | [10] |
| Chrysin-L-isoleucine conjugate (20) | C7-O-heptanoyl-L-isoleucine | MGC-803 | 24.5 | [1] |
| Bis-1,2,3-triazole derivative (12) | C5, C7 bis-triazole substitution | HeLa | 0.733 | [1] |
| Chrysin-de-allyl PAC-1 hybrid (7a) | Hybrid molecule | MDA-MB-231 | 5.98 | [1] |
| N'-(alkylidene/arylidene) derivative (3a-m) | C7-O-acetohydrazide modification | MDA-MB-231 / MCF-7 | Varies | [13] |
| 7-(2,4-dinitrophenoxy) derivative (C3) | C7-O-alkylation | Various | < 30 | [8] |
Chrysin and its derivatives exert anti-inflammatory effects by modulating key inflammatory pathways, including the inhibition of pro-inflammatory cytokines like TNF-α, IL-1, and IL-6, and enzymes such as COX-2.[3][14][15][16][17]
-
α-Lipoic Acid Conjugates: The synthesis of chrysin derivatives incorporating α-lipoic acid has yielded compounds with significant inhibitory effects on monocyte adhesion to colon epithelium induced by TNF-α. One such derivative, compound 4b, displayed an IC50 value of 4.71 μM and was shown to downregulate the expression of ICAM-1 and MCP-1, key molecules in monocyte-epithelial adhesion.[3]
-
Hydroxyethylation: The introduction of a hydroxyethyl (B10761427) group at the C8 position of chrysin has been shown to enhance its anti-inflammatory effect by inhibiting the expression of COX-2 and pro-inflammatory cytokines in LPS-stimulated macrophages.[16]
-
General Observations: The presence of hydroxyl groups on the flavonoid structure is generally considered important for anti-inflammatory activity.[14] Modifications that improve solubility and bioavailability, such as the introduction of hydrophilic groups at the C7 position, can enhance the overall anti-inflammatory bioactivity.[6]
Table 2: Comparative Anti-inflammatory Activity of Chrysin Derivatives
| Compound/Derivative | Assay | Key Finding | IC50/Effect | Reference |
| Chrysin | TNF-α, IL-1, IL-6 production | Reduces pro-inflammatory cytokines | - | [3] |
| Derivatives | ||||
| α-Lipoic acid conjugate (4b) | TNF-α induced monocyte adhesion | Significant inhibition | 4.71 μM | [3] |
| C8-hydroxyethyl chrysin | COX-2 and cytokine expression | Stronger inhibition than chrysin | - | [16] |
| Chrysin derivative (1a) | IL-6 production in RAW264.7 cells | Significant reduction at 5 μM | - | [16] |
| Chrysin derivative (8) | IL-6 production in RAW264.7 cells | Significant reduction at 5 μM | - | [16] |
The neuroprotective effects of chrysin and its derivatives are attributed to their antioxidant, anti-inflammatory, and anti-apoptotic properties.[5][18] They can modulate signaling pathways such as Nrf2 and interact with GABA receptors.[19]
-
Antioxidant Effects: Chrysin derivatives exert neuroprotection by reducing reactive oxygen species (ROS) and lipid peroxidation, and by augmenting the levels of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT).[4][5]
-
Anti-inflammatory Effects: By inhibiting neuroinflammation, a key factor in neurodegenerative diseases, chrysin derivatives can protect neuronal cells.[4]
-
GABAergic Modulation: Chrysin has been shown to modulate GABAA receptors, which can contribute to its anxiolytic and neuroprotective effects.[4]
-
Combined Therapy: The combination of chrysin with other natural compounds, such as protocatechuic acid, has demonstrated synergistic neuroprotective effects in models of Parkinson's disease, suggesting a polypharmacological approach.[19]
Table 3: Mechanisms of Neuroprotection by Chrysin and Its Derivatives
| Mechanism | Key Molecular Targets/Pathways | Effect | Reference |
| Antioxidant | ROS, Lipid Peroxidation, SOD, CAT, GPx, Nrf2 | Reduction of oxidative stress | [4][5][19] |
| Anti-inflammatory | NF-κB, TNF-α, IL-6, iNOS | Inhibition of neuroinflammation | [4][19] |
| Anti-apoptotic | Bcl-2, Bax, Caspases | Inhibition of neuronal cell death | [4] |
| GABAergic Modulation | GABAA Receptors | Anxiolytic and neuroprotective effects | [4] |
| Estrogenic Receptor Interaction | ERβ | Mediation of beneficial effects in cerebral ischemia/reperfusion |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the cited findings.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[20]
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product.[20] The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Human cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Chrysin derivatives (stock solutions in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 4,000-10,000 cells/well in 100 µL of culture medium.[13][21] Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Add various concentrations of the chrysin derivatives to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[13] Incubate for an additional 48-72 hours.[8][13]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13][20]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13][22]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[20]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.[23]
-
Protocol 2: Western Blot Analysis for Protein Expression
This technique is used to detect specific proteins in a sample and assess their expression levels.[23][24]
-
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
-
Materials:
-
Treated cells
-
RIPA lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., for Bax, Bcl-2, p-Akt, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
-
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer on ice. Centrifuge to collect the supernatant containing the protein lysate.[23]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[23]
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) and separate them on an SDS-PAGE gel.[23]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[23]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[23]
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[23]
-
Detection: Add the chemiluminescence reagent and visualize the protein bands using an imaging system. β-actin is often used as a loading control.
-
Protocol 3: Nitric Oxide (NO) Assay (Griess Assay)
This assay measures the production of nitric oxide, a pro-inflammatory mediator, by quantifying its stable metabolite, nitrite (B80452), in cell culture supernatants.[22]
-
Principle: The Griess reagent reacts with nitrite in an acidic solution to produce a pink-colored azo compound, the absorbance of which is measured spectrophotometrically.
-
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Chrysin derivatives
-
Griess Reagent (Reagent A: sulfanilamide; Reagent B: N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard
-
96-well plate
-
Microplate reader
-
-
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells and pre-treat with chrysin derivatives for 2 hours. Then, stimulate with LPS (e.g., 100 ng/mL or 1 µg/mL) for 24 hours.[15][22][25]
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A and incubate for 10 minutes at room temperature, protected from light.[22]
-
Add 50 µL of Griess reagent B and incubate for another 10 minutes.[22]
-
Absorbance Measurement: Measure the absorbance at 540 nm.[22]
-
Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.[22]
-
Protocol 4: Antioxidant Assays (DPPH and ABTS)
These assays are commonly used to determine the radical scavenging activity of compounds.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: [26]
-
Principle: DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant, it is reduced, and the color changes to pale yellow.
-
Procedure: Add 50 µL of the chrysin derivative solution to 150 µL of a methanolic solution of DPPH (0.1 mM) in a 96-well plate. Shake and incubate in the dark for 30 minutes. Measure the absorbance at around 517 nm.[27]
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: [26][28]
-
Principle: ABTS is oxidized to its radical cation (ABTS•+), which is a blue-green chromophore. Antioxidants reduce the ABTS•+, causing a discoloration that can be measured.
-
Procedure: Generate the ABTS•+ radical by reacting ABTS solution (7 mM) with potassium persulfate (2.45 mM) and allowing it to stand in the dark for 12-16 hours.[26][27] Dilute the ABTS•+ solution with ethanol (B145695) or methanol (B129727) to an absorbance of ~0.7 at 734 nm.[27] Add the chrysin derivative solution to the ABTS•+ solution and measure the decrease in absorbance after a set time (e.g., 6 minutes).[27][28]
-
Visualizations: Signaling Pathways and Experimental Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Synthesis and biological evaluation of chrysin derivatives containing α-lipoic acid for the treatment of inflammatory bowel disease [frontiersin.org]
- 4. Neuroprotective Potential of Chrysin: Mechanistic Insights and Therapeutic Potential for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Synthesis and biological evaluation of the novel chrysin prodrug for non-alcoholic fatty liver disease treatment [frontiersin.org]
- 7. The Relationship between Pharmacological Properties and Structure- Activity of Chrysin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scilit.com [scilit.com]
- 10. Synthesis of chrysin derivatives and screening of antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of amino acid derivatives containing chrysin that induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Cytotoxicity Activity of Chrysin, Morin and Resveratrol Against MCF-7 Breast Cancer Cell Lines – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 13. Design, synthesis, and biologic evaluation of novel chrysin derivatives as cytotoxic agents and caspase-3/7 activators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Exploring the Anti-inflammatory Potential of Novel Chrysin Derivatives through Cyclooxygenase-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scialert.net [scialert.net]
- 18. Neuroprotective Potential of Chrysin: Mechanistic Insights and Therapeutic Potential for Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Examining the neuroprotective effects of protocatechuic acid and chrysin on in vitro and in vivo models of Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. merckmillipore.com [merckmillipore.com]
- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. Chrysin Induces Apoptosis via the MAPK Pathway and Regulates ERK/mTOR-Mediated Autophagy in MC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Characterization and Evaluation of Antioxidant and Anti-Inflammatory Activities of Flavonoids from the Fruits of Lycium barbarum - PMC [pmc.ncbi.nlm.nih.gov]
- 26. e3s-conferences.org [e3s-conferences.org]
- 27. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
Chrysin Glucosides: A Comparative Guide to Nrf2/HO-1 Pathway Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of chrysin (B1683763) glucosides and their efficacy in activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative and inflammatory stress. The performance of chrysin glucosides is compared with other well-established Nrf2 activators, supported by experimental data to inform research and development in therapeutics targeting this pathway.
I. Overview of Nrf2/HO-1 Pathway Activation
Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative or electrophilic stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating the transcription of a suite of cytoprotective proteins, including the potent antioxidant enzyme HO-1. The activation of the Nrf2/HO-1 pathway is a key strategy for mitigating cellular damage implicated in a variety of chronic diseases.
II. Chrysin Glucosides as Nrf2/HO-1 Activators
Chrysin, a natural flavonoid, has demonstrated antioxidant and anti-inflammatory properties; however, its therapeutic potential is often limited by poor bioavailability.[1][2][3] To overcome this, chrysin has been modified into glucoside forms, such as chrysin-8-C-glucoside, which exhibit improved absorption.[1][2][3] Further derivatization of these glucosides, for instance, by acetylation (chrysin-8-C-glucoside hexa-acetate) or ethyl carbonation, has been explored to enhance their biological activity.[1][2][3]
Recent studies have confirmed that chrysin glucosides and their derivatives can effectively activate the Nrf2/HO-1 pathway.[1][2][3] This activation is associated with a reduction in reactive oxygen species (ROS) and pro-inflammatory mediators.[1][2][3]
III. Comparative Analysis of Nrf2/HO-1 Activation
To provide a clear comparison of the efficacy of chrysin glucosides against other known Nrf2 activators, this section presents quantitative data from various studies. It is important to note that a direct head-to-head comparison of chrysin glucosides with other activators in a single study is limited. The data presented here is compiled from different studies and should be interpreted with consideration of the varying experimental conditions.
Table 1: Comparison of Nrf2 and HO-1 Protein Expression Levels
| Compound | Cell Line | Concentration | Treatment Time | Nrf2 Protein Expression (Fold Change vs. Control) | HO-1 Protein Expression (Fold Change vs. Control) | Reference |
| Chrysin-8-C-glucoside | THP-1 Macrophages | 50 µM | 24 h | Significant increase over LPS-treated group | ~2.0 | [1][2][3] |
| Chrysin-8-C-glucoside hexa-acetate | THP-1 Macrophages | 10 µM | 24 h | Significant increase over LPS-treated group | ~2.5 | [1][2][3] |
| Chrysin-8-C-glucoside hexa-ethyl carbonate | THP-1 Macrophages | 50 µM | 24 h | Significant increase over LPS-treated group | ~2.2 | [1][2][3] |
| Sulforaphane | BV2 Microglia | 5 µM | 6 h | N/A | >2.0 (mRNA) | [4] |
| Curcumin | Cerebellar Granule Neurons | 15 µM | 24 h | N/A | ~4.0 | [5] |
Note: N/A indicates that the data was not available in the cited study. The fold change for chrysin glucosides is relative to the LPS-stimulated group, which showed suppressed Nrf2 levels. The derivatives restored Nrf2 expression to control levels or higher.
IV. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols used to assess Nrf2/HO-1 pathway activation.
Western Blotting for Nrf2 and HO-1 Protein Expression
This technique is used to quantify the protein levels of Nrf2 and HO-1.
-
Cell Lysis: Cells are treated with the test compounds and then lysed using a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to prevent protein degradation.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a standard method like the Bradford assay to ensure equal loading of samples.
-
Gel Electrophoresis: An equal amount of protein from each sample is loaded onto an SDS-polyacrylamide gel. An electric field is applied to separate the proteins based on their molecular weight.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for Nrf2 and HO-1. Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: A chemiluminescent substrate is added, which reacts with the enzyme on the secondary antibody to produce light. The light signal is captured, and the intensity of the bands, corresponding to the amount of protein, is quantified using densitometry software. A housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control to normalize the data.
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) for Nrf2 and HO-1 mRNA Expression
This method measures the gene expression levels of Nrf2 and HO-1.
-
RNA Extraction: Total RNA is isolated from the treated cells using a reagent like TRIzol.
-
cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA).
-
Real-Time PCR: The cDNA is then used as a template for PCR amplification using specific primers for Nrf2, HO-1, and a reference gene (e.g., GAPDH or β-actin). The amplification process is monitored in real-time using a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.
-
Data Analysis: The cycle threshold (Ct) value, which is inversely proportional to the initial amount of target mRNA, is determined for each gene. The relative gene expression is calculated using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.
Antioxidant Response Element (ARE) Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of Nrf2.
-
Cell Transfection: Cells are transiently transfected with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple copies of the ARE. A second plasmid containing the Renilla luciferase gene driven by a constitutive promoter is often co-transfected as an internal control to normalize for transfection efficiency and cell number.
-
Compound Treatment: After transfection, the cells are treated with the test compounds for a specified period.
-
Cell Lysis: The cells are lysed, and the luciferase activity in the cell lysate is measured.
-
Luminescence Measurement: The activity of both firefly and Renilla luciferases is measured using a luminometer after the addition of their respective substrates.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. An increase in the normalized luciferase activity indicates the activation of Nrf2 and its binding to the ARE, leading to the transcription of the reporter gene.
V. Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Nrf2/HO-1 Signaling Pathway Activation.
Caption: Experimental Workflow for Nrf2/HO-1 Activation Analysis.
References
- 1. Synthesis and Bioevaluation of New Stable Derivatives of Chrysin-8-C-Glucoside That Modulate the Antioxidant Keap1/Nrf2/HO-1 Pathway in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Bioevaluation of New Stable Derivatives of Chrysin-8- C-Glucoside That Modulate the Antioxidant Keap1/Nrf2/HO-1 Pathway in Human Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulforaphane induces Nrf2 target genes and attenuates inflammatory gene expression in microglia from brain of young adult and aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Chrysin and Luteolin Glucosides for Researchers and Drug Development Professionals
An objective analysis of the experimental data on the antioxidant, anti-inflammatory, and anticancer properties of chrysin (B1683763) and luteolin (B72000) glucosides.
In the landscape of flavonoid research, chrysin and luteolin, and their respective glucosides, have emerged as compounds of significant interest due to their diverse pharmacological activities. This guide provides a comprehensive, data-driven comparison of chrysin and luteolin glucosides, focusing on their performance in key experimental assays. The information is tailored for researchers, scientists, and drug development professionals to inform discovery and development efforts.
Comparative Bioactivity: A Quantitative Overview
The following tables summarize quantitative data from various studies to provide a clear comparison of the biological activities of chrysin and luteolin, including their glucoside forms where data is available. It is important to note that direct comparative studies on the glucoside forms are limited, and much of the available data compares the aglycones (chrysin and luteolin).
Table 1: Antioxidant Activity
| Compound | Assay | IC50 / Activity | Reference |
| Chrysin | DPPH Radical Scavenging | Low activity (6.4% inhibition at 100 µM) | [1] |
| Nano-Chrysin | DPPH Radical Scavenging | Higher activity than pure chrysin | [2] |
| Luteolin | Hydroxyl Radical Scavenging | Superior to chrysin | [3] |
| Luteolin | Superoxide Radical Scavenging | Active (inhibited xanthine/xanthine oxidase) | [3] |
| Chrysin | Superoxide Radical Scavenging | Inactive | [3] |
| Luteolin-7-O-glucoside | HO-1 Induction | Potent inducer | [4] |
| Luteolin | HO-1 Induction | Potent inducer | [4] |
Note: IC50 values represent the concentration required to inhibit 50% of the activity. Lower IC50 values indicate higher potency.
Table 2: Anti-inflammatory Activity
| Compound | Cell Line | Assay | IC50 / Inhibition | Reference |
| Chrysin | RAW 264.7 | PGE2 Formation | Complete suppression at 25-100 µM | [3] |
| Luteolin | RAW 264.7 | PGE2 Formation | Complete suppression at 25-100 µM | [3] |
| Chrysin | RAW 264.7 | COX-2 Protein Expression | No reduction | [3] |
| Luteolin | RAW 264.7 | COX-2 Protein Expression | Significant inhibition at 25-100 µM | [3] |
| Luteolin-7-O-glucuronide | RAW 264.7 | NO Production | Dose-dependent inhibition | [5] |
| Luteolin | MH-S & RAW 264.7 | NO Production | Dose-dependent inhibition | [6] |
| Chrysin-8-C-glucoside derivatives | THP-1 | TNF-α & IL-1β Production | Significant reduction | [7] |
| Luteolin | MH-S & RAW 264.7 | TNF-α & IL-6 Production | Dose-dependent inhibition | [6] |
Note: PGE2 (Prostaglandin E2) and NO (Nitric Oxide) are key inflammatory mediators. COX-2 (Cyclooxygenase-2) is an enzyme involved in inflammation.
Table 3: Anticancer Activity (Cytotoxicity)
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Chrysin | KYSE-510 (Esophageal) | MTT | 63 | [8] |
| Chrysin | U87-MG (Glioma) | Proliferation | ~100 | [8] |
| Chrysin | HeLa (Cervical) | Cell Viability | 14.2 | [8] |
| Chrysin | MCF-7 (Breast) | MTT | 19.5 (48h), 9.2 (72h) | [9] |
| Luteolin | HeLa (Cervical) | Cell Viability | 20 | [10] |
| Chrysin | HeLa (Cervical) | Cell Viability | 15 | [10] |
Note: IC50 values represent the concentration that inhibits 50% of cell growth or viability.
Signaling Pathways and Mechanisms of Action
Both chrysin and luteolin glucosides exert their biological effects by modulating key intracellular signaling pathways.
Anti-inflammatory Pathways
A primary mechanism for the anti-inflammatory effects of both compounds is the inhibition of the NF-κB (Nuclear Factor-kappa B) pathway.[11][12] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes, including cytokines and enzymes like COX-2 and iNOS.[6] Both chrysin and luteolin have been shown to inhibit the activation of NF-κB, although the effect of luteolin on upstream signaling components like IKK appears more pronounced.[6][11]
Furthermore, both flavonoids modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is also involved in inflammatory responses.[4] Luteolin and its glucosides have been shown to activate HO-1 expression through p38 and JNK regulation, contributing to their antioxidative potential.[4]
Caption: Simplified signaling pathways for anti-inflammatory and antioxidant effects.
Antioxidant Pathways
The antioxidant activity of these flavonoids is attributed to their ability to scavenge free radicals and to upregulate endogenous antioxidant defense systems. Luteolin demonstrates superior radical scavenging activity compared to chrysin, likely due to the additional hydroxyl group on its B-ring.[3] Both luteolin and its glucosides can also induce the expression of heme oxygenase-1 (HO-1), a potent antioxidant enzyme, through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[4]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the cited data.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Principle: The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is measured spectrophotometrically.[13][14]
-
Procedure:
-
Prepare a stock solution of the test compound (chrysin or luteolin glucoside) in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare a fresh solution of DPPH in the same solvent (typically 0.1 mM).
-
In a 96-well plate, add various concentrations of the test compound.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.[15]
-
Measure the absorbance at 517 nm using a microplate reader.[16]
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC50 value from a dose-response curve.
-
Caption: Workflow for the DPPH radical scavenging assay.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay quantifies the production of nitric oxide, a pro-inflammatory mediator, by measuring its stable metabolite, nitrite (B80452), in the cell culture supernatant.
-
Principle: The Griess reagent reacts with nitrite to form a colored azo compound, the absorbance of which is proportional to the nitrite concentration.[17][18]
-
Procedure:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 2 hours).
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production, and incubate for 24 hours.[19]
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).[17]
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540-550 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
-
Calculate the percentage of NO production inhibition relative to the LPS-stimulated control.
-
Western Blot Analysis for NF-κB Activation
This technique is used to detect and quantify key proteins in the NF-κB signaling pathway, such as the phosphorylated p65 subunit (p-p65) and the inhibitor of κB alpha (IκBα).
-
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and detected using specific antibodies.[20][21]
-
Procedure:
-
Treat cells with the test compound and/or an inflammatory stimulus (e.g., LPS or TNF-α).
-
Lyse the cells to extract total protein or separate cytoplasmic and nuclear fractions.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for p-p65, total p65, IκBα, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form insoluble purple formazan (B1609692) crystals.[22][23]
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to attach.
-
Treat the cells with a range of concentrations of the test compound for a set period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[22]
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl).
-
Measure the absorbance at a wavelength of 570 nm.[24]
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value from the dose-response curve.
-
Conclusion
The available experimental data suggests that both chrysin and luteolin glucosides are promising bioactive compounds with multifaceted pharmacological properties. Luteolin and its glucosides generally exhibit superior antioxidant and anti-inflammatory activities compared to chrysin, which can be attributed to structural differences.[3] In terms of anticancer potential, both flavonoids show cytotoxic effects against various cancer cell lines, with IC50 values in the micromolar range.[8][10]
For drug development professionals, the choice between these two classes of compounds may depend on the specific therapeutic target and desired mechanism of action. The enhanced radical scavenging and potent anti-inflammatory effects of luteolin glucosides make them strong candidates for conditions driven by oxidative stress and inflammation. While chrysin may have lower intrinsic antioxidant activity, its derivatives and formulations show potential for improved efficacy.[2][7] Further head-to-head comparative studies of the glucoside forms are warranted to fully elucidate their relative therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Luteolin and chrysin differentially inhibit cyclooxygenase-2 expression and scavenge reactive oxygen species but similarly inhibit prostaglandin-E2 formation in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Luteolin and luteolin-7-O-glucoside strengthen antioxidative potential through the modulation of Nrf2/MAPK mediated HO-1 signaling cascade in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Luteolin suppresses inflammation-associated gene expression by blocking NF-κB and AP-1 activation pathway in mouse alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Inhibitory and Cytotoxic Activities of Chrysin on Human Breast Adenocarcinoma Cells by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Co-administration of Chrysin and Luteolin with Cisplatin and Topotecan Exhibits a Variable Therapeutic Value in Human Cancer Cells, HeLa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-Inflammatory and Active Biological Properties of the Plant-Derived Bioactive Compounds Luteolin and Luteolin 7-Glucoside - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. creative-bioarray.com [creative-bioarray.com]
Replicating Anti-Inflammatory Effects of Chrysin 6-C-Glucoside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory effects of Chrysin 6-C-glucoside. Due to a notable lack of direct published findings for this compound, this document leverages data from its aglycone, Chrysin, and a structurally similar C-glucoside flavonoid, Isoorientin (Luteolin 6-C-glucoside), as proxies. The structural similarities suggest potentially comparable biological activities. This guide presents the available data, outlines established experimental protocols for further investigation, and visualizes key inflammatory pathways to provide a framework for future research and drug development.
Comparative Analysis of Anti-Inflammatory Efficacy
In Vitro Anti-inflammatory Activity
The following table summarizes the inhibitory effects of Chrysin, its derivatives, and Isoorientin on key inflammatory mediators. This data is compiled from various studies to provide a comparative overview.
| Compound | Assay | Cell Line | Stimulant | Key Marker | IC50 / Inhibition | Reference |
| Chrysin | COX-2 Inhibition | - | - | COX-2 | 18.48 µM | [1] |
| Chrysin Derivative (Compound 8) | COX-2 Inhibition | - | - | COX-2 | 6.76 µM | [1] |
| Chrysin Derivative (Compound 1a) | COX-2 Inhibition | - | - | COX-2 | 9.63 µM | [1] |
| Chrysin | Nitric Oxide (NO) Production | RAW 264.7 | LPS | NO | Significant reduction | [2] |
| Chrysin Derivative (CPD 6) | Nitric Oxide (NO) Production | RAW 264.7 | LPS | NO | 3.613 µM | [3] |
| Isoorientin | Cytokine Expression | RAW 264.7 | LPS | TNF-α, IL-6, IL-1β | Reduced expression | [4] |
| Chrysin | Cytokine Expression | THP-1 | LPS | TNF-α, IL-1β | Suppressed expression | [1] |
In Vivo Anti-inflammatory Activity
In vivo studies on Chrysin have demonstrated its potential to mitigate inflammation in various animal models.
| Compound | Animal Model | Dosage | Key Findings | Reference |
| Chrysin | Diabetic Wounded Rats | 40 & 80 mg/kg | Significantly decreased serum TNF-α and IL-6 levels. | [5][6] |
| Chrysin | Athymic Nude Diabetic Mice | 50 mg/kg/day for 10 days | Diminished IL-1β and TNF-α levels. | [7][8] |
| Chrysin | Retinoic Acid-Induced Osteoporosis in Rats | 100 mg/kg | Prominent decrease in IL-1β, IL-6, and TNF-α. | [9] |
| Isoorientin | Carrageenan-Induced Paw Edema and Air Pouch in Mice | - | Reduced expression of COX-2, TNF-α, IL-6, and IL-1β. | [4] |
Experimental Protocols
To rigorously validate and compare the anti-inflammatory effects of this compound, standardized in vitro and in vivo models are essential. The following protocols provide a framework for comparison against its aglycone, Chrysin, and other relevant compounds.
In Vitro: Inhibition of Pro-inflammatory Mediators in Macrophages
Objective: To determine the effect of this compound on the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Treatment: Seed cells in 96-well or 24-well plates. Pre-treat cells with various concentrations of this compound, Chrysin (as a comparator), or a vehicle control for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the cell culture medium and incubate for 24 hours.
-
Nitric Oxide (NO) Assay: Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.
-
PGE2 and Cytokine Measurement: Quantify the levels of PGE2, TNF-α, IL-6, and IL-1β in the cell culture supernatants using commercially available ELISA kits.
-
Cell Viability Assay: Assess the cytotoxicity of the compounds using an MTT or similar assay to ensure that the observed inhibitory effects are not due to cell death.
-
Western Blot Analysis: Lyse the cells and perform Western blotting to determine the protein expression levels of key inflammatory enzymes like COX-2 and iNOS.
-
RT-qPCR Analysis: Isolate total RNA and perform reverse transcription-quantitative PCR to measure the mRNA expression levels of TNF-α, IL-6, and IL-1β.
In Vivo: Carrageenan-Induced Paw Edema in Rodents
Objective: To evaluate the acute anti-inflammatory activity of this compound in a well-established animal model of inflammation.
Methodology:
-
Animals: Use male Wistar rats or Swiss albino mice.
-
Grouping and Administration: Divide the animals into groups: Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg, p.o.), and different dose groups of this compound and Chrysin. Administer the test compounds orally one hour before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or a digital caliper at 0, 1, 2, 3, 4, and 24 hours after carrageenan injection.
-
Calculation of Inhibition: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
-
Histopathological Examination: At the end of the experiment, sacrifice the animals and collect the paw tissue for histopathological analysis to assess inflammatory cell infiltration.
-
Biochemical Analysis: Homogenize the paw tissue to measure the levels of inflammatory mediators such as MPO, TNF-α, and IL-1β.
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of flavonoids like Chrysin are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response.
References
- 1. Chrysin as a Bioactive Scaffold: Advances in Synthesis and Pharmacological Evaluation [mdpi.com]
- 2. Chrysin as a Bioactive Scaffold: Advances in Synthesis and Pharmacological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Anti-Inflammatory Properties of Isoorientin Isolated from Tubers of Pueraria tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scialert.net [scialert.net]
- 6. storage.imrpress.com [storage.imrpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Chrysin Induces Antidiabetic, Antidyslipidemic and Anti-Inflammatory Effects in Athymic Nude Diabetic Mice [mdpi.com]
- 9. Antioxidative and Anti-Inflammatory Activities of Chrysin and Naringenin in a Drug-Induced Bone Loss Model in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Off-Target Effects of Chrysin 6-C-glucoside: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the off-target effects of a compound is critical for accurate interpretation of experimental results and for the development of safe and effective therapeutics. This guide provides a comparative analysis of the potential off-target effects of Chrysin (B1683763) 6-C-glucoside, a naturally occurring flavonoid, in relation to its aglycone form, chrysin, and other common flavonoids such as apigenin (B1666066) and luteolin. This guide summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of key signaling pathways and experimental workflows.
Introduction to Chrysin 6-C-glucoside and Off-Target Effects
This compound is a glycosylated form of chrysin, a flavonoid found in honey, propolis, and various plants.[1] While chrysin has demonstrated a range of biological activities, including anti-inflammatory and anti-cancer effects, its therapeutic potential is often limited by poor bioavailability.[1][2] Glycosylation, as seen in this compound, can improve the solubility and bioavailability of flavonoids, but it can also alter their biological activity and off-target profile.[3]
Off-target effects refer to the interactions of a drug or compound with proteins other than its intended therapeutic target. These unintended interactions can lead to unforeseen biological consequences, including toxicity or a misleading interpretation of the compound's mechanism of action. Therefore, a thorough investigation of off-target effects is a crucial step in the preclinical development of any potential therapeutic agent.
Comparative Analysis of Off-Target Effects
While direct high-throughput screening data for this compound is limited in the public domain, we can infer its potential off-target profile by examining the known off-targets of its aglycone, chrysin, and by comparing the kinase inhibition profiles of structurally related flavonoids.
Known Off-Targets of Chrysin
Proteomic screening has identified several direct binding partners of chrysin. These include:
-
Annexin A2 (ANXA2): A calcium-dependent phospholipid-binding protein involved in various cellular processes, including membrane trafficking and signal transduction.[1]
-
60 kDa Heat Shock Protein (HSP-60): A mitochondrial chaperone protein involved in protein folding and stress response.[1]
These interactions suggest that chrysin may modulate cellular processes beyond its intended targets, a characteristic that could be shared or modified in its glycosylated form.
Comparative Kinase Inhibition Profile of Flavonoids
Kinases are a large family of enzymes that play crucial roles in cell signaling and are common off-targets for small molecules. The following table summarizes the half-maximal inhibitory concentrations (IC50) of chrysin and other flavonoids against various kinases. It is important to note that the glycosylation of flavonoids can influence their kinase inhibitory activity.
| Flavonoid | Target Kinase | IC50 (µM) | Reference |
| Chrysin | Glycogen Synthase Kinase-3β (GSK-3β) | >10 | [4] |
| Apigenin | Glycogen Synthase Kinase-3β (GSK-3β) | 1.9 | [4] |
| IKK | - (High Binding Energy) | [5] | |
| p38 MAPK | - (High Binding Energy) | [5] | |
| Luteolin | Glycogen Synthase Kinase-3β (GSK-3β) | 1.5 | [4] |
| Quercetin | Glycogen Synthase Kinase-3β (GSK-3β) | 2.0 | [4] |
| Fyn | Substantial Inhibition | [6] | |
| Lyn | Substantial Inhibition | [6] | |
| Src | Substantial Inhibition | [6] | |
| Syk | Substantial Inhibition | [6] | |
| PI3Kβ | Major Inhibition | [6] | |
| PI3Kγ | Major Inhibition | [6] | |
| PI3Kδ | Major Inhibition | [6] | |
| Akt1 | Moderate Inhibition | [6] | |
| Akt2 | Moderate Inhibition | [6] |
Key Signaling Pathways Potentially Affected
Based on the known activities of chrysin and other flavonoids, several key signaling pathways may be influenced by this compound, either through on-target or off-target interactions.
References
- 1. Developing nutritional component chrysin as a therapeutic agent: Bioavailability and pharmacokinetics consideration, and ADME mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the potential of natural products: A comprehensive review of chrysin derivatives and their biological activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Citrus Flavonoids Luteolin, Apigenin, and Quercetin Inhibit Glycogen Synthase Kinase-3β Enzymatic Activity by Lowering the Interaction Energy Within the Binding Cavity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the Inhibitory Potential of Apigenin and Related Flavonoids on Various Proteins Associated with Human Diseases Using AutoDock [mdpi.com]
- 6. Differential effects of quercetin, apigenin and genistein on signalling pathways of protease-activated receptors PAR1 and PAR4 in platelets - PMC [pmc.ncbi.nlm.nih.gov]
Chrysin vs. Its Metabolites: A Comparative Guide to Cellular Metabolic Effects
For Researchers, Scientists, and Drug Development Professionals
Chrysin (B1683763), a natural flavonoid found in honey, propolis, and various plants, has garnered significant attention for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2] However, its clinical application is hampered by poor oral bioavailability, primarily due to extensive first-pass metabolism in the intestine and liver.[3][4][5][6] This guide provides a comparative analysis of chrysin and its major metabolic products, focusing on their effects on cellular metabolism, supported by experimental data and detailed protocols.
Bioavailability and Metabolism: Chrysin's Rapid Transformation
Upon oral administration, chrysin is rapidly metabolized, leading to very low levels of the parent compound in systemic circulation.[3][6][7] The oral bioavailability of chrysin in humans is estimated to be extremely low, ranging from 0.003% to 0.02%.[3][5] The primary metabolic pathways are glucuronidation and sulfation, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively.[4][8][9][10]
The major metabolites formed are chrysin-7-O-glucuronide and chrysin-7-O-sulfate.[7][8][11] These conjugated metabolites are found in significantly higher concentrations in plasma than chrysin itself. For instance, following a 400 mg oral dose of chrysin in humans, the plasma concentration of chrysin sulfate (B86663) was approximately 30-fold higher than that of unchanged chrysin.[5][11]
Comparative Metabolic Impact: Chrysin's Downstream Effects
While direct comparative metabolomic studies between chrysin and its naturally occurring glucosides are scarce in the available literature, research into chrysin's effects on cancer cell lines reveals significant metabolic reprogramming. It is important to note that the biological activities of chrysin's metabolites, chrysin-7-sulfate and chrysin-7-glucuronide, have been investigated primarily in the context of their potential interactions with drug-metabolizing enzymes and transporters, rather than their broader impact on the cellular metabolome.[12]
Untargeted metabolomics studies on cells treated with chrysin have shown its ability to modulate several key metabolic pathways.[13][14] These effects are critical to its observed anti-cancer properties.[1][15][16]
Key Metabolic Pathways Modulated by Chrysin:
-
Energy Metabolism: Chrysin can improve glucose and lipid metabolism, in part by activating the AMPK/PI3K/AKT signaling pathway.[17] It has been shown to inhibit gluconeogenesis.[14][17]
-
Biosynthesis Pathways: Chrysin treatment has been observed to downregulate alanine (B10760859) metabolism and pyrimidine (B1678525) synthesis.[13][18] It also affects the biosynthesis of cholesterol and uric acid by downregulating key intermediate metabolites like 7-dehydrocholesterol (B119134) and xanthosine.[13][14]
-
Cancer Cell Metabolism: In various cancer cell lines, chrysin induces apoptosis and inhibits proliferation by targeting cellular signaling pathways.[15][16] For example, it can modulate the mTOR/S6K pathway in melanoma cells and activate the AMP-activated protein kinase (AMPK) pathway in lung cancer.[1][15]
The following table summarizes the quantitative data on chrysin's bioavailability and metabolism.
| Parameter | Value | Species/Model | Reference |
| Oral Bioavailability | 0.003% - 0.02% | Humans | [3][5] |
| Peak Plasma Concentration (Chrysin) | 3–16 ng/mL | Humans (400 mg dose) | [3] |
| Peak Plasma Concentration (Chrysin Sulfate) | ~30-fold higher than Chrysin | Humans (400 mg dose) | [5] |
| Major Metabolites | Chrysin-7-O-glucuronide, Chrysin-7-O-sulfate | Humans, Rats, In vitro | [7][8][11] |
| Primary Metabolic Enzymes | UGTs (e.g., UGT1A6), SULTs (e.g., SULT1A1, SULT1A3) | Human cell lines | [8][9] |
Visualizing the Metabolic Journey and Experimental Approach
To understand the transformation of chrysin and the methods used to study it, the following diagrams illustrate the metabolic pathway and a typical experimental workflow.
Caption: Metabolic pathway of orally administered chrysin.
Caption: Workflow for studying chrysin's cellular metabolic effects.
Experimental Protocols
The following provides a generalized methodology for assessing the metabolism of chrysin in a cell-based model, drawing from common practices in the cited literature.[8][9]
1. Cell Culture and Treatment:
-
Cell Lines: Human colon adenocarcinoma cells (Caco-2) and human hepatoma cells (Hep G2) are typically used to model intestinal and hepatic metabolism, respectively.[8]
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Once cells reach a suitable confluency (e.g., 80-90%), they are treated with chrysin at various concentrations (e.g., 1-100 µM) dissolved in a vehicle like DMSO. Control cells are treated with the vehicle alone. The treatment duration can range from a few hours to 24 hours.
2. Metabolite Extraction and Analysis:
-
Sample Collection: After incubation, both the cell culture medium and the cell lysate are collected to analyze extracellular and intracellular metabolites.
-
Extraction: Metabolites are extracted from the samples. A common method involves quenching cellular metabolism with cold methanol, followed by scraping the cells and using a solvent system (e.g., methanol/chloroform/water) to separate polar and nonpolar metabolites.
-
Analysis (LC-MS/MS): The extracted samples are analyzed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
-
Chromatography: A C18 column is typically used to separate the metabolites. The mobile phase often consists of a gradient of water and acetonitrile, both containing a small amount of formic acid to improve ionization.
-
Mass Spectrometry: A mass spectrometer is operated in both positive and negative ion modes to detect a wide range of metabolites. The parent compound (chrysin) and its expected metabolites (chrysin-glucuronide, chrysin-sulfate) are identified based on their specific mass-to-charge ratios (m/z) and fragmentation patterns.
-
3. Data Analysis:
-
Quantification: The concentrations of chrysin and its metabolites are determined by comparing their peak areas to those of known standards.
-
Metabolomic Profiling: For untargeted metabolomics, the raw data is processed using software to align peaks, normalize the data, and identify statistically significant differences in metabolite levels between treated and control groups.
-
Pathway Analysis: Metabolites that are significantly altered are then mapped onto known metabolic pathways using databases like KEGG or MetaboAnalyst to identify the biological pathways most affected by chrysin treatment.
Conclusion and Future Directions
The available evidence clearly indicates that chrysin is a metabolically labile compound, with its limited bioavailability being a major hurdle for its therapeutic use. While the parent compound has demonstrated the ability to significantly alter cellular metabolism in vitro, particularly in cancer cells, the metabolic impact of its major circulating metabolites, chrysin-7-O-glucuronide and chrysin-7-O-sulfate, remains less understood.
A significant knowledge gap exists regarding the direct comparative metabolomic effects of chrysin versus its naturally occurring glucosides. Future research should focus on head-to-head studies comparing the metabolomic fingerprints of cells treated with chrysin, its glucosides, and its primary metabolites. Such studies would provide crucial insights into whether the observed biological effects are attributable to the parent flavonoid or its metabolic products and could guide the development of more effective, bioavailability-enhanced formulations or synthetic derivatives for therapeutic applications.
References
- 1. Anti-cancer Activity of Chrysin in Cancer Therapy: a Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancements and recent explorations of anti-cancer activity of chrysin: from molecular targets to therapeutic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disposition and metabolism of the flavonoid chrysin in normal volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Developing nutritional component chrysin as a therapeutic agent: Bioavailability and pharmacokinetics consideration, and ADME mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Extensive metabolism of the flavonoid chrysin by human Caco-2 and Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]
- 11. Chrysin: Perspectives on Contemporary Status and Future Possibilities as Pro-Health Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of Chrysin and Its Major Conjugated Metabolites Chrysin-7-Sulfate and Chrysin-7-Glucuronide on Cytochrome P450 Enzymes and on OATP, P-gp, BCRP, and MRP2 Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Untargeted Metabolomics Based Prediction of Therapeutic Potential for Apigenin and Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Apoptotic effects of chrysin in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chrysin Improves Glucose and Lipid Metabolism Disorders by Regulating the AMPK/PI3K/AKT Signaling Pathway in Insulin-Resistant HepG2 Cells and HFD/STZ-Induced C57BL/6J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [PDF] Compare and Contrast of the Cellular Actions of Related Flavonoids, Apigenin and Chrysin | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Proper Disposal of Chrysin 6-C-glucoside: A Laboratory Safety Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Chrysin 6-C-glucoside, ensuring compliance with standard laboratory safety protocols.
Pre-Disposal Safety and Handling
Before beginning the disposal process, it is imperative to consult your institution's specific safety guidelines and a registered waste disposal expert. Always handle this compound in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure. Personal Protective Equipment (PPE) is mandatory throughout the handling and disposal process.
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use a NIOSH-approved respirator if there is a risk of dust formation. |
Disposal Procedure for Solid this compound
Solid waste of this compound should be managed meticulously to prevent environmental contamination.
Step 1: Collection Carefully sweep the solid material to avoid generating dust. Use tools that will not create static electricity.
Step 2: Packaging Place the collected solid into a clearly labeled, sealed container. The container should be appropriate for chemical waste, robust, and leak-proof.
Step 3: Labeling The waste container must be labeled as "Hazardous Chemical Waste" and include the full chemical name: "this compound".
Step 4: Storage Store the sealed waste container in a designated, secure area for chemical waste, away from incompatible materials.
Step 5: Final Disposal Arrange for pick-up and disposal by a licensed chemical waste disposal service.
Disposal of Solutions Containing this compound
Liquid waste containing this compound requires careful handling to prevent release into the environment. Under no circumstances should solutions containing this compound be poured down the drain.
Step 1: Collection Collect all aqueous and solvent-based solutions containing this compound in a designated, leak-proof, and clearly labeled waste container.
Step 2: Solvent-Based Solutions For solutions where this compound is dissolved in a combustible solvent, one disposal option is incineration.[1] This should only be carried out by a licensed waste disposal facility with an appropriate chemical incinerator.
Step 3: Labeling Label the liquid waste container with "Hazardous Chemical Waste," the full chemical name "this compound," and the name of the solvent(s).
Step 4: Storage and Final Disposal Store the sealed container in a designated chemical waste area and arrange for disposal through a certified hazardous waste contractor.
Decontamination and Disposal of Empty Containers
Empty containers that once held this compound must be treated as hazardous waste unless properly decontaminated.
Step 1: Decontamination Rinse the container multiple times with a suitable solvent (e.g., ethanol (B145695) or acetone) that can dissolve this compound. Collect the rinsate as hazardous liquid waste.
Step 2: Disposal of Decontaminated Containers Once thoroughly decontaminated, the container can be disposed of according to your institution's guidelines for non-hazardous laboratory glass or plastic.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling Chrysin 6-C-glucoside
Disclaimer: No specific Safety Data Sheet (SDS) for Chrysin 6-C-glucoside was located. The following guidance is based on the SDS for the related compound, Chrysin, and general best practices for handling non-hazardous chemical powders in a laboratory setting. It is crucial to conduct a site-specific risk assessment before handling this or any chemical.
This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for researchers, scientists, and drug development professionals working with this compound.
Personal Protective Equipment (PPE)
When handling this compound, which is a powder, the primary goal is to prevent inhalation and skin/eye contact.[1] The following PPE is recommended:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2]
-
Skin and Body Protection: A standard lab coat should be worn to protect against incidental contact.[1]
-
Hand Protection: Wear appropriate protective gloves, such as nitrile gloves, to prevent skin exposure.[3][4]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[2] However, if there is a risk of generating dust, engineering controls like a fume hood should be used. If engineering controls are not feasible, a respirator may be necessary.[3]
Operational Plan: Handling Procedures
-
Preparation: Before handling, ensure the work area is clean and uncluttered. If not already present, prepare a stock solution by dissolving the this compound powder in a suitable solvent such as DMSO, Pyridine, Methanol, or Ethanol.[5]
-
Weighing:
-
Perform all weighing operations within a fume hood or a ventilated enclosure to minimize the risk of inhaling airborne particles.
-
Use a microbalance for accurate measurement of small quantities.
-
Handle the powder gently to avoid creating dust.
-
-
Dissolving:
-
In the fume hood, slowly add the weighed powder to the chosen solvent in an appropriate container.
-
Stir the solution gently until the powder is fully dissolved.
-
-
Storage: Store this compound in a dry, cool, and well-ventilated place. Keep the container tightly closed.[2]
Disposal Plan
As Chrysin is not classified as hazardous, it is likely that this compound can be disposed of as non-hazardous waste. However, always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[6]
-
Solid Waste: Uncontaminated solid waste, such as empty containers and weighing paper, can likely be disposed of in the regular trash.[7]
-
Liquid Waste: Small quantities of solutions may be permissible for drain disposal with copious amounts of water, but this is highly dependent on local regulations.[8] It is generally recommended to collect liquid chemical waste in a designated, labeled container for pickup by your institution's hazardous waste management.[6]
-
Contaminated Materials: Any materials that come into contact with the chemical, such as gloves and paper towels, should be collected in a designated waste container.[6]
Quantitative Data
The following table summarizes the physical and chemical properties of the related compound, Chrysin.
| Property | Value |
| Physical State | Powder Solid[2] |
| Appearance | Yellow[2] |
| Molecular Formula | C15H10O4[2] |
| Molecular Weight | 254.24[2] |
| Melting Point/Range | 284 - 290 °C / 543.2 - 554 °F[2] |
| Water Solubility | 0.084 g/l at 25 °C[9] |
| Partition Coefficient (n-octanol/water) | 3.52[9] |
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the steps for preparing a stock solution of a powdered chemical compound like this compound.
-
Calculate Required Mass: Determine the mass of the powdered compound needed to achieve the desired concentration and volume of the stock solution.
-
Set Up Work Area: Ensure the chemical fume hood is operational and the work surface is clean. Assemble all necessary equipment, including the powdered compound, solvent, appropriate glassware, a stir bar, and a stir plate.
-
Don Personal Protective Equipment: Put on a lab coat, safety glasses, and nitrile gloves.
-
Weigh the Compound:
-
Place a clean, empty weigh boat on the analytical balance and tare it.
-
Carefully add the powdered compound to the weigh boat until the desired mass is reached.
-
Record the exact mass.
-
-
Transfer the Compound:
-
Carefully transfer the weighed powder from the weigh boat into a clean, appropriately sized beaker or flask containing a stir bar.
-
-
Add Solvent:
-
Measure the required volume of the appropriate solvent using a graduated cylinder.
-
Slowly add the solvent to the beaker or flask containing the powder.
-
-
Dissolve the Compound:
-
Place the beaker or flask on a stir plate and begin stirring.
-
Gently stir the mixture until the powder is completely dissolved.
-
-
Transfer and Store:
-
Once dissolved, transfer the stock solution to a clearly labeled storage container. The label should include the name of the compound, concentration, solvent, and date of preparation.
-
Store the solution under the recommended conditions.
-
-
Clean Up:
-
Dispose of all waste materials according to the disposal plan.
-
Clean all glassware and the work area.
-
Remove and dispose of gloves properly.
-
Wash hands thoroughly.
-
Visualizations
Caption: Workflow for Handling and Disposal of this compound.
References
- 1. nspcoatings.co.uk [nspcoatings.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. PPE and Safety for Chemical Handling [acsmaterial.com]
- 5. This compound | CAS:28368-57-2 | Manufacturer ChemFaces [chemfaces.com]
- 6. benchchem.com [benchchem.com]
- 7. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 9. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
